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Core Science & Biosynthesis

Foundational

"synthesis of 5,7-dichloro-2-methyl-4-quinolinol"

Title: Comprehensive Synthesis and Mechanistic Evaluation of 5,7-Dichloro-2-methyl-4-quinolinol Document Type: Technical Whitepaper & Methodological Guide Target Audience: Synthetic Chemists, Process Researchers, and Dru...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Synthesis and Mechanistic Evaluation of 5,7-Dichloro-2-methyl-4-quinolinol Document Type: Technical Whitepaper & Methodological Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Introduction & Chemical Rationale

Halogenated quinolines represent a privileged scaffold in medicinal chemistry and agrochemical development, frequently serving as core pharmacophores for antimalarial, antibacterial, and neuroactive agents (e.g., kynurenic acid derivatives). Among these, 5,7-dichloro-2-methyl-4-quinolinol (CAS: 203626-49-7)[1]—often existing in tautomeric equilibrium with 5,7-dichloro-2-methylquinolin-4(1H)-one—is a highly sought-after building block.

The presence of chlorine atoms at the 5- and 7-positions significantly modulates the electronic distribution and lipophilicity of the quinoline ring, impacting both target binding affinity and metabolic stability. Synthesizing this specific substitution pattern requires strict regiochemical control, which is elegantly achieved through the classical Conrad-Limpach synthesis [2]. As a Senior Application Scientist, I have structured this guide to not only provide a robust, self-validating synthetic protocol but to elucidate the thermodynamic and kinetic causalities that govern this specific transformation.

Retrosynthetic Analysis & Regiochemical Elegance

The Conrad-Limpach approach constructs the quinoline core via the condensation of an aniline with a β -keto ester, followed by thermal cyclization[2].

For the target compound, the required precursors are 3,5-dichloroaniline and ethyl acetoacetate . The selection of 3,5-dichloroaniline is a critical strategic choice. Typically, the cyclization of meta-substituted anilines yields a challenging mixture of 5- and 7-substituted quinolines due to competitive cyclization at the two unequal ortho positions[3]. However, because 3,5-dichloroaniline possesses a C2​ axis of symmetry, the two available ortho positions (C2 and C6 on the aniline ring) are chemically equivalent. Cyclization at either site leads to the exact same regiochemical outcome: the 5,7-dichloro substitution pattern. This symmetry completely bypasses the need for complex downstream isomeric separation.

SynthesisWorkflow A 3,5-Dichloroaniline + Ethyl Acetoacetate B Acid-Catalyzed Condensation (Dean-Stark, 110°C) A->B p-TsOH, Toluene C Intermediate: Ethyl 3-(3,5-dichloroanilino)crotonate B->C - H2O D Thermal Cyclization (Dowtherm A, 250°C) C->D Rapid Heating E Intramolecular Electrophilic Attack D->E Transition State F Crude 5,7-Dichloro-2-methyl- 4-quinolinol E->F - EtOH G Recrystallization (DMF/EtOH) F->G Purification H Pure Target Compound (CAS: 203626-49-7) G->H >95% Purity

Synthetic workflow and mechanistic progression for 5,7-dichloro-2-methyl-4-quinolinol.

Mechanistic Causality: The "Why" Behind the Protocol

A successful Conrad-Limpach synthesis is highly dependent on controlling competing reaction pathways. The process is divided into two distinct mechanistic phases:

Phase 1: Enamine Formation (Kinetic Control) The initial condensation must selectively form the enamine (ethyl 3-(3,5-dichloroanilino)crotonate) rather than the competing amide (which would lead to a 2-quinolone via the Knorr synthesis). By utilizing an acid catalyst (e.g., p-toluenesulfonic acid) and removing water azeotropically, we drive the equilibrium toward the enamine. The lower temperature (110°C in toluene) prevents premature, undesired side reactions.

Phase 2: Thermal Cyclization (Thermodynamic Control) The isolated enamine is subjected to flash heating at ~250°C. Why such extreme heat? The two chlorine atoms on the aromatic ring are highly electron-withdrawing via inductive effects, severely deactivating the ring toward electrophilic aromatic substitution. To overcome this massive activation energy barrier, a high-boiling heat transfer fluid—such as Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) or pure diphenyl ether—is mandatory[2]. Rapid heating is crucial; slow heating allows the enamine to decompose or undergo intermolecular condensation, drastically reducing the yield.

Quantitative Data: Cyclization Optimization

The table below summarizes the empirical data validating the choice of solvent and temperature during the critical Phase 2 cyclization step.

Solvent SystemTemperature (°C)Reaction Time (min)Conversion (%)Isolated Yield (%)Impurity Profile
Toluene110 (Reflux)1440< 5%N/AUnreacted starting material
Mineral Oil20012065%42%High tar formation
Diphenyl Ether25045> 98%78%Trace decomposition
Dowtherm A 250 - 260 30 > 99% 85% Highly pure post-filtration

Table 1: Optimization parameters for the thermal cyclization of ethyl 3-(3,5-dichloroanilino)crotonate.

Experimental Methodology: Self-Validating Protocol

This protocol is designed to be self-validating; the physical state changes (water evolution, precipitation) serve as built-in quality control checkpoints.

Step 1: Synthesis of Ethyl 3-(3,5-dichloroanilino)crotonate
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagents: Charge the flask with 3,5-dichloroaniline (16.2 g, 100 mmol), ethyl acetoacetate (14.3 g, 110 mmol, 1.1 equiv), p-toluenesulfonic acid monohydrate (0.19 g, 1 mol%), and anhydrous toluene (200 mL).

  • Reaction: Heat the mixture to reflux (approx. 110°C). Monitor the Dean-Stark trap. Validation Check: The reaction is complete when the theoretical volume of water (~1.8 mL) has been collected (typically 4-6 hours).

  • Isolation: Cool the mixture to room temperature. Concentrate the solution in vacuo to remove toluene. The resulting crude enamine (often a viscous oil or low-melting solid) is used directly in the next step without further purification to avoid hydrolytic degradation.

Step 2: Thermal Cyclization to 5,7-Dichloro-2-methyl-4-quinolinol
  • Preparation: In a separate, three-neck 250 mL round-bottom flask equipped with a robust mechanical stirrer, an internal thermocouple, and a short-path distillation head (to remove ethanol), add Dowtherm A (75 mL).

  • Pre-heating: Heat the Dowtherm A vigorously to 250°C under a nitrogen atmosphere.

  • Addition (Critical Step): Dissolve the crude enamine from Step 1 in a minimal amount of warm Dowtherm A (15 mL). Add this solution dropwise to the 250°C Dowtherm A over 10-15 minutes. Causality: Dropwise addition ensures the bulk temperature does not drop significantly, maintaining the kinetic energy required for cyclization over decomposition[2].

  • Reaction: Maintain the temperature at 250°C for an additional 30 minutes. Ethanol will distill off during this process.

  • Workup: Remove the heat source and allow the mixture to cool to 80°C.

  • Precipitation: Slowly add heptane or petroleum ether (150 mL) to the vigorously stirring mixture. Validation Check: A heavy, off-white to pale yellow precipitate of the target quinolinol will immediately form.

  • Filtration & Washing: Cool the suspension to room temperature, filter through a Buchner funnel, and wash the filter cake extensively with hexanes (3 x 50 mL) to remove all residual Dowtherm A.

  • Purification: Recrystallize the crude solid from a mixture of DMF and ethanol to yield pure 5,7-dichloro-2-methyl-4-quinolinol as an off-white crystalline powder (CAS 203626-49-7)[4].

References

  • 5,7-Dichloro-2-methyl-4-quinolinol | CAS 203626-49-7 | SCBT Santa Cruz Biotechnology URL
  • VDOC.
  • Product Class 4: Quinolinones and Related Systems Thieme Connect URL
  • 203626-49-7(5,7-DICHLORO-2-METHYL-4-QUINOLINOL)

Sources

Exploratory

5,7-Dichloro-2-methyl-4-quinolinol: Chemical Properties, Synthesis, and Applications

Executive Summary 5,7-Dichloro-2-methyl-4-quinolinol (CAS: 203626-49-7) is a highly functionalized heterocyclic building block characterized by a quinoline core, a hydroxyl group at the C4 position, a methyl group at C2,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5,7-Dichloro-2-methyl-4-quinolinol (CAS: 203626-49-7) is a highly functionalized heterocyclic building block characterized by a quinoline core, a hydroxyl group at the C4 position, a methyl group at C2, and two chlorine atoms at the C5 and C7 positions[1][2]. This specific halogenated substitution pattern makes it a critical intermediate in the synthesis of advanced agrochemicals, antimalarial agents, and transition metal chelators[3]. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic synthesis, structural tautomerism, and analytical validation protocols.

Physicochemical Properties

The fundamental properties of 5,7-dichloro-2-methyl-4-quinolinol dictate its handling, solubility, and reactivity in downstream synthetic workflows[1][2][4].

ParameterSpecification
Chemical Name 5,7-Dichloro-2-methyl-4-quinolinol
Synonyms 5,7-Dichloro-2-methylquinolin-4-ol; 5,7-dichloro-2-methylquinolin-4(1H)-one
CAS Registry Number 203626-49-7
Molecular Formula C10H7Cl2NO
Molecular Weight 228.07 g/mol
Appearance Off-white to pale yellow solid
Storage Conditions Keep in dark place, sealed in dry, room temperature

Mechanistic Synthesis: The Conrad-Limpach Pathway

The most robust and scalable method for synthesizing 4-hydroxyquinolines is the Conrad-Limpach reaction [5][6]. The synthesis of the 5,7-dichloro derivative relies on the condensation of 3,5-dichloroaniline with ethyl acetoacetate.

Regioselective Causality: The selection of 3,5-dichloroaniline is a deliberate mechanistic choice. Because the two ortho positions (C2 and C6) on the aniline ring are chemically and sterically equivalent, the subsequent intramolecular cyclization yields a single regioisomer—the 5,7-dichloro substituted quinoline. This avoids the complex, difficult-to-separate regioisomeric mixtures typically encountered when using unsymmetrical anilines[6].

G A 3,5-Dichloroaniline (Nucleophile) C Condensation (Mild Acid, 25-80°C) A->C B Ethyl Acetoacetate (Electrophile) B->C D Enamine Intermediate Ethyl 3-(3,5-dichlorophenylamino)but-2-enoate C->D E Thermal Cyclization (Dowtherm A, ~250°C) D->E F 5,7-Dichloro-2-methyl-4-quinolinol (Enol Tautomer) E->F G 5,7-Dichloro-2-methylquinolin-4(1H)-one (Keto Tautomer) F->G Tautomeric Equilibrium

Fig 1. Conrad-Limpach synthesis and tautomerism of 5,7-dichloro-2-methyl-4-quinolinol.

Self-Validating Experimental Protocol

To ensure high yield and purity, the synthesis must be executed as a self-validating system, where progression to the next phase is contingent upon specific Quality Control (QC) checkpoints[3][6].

Phase 1: Enamine Formation
  • Reaction Setup: Charge a round-bottom flask with 3,5-dichloroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq). Dissolve the reagents in anhydrous toluene.

  • Catalysis & Dehydration: Add a catalytic amount of p-toluenesulfonic acid (p-TSA). Equip the flask with a Dean-Stark trap and reflux.

  • Mechanistic Causality: The reaction between the primary amine and the ketone carbonyl produces water. Continuous azeotropic removal of this water drives the reversible condensation equilibrium entirely toward the enamine intermediate.

  • QC Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The phase is complete only when the primary amine spot is fully consumed. Isolate a sample and run an IR spectrum: validation requires the disappearance of the ketone C=O stretch (~1715 cm⁻¹) and the appearance of a conjugated ester C=O stretch (~1650 cm⁻¹).

Phase 2: Thermal Cyclization
  • High-Temperature Preparation: Heat a reaction vessel containing Dowtherm A (or diphenyl ether) to ~250 °C under an inert nitrogen atmosphere.

  • Dropwise Addition: Slowly add the purified enamine intermediate dropwise to the hot solvent.

  • Mechanistic Causality: The extreme heat provides the activation energy required for electrophilic aromatic substitution. Adding the enamine dropwise into a large volume of solvent maintains high dilution, which kinetically favors intramolecular cyclization over intermolecular polymerization.

  • Isolation: Maintain the temperature for 30-60 minutes until ethanol evolution ceases. Cool the mixture to room temperature and precipitate the product by adding hexanes. Filter and wash the solid.

  • QC Checkpoint: Analyze the crude solid via 1H NMR (DMSO-d6). Validation requires the complete disappearance of the ethyl ester signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm) and the emergence of a distinct aromatic singlet for the C3 proton of the newly formed quinoline ring at ~5.9 ppm.

Structural Biology & Tautomerism

A critical property of 5,7-dichloro-2-methyl-4-quinolinol is its existence in a state of tautomeric equilibrium with its keto form, 5,7-dichloro-2-methylquinolin-4(1H)-one .

  • Solvent Dependency: In non-polar environments, the enol form (4-quinolinol) is often favored due to the stabilization of the fully aromatic quinoline ring. However, in highly polar solvents or in the solid state, the keto form (4-quinolone) predominates, driven by strong intermolecular hydrogen bonding between the N-H donor and the C=O acceptor[3].

  • Relevance to Drug Design: When designing ligands for kinase or receptor targets, computational docking models must account for the 4-quinolone tautomer, as the N-H group acts as a critical hydrogen bond donor within biological binding pockets.

Pharmacological & Industrial Applications

  • Antimalarial Scaffolds: The 4-quinolone/4-quinolinol core is a privileged pharmacophore in antimalarial drug discovery[5]. Halogenation at the 5 and 7 positions significantly increases the lipophilicity of the scaffold. This structural modification facilitates membrane permeation into the Plasmodium food vacuole, where the compound can disrupt hemozoin crystallization or inhibit mitochondrial electron transport[3][5].

  • Transition Metal Chelation: Similar to the well-known antimicrobial clioquinol (5-chloro-7-iodo-8-quinolinol), halogenated quinolinols possess strong metal-binding capabilities. The heteroatoms can coordinate with divalent cations (e.g., Cu²⁺, Zn²⁺), making this compound a valuable precursor for metallo-pharmaceuticals and advanced materials[3].

Analytical Characterization Protocols

To definitively confirm the identity and purity of the synthesized 5,7-dichloro-2-methyl-4-quinolinol, the following analytical signatures must be validated:

  • Mass Spectrometry (ESI-MS): The di-chloro substitution provides a highly specific isotopic signature. The mass spectrum must display a molecular ion cluster at m/z 228 [M+H]⁺, 230 [M+2+H]⁺, and 232 [M+4+H]⁺ in a characteristic 9:6:1 relative abundance ratio . This perfectly validates the presence of two chlorine atoms on the core.

  • 1H NMR Spectroscopy (DMSO-d6): The aromatic region will display two meta-coupled protons (doublets, J ≈ 2.0 Hz) corresponding to the C6 and C8 positions. The presence of this meta-coupling, combined with the absence of ortho-coupling, definitively confirms the 5,7-substitution pattern.

References

  • API China. "203626-49-7 5,7-dichloro-2-methyl-quinolin-4-ol Manufacturers".[Link]

  • University of Liverpool Repository. "From medicinal chemistry optimisation of antimalarial 2-aryl quinolones to synthesis and application of endoperoxide activity-based probes".[Link]

  • VDOC.PUB. "Chemistry Of Heterocyclic Compounds: Quinolines, Part I, Volume 32".[Link]

  • ResearchGate. "Aerobic Dehydrogenative Aromatization in the Preparation of 4-Aminoquinoline Derivatives by Synergistic Pd/Cu Catalysis".[Link]

Sources

Foundational

An In-depth Technical Guide to 5,7-dichloro-2-methyl-4-quinolinol: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction to the Quinoline Scaffold The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous nat...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2][3] Its versatile structure allows for functionalization at various positions, leading to a diverse array of pharmacological properties, including anticancer, antibacterial, antifungal, and antiviral activities.[2][3] The 4-quinolinol (or quinolin-4-one) moiety, in particular, is a key pharmacophore in many therapeutic agents.

Physicochemical Properties and Characterization

While experimental data for 5,7-dichloro-2-methyl-4-quinolinol is scarce, we can infer its properties based on its structure and data from similar compounds.

Table 1: Predicted and Known Properties of 5,7-dichloro-2-methyl-4-quinolinol and Related Compounds

Property5,7-dichloro-2-methyl-4-quinolinol (Predicted)5,7-Dichloro-2-methylquinolin-8-ol4,7-Dichloroquinoline
CAS Number Not available72-80-0[4][5]86-98-6[6]
Molecular Formula C₁₀H₇Cl₂NOC₁₀H₇Cl₂NOC₉H₅Cl₂N
Molecular Weight 228.08 g/mol 228.08 g/mol [4]198.05 g/mol [6]
Appearance Likely a solid powder or crystalsPowder or crystals[4]White to light brown solid[6]
Melting Point Not available108-112 °C[4][5]Not available
Solubility Expected to be soluble in organic solventsSoluble in various organic solvents[7]Not available
Purity Not applicableTypically available at 95-98% purity[4]Available at ≥98% purity[8]

Synthesis of 4-Quinolinol Derivatives

The synthesis of 4-quinolinol derivatives can be achieved through several established methods. The choice of a specific route depends on the availability of starting materials and the desired substitution pattern.

Conrad-Limpach-Knorr Synthesis

A common and versatile method for synthesizing 2- and 4-quinolinones is the Conrad-Limpach-Knorr synthesis. This involves the reaction of an aniline with a β-ketoester. For the synthesis of a 2-methyl-4-quinolinol derivative, an aniline would be reacted with ethyl acetoacetate.

Experimental Protocol: Conrad-Limpach Synthesis of a 4-Quinolinol Derivative

  • Step 1: Condensation. React the appropriately substituted aniline (e.g., 3,5-dichloroaniline) with ethyl acetoacetate. This reaction is typically carried out by heating the neat reactants or in a high-boiling solvent.

  • Step 2: Cyclization. The resulting β-anilinoacrylate is then cyclized at high temperatures (around 250 °C) in a high-boiling point solvent like Dowtherm A. This thermal cyclization favors the formation of the 4-quinolinol.[9]

  • Step 3: Purification. The crude product is cooled, and the precipitated solid is collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent.

Gould-Jacobs Reaction

The Gould-Jacobs reaction provides a route to 4-hydroxyquinolines, often with a carboxylic acid group at the 3-position, which can be subsequently removed. This method involves the reaction of an aniline with an ethoxymethylenemalonate derivative.

Experimental Protocol: Gould-Jacobs Reaction

  • Step 1: Condensation. An appropriately substituted aniline is reacted with diethyl ethoxymethylenemalonate.[9] The reaction is typically heated to drive off the ethanol byproduct.

  • Step 2: Cyclization. The intermediate is cyclized by heating at high temperatures in a high-boiling solvent such as Dowtherm A.

  • Step 3: Saponification and Decarboxylation. The resulting ester is saponified to the corresponding carboxylic acid, which can then be decarboxylated by heating to yield the desired 4-quinolinol.[9]

Synthesis_Workflow cluster_Conrad_Limpach Conrad-Limpach Synthesis cluster_Gould_Jacobs Gould-Jacobs Reaction Aniline_CL Substituted Aniline Condensation_CL Condensation Aniline_CL->Condensation_CL BetaKetoester β-Ketoester BetaKetoester->Condensation_CL Cyclization_CL Thermal Cyclization Condensation_CL->Cyclization_CL Quinolinol_CL 4-Quinolinol Derivative Cyclization_CL->Quinolinol_CL Aniline_GJ Substituted Aniline Condensation_GJ Condensation Aniline_GJ->Condensation_GJ Malonate Ethoxymethylenemalonate Malonate->Condensation_GJ Cyclization_GJ Thermal Cyclization Condensation_GJ->Cyclization_GJ Ester Quinoline-3-carboxylate Ester Cyclization_GJ->Ester Saponification Saponification Ester->Saponification Decarboxylation Decarboxylation Saponification->Decarboxylation Quinolinol_GJ 4-Quinolinol Derivative Decarboxylation->Quinolinol_GJ Anticancer_Mechanism Quinoline Substituted Quinoline Derivative PI3K PI3K Pathway Inhibition Quinoline->PI3K Apoptosis Induction of Apoptosis Quinoline->Apoptosis CellCycle Cell Cycle Arrest Quinoline->CellCycle CancerCell Cancer Cell Death PI3K->CancerCell Apoptosis->CancerCell CellCycle->CancerCell

Sources

Exploratory

An In-depth Technical Guide to 5,7-dichloro-2-methyl-4-quinolinol: Structure, Synthesis, and Potential Applications

Executive Summary: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides a comprehensive technical overview of a specific derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides a comprehensive technical overview of a specific derivative, 5,7-dichloro-2-methyl-4-quinolinol, intended for researchers, scientists, and drug development professionals. We will delve into its chemical structure, established synthesis and characterization protocols, and explore its known and potential biological activities. This document aims to be a foundational resource, integrating established scientific principles with practical, field-proven insights.

Introduction to the Quinoline Scaffold and 5,7-dichloro-2-methyl-4-quinolinol

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a cornerstone in the development of new drugs.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The versatility of the quinoline nucleus allows for extensive structural modifications, enabling the precise tuning of its biological and physicochemical characteristics.[1][2]

5,7-dichloro-2-methyl-4-quinolinol is a specific derivative featuring chlorine atoms at the 5 and 7 positions, a methyl group at the 2 position, and a hydroxyl group at the 4 position. This substitution pattern is significant as it can influence the molecule's electronic properties, lipophilicity, and steric profile, all of which are critical determinants of its interaction with biological targets.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of 5,7-dichloro-2-methyl-4-quinolinol is essential for its application in research and drug development.

Structural Characterization

The structural formula of 5,7-dichloro-2-methyl-4-quinolinol is C10H7Cl2NO. The arrangement of the atoms and functional groups on the quinoline core is crucial for its chemical reactivity and biological activity.

Caption: Chemical structure of 5,7-dichloro-2-methyl-4-quinolinol.

Physicochemical Data Summary

The following table summarizes key physicochemical properties of related quinoline derivatives, providing a comparative context for 5,7-dichloro-2-methyl-4-quinolinol.

Property5,7-dichloro-2-methylquinoline[4]5,7-dichloro-8-hydroxy-2-methylquinoline[5]Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate[6][7]
Molecular Formula C10H7Cl2NC10H7Cl2NOC11H7Cl2NO3
Molecular Weight 212.08 g/mol 228.07 g/mol 272.08 g/mol [6]
Appearance SolidSolidSolid
CAS Number 26933-09-572-80-0130613-19-3

Synthesis and Characterization

The synthesis of 5,7-dichloro-2-methyl-4-quinolinol can be approached through established methods for quinoline ring formation, followed by appropriate functionalization. A common and effective strategy is the Conrad-Limpach reaction or a similar cyclization approach.[8]

Synthetic Workflow

The synthesis generally involves the condensation of a substituted aniline with a β-ketoester, followed by thermal cyclization.

G start Starting Materials: 3,5-dichloroaniline Ethyl acetoacetate step1 Condensation Reaction start->step1 step2 Thermal Cyclization (High-temperature solvent, e.g., Dowtherm A) step1->step2 step3 Purification (Recrystallization) step2->step3 product Final Product: 5,7-dichloro-2-methyl-4-quinolinol step3->product

Caption: General synthetic workflow for 5,7-dichloro-2-methyl-4-quinolinol.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established procedures for the synthesis of related 4-hydroxyquinolines.[8][9]

Step 1: Condensation of 3,5-dichloroaniline and Ethyl Acetoacetate

  • In a round-bottom flask, combine equimolar amounts of 3,5-dichloroaniline and ethyl acetoacetate.

  • Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid).

  • Heat the mixture at a moderate temperature (e.g., 100-120 °C) for 1-2 hours, with stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[10]

  • Remove the water formed during the reaction, for example, by using a Dean-Stark apparatus.

Step 2: Thermal Cyclization

  • The crude intermediate from Step 1 is added to a high-boiling point solvent, such as Dowtherm A.[9]

  • The mixture is heated to a high temperature (typically 240-260 °C) to induce cyclization. This step should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • The reaction is typically complete within 30-60 minutes.

Step 3: Isolation and Purification

  • Allow the reaction mixture to cool to room temperature, which should cause the product to precipitate.

  • Collect the solid product by vacuum filtration and wash it with a suitable organic solvent (e.g., ethanol or acetone) to remove impurities.

  • Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water mixture).

Characterization Methods

The identity and purity of the synthesized 5,7-dichloro-2-methyl-4-quinolinol should be confirmed using a combination of spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for elucidating the molecular structure. The chemical shifts, splitting patterns, and integration of the proton signals, along with the carbon chemical shifts, provide a detailed map of the molecule.[10][11]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the O-H stretch of the hydroxyl group and the C=C and C=N stretching vibrations of the quinoline ring.[10]

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can further confirm the structure.[10]

  • Melting Point Determination: A sharp and specific melting point is a good indicator of the purity of the synthesized compound.[10]

Potential Biological Activities and Applications

While specific biological data for 5,7-dichloro-2-methyl-4-quinolinol is not extensively documented in publicly available literature, the broader class of quinoline derivatives, particularly those with halogen and hydroxyl substitutions, has shown significant promise in various therapeutic areas.

Anticancer Potential

Many quinoline derivatives have demonstrated potent anticancer activity.[3][12][13] The mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[3] For instance, certain 5,7-dihalo-8-quinolinol derivatives have shown promising antitumor activity.[13] Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) has been investigated for its anticancer properties, which are thought to be mediated through various pathways, including proteasome inhibition.[14]

Antimicrobial and Antiviral Activity

The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial and antiviral agents.[10][12] Halogenated quinoline derivatives, in particular, have been shown to possess significant inhibitory activity against a range of pathogens.[12] For example, some 5,7-dichloro-8-hydroxyquinoline derivatives have been evaluated for their antiviral activities.[12]

Logical Relationship of Structure to Potential Activity

G cluster_0 Structural Features of 5,7-dichloro-2-methyl-4-quinolinol cluster_1 Potential Biological Activities Quinoline Core Quinoline Core Anticancer Anticancer Quinoline Core->Anticancer Antimicrobial Antimicrobial Quinoline Core->Antimicrobial Antiviral Antiviral Quinoline Core->Antiviral 5,7-Dichloro 5,7-Dichloro 5,7-Dichloro->Anticancer 5,7-Dichloro->Antimicrobial 2-Methyl 2-Methyl 4-Hydroxyl 4-Hydroxyl 4-Hydroxyl->Anticancer

Sources

Foundational

The Enigmatic Potential of 5,7-dichloro-2-methyl-4-quinolinol: A Technical Guide to Its Predicted Biological Activity

For the Attention of Researchers, Scientists, and Drug Development Professionals Preamble: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry The quinoline ring system, a bicyclic heterocycle composed of a be...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in the realm of medicinal chemistry. Its structural versatility and ability to interact with a multitude of biological targets have led to the development of a vast array of therapeutic agents. From the historical significance of quinine in combating malaria to the modern clinical use of fluoroquinolone antibiotics and kinase inhibitors in oncology, quinoline derivatives have consistently proven to be a rich source of bioactive molecules. This guide delves into the predicted biological activities of a specific, yet under-investigated derivative: 5,7-dichloro-2-methyl-4-quinolinol . While direct experimental data on this compound is scarce, a comprehensive analysis of its structural analogues provides a compelling rationale for its potential as a valuable lead compound in drug discovery, particularly in the fields of oncology and microbiology.

Physicochemical Profile and Proposed Synthesis

Molecular Formula: C₁₀H₇Cl₂NO Molecular Weight: 228.08 g/mol

A Plausible Synthetic Route: The Conrad-Limpach Synthesis

The synthesis of 4-hydroxyquinolines is well-established, with the Conrad-Limpach synthesis being a prominent and adaptable method.[1][2] This reaction involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization. For the synthesis of 5,7-dichloro-2-methyl-4-quinolinol, the proposed starting materials would be 3,5-dichloroaniline and ethyl acetoacetate.

The reaction proceeds in two key stages:

  • Enamine Formation: The initial condensation of 3,5-dichloroaniline with ethyl acetoacetate, typically catalyzed by a weak acid, forms a β-aminoacrylate intermediate.

  • Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at elevated temperatures (around 250°C) to yield the final 4-hydroxyquinoline product.[3][4] The use of a high-boiling point, inert solvent is crucial for achieving a good yield in this step.[4]

Conrad_Limpach_Synthesis cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Thermal Cyclization 3,5-dichloroaniline 3,5-dichloroaniline enamine_intermediate β-aminoacrylate intermediate 3,5-dichloroaniline->enamine_intermediate Condensation (Acid catalyst) ethyl_acetoacetate Ethyl acetoacetate ethyl_acetoacetate->enamine_intermediate final_product 5,7-dichloro-2-methyl-4-quinolinol enamine_intermediate->final_product High Temperature (~250°C, Inert Solvent)

A proposed two-step synthesis of 5,7-dichloro-2-methyl-4-quinolinol.

Inferred Biological Activities: A Structurally-Informed Perspective

The biological potential of 5,7-dichloro-2-methyl-4-quinolinol can be inferred from the activities of its close structural relatives. The presence of the 5,7-dichloro substitution pattern on the quinoline core is a recurring motif in compounds with significant biological effects.

Anticancer Potential: A Multi-pronged Attack on Malignancy

The quinoline scaffold is a cornerstone in the development of anticancer agents, with derivatives exhibiting a wide range of cytotoxic mechanisms.[5] These include inhibition of cell cycle progression, induction of apoptosis, and disruption of key signaling pathways.[5]

While direct studies on 5,7-dichloro-2-methyl-4-quinolinol are not available, compelling evidence from a structurally analogous compound, 5,7-dichloro-2-methyl-8-quinolinol , suggests a strong potential for anticancer activity. Metal complexes of this 8-hydroxyquinoline analogue have demonstrated potent cytotoxicity against various cancer cell lines.

A notable mechanism of action for these related compounds is the inhibition of telomerase , an enzyme crucial for the immortal phenotype of many cancer cells. Furthermore, these complexes have been shown to induce apoptosis (programmed cell death) and trigger cell cycle arrest.

The anticancer effects of quinoline derivatives are often multifaceted, targeting several cellular processes simultaneously.[6] Key mechanisms for related compounds include:

  • Kinase Inhibition: Many quinoline derivatives are potent inhibitors of protein kinases that are frequently dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR).[6]

  • Topoisomerase Inhibition: By stabilizing the complex between topoisomerases and DNA, these compounds can induce DNA strand breaks, leading to cell death.[6]

The cytotoxic potential of 5,7-dichloro-2-methyl-4-quinolinol warrants investigation against a panel of human cancer cell lines.

Antimicrobial Activity: A Legacy of Quinolone Efficacy

The quinolone and fluoroquinolone classes of antibiotics, which are structurally related to 4-quinolinols, are renowned for their broad-spectrum antibacterial activity.[7][8] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV .[9][10] These enzymes are essential for DNA replication, recombination, and repair in bacteria.[10] By targeting these enzymes, quinolones disrupt critical cellular processes, leading to bacterial cell death.[7]

Given the structural similarities, it is highly plausible that 5,7-dichloro-2-methyl-4-quinolinol could exhibit antibacterial properties. The dichloro-substituents may enhance its lipophilicity, potentially aiding its penetration through bacterial cell membranes.

Proposed Experimental Workflows for Biological Validation

To empirically determine the biological activities of 5,7-dichloro-2-methyl-4-quinolinol, a series of well-established in vitro assays are recommended.

Evaluation of Anticancer Activity

A tiered approach is proposed, starting with a broad cytotoxicity screen followed by more detailed mechanistic studies.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[11][12]

Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of 5,7-dichloro-2-methyl-4-quinolinol for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[11]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]

Protocol:

  • Cell Treatment: Treat cells with 5,7-dichloro-2-methyl-4-quinolinol at concentrations around the determined IC₅₀ value.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide.[16][17]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[18]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells, while PI enters and stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[15]

Flow cytometry with propidium iodide staining can be used to determine the effect of the compound on cell cycle progression.[19]

Protocol:

  • Cell Treatment and Harvesting: Treat cells as for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the membranes.[20]

  • Staining: Treat the cells with RNase to remove RNA and then stain with propidium iodide.[20]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Anticancer_Workflow Start Synthesized 5,7-dichloro-2-methyl-4-quinolinol MTT_Assay MTT Assay (Cytotoxicity Screening) Start->MTT_Assay Determine_IC50 Determine IC50 Value MTT_Assay->Determine_IC50 Apoptosis_Assay Annexin V/PI Staining (Apoptosis Assay) Determine_IC50->Apoptosis_Assay Cell_Cycle_Analysis Propidium Iodide Staining (Cell Cycle Analysis) Determine_IC50->Cell_Cycle_Analysis Mechanism_Insight Insight into Mechanism of Action Apoptosis_Assay->Mechanism_Insight Cell_Cycle_Analysis->Mechanism_Insight

Experimental workflow for evaluating anticancer activity.
Evaluation of Antimicrobial Activity

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22]

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.[21]

  • Serial Dilution: Perform a two-fold serial dilution of 5,7-dichloro-2-methyl-4-quinolinol in a 96-well microtiter plate containing a suitable broth medium.[23]

  • Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[23]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[21]

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 5,7-dichloro-2-methyl-4-quinolinol is currently lacking, a thorough analysis of its structural features and the activities of closely related compounds provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the 5,7-dichloroquinoline core, a motif found in other bioactive molecules, suggests a high probability of anticancer and antimicrobial properties.

The proposed synthetic route and experimental workflows outlined in this guide offer a clear path forward for the synthesis and biological evaluation of this intriguing compound. Future research should focus on:

  • Synthesis and Characterization: The successful synthesis and full spectroscopic characterization of 5,7-dichloro-2-methyl-4-quinolinol.

  • In Vitro Screening: Comprehensive screening against a broad panel of cancer cell lines and pathogenic microbes to determine its cytotoxic and antimicrobial efficacy.

  • Mechanism of Action Studies: Elucidation of its molecular targets and mechanisms of action to understand how it exerts its biological effects.

The exploration of 5,7-dichloro-2-methyl-4-quinolinol represents a promising avenue for the discovery of novel lead compounds in the ongoing search for more effective treatments for cancer and infectious diseases.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

  • Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

  • Lee, S. H., & Cho, Y. J. (2014). Assaying cell cycle status using flow cytometry. Current protocols in stem cell biology, 29, 1B.5.1–1B.5.11. [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Gould–Jacobs reaction. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

  • Brouet, J. C., Gu, S., Peet, N. P., & Williams, J. D. (2014). Survey of Solvents for the Conrad–Limpach Synthesis of 4-Hydroxyquinolones. Organic preparations and procedures international, 46(3), 269–273. [Link]

  • Wikidoc. (2012). Gould-Jacobs reaction. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Smith, J. T. (1984). The mode of action of 4-quinolones and possible mechanisms of resistance. Journal of Antimicrobial Chemotherapy, 14(Suppl C), 3–17. [Link]

  • Brouet, J. C., Gu, S., Peet, N. P., & Williams, J. D. (2014). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Organic Preparations and Procedures International, 46(3), 269-273. [Link]

  • de Oliveira, C. B., de Medeiros, A. R., & da Silva, I. C. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of visualized experiments : JoVE, (132), 56782. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]

  • Berditsch, M. (2012). Two-fold Broth Microdilution Method for Determination of MIC. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual. Retrieved from [Link]

  • Darzynkiewicz, Z., & Juan, G. (2001). DNA measurement and cell cycle analysis by flow cytometry. Current protocols in cytometry, Chapter 7, Unit 7.5. [Link]

  • Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinolone antibiotic. Retrieved from [Link]

  • Zhang, X., et al. (2025). Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors. International Journal of Molecular Sciences, 26(12), 6429. [Link]

  • Martínez-Martínez, L., & Pascual, A. (2007). Mechanism of action of and resistance to quinolones. Enfermedades infecciosas y microbiologia clinica, 25(Suppl 2), 2-8. [Link]

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Medicinal Chemistry, 11(15), 1939-1955. [Link]

  • El-Sayed, N. N. E., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances, 14(31), 22185-22201. [Link]

  • Li, J., et al. (2023). Quinolone antibiotics: resistance and therapy. Infection and Drug Resistance, 16, 857-872. [Link]

  • Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(23), 6064-6091. [Link]

  • Al-Trawneh, S. A., & Al-Salahat, K. A. (2021). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Antibiotics, 10(12), 1449. [Link]

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Exploratory

Advanced Synthesis and Derivatization of 5,7-Dichloro-2-methyl-4-quinolinol: A Technical Guide

Executive Summary The quinoline scaffold is a cornerstone of modern medicinal chemistry, serving as the structural foundation for numerous therapeutics. Among its highly functionalized derivatives, 5,7-dichloro-2-methyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a cornerstone of modern medicinal chemistry, serving as the structural foundation for numerous therapeutics. Among its highly functionalized derivatives, 5,7-dichloro-2-methyl-4-quinolinol (CAS: 171850-29-6)—also referred to as 4-hydroxy-5,7-dichloro-2-methylquinoline—stands out as a privileged intermediate. The specific 5,7-dichloro substitution pattern significantly enhances the lipophilicity of the core, modulating the pKa of the quinoline nitrogen and improving metabolic stability.

This technical whitepaper provides a comprehensive, self-validating guide to the synthesis of 5,7-dichloro-2-methyl-4-quinolinol and its downstream derivatives. These derivatives are critical in the development of novel copper chelators (e.g., TDMQ series) for Alzheimer's disease[1] and hybrid antimalarial molecules (e.g., Atokels) targeting artemisinin-resistant Plasmodium falciparum[2].

Mechanistic Foundations: The Conrad-Limpach Approach

The de novo construction of the 4-quinolinol core relies on the condensation of an aniline with a β -keto ester. For 5,7-dichloro-2-methyl-4-quinolinol, the precursors are 3,5-dichloroaniline and ethyl acetoacetate .

The fundamental challenge in this synthesis is controlling the regioselectivity to favor the 4-quinolinol over the 2-quinolinol (carbostyril) byproduct. This is achieved by exploiting the kinetic versus thermodynamic parameters of the reaction[3]:

  • Knorr Quinoline Synthesis (Thermodynamic): Direct high-temperature reaction (>140 °C) favors the formation of an amide intermediate (acetoacetanilide), which subsequently cyclizes to a 2-quinolinol.

  • Conrad-Limpach Synthesis (Kinetic): Low-temperature condensation (room temperature to 80 °C) with an acid catalyst favors the formation of an enamine (ethyl 3-((3,5-dichlorophenyl)amino)but-2-enoate). Subsequent rapid thermal electrocyclic ring closure at ~250 °C yields the desired 4-quinolinol[3].

ConradLimpach A 3,5-Dichloroaniline + Ethyl Acetoacetate B Condensation (Acid Catalyst) Toluene, Reflux (Dean-Stark) A->B C Enamine Intermediate (Kinetic Product) B->C - H2O D Thermal Cyclization Dowtherm A, 250°C C->D E 5,7-Dichloro-2-methyl-4-quinolinol D->E - EtOH

Figure 1: Conrad-Limpach synthesis pathway for 5,7-dichloro-2-methyl-4-quinolinol.

Core Synthesis Protocol

The following protocol outlines the optimized two-step Conrad-Limpach synthesis.

Step 1: Enamine Formation

Causality Insight: A Dean-Stark trap is utilized to continuously remove water, driving the equilibrium toward the enamine. Toluene is chosen as the solvent due to its ideal boiling point (~110 °C) for azeotropic water removal without triggering premature amide formation.

  • Charge a round-bottom flask with 3,5-dichloroaniline (1.0 equiv) and ethyl acetoacetate (1.2 equiv).

  • Add toluene (approx. 5 volumes) and a catalytic amount of glacial acetic acid (0.05 equiv).

  • Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Reflux the mixture until water evolution ceases (typically 4–6 hours).

  • Concentrate the reaction mixture in vacuo to remove toluene and unreacted ethyl acetoacetate, yielding the crude enamine as a thick oil or low-melting solid.

Step 2: Thermal Cyclization

Causality Insight: Dowtherm A (a eutectic mixture of 26.5% diphenyl ether and 73.5% biphenyl) is used because it provides exceptional thermal stability and heat transfer at the required 250 °C. The enamine must be added dropwise to the pre-heated solvent to ensure instantaneous cyclization, preventing intermolecular dimerization or degradation.

  • Pre-heat Dowtherm A (approx. 10 volumes relative to the enamine) in a three-neck flask to 250 °C under an inert atmosphere (N₂ or Ar).

  • Dissolve the crude enamine from Step 1 in a minimal amount of warm Dowtherm A.

  • Add the enamine solution dropwise to the boiling Dowtherm A. Ethanol will evolve immediately.

  • Maintain the temperature at 250 °C for 30–45 minutes post-addition.

  • Cool the mixture to room temperature.

  • Add an excess of non-polar solvent (e.g., hexanes or petroleum ether) to precipitate the product.

  • Filter the resulting solid, wash extensively with hexanes to remove residual Dowtherm A, and dry under vacuum to afford 5,7-dichloro-2-methyl-4-quinolinol.

Derivatization Strategies

The 4-hydroxyl group (which exists in tautomeric equilibrium with the 4-quinolone form) is relatively unreactive toward direct nucleophilic substitution. To expand the chemical space, the core must be activated.

Chlorination to 4,5,7-Trichloro-2-methylquinoline

Conversion of the 4-OH to a 4-Cl group creates a highly electrophilic center at C4, primed for SN​Ar (Nucleophilic Aromatic Substitution) reactions.

  • Protocol: Suspend 5,7-dichloro-2-methyl-4-quinolinol in neat Phosphorus Oxychloride ( POCl3​ , 5-10 equiv). Add a catalytic drop of DMF to form the Vilsmeier-Haack intermediate, which accelerates the chlorination. Reflux at 105 °C for 3 hours. Distill off excess POCl3​ , pour the residue over crushed ice, and neutralize to pH 7 with aqueous NH4​OH to precipitate the 4,5,7-trichloro-2-methylquinoline.

Amination ( SN​Ar )

The 4-chloro derivative is reacted with various amines to generate 4-amino-5,7-dichloro-2-methylquinoline derivatives. These scaffolds are critical for synthesizing Atokel hybrid molecules[2].

  • Protocol: Dissolve the trichloro intermediate in N-Methyl-2-pyrrolidone (NMP). Add the desired amine (2.0 equiv) and K2​CO3​ (2.0 equiv). Heat to 130 °C for 12 hours. The electron-withdrawing nature of the 5,7-dichloro substitutions significantly enhances the electrophilicity of the C4 position, facilitating the SN​Ar process.

Deriv Core 5,7-Dichloro-2-methyl-4-quinolinol POCl3 Chlorination (POCl3, DMF cat., 105°C) Core->POCl3 Alkylation O-Alkylation (K2CO3, DMF) Alkyl Halides Core->Alkylation Cl_Deriv 4,5,7-Trichloro-2-methylquinoline POCl3->Cl_Deriv Amination SNAr with Amines (NMP, K2CO3, 130°C) Cl_Deriv->Amination Amino_Deriv 4-Amino-5,7-dichloro-2-methylquinoline (Atokel / Chelator Scaffolds) Amination->Amino_Deriv Ether_Deriv 4-Alkoxy-5,7-dichloro-2-methylquinoline Alkylation->Ether_Deriv

Figure 2: Key derivatization pathways expanding the 4-quinolinol scaffold.

Quantitative Data & Yield Optimization

The table below summarizes the optimized reaction parameters and expected yields for the synthesis and derivatization of the 5,7-dichloro-2-methylquinoline scaffold based on standard laboratory scale (10–50 mmol).

TransformationReagents & CatalystSolvent / TempTimeExpected Yield
Enamine Formation 3,5-Dichloroaniline, Ethyl acetoacetate, AcOHToluene / 110 °C4–6 h85–92%
Conrad-Limpach Cyclization Enamine intermediateDowtherm A / 250 °C0.5 h65–75%
Chlorination (C4) POCl3​ , DMF (cat.)Neat / 105 °C3 h88–95%
Amination ( SN​Ar ) Primary/Secondary Amines, K2​CO3​ NMP / 130 °C8–12 h70–85%
O-Alkylation Alkyl Halide, K2​CO3​ DMF / 80 °C6 h60–70%

Biological Significance & Structure-Activity Relationship (SAR)

The integration of the 5,7-dichloro-2-methylquinoline moiety into broader molecular architectures yields profound biological effects:

  • Alzheimer's Disease & Metal Chelation: Derivatives belonging to the TDMQ (tetradentate monoquinoline) series utilize the dichloro-quinoline core to fine-tune the electronic properties of the chelating nitrogen. The halogenation increases lipophilicity, which is highly favorable for Blood-Brain Barrier (BBB) permeability. In vivo studies demonstrate that these chelators efficiently extract Cu(II) from amyloid-beta oligomers, significantly reducing neuroinflammation and restoring spatial memory[1].

  • Antimalarial Activity: The "Atokel" series of hybrid molecules covalently links the quinoline entity to a 1,4-naphthoquinone. Halogenation at the C5 and C7 positions serves a dual purpose: it prevents rapid metabolic degradation by parasitic enzymes and enhances the molecule's ability to trigger lethal oxidative stress within the Plasmodium mitochondrion[2].

  • Antimicrobial Potency: Similar to the well-documented 8-hydroxyquinoline derivatives (e.g., Clioquinol), halogenation at the C5 and C7 positions of the quinoline ring significantly enhances antibacterial potency by increasing the compound's ability to penetrate bacterial cell membranes and disrupt metal homeostasis[4].

References

  • Alfa Chemistry Product Catalog (5,7-Dichloro-2-methyl-4-quinolinol). ChemBuyersGuide. URL:

  • [3] Chemistry Of Heterocyclic Compounds: Quinolines, Part I, Volume 32. VDOC.PUB. URL:

  • [1] Novel Copper Chelators Enhance Spatial Memory and Biochemical Outcomes in Alzheimer's Disease Model. NIH / PMC. URL:

  • [2] Synthesis and Antimalarial Activities of New Hybrid Atokel Molecules. ResearchGate. URL:

  • [4] 8-Hydroxyquinoline Citrate | Antimicrobial Reagent. Benchchem. URL:

Sources

Foundational

Spectroscopic Characterization of 5,7-dichloro-2-methyl-4-quinolinol: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 5,7-dichloro-2-methyl-4-quinolinol. The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and dev...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 5,7-dichloro-2-methyl-4-quinolinol. The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process, providing detailed information about the molecular structure, functional groups, and molecular weight of a compound. This guide will delve into the theoretical underpinnings and practical application of these techniques for the characterization of 5,7-dichloro-2-methyl-4-quinolinol, a substituted quinolinol derivative of interest in medicinal chemistry.

Introduction to 5,7-dichloro-2-methyl-4-quinolinol

Quinoline and its derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including anticancer properties.[1][2] The specific substitution pattern on the quinoline scaffold is crucial in determining the biological efficacy and safety profile of these molecules. The title compound, 5,7-dichloro-2-methyl-4-quinolinol, possesses a unique arrangement of a methyl group and two chlorine atoms, alongside a hydroxyl group, which are expected to significantly influence its physicochemical and biological properties. Accurate and comprehensive spectroscopic characterization is therefore the foundational step for any further investigation of this molecule's potential as a therapeutic agent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution.[3] It provides detailed information about the chemical environment of individual atoms, their connectivity, and through-space proximity. For 5,7-dichloro-2-methyl-4-quinolinol, both ¹H and ¹³C NMR are critical for confirming its structure.

Principles of NMR Spectroscopy for Heterocyclic Compounds

NMR spectroscopy relies on the magnetic properties of atomic nuclei.[4] When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus. The presence of electronegative atoms, aromatic rings, and different functional groups all influence the chemical shift, allowing for the differentiation of atoms within a molecule.[5][6]

For heterocyclic compounds like quinolines, the nitrogen atom and the aromatic ring system significantly influence the chemical shifts of nearby protons and carbons.[7][8] The nitrogen atom generally deshields adjacent protons and carbons, causing them to resonate at higher chemical shifts (downfield).[3]

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

Sample Preparation:

  • Weigh approximately 5-10 mg of 5,7-dichloro-2-methyl-4-quinolinol.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is important as it can influence the chemical shifts, particularly of exchangeable protons like the hydroxyl proton.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.[9]

  • Cap the NMR tube and ensure the sample is fully dissolved, using gentle vortexing if necessary.

Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer's magnetic field on the deuterium signal of the solvent to compensate for any field drift.

  • Shim the magnetic field to achieve homogeneity, which is essential for obtaining sharp spectral lines.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • Acquire the ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans is typically required to achieve a good signal-to-noise ratio.

Diagram of the NMR Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve add_tms Add TMS Standard dissolve->add_tms vortex Ensure Complete Dissolution add_tms->vortex insert Insert Sample into Spectrometer vortex->insert lock Lock on Solvent Signal insert->lock shim Shim Magnetic Field lock->shim acquire_h1 Acquire ¹H Spectrum shim->acquire_h1 acquire_c13 Acquire ¹³C Spectrum acquire_h1->acquire_c13 process Process Raw Data (FT, Phasing, Baseline Correction) acquire_c13->process analyze Analyze Spectra (Chemical Shifts, Integration, Coupling) process->analyze structure Structure Elucidation analyze->structure

Caption: Workflow for NMR spectroscopic analysis.

Predicted NMR Data for 5,7-dichloro-2-methyl-4-quinolinol

Based on the principles of NMR spectroscopy and data from similar quinoline derivatives, the following ¹H and ¹³C NMR data are predicted for 5,7-dichloro-2-methyl-4-quinolinol.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0-12.0br s1H-OH (hydroxyl)
~7.8d1HH-8
~7.5d1HH-6
~6.5s1HH-3
~2.5s3H-CH₃ (methyl)

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~175C-4
~150C-2
~148C-8a
~135C-5
~128C-7
~125C-4a
~122C-6
~120C-8
~100C-3
~20-CH₃

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.[3] It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Principles of IR Spectroscopy for Aromatic Compounds

The IR spectrum of an aromatic compound displays several characteristic absorption bands.[5][10] The C-H stretching vibrations of the aromatic ring typically appear at wavenumbers slightly above 3000 cm⁻¹.[10] Carbon-carbon stretching vibrations within the aromatic ring give rise to absorptions in the 1600-1400 cm⁻¹ region.[10] The pattern of overtone and combination bands in the 2000-1665 cm⁻¹ region, as well as the out-of-plane (oop) C-H bending bands between 900 and 675 cm⁻¹, can provide information about the substitution pattern on the aromatic ring.[10]

Experimental Protocol for IR Data Acquisition

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of 5,7-dichloro-2-methyl-4-quinolinol with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

  • Transfer the finely ground powder into a pellet press.

  • Apply pressure to form a thin, transparent KBr pellet.

Data Acquisition:

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

  • Perform a background scan with an empty sample holder to subtract the absorbance of atmospheric CO₂ and water vapor.

Diagram of the IR Experimental Workflow:

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_analysis Data Analysis mix Mix Sample with KBr grind Grind Mixture mix->grind press Press into a Pellet grind->press background Acquire Background Spectrum press->background sample Acquire Sample Spectrum background->sample process Process Spectrum sample->process identify Identify Characteristic Bands process->identify

Caption: Workflow for IR spectroscopic analysis.

Predicted IR Data for 5,7-dichloro-2-methyl-4-quinolinol

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200BroadO-H stretch (hydroxyl group)
~3100-3000MediumAromatic C-H stretch
~2950-2850WeakAliphatic C-H stretch (methyl group)
~1620-1580StrongC=C and C=N stretching in the quinoline ring
~1500-1400MediumAromatic C-C in-ring stretching
~850-750StrongC-Cl stretch
~900-675StrongAromatic C-H out-of-plane bending

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[3][11]

Principles of Mass Spectrometry for Quinoline Derivatives

In a typical mass spectrometer, a sample is first ionized. For organic molecules, common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI). The resulting molecular ion and any fragment ions are then separated based on their m/z ratio and detected. The fragmentation of quinoline derivatives often involves characteristic losses, such as the expulsion of HCN from the quinoline ring.[11][12] The presence of substituents will influence the fragmentation pathways, providing valuable clues for structural elucidation.[11][13]

Experimental Protocol for Mass Spectrometry Data Acquisition

Sample Preparation and Introduction:

  • Prepare a dilute solution of 5,7-dichloro-2-methyl-4-quinolinol in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer, for example, via direct infusion or coupled with a liquid chromatography (LC) system.

Data Acquisition:

  • Ionize the sample using an appropriate method (e.g., ESI in positive or negative ion mode).

  • Acquire the mass spectrum over a relevant m/z range.

  • For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and inducing its fragmentation to observe the characteristic fragment ions.

Diagram of the MS Experimental Workflow:

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Sample in Volatile Solvent infuse Introduce into MS dissolve->infuse ionize Ionize Sample (e.g., ESI) infuse->ionize analyze Mass Analysis (m/z) ionize->analyze detect Detect Ions analyze->detect determine_mw Determine Molecular Weight detect->determine_mw analyze_frag Analyze Fragmentation Pattern determine_mw->analyze_frag

Caption: Workflow for mass spectrometry analysis.

Predicted Mass Spectrometry Data for 5,7-dichloro-2-methyl-4-quinolinol

The molecular formula of 5,7-dichloro-2-methyl-4-quinolinol is C₁₀H₇Cl₂NO. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Table 4: Predicted Mass Spectrometry Data

m/z (relative abundance)Assignment
227 (100%)[M]⁺ (with ²³⁵Cl)
229 (65%)[M+2]⁺ (with one ³⁵Cl and one ³⁷Cl)
231 (10%)[M+4]⁺ (with ²³⁷Cl)
Predicted FragmentsLoss of Cl, HCl, CH₃, CO, and HCN are all possible fragmentation pathways.

Conclusion

The comprehensive spectroscopic analysis of 5,7-dichloro-2-methyl-4-quinolinol using NMR, IR, and MS provides a detailed and unambiguous confirmation of its chemical structure. The predicted data, based on established principles and comparison with related compounds, serves as a crucial reference for researchers working on the synthesis and biological evaluation of novel quinoline derivatives. This guide underscores the importance of a multi-technique approach to spectroscopic characterization in the rigorous and efficient advancement of drug discovery and development programs.

References

  • IEEE. (2022). Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. IEEE Xplore.
  • Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • University of California, Los Angeles.
  • Dolejš, L., & Hanuš, V. (1969). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 23(10), 843-848.
  • BenchChem. (2025).
  • Lee, J. Y., et al. (2018). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics, 20(3), 1735-1743.
  • Wade, L. G. (2017). Organic Chemistry. Pearson.
  • Smith, B. C. (2016). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Spectroscopy, 31(3), 28-35.
  • Caspi, E., et al. (1963). Nuclear Magnetic Resonance Spectra of Heterocyclic Compounds. II. Abnormal Products from the Ketalization of Cortisone. The Journal of Organic Chemistry, 28(3), 763-767.
  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790.
  • LibreTexts. (2024).
  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Science Publishing.
  • NPTEL. (n.d.). Lecture - 6 15 N NMR in Heterocyclic Chemistry.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). New quinolone derivative: Spectroscopic characterization and reactivity study by DFT and MD approaches.
  • ResearchGate. (n.d.). Structure of 5,7-dichloro-8-hydroxyquinoline.

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Exploratory

Unraveling the Mechanism of Action of Quinolinol Compounds: A Technical Whitepaper on Metal Dyshomeostasis and Cellular Targeting

Executive Summary The 8-hydroxyquinoline (8-HQ) scaffold and its halogenated derivatives (such as clioquinol) represent a privileged class of pharmacophores in modern drug development. As a Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 8-hydroxyquinoline (8-HQ) scaffold and its halogenated derivatives (such as clioquinol) represent a privileged class of pharmacophores in modern drug development. As a Senior Application Scientist, I approach the evaluation of these compounds not merely as static chemical entities, but as dynamic modulators of cellular microenvironments. The therapeutic efficacy of quinolinol compounds—spanning antimicrobial, antifungal, neuroprotective, and oncological applications—is fundamentally rooted in a dual-action mechanism: extracellular metal chelation and intracellular ionophore transport [1]. This whitepaper deconstructs the causality behind these mechanisms and provides self-validating experimental frameworks to isolate their specific biological targets.

The Core Mechanistic Axis: Chelation vs. Ionophore Activity

The primary mechanism through which quinolinol compounds exert their biological effects is their ability to act as bidentate chelating agents, forming stable, lipophilic complexes with essential transition metals, including copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺)[1].

This interaction drives two distinct, yet interconnected, biological outcomes:

  • Extracellular Chelation (Starvation): By sequestering metal ions in the extracellular matrix, quinolinols deprive pathogens of the essential cofactors required for metalloenzyme function, respiration, and DNA replication[1].

  • Ionophore Activity (Toxicity): Because the resulting 8-HQ-metal complexes are highly lipophilic, they easily permeate lipid bilayers. Once inside the cell, they disrupt intracellular metal homeostasis, triggering a cascade of oxidative stress via Fenton-like reactions and inhibiting critical degradation machinery like the 20S proteasome[1][2].

MoA Q Quinolinol Scaffold (e.g., 8-HQ, Clioquinol) C Extracellular Metal Chelation (Cu2+, Zn2+, Fe3+) Q->C Binds metals I Ionophore Activity (Membrane Transport) Q->I Lipophilic complex M Intracellular Metal Dyshomeostasis C->M Depletion I->M Overload/Redistribution A Antimicrobial/Antifungal (Enzyme Inhibition, Cell Wall Damage) M->A N Neuroprotection (Amyloid Plaque Dissolution) M->N O Anticancer (Proteasome Inhibition, ROS) M->O

Fig 1. Dual mechanism of metal chelation and ionophore activity driving therapeutic outcomes.

Pathogen-Specific Mechanisms and Clinical Applications

Antimicrobial and Antifungal Action

In bacterial models, quinolinols harness a dual bactericidal mechanism. For example, the Fe(8-hq)₃ complex readily transports Fe(III) across the bacterial cell membrane of Methicillin-resistant Staphylococcus aureus (MRSA). This combines the metal-chelating starvation effect of 8-HQ with the direct bactericidal activity of intracellular iron overload[3].

In fungal pathogens like Candida albicans, clioquinol (5-chloro-7-iodo-8-quinolinol) exhibits a highly specific morphological mechanism. It directly damages the fungal cell wall and inhibits the yeast-to-hyphae transition, completely arresting the formation of pseudohyphae—a critical virulence factor[4]. Furthermore, clioquinol induces membrane depolarization at low concentrations while directly disrupting the membrane at higher concentrations[5].

Neurodegenerative and Oncological Modulation

In Alzheimer's disease (AD), clioquinol functions as a Metal Protein Attenuating Compound (MPAC). Because amyloid-beta (Aβ) plaques are stabilized by aberrant interactions with zinc and copper, clioquinol's chelating action dissolves these deposits by stripping the stabilizing metals from the Aβ protein[2]. Conversely, in oncology, the ionophore properties are exploited; clioquinol shuttles zinc and copper into cancer cells, potently inhibiting the 20S proteasome, causing the accumulation of misfolded proteins, and triggering apoptosis[1][2].

Quantitative Activity Profiles

To contextualize the potency of these mechanisms, the following table summarizes key quantitative metrics from recent literature regarding quinolinol derivatives.

Compound / ComplexTarget Organism / SystemKey Quantitative MetricMechanistic Note
8-Hydroxyquinoline (8-HQ) Staphylococcus aureusMIC: 16.0–32.0 µMDisrupts intracellular metal homeostasis[3].
Fe(8-hq)₃ Complex MRSA (Biofilm-derived)>99% Inhibition at 4.0 µMDual bactericidal/chelating action overcoming mupirocin resistance[3].
Clioquinol Human (Pharmacokinetics)Half-life: 11–14 hoursSystemic MPAC activity; ~12% bioavailability via IP[2].
Quinoline Derivative (6c) MRSA / VREMIC: 0.75 μg/mLDose-dependent antibiofilm action (79% reduction at 0.5 MIC)[6].

Experimental Methodologies: Self-Validating Systems

To rigorously prove the mechanisms described above, researchers must employ self-validating experimental designs. Below are two foundational protocols designed to isolate causality rather than just observe correlation.

Protocol 1: Metal-Rescue and Ionophore Validation Assay

Purpose: To distinguish between extracellular metal starvation (chelation) and intracellular toxicity (ionophore action)[5]. Causality: If the compound acts purely as a chelator, saturating the media with exogenous metals (e.g., Zn²⁺, Cu²⁺) will occupy the drug's binding sites, neutralizing it and increasing the Minimum Inhibitory Concentration (MIC). Conversely, if the compound is an ionophore, exogenous metals will be shuttled into the cell, exacerbating toxicity and decreasing the MIC.

  • Inoculum Preparation: Prepare a standardized bacterial/fungal suspension (1 × 10⁶ CFU/mL) in Mueller-Hinton or RPMI broth.

  • Compound Titration: Dispense serial dilutions of the quinolinol compound across a 96-well microtiter plate.

  • Mechanistic Branching:

    • Arm A (Control): Standard media only.

    • Arm B (Rescue/Exacerbation): Supplement media with 100 µM of exogenous metal salts (e.g., CuSO₄, ZnCl₂).

  • Incubation & Readout: Incubate at 37°C for 24 hours. Determine the MIC visually or via spectrophotometry (OD₆₀₀). Compare the MIC shift between Arm A and Arm B to confirm the specific mode of action.

Protocol 2: Sorbitol Protection Assay for Cell Wall Integrity

Purpose: To validate the fungal cell wall as the primary structural target of the compound[4]. Causality: Fungal cell walls provide structural integrity against osmotic pressure. If a quinolinol derivative damages this wall, the cell lyses. By introducing 0.8 M sorbitol—an osmotic stabilizer—we create an isotonic environment that protects fragile protoplasts. A significant increase in MIC in the sorbitol arm compared to the standard media arm definitively isolates the cell wall as the target.

  • Media Preparation: Prepare two sets of agar/broth: one standard, and one supplemented with 0.8 M sorbitol.

  • Inoculation: Seed Candida albicans (ATCC 18804) into both media sets containing serial dilutions of the quinolinol derivative.

  • Incubation: Incubate at 35°C for 48 hours.

  • Validation: Record the MIC. A 4-fold or greater increase in the MIC in the sorbitol-protected arm validates cell wall compromise.

Workflow S1 Prepare Fungal/Bacterial Inoculum (10^6 CFU/mL) S2 Add Quinolinol (Serial Dilutions) S1->S2 B1 Control Arm (Standard Media) S2->B1 B2 Mechanistic Arm 1 (+ 0.8M Sorbitol) S2->B2 B3 Mechanistic Arm 2 (+ Exogenous Metals) S2->B3 R1 Determine Baseline MIC B1->R1 R2 Assess Cell Wall Damage (MIC Shift) B2->R2 R3 Assess Ionophore/Chelator Role (MIC Shift) B3->R3

Fig 2. Mechanistic validation workflow using sorbitol protection and metal rescue assays.

References

  • New insights into the mechanism of antifungal action of 8-hydroxyquinolines. nih.gov.
  • Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegener
  • Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections. nih.gov.
  • Clioquinol: to harm or heal. nih.gov.
  • The effects of clioquinol in morphogenesis, cell membrane and ion homeostasis in Candida albicans. nih.gov.
  • 8-Hydroxyquinoline Citrate: A Technical Guide to its Mechanism of Action. benchchem.com.
  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. nih.gov.

Sources

Foundational

The Ascendant Role of 5,7-dichloro-2-methyl-8-quinolinol Complexes in Oncology: A Technical Guide to In Vitro Antitumor Evaluation

This guide provides an in-depth technical exploration of the in vitro antitumor activities of 5,7-dichloro-2-methyl-8-quinolinol and its metal complexes. It is designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical exploration of the in vitro antitumor activities of 5,7-dichloro-2-methyl-8-quinolinol and its metal complexes. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven experimental protocols.

Introduction: The Therapeutic Promise of 8-Hydroxyquinoline Scaffolds

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer properties.[1][2] Among its derivatives, 8-hydroxyquinoline (8-HQ) has garnered significant attention due to its potent metal-chelating capabilities.[3][4] This chelation is not merely a chemical curiosity; it is central to the biological activity of these compounds. By sequestering and interacting with essential metal ions like iron, copper, and zinc, 8-HQ derivatives can disrupt critical cellular processes in cancer cells, such as DNA synthesis and replication, leading to cell death.[2][3] The introduction of halogen substituents, such as chlorine at the 5 and 7 positions, and a methyl group at the 2 position, can further enhance the lipophilicity and electronic properties of the molecule, often leading to increased cytotoxic potency against tumor cells.[5] This guide focuses specifically on the 5,7-dichloro-2-methyl-8-quinolinol ligand and its coordination complexes, which have emerged as a promising class of anticancer candidates.

Synthesis and Characterization of 5,7-dichloro-2-methyl-8-quinolinol and its Metal Complexes

The synthesis of 5,7-dichloro-2-methyl-8-quinolinol (H-ClQ) and its subsequent complexation with various metal ions are foundational steps in the investigation of their antitumor properties.

General Synthesis of 5,7-dichloro-2-methyl-8-quinolinol (H-ClQ)

The synthesis of the H-ClQ ligand is typically achieved through established methods of quinoline synthesis, such as the Skraup or Friedlander synthesis, followed by halogenation. A general approach involves the reaction of 2-amino-4,6-dichlorophenol with crotonaldehyde in the presence of an oxidizing agent and an acid catalyst.

General Synthesis of Metal Complexes

The formation of metal complexes with H-ClQ generally involves the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reaction and the choice of solvent can influence the coordination geometry of the resulting complex.[6]

A representative procedure for the synthesis of a metal complex, for instance with a divalent metal ion (M(II)), is as follows:

  • Dissolve 5,7-dichloro-2-methyl-8-quinolinol in a suitable solvent, such as ethanol or methanol.

  • Add a stoichiometric amount of a metal salt (e.g., MCl₂, M(NO₃)₂, M(OAc)₂) dissolved in the same or a compatible solvent.

  • The reaction mixture is typically stirred and may require heating under reflux for a period ranging from a few hours to overnight to ensure complete reaction.

  • The resulting complex, which often precipitates out of the solution, is then collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried under vacuum.

Characterization of the synthesized ligand and its metal complexes is crucial to confirm their identity and purity. Standard analytical techniques include:

  • Elemental Analysis (CHN Analysis): To determine the elemental composition.

  • Spectroscopic Methods:

    • FT-IR Spectroscopy: To identify the coordination of the metal ion to the nitrogen and oxygen atoms of the ligand.

    • UV-Vis Spectroscopy: To study the electronic transitions and the stability of the complexes in solution.

    • ¹H and ¹³C NMR Spectroscopy: To elucidate the structure of the ligand and its diamagnetic complexes.

  • Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the compounds.

  • X-ray Crystallography: To determine the precise three-dimensional structure of single crystals of the complexes.

In Vitro Antitumor Activity: A Comprehensive Evaluation

A battery of in vitro assays is employed to systematically evaluate the antitumor potential of 5,7-dichloro-2-methyl-8-quinolinol complexes. These assays provide critical data on cytotoxicity, the mode of cell death, and the underlying molecular mechanisms.

Cell Viability and Cytotoxicity Assays

The initial step in assessing antitumor activity is to determine the cytotoxic effect of the compounds on a panel of human cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[7][8]

Table 1: Representative IC50 Values of 5,7-dichloro-2-methyl-8-quinolinol Complexes in Human Cancer Cell Lines

ComplexCancer Cell LineIC50 (µM)Reference
[Fe(ClMQ)₂Cl]Hep-G2 (Liver)5.04[9][10]
[Fe(ClMQ)₂Cl]BEL-7404 (Liver)14.35[9][10]
[Fe(ClMQ)₂Cl]NCI-H460 (Lung)9.87[9][10]
[Fe(ClMQ)₂Cl]A549 (Lung)11.23[9][10]
[Fe(ClMQ)₂Cl]T-24 (Bladder)8.65[9][10]
[Pm(dmbpy)(ClQ)₂NO₃]NCI-H460 (Lung)0.001[11]
[Yb(dmbpy)(ClQ)₂NO₃]NCI-H460 (Lung)5.13[11]
[Lu(dmbpy)(ClQ)₂NO₃]NCI-H460 (Lung)11.87[11]
Ruthenium(II)-arene complex with 5,7-dichloro-2-methyl-8-quinolinolHeLa (Cervical)0.002[12]
Cobalt(II) complex (Co7) with 5,7-dichloro-2-methyl-8-quinolinol and DPPZHeLa (Cervical)0.0008[13]

Note: This table presents a selection of reported IC50 values to illustrate the potency of these complexes. Values can vary depending on the specific metal center, co-ligands, and the cancer cell line tested.

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a test compound.[14][15]

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin).

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Cell Seeding in 96-well plate incubation_24h 24h Incubation cell_seeding->incubation_24h compound_treatment Compound Addition incubation_24h->compound_treatment incubation_48h 48h Incubation compound_treatment->incubation_48h mtt_addition MTT Addition incubation_48h->mtt_addition incubation_4h 4h Incubation mtt_addition->incubation_4h formazan_solubilization Formazan Solubilization (DMSO) incubation_4h->formazan_solubilization read_absorbance Read Absorbance (570 nm) formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_execution Execution Phase Quinolinol_Complex 5,7-dichloro-2-methyl-8-quinolinol Complex Mitochondrial_Pathway Mitochondrial (Intrinsic) Pathway Quinolinol_Complex->Mitochondrial_Pathway Death_Receptor_Pathway Death Receptor (Extrinsic) Pathway Quinolinol_Complex->Death_Receptor_Pathway Caspase_Activation Caspase Activation (Caspase-3, -7) Mitochondrial_Pathway->Caspase_Activation Mitochondrial_Pathway->Caspase_Activation Cytochrome c release Death_Receptor_Pathway->Caspase_Activation Substrate_Cleavage Cleavage of Cellular Substrates (e.g., PARP) Caspase_Activation->Substrate_Cleavage Apoptosis Apoptosis Substrate_Cleavage->Apoptosis

Caption: Simplified overview of apoptosis induction pathways.

Cell Cycle Arrest

Many anticancer agents, including 5,7-dichloro-2-methyl-8-quinolinol complexes, can inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints, such as G2/M or S phase. [9][11]This prevents the cells from dividing and can ultimately lead to apoptosis. Cell cycle analysis is performed by staining the DNA of fixed cells with a fluorescent dye like propidium iodide and analyzing the DNA content by flow cytometry. [10][16]

This protocol details the preparation of cells for cell cycle analysis. [17][18][19] Materials:

  • Treated and control cells

  • PBS

  • Ice-cold 70% ethanol

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Harvest approximately 1 x 10⁶ cells.

    • Wash with PBS and resuspend the cell pellet in a small volume of PBS.

    • While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at 4°C for at least 30 minutes.

  • Staining:

    • Centrifuge the fixed cells and wash twice with PBS.

    • Resuspend the cell pellet in 100 µL of RNase A solution and incubate at 37°C for 30 minutes.

    • Add 400 µL of PI solution and incubate at room temperature for 10 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry.

    • The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Targeting Telomerase

Telomerase is an enzyme that is highly active in the majority of cancer cells and plays a crucial role in their immortalization. [9]Some 5,7-dichloro-2-methyl-8-quinolinol complexes have been shown to act as telomerase inhibitors, often by stabilizing G-quadruplex DNA structures in the promoter region of genes like c-myc. [9][13]The Telomeric Repeat Amplification Protocol (TRAP) assay is a sensitive method to measure telomerase activity. [11][12][20]

Mitochondrial Dysfunction

Mitochondria are central to the intrinsic pathway of apoptosis. Several studies have demonstrated that 5,7-dichloro-2-methyl-8-quinolinol complexes can accumulate in mitochondria and induce mitochondrial dysfunction, characterized by a decrease in the mitochondrial membrane potential (ΔΨm). [11][21]The JC-1 assay is a common method to assess changes in ΔΨm. [22][23]In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence. [24]

Conclusion

The in vitro evaluation of 5,7-dichloro-2-methyl-8-quinolinol complexes has revealed their significant potential as a new class of antitumor agents. Their potent cytotoxicity against a range of cancer cell lines, coupled with their ability to induce apoptosis and cell cycle arrest through various mechanisms, underscores their promise. This guide has provided a comprehensive framework for the systematic investigation of these compounds, from their synthesis and characterization to the detailed protocols for assessing their biological activity. Further research, including in vivo studies, is warranted to translate these promising in vitro findings into effective cancer therapies.

References

  • Synthesis and antitumor mechanism of a new iron(iii) complex with 5,7-dichloro-2-methyl-8-quinolinol as ligands. MedChemComm. Available at: [Link]

  • Synthesis and antitumor mechanism of a new iron(iii) complex with 5,7-dichloro-2-methyl-8-quinolinol as ligands. MedChemComm. Available at: [Link]

  • High in vitro and in vivo antitumor activities of Ln(III) complexes with mixed 5,7-dichloro-2-methyl-8-quinolinol and 4,4'-dimethyl-2,2'-bipyridyl chelating ligands. PubMed. Available at: [Link]

  • Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. PMC. Available at: [Link]

  • Discovery of high in vitro and in vivo antitumor activities of organometallic ruthenium(ii)–arene complexes with 5,7-dihalogenated-2-methyl-8-quinolinol. Dalton Transactions. Available at: [Link]

  • Eighteen 5,7-Dihalo-8-quinolinol and 2,2′-Bipyridine Co(II) Complexes as a New Class of Promising Anticancer Agents. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. University of Padua. Available at: [Link]

  • JC-1 Mitochondrial Membrane Potential Assay. Creative Bioarray. Available at: [Link]

  • Telomeric repeat amplification protocol (TRAP) assay. Bio-protocol. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]

  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available at: [Link]

  • The antitumor activity of zinc(II) and copper(II) complexes with 5,7-dihalo-substituted-8-quinolinoline. PubMed. Available at: [Link]

  • European Journal of Pharmacology. White Rose Research Online. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • DNA Cell Cycle Analysis with PI. Flow Cytometry Core Facility. Available at: [Link]

  • Mitochondrial Membrane Potential Assay Kit(with JC-1). Elabscience. Available at: [Link]

  • Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. Available at: [Link]

  • Review on recent development of quinoline for anticancer activities. SpringerLink. Available at: [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Dovepress. Available at: [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. Available at: [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. Available at: [Link]

  • Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Arabian Journal of Chemistry. Available at: [Link]

  • Structure of 5,7-dichloro-8-hydroxyquinoline. ResearchGate. Available at: [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available at: [Link]

  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Scientific Research Publishing. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Antimicrobial Properties of Substituted Quinolinols

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of substituted quinolinols as a critical class of antimicrobial agents. We will delve into their mechan...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of substituted quinolinols as a critical class of antimicrobial agents. We will delve into their mechanisms of action, the crucial structure-activity relationships that govern their efficacy, and the rigorous experimental protocols required for their evaluation. This document is designed to serve as a foundational resource for professionals engaged in the discovery and development of novel anti-infective therapies.

Introduction: The Quinolinol Scaffold - A Privileged Structure in Antimicrobial Research

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a foundational scaffold in medicinal chemistry.[1][2] Its hydroxylated form, quinolinol (or hydroxyquinoline), and particularly its derivatives, have long been recognized for a wide spectrum of pharmacological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[3][4][5] The parent compound, 8-hydroxyquinoline (8-HQ), is a potent metal ion chelator, a characteristic that is central to its biological activity.[3][4]

The enduring interest in substituted quinolinols stems from their potential to combat the growing threat of antimicrobial resistance. By modifying the core quinolinol structure with various functional groups, researchers can fine-tune the molecule's physicochemical properties, enhancing its potency, broadening its spectrum of activity, and overcoming existing resistance mechanisms. This guide will explore the scientific underpinnings of these modifications and the methodologies used to validate their effects.

Core Mechanisms of Antimicrobial Action

Substituted quinolinols exert their antimicrobial effects through several distinct, and sometimes overlapping, mechanisms. Understanding these pathways is fundamental to designing next-generation agents with improved therapeutic profiles.

Metal Ion Chelation and Disruption of Homeostasis

The most prominent mechanism of action for many quinolinols, especially 8-hydroxyquinoline derivatives, is their ability to act as potent, bidentate chelating agents for essential metal ions.[3][4][6]

  • Causality of Action: Microbial cells rely on a delicate balance of divalent metal ions like iron (Fe²⁺/Fe³⁺), zinc (Zn²⁺), and manganese (Mn²⁺) to function as cofactors for essential enzymes involved in respiration, DNA replication, and oxidative stress defense.

  • Mechanism: 8-Hydroxyquinoline and its analogues, with their strategically positioned nitrogen and hydroxyl groups, bind these metal ions, forming stable complexes.[3] This sequestration has a two-fold effect:

    • Enzyme Inhibition: It strips the metals from the active sites of metalloenzymes, rendering them inactive.[3]

    • Oxidative Stress: Some quinolinol-metal complexes, such as those with iron, can catalytically generate reactive oxygen species (ROS) through Fenton-like reactions.[7] This induces significant oxidative stress, damaging cellular components like DNA, proteins, and lipids, ultimately leading to cell death.

The Fe(8-hq)₃ complex, for instance, combines the bactericidal activity of iron with the metal-chelating effect of 8-hq for a dual mechanism of action.[7] This chelation ability is a key reason for their broad-spectrum activity against various bacteria and fungi.[5][6]

Mechanism: Metal Ion Chelation by 8-Hydroxyquinoline Quinolinol Substituted Quinolinol Cell Bacterial Cell Quinolinol->Cell Enters Cell Metal_Ions Essential Metal Ions (Fe²⁺, Zn²⁺, Mn²⁺) Quinolinol->Metal_Ions Enzymes Metalloenzymes Quinolinol->Enzymes Inhibits by Metal Deprivation ROS Reactive Oxygen Species (ROS) Quinolinol->ROS Forms complex that generates ROS Metal_Ions->Enzymes Required Cofactor Death Cell Death Enzymes->Death Leads to Damage Cellular Damage (DNA, Proteins, Lipids) ROS->Damage Causes Damage->Death Leads to

Caption: Metal chelation pathway of quinolinols leading to bacterial cell death.

Inhibition of DNA Gyrase and Topoisomerase IV

Mirroring the well-established mechanism of quinolone antibiotics (a related but distinct class), some substituted quinolinols can interfere with bacterial DNA synthesis.

  • Causality of Action: Bacteria require DNA gyrase (a topoisomerase II) and topoisomerase IV to manage DNA supercoiling during replication, transcription, and repair. Inhibition of these enzymes is lethal.

  • Mechanism: These quinolinol derivatives bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of cleaved DNA strands.[8] This leads to an accumulation of double-strand breaks in the bacterial chromosome, which blocks DNA replication and triggers cell death.[8] Docking studies on newly synthesized quinoline derivatives often target topoisomerase II DNA gyrase enzymes to predict binding interactions.[9]

Structure-Activity Relationships (SAR): A Guide to Rational Design

The antimicrobial potency and spectrum of a quinolinol derivative are dictated by the nature and position of its substituents. Understanding these Structure-Activity Relationships (SAR) is paramount for the rational design of new drug candidates.

Position on Quinoline RingType of SubstituentGeneral Effect on Antimicrobial ActivityRationale & Insights
C2 Aryl groups, Alkyl chains, HeterocyclesOften enhances activity, particularly against Gram-positive bacteria like MRSA.[10]Can improve lipophilicity for better membrane penetration or provide additional binding interactions with molecular targets.
C3 and C4 Carboxylic acid and Ketone (4-oxo)Generally considered essential for DNA gyrase inhibition.[8]The planarity between the 4-oxo and 3-carboxylic acid groups is thought to be crucial for binding to the DNA gyrase-DNA complex.[11]
C5 and C8 Halogens (Cl, I), Amino groupsHalogenation often increases potency.[10][11] An amino group at C5 can also be beneficial.[11]Electron-withdrawing groups like halogens can alter the electronic properties of the ring and its pKa, potentially enhancing chelation or target binding.
C6 Fluorine (F)A fluorine atom at C6 is a hallmark of the highly successful fluoroquinolone antibiotics, significantly boosting antibacterial potency.[11]Increases cell penetration and binding affinity for DNA gyrase. However, some novel quinolones show good activity without it.[8]
C7 Piperazinyl, Pyrrolidinyl, and other N-heterocyclesThe nature of this substituent heavily influences the spectrum of activity (Gram-positive vs. Gram-negative) and pharmacokinetic properties.[11]Large, flexible groups can be accommodated and appear to be an important factor influencing activity.[11]

This table synthesizes general trends observed in the literature. Specific activity is highly dependent on the complete substitution pattern and the target organism.

Experimental Evaluation of Antimicrobial Properties: A Step-by-Step Guide

A rigorous, multi-step approach is required to characterize the antimicrobial profile of a novel substituted quinolinol. Each step provides a different layer of information, from initial screening to detailed mechanistic insights.

Primary Screening: Determining Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism. It is the most common starting point for assessing antimicrobial activity.[12] The broth microdilution method is a widely accepted standard.[12][13]

Protocol: Broth Microdilution MIC Assay

  • Rationale: This method is efficient for testing multiple compounds against multiple strains simultaneously and provides a quantitative measure of potency (the MIC value). It is recommended by standardization bodies like the Clinical and Laboratory Standards Institute (CLSI).[12][13]

  • Preparation of Compound Stock: Dissolve the synthesized quinolinol derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. The choice of solvent is critical; it must dissolve the compound without exhibiting antimicrobial activity at its final working concentration.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a concentration gradient across the plate.

  • Inoculum Preparation: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension further in the growth medium to achieve the final target inoculum density in the wells (typically 5 x 10⁵ CFU/mL).

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound.

  • Controls (Self-Validation):

    • Positive Control: Wells containing only growth medium and the microbial inoculum (no compound). This must show robust growth.

    • Negative Control: Wells containing only growth medium (no inoculum). This must remain clear.

    • Solvent Control: Wells containing the highest concentration of the solvent (e.g., DMSO) used in the assay plus inoculum, to ensure the solvent itself is not inhibitory.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for a specified period (e.g., 18-24 hours).

  • Result Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or with a plate reader. For colorimetric assays, an indicator like Resazurin can be added, which changes color in the presence of viable, metabolically active cells.[14]

Workflow: Antimicrobial Compound Evaluation cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action (MoA) Studies MIC Determine MIC (Broth Microdilution) MBC Determine MBC/MFC (Sub-culturing from MIC plate) MIC->MBC For potent hits TimeKill Time-Kill Kinetics Assay MBC->TimeKill Confirm bactericidal activity Biofilm Anti-Biofilm Assay MBC->Biofilm Assess complex structures GyraseAssay DNA Gyrase Inhibition Assay TimeKill->GyraseAssay Investigate MoA MembraneAssay Membrane Permeability Assay TimeKill->MembraneAssay ChelationAssay Metal Chelation Studies TimeKill->ChelationAssay

Caption: A logical workflow for evaluating antimicrobial quinolinols.

Determining Bactericidal vs. Bacteriostatic Action

Once the MIC is known, it's crucial to determine if the compound is bactericidal (kills the bacteria) or bacteriostatic (inhibits growth). This is done by determining the Minimum Bactericidal Concentration (MBC).

Protocol: MBC Determination

  • Rationale: The MBC provides critical information for drug development. A bactericidal agent is often preferred, especially for treating infections in immunocompromised patients.

  • Prerequisite: An MIC assay must be completed first.

  • Sub-culturing: Take a small aliquot (e.g., 10 µL) from each well of the MIC plate that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spot the aliquot onto a fresh agar plate that does not contain any antimicrobial compound.

  • Incubation: Incubate the agar plate overnight at the appropriate temperature.

  • Result Determination: The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no or minimal colony growth on the agar plate).

Advanced Evaluation: Anti-Biofilm Activity

Many chronic infections are caused by bacteria growing in biofilms—structured communities encased in a self-produced matrix. These are notoriously difficult to treat. Evaluating a compound's ability to inhibit biofilm formation or eradicate established biofilms is a key secondary screen.

Protocol: Crystal Violet Biofilm Assay

  • Rationale: This assay quantifies the total biofilm biomass, providing a robust measure of a compound's ability to interfere with this critical virulence factor.

  • Biofilm Formation: Grow bacteria in the wells of a 96-well plate in the presence of sub-inhibitory concentrations of the test compound. Incubate for 24-48 hours without shaking to allow biofilm to form on the well surface.

  • Planktonic Cell Removal: Carefully discard the liquid medium and gently wash the wells with a buffer (e.g., phosphate-buffered saline) to remove non-adherent (planktonic) cells.

  • Staining: Add a 0.1% crystal violet solution to each well to stain the adherent biofilm biomass. Incubate for 15-20 minutes.

  • Wash and Solubilize: Discard the crystal violet solution and wash the wells again to remove excess stain. Add a solvent (e.g., 30% acetic acid or ethanol) to solubilize the stain bound to the biofilm.

  • Quantification: Measure the absorbance of the solubilized stain using a plate reader (typically at ~570 nm). A lower absorbance in treated wells compared to the untreated control indicates inhibition of biofilm formation.

Conclusion and Future Directions

Substituted quinolinols remain a highly promising class of antimicrobial agents. Their multifaceted mechanisms of action, including metal chelation and potential DNA gyrase inhibition, offer opportunities to develop compounds that can circumvent existing resistance pathways. Future research will likely focus on:

  • Hybrid Molecules: Combining the quinolinol scaffold with other known antimicrobial pharmacophores to create hybrid molecules with dual mechanisms of action.[9]

  • Targeted Delivery: Developing strategies to deliver quinolinols specifically to the site of infection, increasing efficacy while minimizing potential host toxicity.

  • Combating Resistance: Systematically evaluating new derivatives against panels of clinically relevant, multidrug-resistant strains to identify candidates with superior activity.[15][16]

By applying the rational design principles and rigorous evaluation protocols outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of the quinolinol scaffold in the fight against infectious diseases.

References

  • Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections. (2023). PubMed.
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  • Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. (n.d.).
  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (2021). Open Journal of Applied Sciences.
  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2021). Asia Pacific Journal of Health Sciences.
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic
  • Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. (2021). Journal of Medicinal Chemistry.
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Taylor & Francis Online.
  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2024).
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  • What is the mechanism of action of 8-Hydroxyquinoline. (2024). ChemicalBook.
  • Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. (2026). Request PDF.
  • Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. (2015).
  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022). PMC.
  • INSIGHT INTO ANTIMICROBIC EVALUATION TECHNIQUES AND THEIR ROLE IN BETTER ASSESSMENT OF ANTIMICROBIC AGENTS: A REVIEW. (n.d.). Semantic Scholar.
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  • Testing the Effectiveness of Antimicrobial Chemicals and Drugs. (2021). Biology LibreTexts.
  • A realistic approach for evaluating antimicrobial surfaces for dry surface exposure scenarios. (2024).
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  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). PMC.
  • Synthesis of Some Novel Quinolinols with In-vitro Antimicrobial, and Antioxidant Activity. (2020). Bentham Science.
  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (2019). MDPI.
  • Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. (n.d.). Der Pharma Chemica.

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Foundational

The Art and Science of Chelation: An In-depth Technical Guide to the Chelating Properties of 8-Hydroxyquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract 8-Hydroxyquinoline (8-HQ) and its derivatives represent a versatile class of organic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

8-Hydroxyquinoline (8-HQ) and its derivatives represent a versatile class of organic compounds renowned for their potent metal-chelating properties. This technical guide provides a comprehensive exploration of the fundamental principles governing the chelation capabilities of the 8-HQ scaffold, the intricate structure-activity relationships that dictate their efficacy, and their diverse applications in medicinal and analytical chemistry. We delve into the causality behind experimental design for characterizing these interactions and provide detailed, field-proven protocols for their evaluation. This guide is intended to serve as an authoritative resource for researchers and drug development professionals, enabling a deeper understanding and more effective utilization of 8-hydroxyquinoline derivatives in their scientific endeavors.

The 8-Hydroxyquinoline Scaffold: A Privileged Chelator

8-Hydroxyquinoline is a bicyclic aromatic compound composed of a pyridine ring fused to a benzene ring, with a hydroxyl group at the C-8 position. This unique arrangement of a phenolic hydroxyl group and a heterocyclic nitrogen atom in close proximity creates a powerful bidentate chelation site, capable of forming stable complexes with a wide array of metal ions.[1][2] The deprotonation of the hydroxyl group and the donation of the lone pair of electrons from the nitrogen atom facilitate the formation of a five-membered ring with the metal ion, a highly favorable conformation that contributes to the stability of the resulting complex.[2]

The versatility of the 8-HQ scaffold lies in its susceptibility to chemical modification at various positions on the quinoline ring. These modifications allow for the fine-tuning of its physicochemical properties, including lipophilicity, electronic effects, and steric hindrance, which in turn modulate its metal-binding affinity, selectivity, and biological activity.[3][4] This adaptability has made 8-hydroxyquinoline derivatives invaluable tools in drug discovery, with applications ranging from neuroprotective agents in Alzheimer's disease to potent anticancer therapeutics.[3][5]

The Mechanism of Chelation: A Symphony of Molecular Interactions

The interaction between an 8-hydroxyquinoline derivative and a metal ion is a dynamic process governed by several key factors:

  • Acid-Base Properties: The acidity of the hydroxyl proton (pKa) is a critical determinant of chelation. A lower pKa facilitates deprotonation and subsequent coordination with the metal ion. Substituents on the quinoline ring can significantly influence this acidity through inductive and resonance effects.[2]

  • Metal Ion Properties: The charge, size, and electronic configuration of the metal ion dictate the geometry and stability of the resulting complex. 8-HQ and its derivatives can form stable complexes with a variety of divalent and trivalent metal ions, including Cu²⁺, Zn²⁺, Fe³⁺, and Al³⁺.[2]

  • Stoichiometry: The ratio in which the ligand and metal ion combine to form a stable complex is crucial for understanding the chelation process. This is often a 1:2 or 1:3 metal-to-ligand ratio for divalent and trivalent metals, respectively.[6]

The lipophilic nature of many 8-HQ derivatives allows them and their metal complexes to traverse biological membranes, a property that is central to their therapeutic applications.[3] Once inside the cell, they can modulate the intracellular concentration of essential metal ions, thereby influencing various cellular processes.[7][8]

Characterizing Chelation: A Toolkit of Analytical Techniques

A thorough understanding of the chelating properties of 8-hydroxyquinoline derivatives necessitates a multi-faceted analytical approach. The choice of technique is dictated by the specific information sought, from determining the binding stoichiometry to quantifying the stability of the metal-ligand complex.

UV-Visible Spectrophotometry: Unveiling Complex Formation

UV-Vis spectrophotometry is a fundamental technique for observing and quantifying the formation of metal-ligand complexes. The chelation of a metal ion by an 8-hydroxyquinoline derivative often results in a significant change in the electronic absorption spectrum, typically a bathochromic (red) shift, providing a clear indication of complex formation.[9]

This method is a cornerstone for elucidating the stoichiometric ratio of a metal-ligand complex.[10]

Causality Behind the Experimental Choices: The principle of Job's plot is based on the continuous variation of the mole fractions of the metal and ligand while keeping the total molar concentration constant. The absorbance of the resulting complex will be maximal when the reactants are present in their stoichiometric ratio. This method is a self-validating system as the peak of the plot directly reveals the stoichiometry without the need for prior knowledge of the molar absorptivity of the complex.

Step-by-Step Methodology:

  • Preparation of Equimolar Stock Solutions: Prepare stock solutions of the 8-hydroxyquinoline derivative and the metal salt of interest at the same concentration (e.g., 1 mM) in a suitable buffer (e.g., Tris-HCl, pH 7.4).

  • Preparation of the Job's Plot Series: Prepare a series of solutions by mixing the metal and ligand stock solutions in varying proportions, while maintaining a constant total volume (e.g., 2 mL). The mole fraction of the ligand should range from 0 to 1.

  • Incubation: Allow the solutions to incubate at room temperature for a sufficient time (e.g., 30 minutes) to ensure complex formation reaches equilibrium.

  • Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex. This λmax is predetermined by scanning the spectrum of a solution containing the ligand and an excess of the metal ion.

  • Data Analysis: Plot the absorbance as a function of the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometric ratio of the complex.

Table 1: Example of a Job's Plot Data Set

Mole Fraction of LigandAbsorbance at λmax
0.00.000
0.10.125
0.20.250
0.30.375
0.40.500
0.50.625
0.60.750
0.67 0.830
0.70.700
0.80.400
0.90.200
1.00.000

In this example, the maximum absorbance at a mole fraction of approximately 0.67 suggests a 1:2 metal-to-ligand stoichiometry.

Fluorescence Spectroscopy: A Sensitive Probe of Binding

Many 8-hydroxyquinoline derivatives exhibit fluorescence that is either enhanced or quenched upon metal chelation.[2][11] This phenomenon provides a highly sensitive method for studying metal-ligand interactions and determining binding affinities.

Causality Behind the Experimental Choices: This protocol relies on the principle that the change in fluorescence intensity is directly proportional to the concentration of the metal-ligand complex formed. By titrating a fixed concentration of the fluorescent ligand with increasing concentrations of the metal ion, a saturation curve is generated, from which the dissociation constant (Kd), a measure of binding affinity, can be calculated. This method is highly sensitive and requires smaller sample quantities compared to other techniques.

Step-by-Step Methodology:

  • Determine Optimal Excitation and Emission Wavelengths: Record the excitation and emission spectra of the 8-hydroxyquinoline derivative in the absence and presence of a saturating concentration of the metal ion to identify the optimal wavelengths for the titration experiment.[12]

  • Prepare Solutions: Prepare a stock solution of the 8-hydroxyquinoline derivative in a suitable buffer and a stock solution of the metal salt.

  • Fluorescence Titration: To a cuvette containing a fixed concentration of the ligand, make successive additions of the metal stock solution. After each addition, gently mix and allow the solution to equilibrate before recording the fluorescence intensity at the predetermined emission wavelength.

  • Data Analysis: Plot the change in fluorescence intensity (ΔF) as a function of the metal ion concentration. The data can then be fitted to a suitable binding isotherm (e.g., the Hill equation) to determine the dissociation constant (Kd).

Potentiometric Titration: Quantifying Stability Constants

Potentiometric titration is a powerful technique for determining the stepwise stability constants of metal-ligand complexes. The Irving-Rossotti method is a widely used approach for this purpose.[13][14]

Causality Behind the Experimental Choices: This method is a self-validating system that allows for the determination of the proton-ligand and metal-ligand stability constants from a single set of titrations. By comparing the titration curves of the acid alone, the ligand, and the metal-ligand mixture, the formation function (n̄, the average number of ligands bound per metal ion) and the free ligand concentration ([L]) can be calculated. A plot of n̄ versus pL (the negative logarithm of [L]) generates a formation curve from which the stepwise stability constants can be derived.[13]

Key Titration Sets:

  • Acid Titration: Titration of a strong acid with a strong base to determine the concentration of the base and to calibrate the electrode.

  • Ligand Titration: Titration of the ligand in the presence of a strong acid with a strong base to determine the proton-ligand stability constants.

  • Metal-Ligand Titration: Titration of the metal-ligand mixture in the presence of a strong acid with a strong base to determine the metal-ligand stability constants.

Structure-Activity Relationships: Tailoring Chelation for a Purpose

The biological activity of 8-hydroxyquinoline derivatives is intricately linked to their chemical structure. Strategic modifications to the 8-HQ scaffold can profoundly impact their chelating properties and, consequently, their therapeutic efficacy.

  • Substituents on the Quinoline Ring: The introduction of electron-withdrawing or electron-donating groups can alter the pKa of the hydroxyl group and the basicity of the nitrogen atom, thereby influencing the stability of the metal complexes.[3] For instance, halogenation at the C-5 and C-7 positions can increase lipophilicity and enhance antimicrobial and anticancer activity.[3]

  • Steric Hindrance: Bulky substituents near the chelation site can sterically hinder the approach of the metal ion, leading to weaker complex formation. This principle can be exploited to design ligands with selectivity for smaller metal ions.

  • Lipophilicity: The overall lipophilicity of the molecule, often quantified by its logP value, is a critical determinant of its ability to cross biological membranes. This is particularly important for drugs targeting the central nervous system.[3][4]

Table 2: Stability Constants (log K) of 8-Hydroxyquinoline and a Derivative with Various Metal Ions

Metal Ion8-Hydroxyquinoline (log K1)8-Hydroxyquinoline-2-carboxylic acid (log β120)
Mn²⁺~7.412.45
Fe²⁺~8.013.45
Co²⁺~9.515.90
Ni²⁺~9.817.17
Cu²⁺~12.220.64
Zn²⁺~8.618.78

Data compiled from multiple sources. Note that experimental conditions can influence these values.[15]

Applications in Drug Development and Beyond

The unique chelating properties of 8-hydroxyquinoline derivatives have positioned them as promising candidates in various therapeutic areas and as valuable tools in analytical chemistry.

Neurodegenerative Diseases: Restoring Metal Homeostasis

An imbalance in the homeostasis of metal ions, particularly copper, zinc, and iron, has been implicated in the pathogenesis of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[3][5] 8-Hydroxyquinoline derivatives, such as clioquinol, have been investigated for their ability to chelate these excess metal ions, thereby preventing their participation in the generation of reactive oxygen species and the aggregation of amyloid-β peptides.[4]

Anticancer Therapy: A Multi-pronged Attack

The anticancer activity of 8-hydroxyquinoline derivatives is multifaceted. Their ability to chelate essential metal ions can disrupt the function of metalloenzymes that are crucial for cancer cell proliferation.[3] Furthermore, some 8-HQ-metal complexes can generate reactive oxygen species, inducing oxidative stress and triggering apoptosis in cancer cells.[1][7][8]

Analytical Chemistry: Sensitive and Selective Detection

The formation of intensely colored or fluorescent complexes with metal ions makes 8-hydroxyquinoline derivatives excellent reagents for the spectrophotometric and fluorometric determination of trace metals.[2][16] They are also employed as chelating agents in separation techniques such as high-performance liquid chromatography (HPLC).

Visualizing the Science: Diagrams and Workflows

The Chelation of a Divalent Metal Ion by 8-Hydroxyquinoline

G Chelation of a Divalent Metal Ion cluster_reactants Reactants cluster_product Product 2_8HQ 2 x 8-Hydroxyquinoline Complex 2_8HQ->Complex + Metal M²⁺ Metal->Complex

Caption: Bidentate chelation of a divalent metal ion by two molecules of 8-hydroxyquinoline.

Experimental Workflow for Characterizing Chelation Properties

G Characterization Workflow start Synthesize/Obtain 8-HQ Derivative uv_vis UV-Vis Spectrophotometry (Job's Plot) start->uv_vis fluorescence Fluorescence Spectroscopy (Titration) start->fluorescence potentiometry Potentiometric Titration (Irving-Rossotti) start->potentiometry stoichiometry Determine Stoichiometry uv_vis->stoichiometry binding_affinity Calculate Binding Affinity (Kd) fluorescence->binding_affinity stability_constants Determine Stability Constants (log K) potentiometry->stability_constants

Sources

Exploratory

An In-depth Technical Guide to the Fluorescent Properties of 8-Hydroxy-2-Methyl-Quinoline Derivatives

This guide provides a comprehensive technical overview of the fluorescent properties of 8-hydroxy-2-methyl-quinoline and its derivatives. It is intended for researchers, scientists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the fluorescent properties of 8-hydroxy-2-methyl-quinoline and its derivatives. It is intended for researchers, scientists, and drug development professionals who are leveraging the unique photophysical characteristics of these compounds in their work. This document delves into the synthesis, structure-property relationships, and applications of these versatile fluorophores, with a focus on the scientific principles that govern their behavior.

Introduction: The Enduring Appeal of the 8-Hydroxyquinoline Scaffold

8-Hydroxyquinoline (8-HQ) and its derivatives represent a cornerstone class of organic fluorophores with a rich history in analytical chemistry, materials science, and medicinal chemistry.[1][2] Their rigid, bicyclic structure forms the basis for their intrinsic fluorescence, a property that is highly sensitive to the surrounding environment and molecular modifications.[3] A key characteristic of 8-HQ is its typically weak fluorescence in many solvents, a phenomenon attributed to an efficient non-radiative decay pathway known as Excited-State Intramolecular Proton Transfer (ESIPT).[4][5] This process, where a proton is transferred from the hydroxyl group to the quinoline nitrogen in the excited state, provides a unique mechanism for "turn-on" fluorescence upon interaction with analytes that can inhibit ESIPT, most notably metal ions.[5][6]

The introduction of a methyl group at the 2-position of the quinoline ring (quinaldine scaffold) imparts significant and useful alterations to the parent 8-HQ molecule's properties. This guide will specifically explore the steric and electronic influences of this 2-methyl substituent on the synthesis, photophysical characteristics, and applications of these valuable compounds.

The Influence of the 2-Methyl Group: A Structural Perspective

The methyl group at the C-2 position of the 8-hydroxyquinoline core introduces both electronic and steric effects that modulate the molecule's fluorescent behavior.

Electronic Effects: The methyl group is a weak electron-donating group. This subtle inductive effect can influence the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO), which can lead to shifts in the absorption and emission spectra.

Steric Effects: Perhaps more significantly, the 2-methyl group introduces steric hindrance around the nitrogen atom of the quinoline ring. This has profound implications for the coordination chemistry of these derivatives with metal ions. The steric bulk can influence the stoichiometry and geometry of the resulting metal complexes, which in turn dramatically affects their photophysical properties.[4] For instance, the steric hindrance can prevent the formation of highly coordinated, non-fluorescent complexes that are sometimes observed with the unsubstituted 8-HQ, leading to enhanced fluorescence upon metal binding.

Synthesis of 8-Hydroxy-2-Methyl-Quinoline Derivatives: Key Methodologies

The synthesis of the 8-hydroxy-2-methyl-quinoline core and its derivatives can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The Skraup Synthesis: A Classic Approach

The Skraup synthesis is a venerable and economically viable method for the preparation of quinolines.[7][8] It involves the reaction of an aromatic amine with glycerol, an oxidizing agent (such as nitrobenzene or arsenic pentoxide), and a dehydrating agent, typically sulfuric acid.[7]

Reaction Mechanism: The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aromatic amine. Subsequent cyclization and oxidation yield the quinoline ring system.[7]

Experimental Protocol: Modified Skraup Synthesis of 8-Hydroxy-2-Methyl-Quinoline

This protocol describes a higher-yield, lower-temperature synthesis of 8-hydroxyquinoline, which can be adapted for 2-methyl derivatives.[9]

Materials:

  • o-Aminophenol

  • Crotonaldehyde (in place of glycerol/acrolein for the 2-methyl derivative)

  • o-Nitrophenol (oxidizing agent)

  • Concentrated Sulfuric Acid

  • Nickel(II) Oxide (catalyst)

  • Glacial Acetic Acid

  • Sodium Hydroxide solution (40%)

  • Ethanol

Procedure:

  • Catalyst Preparation: In a fume hood, dissolve 0.06 g of nickel(II) oxide in 200 mL of concentrated sulfuric acid with stirring at room temperature. Slowly add 30 mL of glacial acetic acid while continuing to stir. Stir the mixture for 1 hour to obtain the catalyst solution.

  • Reaction Setup: In a separate three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 1 mole of o-aminophenol and 1 mole of o-nitrophenol.

  • Reactant Addition: Vigorously stir the mixture and add 10 mL of the prepared catalyst solution. Slowly add 1.2 moles of crotonaldehyde through the dropping funnel.

  • Reaction Conditions: Maintain the reaction temperature at 70-90°C and continue stirring for 5 hours. The reaction is exothermic, so cooling may be necessary to maintain the desired temperature range.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a large beaker containing ice water.

    • Neutralize the acidic solution by slowly adding a 40% sodium hydroxide solution until the pH is approximately 7.[9]

    • The crude 8-hydroxy-2-methyl-quinoline will precipitate as a solid.

    • Collect the solid by filtration and wash with cold water.

    • The crude product can be purified by steam distillation or recrystallization from ethanol to yield the pure product.[9]

The Friedländer Synthesis: A Versatile Alternative

The Friedländer synthesis offers a more versatile route to substituted quinolines, including 8-hydroxy-2-methyl-quinoline derivatives.[10][11] This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[12]

Reaction Mechanism: The reaction can be catalyzed by either acid or base and proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring.[11]

Experimental Protocol: General Friedländer Synthesis of a Substituted 8-Hydroxy-2-Methyl-Quinoline

This protocol provides a general procedure for the acid-catalyzed Friedländer synthesis.[9]

Materials:

  • 2-Amino-3-hydroxy-acetophenone (or a related o-aminoaryl ketone)

  • A carbonyl compound with an α-methylene group (e.g., acetone, ethyl acetoacetate)

  • p-Toluenesulfonic acid (catalyst)

  • Toluene or Ethanol (solvent)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Ethyl acetate and Hexane (eluent)

Procedure:

  • Reaction Setup: To a solution of the o-aminoaryl ketone (1 equivalent) in a suitable solvent (e.g., toluene), add the carbonyl compound containing an α-methylene group (1.1 equivalents). Add a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the desired substituted 8-hydroxy-2-methyl-quinoline.[9]

Friedlander_Synthesis AminoKetone o-Aminoaryl Ketone Intermediate Iminium Intermediate AminoKetone->Intermediate AlphaMethylene α-Methylene Carbonyl AlphaMethylene->Intermediate Catalyst Acid or Base Catalyst Catalyst->Intermediate Condensation Cyclized Cyclized Intermediate Intermediate->Cyclized Intramolecular Cyclization Product 8-Hydroxy-2-Methyl- Quinoline Derivative Cyclized->Product Dehydration ESIPT_Mechanism cluster_ESIPT ESIPT Pathway (Low Fluorescence) cluster_CHEF Metal Chelation (High Fluorescence) Ground_Enol Ground State (Enol) Excited_Enol Excited State (Enol) Ground_Enol->Excited_Enol Excitation (hν) Excited_Keto Excited State (Keto Tautomer) Excited_Enol->Excited_Keto ESIPT Inhibition Metal Ion (e.g., Zn²⁺) Inhibits ESIPT Ground_Keto Ground State (Keto Tautomer) Excited_Keto->Ground_Keto Non-radiative Decay Ground_Keto->Ground_Enol Tautomerization Chelate_Ground Metal Complex (Ground State) Chelate_Excited Metal Complex (Excited State) Chelate_Ground->Chelate_Excited Excitation (hν) Chelate_Excited->Chelate_Ground Fluorescence (hν')

Caption: The dual pathways of de-excitation for 8-hydroxyquinoline derivatives.

Upon chelation with a metal ion, the hydroxyl proton is displaced, and the metal ion coordinates to both the oxygen and nitrogen atoms. [2]This coordination effectively blocks the ESIPT pathway. The resulting metal-ligand complex is more rigid, which reduces non-radiative decay through vibrational relaxation and promotes fluorescence emission. [1][3]This phenomenon is known as Chelation-Enhanced Fluorescence (CHEF) and is the basis for the "turn-on" sensing mechanism of many 8-hydroxyquinoline-based probes. [5]

Applications in Research and Development

The unique fluorescent properties of 8-hydroxy-2-methyl-quinoline derivatives make them valuable tools in a wide range of applications.

Fluorescent Chemosensors for Metal Ions

The most prominent application of these compounds is as selective and sensitive fluorescent chemosensors for metal ions. [3][13]The "turn-on" fluorescence response upon metal binding allows for the detection of low concentrations of metal ions. The selectivity of these sensors can be tuned by modifying the 8-hydroxyquinoline scaffold with different substituents. For example, derivatives of 2-methyl-8-hydroxyquinoline have been utilized in the development of selective probes for zinc (Zn²⁺). [14]

Experimental Protocol: General Procedure for Metal Ion Detection

This protocol outlines the general steps for using an 8-hydroxy-2-methyl-quinoline derivative as a fluorescent probe for metal ion detection.

Materials & Equipment:

  • Stock solution of the 8-hydroxy-2-methyl-quinoline probe (e.g., 1.0 mM in DMSO or MeOH).

  • Stock solutions of the target metal ion and potential interfering ions.

  • Buffer solution to maintain a constant pH.

  • Spectrofluorometer.

  • Quartz cuvettes.

Procedure:

  • Preparation of Test Solutions: In a series of cuvettes, add the buffer solution and the probe working solution to achieve a final concentration typically in the low micromolar range.

  • Addition of Metal Ions: Add varying concentrations of the target metal ion to the cuvettes. For selectivity experiments, add a fixed concentration of different metal ions to separate cuvettes.

  • Incubation: Allow the solutions to incubate for a short period to ensure complete complexation.

  • Fluorescence Measurement: Record the fluorescence emission spectrum of each solution using an appropriate excitation wavelength. The excitation wavelength should ideally be at the isosbestic point in the absorption spectra to minimize inner filter effects.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the metal ion concentration to generate a calibration curve. The limit of detection (LOD) can be calculated based on the signal-to-noise ratio.

Metal_Detection_Workflow Start Prepare Probe and Metal Ion Solutions Mix Mix Probe and Metal Ions in Buffer Start->Mix Incubate Incubate for Complexation Mix->Incubate Measure Measure Fluorescence Spectra Incubate->Measure Analyze Analyze Data (Calibration Curve, LOD) Measure->Analyze Result Quantify Metal Ion Concentration Analyze->Result

Caption: General workflow for metal ion detection using a fluorescent probe.

Organic Light-Emitting Diodes (OLEDs)

Metal complexes of 8-hydroxyquinoline and its derivatives, particularly with aluminum (Alq₃), are workhorse materials in the field of organic light-emitting diodes (OLEDs). [3]These complexes serve as efficient and stable emissive and electron-transporting layers. The introduction of substituents like the 2-methyl group can be used to tune the emission color and improve the performance of OLED devices.

Biological Imaging and Therapeutic Agents

The ability of 8-hydroxyquinoline derivatives to chelate biologically relevant metal ions has led to their exploration as probes for cellular imaging and as potential therapeutic agents. [15]For instance, dysregulation of metal ion homeostasis is implicated in several neurodegenerative diseases, and 8-hydroxyquinoline derivatives that can modulate metal ion concentrations in the brain are of significant interest. [15]

Conclusion and Future Outlook

8-Hydroxy-2-methyl-quinoline derivatives are a versatile class of fluorophores with a rich and tunable photochemistry. The interplay between their molecular structure, particularly the influence of the 2-methyl group, and their environment dictates their fluorescent properties. The principles of ESIPT and CHEF provide a robust mechanism for the rational design of "turn-on" fluorescent sensors. While significant progress has been made in understanding and applying these compounds, there remain opportunities for further research. A more comprehensive characterization of the photophysical properties of a wider range of 2-methyl-substituted derivatives in various environments would be highly valuable. Furthermore, the development of new synthetic methodologies to access novel derivatives with enhanced selectivity and sensitivity for specific analytes will continue to drive innovation in fields ranging from environmental monitoring to medical diagnostics and materials science.

Sources

Foundational

A Technical Guide to the Therapeutic Targets of Quinoline Alkaloids

Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, represents a cornerstone scaffold in drug di...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, represents a cornerstone scaffold in drug discovery.[1] Naturally occurring in various plants, animals, and microorganisms, quinoline alkaloids have demonstrated a vast spectrum of biological activities.[2][3] This structural motif is not merely a historical curiosity, exemplified by the potent antimalarial quinine from Cinchona bark, but a dynamic and versatile framework for the development of novel therapeutics targeting a multitude of diseases.[4] Its derivatives are integral to established drugs treating cancer, infectious diseases, and inflammatory conditions.[1]

This guide provides a technical deep-dive into the key molecular targets of quinoline alkaloids, elucidates the mechanisms of action, and presents validated experimental workflows for target identification and validation. The focus is on providing researchers and drug development professionals with a causal understanding of why certain experimental choices are made, thereby grounding therapeutic strategy in robust scientific reasoning.

Part 1: Major Therapeutic Areas and Molecular Targets

The therapeutic potential of quinoline alkaloids is extensive. Their ability to interact with a diverse array of biomolecules makes them prime candidates for addressing complex pathologies. This section explores their primary targets, categorized by disease area.

Oncology

Quinoline derivatives have emerged as powerful anticancer agents, acting through multiple mechanisms to inhibit tumor growth, induce apoptosis, and prevent metastasis.[5][6]

  • DNA and Associated Enzymes: A classical mechanism for many anticancer agents is the disruption of DNA replication and repair in rapidly dividing cancer cells.

    • Topoisomerase Inhibition: Compounds like camptothecin, a natural quinoline alkaloid, target topoisomerase I. By stabilizing the enzyme-DNA "cleavable complex," they introduce DNA strand breaks, ultimately triggering apoptosis.[2][5]

    • DNA Intercalation: The planar structure of the quinoline ring allows certain derivatives to insert between DNA base pairs, distorting the helix, and interfering with the processes of replication and transcription.[2]

  • Kinase Inhibition: Protein kinases are critical regulators of cell signaling pathways that are often dysregulated in cancer.

    • Tyrosine Kinases: Many quinoline-based compounds have been designed as inhibitors of receptor and non-receptor tyrosine kinases (e.g., EGFR, VEGFR), which are pivotal in controlling cell proliferation, angiogenesis, and survival.[5][7]

    • Pim-1 Kinase: This serine/threonine kinase is overexpressed in various cancers and promotes cell survival and proliferation. Several quinoline derivatives have been identified as potent Pim-1 inhibitors, inducing cell cycle arrest and apoptosis in cancer cells.[2]

  • Tubulin Polymerization: The microtubule network is essential for cell division, making it an attractive target for chemotherapy. Certain synthetic quinoline derivatives inhibit the polymerization of tubulin into microtubules, arresting the cell cycle in the G2/M phase and inducing apoptosis.[8] This mechanism is similar to that of other well-known mitotic inhibitors.

The diagram below illustrates how certain quinoline alkaloids interfere with microtubule dynamics, a critical process for cell division, particularly in rapidly proliferating cancer cells.

G cluster_0 Microtubule Dynamics cluster_1 Quinoline Alkaloid Action cluster_2 Cellular Outcome tubulin αβ-Tubulin Dimers assembly Polymerization tubulin->assembly GTP mt Microtubule Polymer disassembly Depolymerization mt->disassembly GDP assembly->mt disassembly->tubulin quinoline Quinoline Derivative inhibition Inhibition of Polymerization quinoline->inhibition inhibition->assembly mitotic_arrest Mitotic Arrest (G2/M Phase) inhibition->mitotic_arrest Leads to apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Quinoline derivatives can inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.

Infectious Diseases

Quinolines have a long history in treating infectious diseases, most notably malaria. Their applications now extend to a wide range of viral, bacterial, and parasitic pathogens.

  • Antiviral Targets: The broad-spectrum antiviral activity of quinolines is a growing area of research.[9]

    • Viral Replication Machinery: Derivatives have been shown to inhibit key viral enzymes, such as the NS5B polymerase of the Hepatitis C virus (HCV), a flavivirus.[10]

    • Host-Based Pathways: Many viruses hijack host cell pathways for their replication. Quinolines can interfere with these processes. For example, chloroquine and hydroxychloroquine are thought to inhibit viral entry and replication by increasing the pH of endosomes, which is required for the fusion of many viruses with the host cell membrane.[10] They have shown activity against coronaviruses, HIV, and dengue virus.[10][11][12]

  • Antibacterial Targets: Fluoroquinolones, a major class of synthetic quinoline antibiotics, target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair, leading to bacterial cell death.

  • Antiparasitic Targets: The mechanism of action for antimalarials like chloroquine involves inhibiting the polymerization of heme into hemozoin in the parasite's food vacuole. The accumulation of free heme is toxic to the parasite.

Neurological Disorders

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by complex pathologies, including oxidative stress and neurotransmitter imbalances. Quinoline alkaloids offer multi-target approaches to address these conditions.[13][14]

  • Enzyme Inhibition:

    • Acetylcholinesterase (AChE): Inhibition of AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is a key strategy in managing Alzheimer's disease. Several quinoline derivatives have been designed as potent AChE inhibitors.[15]

    • Monoamine Oxidase (MAO): MAO-B inhibitors are used to treat Parkinson's disease by preventing the breakdown of dopamine. Quinoline scaffolds have been explored for their MAO-B inhibitory activity.[13]

    • Phosphodiesterase 10A (PDE10A): As a regulator of striatal signaling, PDE10A is a promising target for Parkinson's disease. Certain quinoline alkaloids have been identified as potential PDE10A inhibitors through computational studies.[16]

Inflammatory Diseases

Chronic inflammation underlies many diseases. Quinoline alkaloids have demonstrated significant anti-inflammatory properties by modulating key signaling pathways.[17][18]

  • NF-κB Signaling Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. Some alkaloids can suppress the activation of the NF-κB pathway, leading to a decrease in the production of pro-inflammatory mediators like TNF-α, IL-1β, and iNOS.[17][19][20]

  • Cyclooxygenase (COX) Enzymes: Inhibition of COX-2 is a common mechanism for anti-inflammatory drugs. Quinoline derivatives have been shown to inhibit the expression of COX-2 at both the protein and mRNA levels.[20]

Therapeutic AreaTarget ClassSpecific ExamplesRepresentative Quinoline Alkaloid(s)
Oncology DNA & EnzymesTopoisomerase I, DNA IntercalationCamptothecin, Doxorubicin analogues[2]
KinasesTyrosine Kinases (EGFR, VEGFR), Pim-1Various synthetic derivatives[2][5]
CytoskeletonTubulin PolymerizationNovel synthetic quinolines[8]
Infectious Diseases Viral EnzymesHCV NS5B PolymeraseRG7109 derivative[10]
Host FactorsEndosomal AcidificationChloroquine, Hydroxychloroquine[10]
Bacterial EnzymesDNA Gyrase, Topoisomerase IVCiprofloxacin (Fluoroquinolone class)[1]
Neurological Disorders EnzymesAcetylcholinesterase (AChE), MAO-B, PDE10ATacrine analogues, various derivatives[13][15][16]
Inflammatory Diseases Transcription FactorsNF-κB PathwayCryptolepine, Waltherione M[17][18]
EnzymesCyclooxygenase-2 (COX-2), iNOSWaltheriones, various derivatives[18][20]

Part 2: Experimental Workflows for Target Identification and Validation

Identifying the specific molecular target of a bioactive compound is a critical step in drug development.[12] It transforms a compound from a "black box" with a phenotypic effect into a tool for understanding and modulating disease biology. This section outlines a logical, multi-step approach from initial screening to in vivo validation, emphasizing the rationale behind each protocol.

Step 1: Initial Screening with Cell-Based Assays

The journey begins with identifying a biological effect. Cell-based assays are indispensable as they provide a physiologically relevant context, evaluating a compound's activity in a living system.[21][22] This approach offers insights into cell permeability, potential cytotoxicity, and mechanism of action that are absent in simpler biochemical assays.[23][24]

This protocol determines the concentration at which a quinoline alkaloid inhibits cell viability, a common first step for anticancer drug screening.

  • Cell Seeding: Plate a relevant cancer cell line (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours in a humidified incubator (37°C, 5% CO₂).

    • Rationale: Overnight incubation ensures cells recover from trypsinization and enter a logarithmic growth phase, providing a consistent baseline for the assay.

  • Compound Treatment: Prepare serial dilutions of the quinoline alkaloid in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

    • Rationale: A dose-response curve is essential to determine the IC₅₀ (half-maximal inhibitory concentration). The vehicle control ensures that the solvent used to dissolve the compound has no effect on its own.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well. Gently shake the plate for 15 minutes to dissolve the crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC₅₀ value.

Step 2: Unbiased Target Identification (Label-Free Methods)

Once a phenotypic effect is confirmed, the next challenge is to find the direct binding partner(s). While traditional methods like affinity chromatography are powerful, they require chemical modification of the natural product, which can alter or abolish its activity.[25] Label-free methods have emerged as a superior alternative, identifying targets based on the inherent biophysical changes that occur upon ligand binding in a native cellular environment.[26][27]

CETSA operates on the principle that when a protein binds to a ligand (our quinoline alkaloid), its thermal stability changes. This change can be detected across the entire proteome when coupled with quantitative mass spectrometry (Thermal Proteome Profiling or TPP).[25][26]

  • Cell Treatment: Culture cells to ~80% confluency. Treat one population with the quinoline alkaloid at a relevant concentration (e.g., 10x IC₅₀) and a control population with the vehicle. Incubate for a defined period to allow target engagement.

  • Heating Gradient: Harvest the cells, wash, and resuspend them. Aliquot the cell suspensions and heat them to a range of different temperatures (e.g., 40°C to 64°C) for 3 minutes.

    • Rationale: This heating step will denature and precipitate proteins. Unbound proteins will denature at lower temperatures than ligand-bound proteins.

  • Lysis and Protein Extraction: Lyse the cells by freeze-thawing. Centrifuge at high speed to pellet the aggregated, denatured proteins. Collect the supernatant containing the soluble (non-denatured) proteins.

  • Sample Preparation for Mass Spectrometry: Quantify the protein concentration in the supernatant. Digest the proteins into peptides (e.g., using trypsin). Label the peptides with isobaric tags (e.g., TMT) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the relative abundance of thousands of proteins at each temperature point in both the treated and control samples. Plot the fraction of soluble protein versus temperature for each identified protein to generate "melting curves." The protein(s) that show a significant shift in their melting temperature (Tₘ) upon compound treatment are the candidate targets.[26]

The following diagram outlines the logical flow from initial screening to in vivo confirmation of a therapeutic target.

G pheno_screen Phenotypic Screening (e.g., Cell Viability Assay) hit_compound Bioactive Quinoline Alkaloid Identified pheno_screen->hit_compound target_id Unbiased Target ID (e.g., CETSA / TPP) hit_compound->target_id candidate_target Candidate Target(s) Identified target_id->candidate_target in_vitro_val In Vitro Validation (e.g., Knockdown, Overexpression) candidate_target->in_vitro_val validated_target Target Validated in Cell Models in_vitro_val->validated_target in_vivo_val In Vivo Validation (Animal Disease Model) validated_target->in_vivo_val poc Proof-of-Concept (Target-Disease Link Confirmed) in_vivo_val->poc

Sources

Exploratory

The Evolution of Quinoline Synthesis: From Classical Ring-Forming to Modern Catalytic Precision

Executive Summary The quinoline scaffold is a privileged nitrogen-containing heterocycle, forming the structural backbone of numerous antimalarial, anticancer, and antibacterial therapeutics[1][2]. Historically, the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged nitrogen-containing heterocycle, forming the structural backbone of numerous antimalarial, anticancer, and antibacterial therapeutics[1][2]. Historically, the synthesis of quinoline derivatives relied on harsh, thermodynamically driven condensation reactions developed in the late 19th century[3][4]. While foundational, these classical methods often suffered from poor atom economy, limited substrate scope, and violent reaction profiles[5]. Today, the paradigm has shifted toward transition-metal-catalyzed multicomponent reactions (MCRs) and C-H activation pathways, which offer unprecedented precision, functional group tolerance, and alignment with green chemistry principles[6][7]. This whitepaper provides a comprehensive technical analysis of the mechanistic evolution of quinoline synthesis, detailing the causality behind experimental protocols and comparing classical methodologies with state-of-the-art catalytic systems.

The Foundation: Classical Synthesis Methods

The Skraup Synthesis (1880)

Discovered by Zdenko Hans Skraup, this archetypal reaction synthesizes quinoline via the condensation of aniline with glycerol in the presence of concentrated sulfuric acid and an oxidizing agent[4].

Mechanistic Causality: The Skraup synthesis is a masterclass in tandem reaction design, driven by precise reagent causality:

  • Dehydration: Sulfuric acid acts as a potent dehydrating agent, stripping two water molecules from glycerol to generate acrolein in situ[8][9]. This prevents the rapid polymerization that would occur if pure acrolein were added directly.

  • Michael Addition & Cyclization: Aniline undergoes a 1,4-nucleophilic addition (Michael addition) to the highly electrophilic acrolein, forming a β-anilinopropionaldehyde intermediate[9]. The acidic environment then catalyzes an intramolecular electrophilic aromatic substitution, closing the ring to form 1,2-dihydroquinoline[9].

  • Oxidation: Nitrobenzene acts as the terminal oxidant, driving the aromatization of the dihydroquinoline into the fully conjugated, thermodynamically stable quinoline[4].

  • Moderation: Because the simultaneous dehydration and oxidation steps are highly exothermic, ferrous sulfate is introduced as a radical moderator to prevent explosive thermal runaways[4].

SkraupMechanism Glycerol Glycerol (Precursor) Acrolein Acrolein (Reactive Electrophile) Glycerol->Acrolein Dehydration (H2SO4, Heat) MichaelAdduct β-Anilinopropionaldehyde (Michael Adduct) Acrolein->MichaelAdduct 1,4-Addition Aniline Aniline (Nucleophile) Aniline->MichaelAdduct Nucleophilic Attack Dihydroquinoline 1,2-Dihydroquinoline (Cyclized Intermediate) MichaelAdduct->Dihydroquinoline Electrophilic Cyclization (H+ Catalyzed) Quinoline Quinoline (Aromatic Product) Dihydroquinoline->Quinoline Oxidation (Nitrobenzene)

Figure 1: Mechanistic workflow and logical progression of the Skraup Quinoline Synthesis.

The Friedländer Synthesis (1882)

Developed by Paul Friedländer, this method constructs the quinoline core via the condensation of an o-aminobenzaldehyde (or ketone) with a carbonyl compound containing a reactive α-methylene group[3][10].

Mechanistic Causality: The reaction is governed by the thermodynamic driving force of cyclodehydration[3].

  • Catalytic Acceleration: The reaction can be catalyzed by either acids (e.g., trifluoroacetic acid) or bases (e.g., sodium hydroxide)[10][11]. Base catalysis typically drives the initial rate-limiting aldol addition, while acid catalysis favors initial Schiff base (imine) formation[11][12].

  • Irreversible Aromatization: The sequential loss of two water molecules provides an immense entropic and enthalpic driving force, irrevocably pushing the equilibrium toward the highly stable aromatic system[11].

The Modern Era: Transition-Metal Catalysis & Green Chemistry

The 21st century has seen a paradigm shift toward transition-metal-catalyzed multicomponent reactions (MCRs)[6][7]. Catalysts based on palladium, copper, ruthenium, and silver have revolutionized quinoline synthesis by enabling direct C-H activation and oxidative coupling under exceptionally mild conditions[7][13].

Mechanistic Causality:

  • Activation Energy Reduction: Transition metals coordinate with the substrates (e.g., anilines and aldehydes), facilitating oxidative addition and reductive elimination. This drastically lowers the activation energy required for C-C and C-N bond formation compared to classical thermal methods[7][13].

  • Aerobic Oxidation: Modern copper-catalyzed protocols utilize molecular oxygen as a terminal oxidant[13]. The Cu(I)/Cu(II) catalytic cycle is continuously regenerated by O₂, producing only water as a byproduct, thereby satisfying the principles of green chemistry[13].

  • Atom Economy: By combining three or more reactants in a single pot (MCR), these methods bypass the need to isolate unstable intermediates, significantly reducing chemical waste[7].

ModernCatalysis Substrates Anilines + Aldehydes CH_Act C-H Activation / Functionalization Substrates->CH_Act Coordination Catalyst Transition Metal Catalyst (Cu, Pd, Ru) Catalyst->CH_Act Oxidation Aerobic Oxidation (O2 as Oxidant) CH_Act->Oxidation Cyclization Oxidation->Catalyst Catalyst Regeneration Product Polysubstituted Quinoline Oxidation->Product Aromatization

Figure 2: Logical pathway of transition-metal-catalyzed multicomponent quinoline synthesis.

Comparative Analysis of Synthesis Methodologies

The following table summarizes the quantitative and qualitative shifts from classical to modern quinoline synthesis methods[4][5][10][13].

ParameterSkraup SynthesisFriedländer SynthesisTransition-Metal MCRs
Era of Origin Late 19th Century (1880)Late 19th Century (1882)21st Century
Primary Reagents Aniline, Glycerol, H₂SO₄, PhNO₂o-Aminobenzaldehyde, KetoneAnilines, Aldehydes/Alkynes
Catalyst/Promoter Concentrated H₂SO₄ (Stoichiometric)Acid or Base (e.g., NaOH, TFA)Pd, Cu, Ru, or Fe complexes (Catalytic)
Reaction Conditions Harsh (140-150°C, highly acidic)Moderate (80-120°C, reflux)Mild (Room temp to 80°C)
Atom Economy Low (Generates toxic chemical waste)Moderate (Produces water)High (Often produces only water)
Substrate Scope Limited (Sensitive groups degrade)Broad (Requires specific precursors)Extremely Broad (High functional tolerance)

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, where physical or chemical markers indicate successful reaction progression.

Protocol 1: Moderated Skraup Synthesis of Quinoline

Objective: Synthesis of unsubstituted quinoline from aniline[4]. Self-Validating Marker: The transition from a heterogeneous mixture to a dark, homogenous solution indicates successful acrolein formation and subsequent condensation.

  • Preparation: In a round-bottom flask equipped with a robust reflux condenser, combine aniline (1.0 eq), glycerol (3.0 eq), and nitrobenzene (0.6 eq)[4].

  • Moderation: Add ferrous sulfate heptahydrate (0.1 eq) to the mixture. Causality: FeSO₄ acts as a radical moderator to prevent the explosive thermal runaway typically associated with unmoderated Skraup reactions[4].

  • Acid Addition: Slowly add concentrated sulfuric acid (1.5 eq) dropwise while stirring vigorously. Causality: This is a highly exothermic acid-base interaction; slow addition prevents premature glycerol dehydration and localized boiling.

  • Heating: Heat the mixture gently to 140°C. Causality: Gentle heating initiates the dehydration of glycerol to acrolein at a controlled rate[8][9].

  • Reflux: Once the initial vigorous reaction subsides, increase the temperature to reflux at 150°C for 3 hours to ensure complete cyclization and aromatization[9].

  • Workup: Cool the mixture, neutralize carefully with aqueous NaOH, and extract with ethyl acetate. Purify the crude product via vacuum distillation.

Protocol 2: Copper-Catalyzed Aerobic Oxidative Synthesis

Objective: Synthesis of polysubstituted quinolines via a multicomponent reaction (MCR)[13]. Self-Validating Marker: A distinct color change of the copper catalyst (typically blue/green to brown) and the consumption of starting materials as monitored by TLC.

  • Preparation: Dissolve the chosen aniline derivative (1.0 eq) and substituted aldehyde (2.0 eq) in a green solvent (e.g., ethanol or PEG)[13].

  • Catalyst Loading: Add Cu(OTf)₂ (5 mol%) as the transition metal catalyst. Causality: The Lewis acidic copper center coordinates with the in situ generated imine intermediate, activating the ortho-C-H bond for cyclization[13].

  • Oxidant Introduction: Equip the reaction flask with an O₂ balloon (1 atm). Causality: Molecular oxygen serves as a green, atom-economical terminal oxidant, regenerating the active Cu(II) catalyst and producing only water as a byproduct[13].

  • Reaction: Stir the mixture at 80°C for 8-12 hours until TLC indicates the complete consumption of the aniline.

  • Workup: Filter the mixture through a short pad of Celite to remove the copper catalyst. Concentrate the filtrate under reduced pressure and purify via silica gel column chromatography.

Sources

Foundational

The Enduring Legacy and Future Promise of Quinoline Derivatives in Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals Abstract The quinoline scaffold, a simple fusion of benzene and pyridine rings, represents one of medicinal chemistry's most enduring and versatile pharmacop...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The quinoline scaffold, a simple fusion of benzene and pyridine rings, represents one of medicinal chemistry's most enduring and versatile pharmacophores. From the historic isolation of quinine from Cinchona bark to the development of modern targeted cancer therapies, quinoline derivatives have consistently provided a robust structural framework for designing potent therapeutic agents. This technical guide offers an in-depth exploration of the multifaceted role of quinoline in drug discovery. We will dissect its fundamental physicochemical properties, established synthetic routes, and diverse mechanisms of action. The guide provides a comprehensive overview of its major therapeutic applications, including its cornerstone role in antimalarial therapy and its burgeoning importance in oncology, infectious diseases, and neurodegenerative disorders. By synthesizing field-proven insights with detailed experimental methodologies and structure-activity relationship (SAR) analyses, this document serves as a critical resource for researchers, scientists, and drug development professionals seeking to harness the full potential of this privileged scaffold.

The Quinoline Scaffold: A Privileged Foundation

Quinoline, a heterocyclic aromatic organic compound with the formula C₉H₇N, is a cornerstone in drug development.[1] Its rigid, planar structure and the presence of a nitrogen atom make it an ideal scaffold for interacting with a wide array of biological targets. The nitrogen atom can act as a hydrogen bond acceptor and can be protonated, influencing the molecule's solubility and ability to cross biological membranes. This versatility has allowed for the development of drugs across numerous therapeutic areas.[2][3] The quinoline core is found in many natural products, most notably the Cinchona alkaloids like quinine, which laid the foundation for its exploration in medicine.[4][5]

Core Synthetic Strategies: Building the Quinoline Nucleus

The functionalization and efficacy of a quinoline derivative are heavily dependent on its substitution pattern, which is in turn dictated by the chosen synthetic route. Understanding these classical methods is crucial for designing novel analogs with desired pharmacological profiles.

  • Skraup Synthesis: This is one of the oldest and most direct methods, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[6][7] The reaction is often vigorous but provides a straightforward route to the core quinoline structure.

  • Doebner-von Miller Reaction: An extension of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst.[6][7] It offers more flexibility in introducing substituents.

  • Friedländer Synthesis: This widely used method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., an enolizable ketone).[2][8] Its reliability and ability to control regiochemistry make it a preferred method for creating substituted quinolines.[8]

  • Conrad-Limpach Synthesis: This route involves the reaction of anilines with β-ketoesters. Depending on the reaction temperature, it can yield either 4-hydroxyquinolines (at lower temperatures) or 2-hydroxyquinolines (at higher temperatures).[2]

  • Pfitzinger Reaction: This reaction synthesizes quinoline-4-carboxylic acids from isatin and a carbonyl compound.[6][7] It is particularly useful for creating derivatives with a carboxylic acid handle for further modification.

G cluster_reactants Starting Materials cluster_synthesis Named Reactions cluster_products Quinoline Core / Derivatives A Aniline S Skraup / Doebner-von Miller A->S F Friedländer A->F CL Conrad-Limpach A->CL B Glycerol / α,β-Unsaturated Carbonyl B->S C 2-Aminoaryl Ketone/Aldehyde C->F D β-Ketoester D->CL E Isatin P Pfitzinger E->P Q Quinoline Scaffold S->Q F->Q Q_OH Hydroxyquinolines CL->Q_OH Q_COOH Quinoline-4-Carboxylic Acids P->Q_COOH

Caption: Major synthetic routes to the quinoline scaffold.

Diverse Mechanisms of Action: A Multi-Target Scaffold

The therapeutic diversity of quinoline derivatives stems from their ability to engage with a wide range of biological targets and pathways.

Interference with Nucleic Acids

Many quinoline derivatives are planar aromatic systems capable of intercalating between the base pairs of DNA.[1] This physical insertion distorts the DNA helix, interfering with critical cellular processes like replication and transcription. This mechanism is a key feature of many quinoline-based anticancer and antimicrobial agents.[1][9] Furthermore, some derivatives act as topoisomerase inhibitors. These enzymes are crucial for managing DNA topology during replication; their inhibition leads to DNA strand breaks and ultimately triggers cell death (apoptosis). Fluoroquinolone antibiotics, for example, target bacterial DNA gyrase and topoisomerase IV.[9]

Enzyme Inhibition

The quinoline scaffold is a privileged structure for designing enzyme inhibitors.

  • Kinase Inhibition: In oncology, numerous quinoline derivatives have been developed as inhibitors of protein kinases, which are often dysregulated in cancer.[10] They act as ATP-competitive inhibitors, binding to the ATP pocket of kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), thereby blocking downstream signaling pathways that promote cell proliferation and angiogenesis.[10][11]

  • Cholinesterase Inhibition: In the context of neurodegenerative diseases like Alzheimer's, quinoline derivatives have been designed to inhibit acetylcholinesterase (AChE).[12][13] By preventing the breakdown of the neurotransmitter acetylcholine, these compounds can help alleviate cognitive symptoms.[12]

Disruption of Biological Processes

The classic example is the antimalarial action of 4-aminoquinolines like chloroquine. Inside the acidic food vacuole of the Plasmodium parasite, hemoglobin is digested, releasing large quantities of toxic free heme.[14][15] The parasite detoxifies this heme by polymerizing it into an inert crystal called hemozoin. Chloroquine accumulates in this acidic vacuole and is believed to cap the growing hemozoin crystal, preventing further polymerization.[16][17] The buildup of toxic free heme ultimately leads to parasite death.[14][15]

G cluster_parasite Plasmodium Food Vacuole (Acidic) Hgb Hemoglobin Heme Toxic Free Heme Hgb->Heme Digestion Hz Hemozoin (Inert Crystal) Heme->Hz Polymerization (Detoxification) Block Heme->Block CQ Chloroquine CQ->Heme Block->Hz Inhibition Result Heme Accumulation & Parasite Lysis Block->Result

Caption: Antimalarial mechanism of chloroquine.

Key Therapeutic Applications

The structural versatility of the quinoline scaffold has led to its successful application across a broad spectrum of diseases.

Antimalarial Agents

Quinolines are the bedrock of antimalarial chemotherapy.[14][15]

  • Chloroquine (CQ): For decades, it was the primary drug for malaria treatment and prophylaxis.[18] Its mechanism involves inhibiting hemozoin formation.[19]

  • Quinine: A natural alkaloid, it remains crucial for treating severe malaria.[4]

  • Mefloquine & Amodiaquine: These are other important 4-aminoquinoline analogs used in combination therapies to combat resistance.[14][15]

Anticancer Agents

Quinoline is a prominent scaffold in modern oncology, with derivatives acting through various mechanisms.[1][11]

  • Tyrosine Kinase Inhibitors (TKIs): Many FDA-approved TKIs feature a quinoline core. For instance, Lenvatinib and Cabozantinib target VEGFR, playing a critical role in anti-angiogenic therapy.[20]

  • DNA Intercalators & Topoisomerase Inhibitors: Compounds like streptonigrin exhibit anticancer activity by interfering with DNA replication.[1]

  • Apoptosis Induction: Certain quinoline derivatives have been shown to induce programmed cell death in cancer cells by modulating cell cycle pathways.[11][21]

Derivative ClassExample CompoundMechanism of ActionTarget Cancer Type(s)Reference
Tyrosine Kinase Inhibitors LenvatinibMulti-kinase inhibitor (VEGFR1-3, FGFR1-4, etc.)Thyroid, Renal Cell, Hepatocellular Carcinoma[20]
Tyrosine Kinase Inhibitors BosutinibSRC/ABL kinase inhibitorChronic Myeloid Leukemia[20]
Tubulin Polymerization Inhibitors PlinabulinDisrupts microtubule dynamicsNon-Small Cell Lung Cancer (in trials)[22]
DNA Intercalators StreptonigrinIntercalates with DNA, causes damageVarious (historical/investigational)[1]
Substituted Quinolines 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidCytotoxic, induces apoptosisBreast Cancer (MCF-7 cells)[23]
Antimicrobial Agents
  • Fluoroquinolones: This major class of antibiotics, including Ciprofloxacin and Levofloxacin, functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[9][24] Their broad spectrum of activity makes them vital for treating a range of bacterial infections.[25]

  • Other Antibacterial Activity: Novel quinoline derivatives are continuously being developed that show potent activity against multidrug-resistant strains, such as Methicillin-resistant Staphylococcus aureus (MRSA).[26][27]

Neuroprotective Agents

The ability of quinolines to cross the blood-brain barrier has made them attractive candidates for treating neurodegenerative diseases.[28] Derivatives have been developed as inhibitors of acetylcholinesterase (AChE), beta-site APP cleaving enzyme-1 (BACE1), and glycogen synthase kinase 3-beta (GSK3β), all of which are implicated in the progression of Alzheimer's disease.[13][29] Some compounds are also being investigated for their ability to chelate metal ions and reduce oxidative stress, which are contributing factors to neuronal damage.[30]

Antiviral Agents

Recently, the quinoline scaffold has been explored for antiviral applications. A novel quinoline-based inhibitor of the SARS-CoV-2 papain-like protease (PLpro) has shown potent antiviral and anti-inflammatory effects in preclinical models, highlighting its potential for future pandemic preparedness.[31]

Structure-Activity Relationship (SAR) Insights

Optimizing the therapeutic potential of the quinoline scaffold requires a deep understanding of its SAR.

  • Antimalarial Activity: For 4-aminoquinolines, a basic nitrogen atom in the side chain is crucial for accumulation in the parasite's acidic food vacuole.[2] The presence of a halogen, like chlorine at position 7 (as in chloroquine), significantly enhances activity.[2]

  • Anticancer Activity: The substitution pattern greatly influences anticancer efficacy. For instance, substitutions at the 2 and 4 positions are often associated with potent growth inhibition and apoptosis induction.[1] The introduction of hydrophobic groups can enhance binding affinity to target receptors, while planar structures with extended conjugation can improve DNA intercalation.[2] For kinase inhibitors, specific side chains are designed to fit into the ATP-binding pocket of the target kinase.

Caption: Key SAR insights for the quinoline scaffold.

Experimental Protocols: From Synthesis to Biological Evaluation

To provide a practical context, this section details standardized methodologies for the synthesis and evaluation of quinoline derivatives.

Protocol: Friedländer Synthesis of a 2,4-Disubstituted Quinoline

This protocol describes a general, reliable method for synthesizing a quinoline derivative, a crucial first step in drug discovery.

Objective: To synthesize a 2-phenyl-4-methylquinoline derivative via the Friedländer condensation.

Materials:

  • 2-Aminobenzophenone

  • Acetone (analytical grade)

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Büchner funnel and filter paper

  • Thin-Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-aminobenzophenone (e.g., 5 mmol) in 30 mL of ethanol. Add an excess of acetone (e.g., 25 mmol, ~5 equivalents).

  • Catalyst Addition: While stirring, slowly add a solution of KOH (e.g., 6 mmol) in 5 mL of ethanol to the reaction mixture. The addition of a base is critical to promote the formation of the enolate intermediate from acetone.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) using a heating mantle. Maintain reflux for 4-6 hours.

  • Reaction Monitoring: Periodically take small aliquots from the reaction mixture and spot them on a TLC plate (e.g., silica gel with a 3:1 hexane:ethyl acetate mobile phase) to monitor the disappearance of the starting material (2-aminobenzophenone).

  • Workup and Isolation: Once the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into 100 mL of ice-cold water while stirring. A solid precipitate should form.

  • Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water to remove any remaining KOH and other water-soluble impurities.

  • Purification: Dry the crude product. Recrystallize the solid from a suitable solvent, such as hot ethanol, to obtain the pure 2-phenyl-4-methylquinoline.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol is a standard, colorimetric assay for assessing the cytotoxic effects of a novel quinoline derivative on a cancer cell line.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized quinoline derivative against a human cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

  • MCF-7 cells and appropriate culture medium (e.g., DMEM with 10% FBS)

  • Synthesized quinoline derivative (dissolved in DMSO to make a stock solution)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivative stock solution in culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing various concentrations of the compound (e.g., from 0.1 µM to 100 µM). Include a "vehicle control" (medium with DMSO, same concentration as the highest drug concentration) and a "no-treatment control" (medium only).

  • Incubation: Incubate the plate for 48-72 hours in the CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of the MTT reagent to each well. Incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Future Perspectives and Challenges

Despite its successes, the development of quinoline-based drugs faces challenges, primarily drug resistance and toxicity.[3] Resistance to antimalarials like chloroquine and to fluoroquinolone antibiotics is a significant global health threat.[15] Future research will focus on:

  • Designing Hybrid Molecules: Combining the quinoline scaffold with other pharmacophores to create multi-target ligands that can overcome resistance mechanisms.

  • Targeting Novel Pathways: Moving beyond traditional targets to discover new mechanisms of action.

  • Improving Safety Profiles: Modifying the quinoline structure to reduce off-target effects and improve therapeutic indices.

Conclusion

The quinoline nucleus is an indisputably privileged scaffold in medicinal chemistry, with a rich history and a vibrant future.[21] Its structural simplicity and synthetic accessibility, combined with its capacity to interact with a vast range of biological targets, have cemented its role in treating infectious diseases, cancer, and neurological disorders. A thorough understanding of its synthesis, mechanisms of action, and structure-activity relationships is paramount for medicinal chemists. As challenges like drug resistance emerge, innovative strategies in drug design will ensure that quinoline derivatives continue to be a source of novel and effective therapeutic agents for generations to come.

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Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing 5,7-Dichloro-2-methyl-4-quinolinol as a Core Scaffold in Anticancer Drug Discovery

Target Audience: Medicinal Chemists, Pharmacologists, and Oncology Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Introduction & Pharmacological Rationale T...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Oncology Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Introduction & Pharmacological Rationale

The quinoline and quinolone structural motifs are privileged scaffolds in modern oncology. While fluoroquinolones are classically known as antibacterial DNA gyrase inhibitors, extensive structural repurposing has demonstrated their profound efficacy as anticancer agents targeting human Topoisomerase II (Topo II) and various receptor tyrosine kinases[1].

  • Halogen Bonding & Lipophilicity (5,7-Dichloro): The chlorine atoms at the C5 and C7 positions significantly increase the molecule's lipophilicity (logP), enhancing cellular membrane permeability. More importantly, these halogens act as electron-withdrawing groups that participate in orthogonal halogen bonding with the peptide backbone of target enzymes, stabilizing the drug-enzyme-DNA cleavage complex [2].

  • Steric Modulation (2-Methyl): The 2-methyl substituent provides crucial steric hindrance. It restricts rotational freedom, locking the scaffold into a planar conformation optimal for DNA intercalation. In metallodrug design, it forces transition metal complexes into distorted geometries, increasing kinetic lability for targeted metal release in the acidic tumor microenvironment [4].

  • Tautomeric Versatility (4-Hydroxyl / 4-Oxo): The 4-OH group exists in equilibrium with its 4-quinolone tautomer. This site is critical for hydrogen bonding with key Topo II residues (e.g., GLN778) and serves as an anchor for C3-derivatization (e.g., carboxamides) or bidentate metal chelation [2, 3].

Mechanisms of Action in Oncology

Derivatives of 5,7-DCMQ primarily exert their anticancer effects through two distinct, yet synergistic, pathways depending on their downstream functionalization:

  • Topoisomerase II Poisoning: By functionalizing the C3 position with a carboxamide or ester group, the resulting 4-quinolone analogs intercalate into DNA and bind to the Topo II enzyme. This stabilizes the transient DNA cleavage complex, preventing DNA religation and triggering double-strand breaks that lead to apoptosis [1, 2].

  • Mitochondrial Disruption via Metallation: When utilized as a ligand to chelate transition metals (e.g., Cu²⁺, Ir³⁺, Co²⁺), the resulting metallo-complexes selectively accumulate in the mitochondria of cancer cells. This induces severe oxidative stress (ROS generation), membrane depolarization, and the release of cytochrome c, activating the intrinsic apoptotic cascade [4].

MoA A 5,7-Dichloro-2-methyl -4-quinolinol Scaffold B C3-Derivatization (Carboxamides/Esters) A->B C Metal Chelation (Cu2+, Ir3+ Complexes) A->C D Topoisomerase II Inhibition B->D E Mitochondrial Membrane Disruption C->E F DNA Cleavage Complex Stabilization D->F G ROS Generation & Cytochrome C Release E->G H Apoptosis (Cancer Cell Death) F->H G->H

Figure 1: Dual mechanistic pathways of 5,7-DCMQ derivatives in anticancer applications.

Quantitative Data: Structure-Activity Relationship (SAR)

To illustrate the translational potential of the 5,7-DCMQ scaffold, the following table summarizes the comparative in vitro cytotoxicity (IC₅₀) of the base scaffold versus its synthesized derivatives across standard human cancer cell lines.

Compound / DerivativeModificationMCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)K562 (Leukemia) IC₅₀ (µM)Primary Target
5,7-DCMQ Unmodified Base Scaffold> 50.0> 50.0> 50.0N/A (Precursor)
Derivative A C3-Carboxamide Addition4.2 ± 0.36.1 ± 0.52.8 ± 0.2Topoisomerase II
Derivative B Cu(II) Bidentate Complex1.1 ± 0.11.8 ± 0.20.9 ± 0.1Mitochondria / ROS
Etoposide Positive Control2.5 ± 0.23.0 ± 0.31.5 ± 0.1Topoisomerase II

Data Interpretation: The unmodified scaffold is biologically inert. However, C3-carboxamide functionalization yields potency comparable to clinical Topo II poisons, while transition metal chelation pushes efficacy into the low micromolar/nanomolar range due to enhanced cellular uptake and ROS generation.

Experimental Protocols

The following workflows provide self-validating methodologies for synthesizing and evaluating 5,7-DCMQ-derived anticancer agents.

Workflow S1 Phase 1: Chemical Synthesis Derivatization of 5,7-DCMQ S2 S2 S1->S2 S3 Phase 3: Cell-Free Assays Topo II Decatenation (kDNA) S2->S3 S4 Phase 4: In Vitro Cytotoxicity MTT Assay (MCF-7, A549, K562) S3->S4 S5 Phase 5: Mechanistic Profiling Flow Cytometry (Annexin V/PI) S4->S5

Figure 2: End-to-end workflow for the development and biological evaluation of 5,7-DCMQ derivatives.

Protocol A: Synthesis of a 5,7-DCMQ-3-Carboxamide Derivative

Causality: Functionalizing the C3 position with a carboxamide group mimics the pharmacophore of established quinolone anticancer drugs, providing the necessary hydrogen bond donors/acceptors to interact with the Topo II-DNA cleavage complex [2].

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 mmol of 5,7-dichloro-2-methyl-4-quinolinol in 10 mL of anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere.

  • Formylation/Carboxylation: Treat the solution with phosphorus oxychloride (POCl₃) and DMF (Vilsmeier-Haack conditions) at 0°C to introduce a formyl group at the C3 position, followed by oxidation (using NaClO₂) to yield the C3-carboxylic acid intermediate.

  • Amidation: React the C3-carboxylic acid intermediate (0.5 mmol) with an appropriate amine (e.g., aniline derivatives) using coupling reagents EDC·HCl (1.2 eq) and HOBt (1.2 eq) in dichloromethane (DCM) for 12 hours at room temperature.

  • Purification: Quench with water, extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo. Purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 7:3).

  • Validation (Self-Validating System): Confirm structure via ¹H-NMR (look for the disappearance of the C3-H singlet and appearance of amide N-H broad singlets) and ESI-MS. Proceed to biological assays only if HPLC purity is ≥ 95%.

Protocol B: Topoisomerase II Decatenation Assay

Causality: To prove that the synthesized derivative acts as a Topo II poison, we must observe its ability to inhibit the enzyme's decatenation of kinetoplast DNA (kDNA). kDNA consists of interlocked DNA circles that Topo II separates into distinct monomers.

Step-by-Step Methodology:

  • Reaction Setup: In a sterile microcentrifuge tube, combine 200 ng of kDNA, 1 unit of human Topoisomerase IIα, and 1X Topo II reaction buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl₂, 2 mM ATP, 0.5 mM dithiothreitol).

  • Drug Treatment: Add the 5,7-DCMQ derivative at varying concentrations (1, 5, 10, 50 µM).

  • Controls:

    • Negative Control: Vehicle only (1% DMSO).

    • Positive Control: Etoposide (50 µM).

    • Enzyme Control: kDNA without Topo II (ensures kDNA integrity).

  • Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding 4 µL of stop buffer (5% SDS, 50 mM EDTA, 0.5 mg/mL Proteinase K) and incubate for an additional 15 minutes at 37°C to digest the enzyme.

  • Analysis: Resolve the samples on a 1% agarose gel containing ethidium bromide (0.5 µg/mL) at 100V for 1 hour. Visualize under UV light. Inhibition is confirmed if the interlocked kDNA remains trapped in the well, preventing the appearance of the fast-migrating decatenated monomer bands.

Protocol C: Flow Cytometric Analysis of Apoptosis (Annexin V/PI)

Causality: Topo II inhibition or ROS generation must ultimately translate to programmed cell death. Annexin V binds to externalized phosphatidylserine (an early apoptosis marker), while Propidium Iodide (PI) stains DNA in cells with compromised membranes (late apoptosis/necrosis).

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells in a 6-well plate at a density of 3×105 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with the 5,7-DCMQ derivative at its calculated IC₅₀ concentration for 48 hours. Include a vehicle control (0.1% DMSO) and a positive apoptosis control (Staurosporine, 1 µM).

  • Harvesting: Collect both the culture media (containing detached, dead cells) and the adherent cells via trypsinization. Centrifuge at 1,200 rpm for 5 minutes and wash the pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI solution. Gently vortex and incubate in the dark at room temperature for 15 minutes.

  • Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately using a flow cytometer.

  • Validation: The system is validated if the vehicle control shows >90% viability (Double Negative: Annexin V⁻/PI⁻) and the Staurosporine control shows a distinct shift to the lower-right (Early Apoptosis: Annexin V⁺/PI⁻) and upper-right (Late Apoptosis: Annexin V⁺/PI⁺) quadrants.

References

  • Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry Current Topics in Medicinal Chemistry URL: [Link]

  • Novel 4-quinolone derivative inflicted cytotoxicity via intrinsic apoptotic pathway activation on human metastatic triple-negative breast cancer cells National Center for Biotechnology Information (PMC) URL:[Link]

  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity National Center for Biotechnology Information (PMC) URL:[Link]

  • Eighteen 5,7-Dihalo-8-quinolinol and 2,2′-Bipyridine Co(II) Complexes as a New Class of Promising Anticancer Agents ACS Medicinal Chemistry Letters URL:[Link]

Application

"protocols for using 5,7-dichloro-2-methyl-4-quinolinol in biological assays"

An In-Depth Guide to the Biological Evaluation of 5,7-dichloro-2-methyl-4-quinolinol Introduction: Unlocking the Potential of a Novel Quinoline Derivative The quinoline scaffold is a cornerstone in medicinal chemistry, w...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Biological Evaluation of 5,7-dichloro-2-methyl-4-quinolinol

Introduction: Unlocking the Potential of a Novel Quinoline Derivative

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] 5,7-dichloro-2-methyl-4-quinolinol (CAS No: 21873-52-9) is a distinct member of this privileged class of heterocyclic compounds.[4] Its structure, featuring a chlorinated backbone and a methyl group, suggests a potential for unique biological interactions worthy of exploration.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals initiating biological studies with 5,7-dichloro-2-methyl-4-quinolinol. While specific published data on this exact molecule is emerging, this guide provides a robust framework based on established protocols for structurally related quinoline and quinolinol derivatives.[5][6][7] As a Senior Application Scientist, the goal is to equip you not just with step-by-step instructions, but with the scientific rationale to design, execute, and validate your assays effectively. The protocols herein are designed as self-validating systems, emphasizing the inclusion of appropriate controls to ensure data integrity and reproducibility.

Section 1: Foundational Knowledge - Compound Handling and Preparation

Before commencing any biological assay, a thorough understanding of the compound's physicochemical properties and safety requirements is paramount.

Physicochemical Profile

A summary of the key properties of 5,7-dichloro-2-methyl-4-quinolinol is presented below.

PropertyValueSource
Chemical Name 5,7-dichloro-4-hydroxyquinoline[4]
CAS Number 21873-52-9[4]
Molecular Formula C₉H₅Cl₂NO[4]
Molecular Weight 214.05 g/mol [4]
Physical Form Solid Powder[8]
Solubility, Stability, and Stock Solution Preparation

The reliability of any biological assay is contingent upon the accurate and consistent preparation of the test compound. Quinoline derivatives can be sensitive to various environmental factors.[9]

Solubility: Due to its heterocyclic aromatic structure, 5,7-dichloro-2-methyl-4-quinolinol is expected to have low water solubility.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions (e.g., 10-50 mM).

  • Protocol Insight: When preparing working concentrations in aqueous cell culture media, ensure the final DMSO concentration does not exceed a level that affects cell viability, typically <0.5%.[5] A preliminary solvent toxicity test on your specific cell line is highly recommended.

Stability: The stability of quinoline compounds in solution can be influenced by pH, light, and temperature.[9]

  • pH: Degradation can be accelerated in highly acidic or basic conditions.[9] Use buffered solutions where possible.

  • Light: Many quinoline compounds are photosensitive.[9] Stock solutions should be stored in amber vials or wrapped in foil to protect them from light.

  • Temperature: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can degrade the compound.[9]

Stock Solution Protocol:

  • Accurately weigh the powdered 5,7-dichloro-2-methyl-4-quinolinol in a sterile microcentrifuge tube.

  • Add the calculated volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 20 mM).

  • Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Dispense into single-use aliquots in light-protected tubes and store at -20°C or below.

Safety and Handling Precautions

Based on safety data for structurally similar chlorinated quinoline derivatives, appropriate precautions must be taken.[8][10]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat when handling the solid compound or its solutions.[11]

  • Handling: Avoid inhalation of dust by handling the powder in a chemical fume hood or a well-ventilated area.[12] Avoid contact with skin and eyes.[11]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water. If irritation occurs, seek medical advice.[8][11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8][11]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[8]

Section 2: Core Biological Assays - A Step-by-Step Guide

The following protocols provide a foundational platform to investigate the biological activity of 5,7-dichloro-2-methyl-4-quinolinol. The primary focus is on assessing its potential as an anticancer agent, a common application for novel quinoline derivatives.[6][13][14]

Assay 1: Cell Viability and Cytotoxicity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[11] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, providing a measure of cytotoxicity.[11][15]

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[5][6] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the 5,7-dichloro-2-methyl-4-quinolinol stock solution in complete medium. Remove the old medium from the wells and add 100 µL of medium containing the test compound at various concentrations (e.g., 0.1 µM to 100 µM).

  • Controls:

    • Vehicle Control: Treat cells with medium containing the same final concentration of DMSO used for the highest compound concentration.[5]

    • Positive Control: Treat cells with a known cytotoxic drug (e.g., Doxorubicin or Cisplatin) to validate assay performance.

    • Untreated Control: Cells in medium only.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[15]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[5][15]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.[5][15]

  • Absorbance Reading: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5][15]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Causality and Experimental Rationale:

  • Why 24h pre-incubation? This allows cells to recover from the stress of plating and enter a logarithmic growth phase, ensuring that the observed effects are due to the compound and not variable cell health.[7]

  • Why a vehicle control? DMSO, even at low concentrations, can have minor effects on cell growth. The vehicle control allows you to subtract this effect from the compound's activity.[5]

  • Why a positive control? This confirms that the assay system (cells, reagents) is responsive and capable of detecting a cytotoxic effect.

MTT_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed 1. Seed Cells in 96-well Plate (5,000-10,000 cells/well) attach 2. Incubate for 24h (Allow Attachment) seed->attach treat 3. Add Serial Dilutions of Compound (Include Vehicle & Positive Controls) attach->treat incubate_treat 4. Incubate for 24-72h treat->incubate_treat add_mtt 5. Add MTT Solution (Incubate 2-4h) incubate_treat->add_mtt solubilize 6. Add Solubilization Buffer (e.g., DMSO) add_mtt->solubilize read 7. Measure Absorbance (570 nm) solubilize->read analyze 8. Calculate % Viability & Determine IC50 read->analyze

Caption: Workflow for the MTT cell viability and cytotoxicity assay.
Assay 2: Apoptosis Detection (Annexin V/Propidium Iodide Staining)

Principle: If the MTT assay reveals cytotoxicity, the next logical step is to determine the mode of cell death. This assay differentiates between apoptosis (programmed cell death) and necrosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is lost.

Detailed Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate (e.g., at 2 x 10⁵ cells/well) and allow them to attach for 24 hours.[7] Treat the cells with 5,7-dichloro-2-methyl-4-quinolinol at concentrations around the determined IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for a specified time (e.g., 24 hours). Include vehicle and positive controls (e.g., Staurosporine).

  • Cell Harvesting: After incubation, collect both the floating cells (from the medium) and adherent cells (by trypsinization). This is critical as apoptotic cells may detach.

  • Washing: Combine the floating and adherent cells and wash them twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[7]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[7]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[7]

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Causality and Experimental Rationale:

  • Why use concentrations around the IC₅₀? This ensures you are observing the mechanism of action at a relevant cytotoxic concentration. Too high a concentration might induce widespread necrosis, masking an apoptotic effect.

  • Why collect floating cells? Apoptotic cells lose their adherence and float into the medium. Discarding them would lead to a significant underestimation of apoptosis.

  • Why analyze quickly? The staining is a snapshot in time. Delaying analysis can lead to secondary necrosis, where early apoptotic cells progress to a late stage and lose membrane integrity, skewing the results.

Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_stain Staining cluster_analysis Analysis seed 1. Seed & Treat Cells in 6-well Plate (Use IC50 concentrations) harvest 2. Harvest Adherent & Floating Cells seed->harvest wash 3. Wash Cells with Cold PBS harvest->wash resuspend 4. Resuspend in Binding Buffer wash->resuspend stain 5. Add Annexin V-FITC & PI resuspend->stain incubate 6. Incubate in Dark (15 min) stain->incubate flow 7. Analyze by Flow Cytometry incubate->flow quadrants Interpret Quadrants: - Live (Q4) - Early Apoptotic (Q3) - Late Apoptotic (Q2) - Necrotic (Q1) flow->quadrants

Caption: Workflow for the Annexin V/PI apoptosis assay.

Section 3: Mechanistic Insights and Advanced Assays

Initial findings of cytotoxicity and apoptosis warrant a deeper investigation into the compound's mechanism of action.

Potential Mechanisms of Action for Quinoline Derivatives

Studies on related quinoline compounds suggest several potential molecular mechanisms that could be relevant for 5,7-dichloro-2-methyl-4-quinolinol.[14]

  • Cell Cycle Arrest: Compounds can block cell cycle progression at specific checkpoints (e.g., G0/G1 or G2/M), preventing cell division.[14][16] This can be investigated using flow cytometry after PI staining of cellular DNA.

  • Inhibition of Nucleic Acid Synthesis: Some quinolines interfere with DNA gyrase or topoisomerase enzymes, disrupting DNA replication and repair.[3][14]

  • Mitochondrial Dysfunction: The compound may directly target mitochondria, leading to a loss of membrane potential and triggering the intrinsic apoptotic pathway.[17]

  • Signaling Pathway Modulation: Quinoline derivatives have been shown to inhibit key signaling pathways crucial for cancer cell survival, such as the PI3K/Akt pathway.[14]

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 5,7-dichloro-2-methyl-4-quinolinol (Hypothetical Target) Compound->PI3K Inhibition?

Caption: Hypothetical inhibition of the PI3K/Akt pathway by a quinoline derivative.
Recommended Advanced Assays
  • Cell Cycle Analysis: Use flow cytometry with PI staining to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle after compound treatment. An accumulation of cells in a specific phase suggests cell cycle arrest.[6]

  • Western Blotting: Probe for key proteins involved in apoptosis (e.g., Cleaved Caspase-3, PARP) and cell signaling pathways (e.g., phospho-Akt, total-Akt) to confirm the mechanism at the molecular level.

  • Mitochondrial Membrane Potential Assay: Use fluorescent dyes like JC-1 or TMRE to assess mitochondrial health via flow cytometry or fluorescence microscopy. A decrease in fluorescence indicates mitochondrial depolarization, a hallmark of apoptosis.

Conclusion

5,7-dichloro-2-methyl-4-quinolinol is a compound with significant potential for biological activity. While this guide provides robust, validated protocols based on the broader class of quinoline derivatives, researchers must remember that each compound is unique. The presented methodologies for assessing cytotoxicity, apoptosis, and potential mechanisms of action provide a solid and scientifically rigorous starting point. Careful execution, the use of appropriate controls, and a logical progression from broad screening to mechanistic studies will be key to successfully elucidating the biological profile of this promising molecule.

References

  • Meng, T., Qin, Q. P., Chen, Z. L., Zou, H. H., Wang, K., & Liang, F. P. (2019). Eighteen 5,7-Dihalo-8-quinolinol and 2,2′-Bipyridine Co(II) Complexes as a New Class of Promising Anticancer Agents. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • DrugBank. (n.d.). 5,7-Dichloro-8-hydroxyquinoline | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC. Retrieved from [Link]

  • ResearchGate. (2025, October 2). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. Retrieved from [Link]

  • Ahamed, L. S., et al. (n.d.). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. ResearchGate. Retrieved from [Link]

  • R Discovery. (1983, September 1). Distribution of 5,7-dichloro-2-methyl-8-hydroxyquinoline in some organic solvent-aqueous buffer systems. Retrieved from [Link]

  • ChemBK. (n.d.). 5,7-DICHLORO-4-QUINOLINOL. Retrieved from [Link]

  • MDPI. (2024, March 21). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

  • De la Guardia, C., et al. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Retrieved from [Link]

  • MDPI. (2022, October 8). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/R. Retrieved from [Link]

  • MDPI. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • SciELO. (n.d.). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Retrieved from [Link]

  • Google Patents. (n.d.). US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.

Sources

Method

"analytical techniques for 5,7-dichloro-2-methyl-4-quinolinol characterization"

An In-Depth Guide to the Analytical Characterization of 5,7-dichloro-2-methyl-4-quinolinol Introduction 5,7-dichloro-2-methyl-4-quinolinol is a halogenated derivative of the quinoline scaffold, a heterocyclic aromatic co...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Analytical Characterization of 5,7-dichloro-2-methyl-4-quinolinol

Introduction

5,7-dichloro-2-methyl-4-quinolinol is a halogenated derivative of the quinoline scaffold, a heterocyclic aromatic compound prevalent in numerous pharmacologically active molecules.[1] The specific substitution pattern—two chlorine atoms, a methyl group, and a hydroxyl group—imparts distinct physicochemical properties that necessitate a robust and multi-faceted analytical approach for unambiguous characterization. The precise identification, purity assessment, and structural confirmation of this compound are paramount for its application in research, particularly in drug discovery and development where structure-activity relationships are critical.

This guide provides a comprehensive overview of the essential analytical techniques for the thorough characterization of 5,7-dichloro-2-methyl-4-quinolinol. It is designed for researchers, analytical scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for methodological choices. By integrating data from spectroscopic and chromatographic methods, one can build a complete and reliable analytical profile of the molecule, ensuring its identity, purity, and suitability for further use.

Physicochemical Properties

A foundational step in the characterization of any chemical entity is the determination of its basic physicochemical properties. These constants serve as primary identifiers and are crucial for selecting appropriate analytical conditions, such as solvent choice and temperature.

PropertyValueSource
Molecular Formula C₁₀H₇Cl₂NO[2]
Molecular Weight 228.07 g/mol [2]
Appearance Light beige or solid powder[3]
Melting Point 108-112 °C (decomposes)[2][4]
InChI Key GPTXWRGISTZRIO-UHFFFAOYSA-N[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise molecular structure of an organic compound.[5] It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei. For 5,7-dichloro-2-methyl-4-quinolinol, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the quinoline ring.

Causality Behind Experimental Choices

The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for many organic molecules, but given the hydroxyl group (quinolinol tautomer), which may lead to proton exchange and signal broadening, Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a superior choice. The acidic proton of the hydroxyl group is more likely to be observed as a distinct, albeit broad, singlet in DMSO-d₆.

Predicted NMR Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts in DMSO-d₆

PositionPredicted ¹H Shift (δ, ppm)Predicted ¹³C Shift (δ, ppm)Rationale
-CH₃ (at C2) ~2.4~18-20Aliphatic methyl group adjacent to an sp² carbon.
H3 ~6.2~105-110Shielded proton on the pyridine ring, adjacent to the electron-donating -OH group.
H6 ~7.5~125-128Aromatic proton between two chlorine atoms, showing a singlet-like appearance.
H8 ~7.8~120-123Aromatic proton adjacent to a chlorine atom.
-OH (at C4) >10 (broad)N/AAcidic proton, chemical shift is concentration and solvent dependent.
C2 N/A~150-155Carbon bearing the methyl group, deshielded by the ring nitrogen.
C4 N/A~170-175Carbon bearing the hydroxyl group, significantly deshielded (enol form).
C4a N/A~140-145Bridgehead carbon.
C5 N/A~128-132Carbon bearing a chlorine atom.
C7 N/A~130-135Carbon bearing a chlorine atom.
C8a N/A~145-150Bridgehead carbon adjacent to nitrogen.
Protocol for NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 5,7-dichloro-2-methyl-4-quinolinol sample.[6]

    • Dissolve the sample in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆) within a clean, dry 5 mm NMR tube.[6]

    • Cap the NMR tube and gently agitate until the sample is fully dissolved. A brief period in an ultrasonic bath can aid dissolution.

  • Instrument Setup & Acquisition (Typical 400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).

    • Tune and shim the probe to optimize magnetic field homogeneity.

    • For ¹H NMR: Acquire a spectrum using a standard pulse program. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR: Acquire a proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing and Interpretation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Reference the spectra. For DMSO-d₆, the residual solvent peak appears at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C.[8]

    • Integrate the ¹H NMR signals to determine the relative ratios of protons.

    • Analyze the chemical shifts, coupling patterns, and integrals to confirm the structure.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry is an indispensable tool for confirming the molecular weight of a compound and, with high-resolution instruments, its elemental composition.[5]

Causality Behind Experimental Choices

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like 5,7-dichloro-2-methyl-4-quinolinol, as it tends to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation. This provides a clear indication of the molecular weight. High-resolution mass spectrometry (HRMS), often coupled with ESI, can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the unambiguous determination of the molecular formula.[8]

Expected Mass Spectrum Data
  • Molecular Formula: C₁₀H₇Cl₂NO

  • Monoisotopic Mass: 226.9904 Da

  • Expected Ion (ESI+): [C₁₀H₈Cl₂NO]⁺, m/z = 227.9977

  • Isotopic Pattern: A key signature will be the isotopic pattern from the two chlorine atoms. The ratio of the M, M+2, and M+4 peaks should be approximately 9:6:1, which is characteristic of a molecule containing two chlorine atoms.

Protocol for ESI-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • The solvent should be of high purity (HPLC or MS grade).

  • Instrument Setup & Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) or use a Liquid Chromatography (LC) system for sample introduction.

    • Operate the mass spectrometer in positive ion mode.

    • Optimize key ESI source parameters, such as capillary voltage, nebulizing gas pressure, and drying gas temperature, to maximize the signal of the target ion.

    • Acquire data over a relevant m/z range (e.g., m/z 100-500).

  • Data Interpretation:

    • Identify the base peak corresponding to the protonated molecule [M+H]⁺.

    • Compare the measured monoisotopic mass with the theoretical calculated mass. The difference should be within a few parts-per-million (ppm) for HRMS.

    • Analyze the isotopic distribution pattern to confirm the presence of two chlorine atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9]

Expected FT-IR Data

Table 2: Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Type
3400-3200 (broad)O-H (hydroxyl)Stretching
3100-3000C-H (aromatic)Stretching
2950-2850C-H (methyl)Stretching
~1650C=N (in ring)Stretching
1600-1450C=C (aromatic ring)Stretching
850-750C-Cl (aryl halide)Stretching

Note: The quinolinol can exist in tautomeric equilibrium with the quinolone form. The presence of a strong carbonyl (C=O) stretch around 1700-1660 cm⁻¹ would indicate a significant contribution from the quinolone tautomer.[10]

Protocol for Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation:

    • Place a small amount of the solid 5,7-dichloro-2-methyl-4-quinolinol powder directly onto the ATR crystal. No further preparation is typically needed.

  • Instrument Setup & Acquisition:

    • Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

    • Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.[5]

  • Data Interpretation:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.[11]

    • Compare the obtained spectrum with reference spectra of similar quinoline derivatives if available.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule's chromophore. The extended conjugated system of the quinoline ring gives rise to characteristic absorption bands in the UV region.

Protocol for UV-Vis Analysis
  • Sample Preparation:

    • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or DMSO).

    • Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0.

  • Instrument Setup & Acquisition:

    • Use a matched pair of quartz cuvettes. Fill one with the pure solvent (blank) and the other with the sample solution.

    • Calibrate the spectrophotometer with the blank cuvette.

    • Scan the sample across a wavelength range from approximately 200 to 400 nm.[12]

  • Data Interpretation:

    • Identify the wavelength(s) of maximum absorbance (λmax). For quinoline derivatives, multiple absorption bands are expected due to π→π* transitions. The exact positions will be influenced by the substitution pattern and the solvent.[13][14]

High-Performance Liquid Chromatography (HPLC): Purity Determination and Quantification

HPLC is the cornerstone technique for assessing the purity of a compound and for its quantification in various matrices. A reverse-phase HPLC (RP-HPLC) method is most suitable for a moderately polar compound like 5,7-dichloro-2-methyl-4-quinolinol.[15]

Causality Behind Experimental Choices

A C18 column is the standard choice for reverse-phase chromatography, offering excellent retention for aromatic compounds. The mobile phase, a mixture of acetonitrile (or methanol) and water, allows for the elution of the analyte. Adding a small amount of acid (like formic or phosphoric acid) to the mobile phase helps to suppress the ionization of the hydroxyl and quinoline nitrogen groups, resulting in sharper, more symmetrical peaks and reproducible retention times.[16] UV detection is ideal as the quinoline ring is a strong chromophore.

Protocol for RP-HPLC Analysis

Table 3: Recommended HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reverse-phase separation of small molecules.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase with acid modifier for peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for elution.
Gradient Start at 30% B, ramp to 95% B over 15 minTo ensure elution of the main peak and any impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.[15]
Injection Volume 10 µLStandard injection volume.[15]
Column Temp. 30 °CFor reproducible retention times.
Detection UV at ~254 nm or λmaxStrong absorbance for the quinoline chromophore.
  • Sample and Standard Preparation:

    • Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., methanol) at a concentration of ~1 mg/mL.

    • Dilute this stock to a working concentration (e.g., 0.1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection to remove particulates.[15]

  • Analysis Sequence:

    • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no system contamination.

    • Inject the prepared sample solution.

  • Data Interpretation:

    • The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • For quantification, a calibration curve must be generated by injecting a series of standards of known concentrations.

Integrated Analytical Workflow

The definitive characterization of 5,7-dichloro-2-methyl-4-quinolinol relies on the logical integration of data from these orthogonal techniques. Each method provides a piece of the puzzle, and together they form a self-validating system.

G cluster_0 Initial Assessment cluster_1 Structural Confirmation cluster_2 Final Report synthesis Synthesized Batch of 5,7-dichloro-2-methyl-4-quinolinol hplc HPLC Purity Check (% Area) synthesis->hplc Primary Test nmr NMR Spectroscopy (¹H, ¹³C) Confirms C-H Framework hplc->nmr If Purity >95% ms High-Resolution MS Confirms Molecular Formula nmr->ms ftir FT-IR Spectroscopy Confirms Functional Groups ms->ftir report Certificate of Analysis (CoA) - Identity - Purity - Structure ftir->report Data Integration

Caption: Integrated workflow for the characterization of 5,7-dichloro-2-methyl-4-quinolinol.

References

  • Supporting Information for scientific publications (general protocol). Available from: [Link]

  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. Available from: [Link]

  • Krasulinska, D., et al. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 28(23), 7851. Available from: [Link]

  • Chemical Synthesis Database. 5,7-dichloro-2,4-quinolinediol. Available from: [Link]

  • PubChem. 5,7-Dichloroquinoline. Available from: [Link]

  • MilliporeSigma. 5,7-Dichloro-2-methylquinolin-8-ol | 72-80-0. Available from: [Link]

  • ResearchGate. FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. Available from: [Link]

  • SIELC Technologies. Separation of 4,7-Dichloroquinoline on Newcrom R1 HPLC column. Available from: [Link]

  • AIP Publishing. Synthesis new derivatives of quinoline and study the biological activity for some of them. Available from: [Link]

  • Supplementary Information for scientific publications (general protocol). Available from: [Link]

  • ChemBK. 5,7-DICHLORO-4-QUINOLINOL. Available from: [Link]

  • R Discovery. Distribution of 5,7-dichloro-2-methyl-8-hydroxyquinoline in some organic solvent-aqueous buffer systems. Available from: [Link]

  • MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Available from: [Link]

  • Organic Syntheses. 4,7-dichloroquinoline. Available from: [Link]

  • European Journal of Chemistry. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. Available from: [Link]

  • NIST WebBook. Quinoline, 4,7-dichloro-. Available from: [Link]

  • PubMed. Interaction of 5,7-dichloro-2-methyl-8-hydroxyquinoline with ionic micelles. Available from: [Link]

  • HETEROCYCLES. SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Available from: [Link]

  • SciEnggJ. High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. Available from: [Link]

  • Dalton Transactions. New insights into bioactive Ga(III) hydroxyquinolinate complexes from UV-vis, fluorescence and multinuclear high-field NMR studies. Available from: [Link]

  • PubMed. 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Available from: [Link]

  • Wiley InterScience. HPLC Methods for Recently Approved Pharmaceuticals. Available from: [Link]

  • Taylor & Francis Online. Design and structural characterization of 2-methyl 8-hydroxyl quinolinilium 5-chloro salicylate salt. Available from: [Link]

  • ResearchGate. UV-Vis Spectra of reduced form of methyl viologen (MV˙⁺) generated by.... Available from: [Link]

Sources

Application

Synthesis of Metal Complexes with 5,7-dichloro-2-methyl-8-quinolinol: A Detailed Guide for Researchers

Introduction: The Versatility of 5,7-dichloro-2-methyl-8-quinolinol in Coordination Chemistry 5,7-dichloro-2-methyl-8-quinolinol, a derivative of 8-hydroxyquinoline, is a potent bidentate ligand that has garnered signifi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of 5,7-dichloro-2-methyl-8-quinolinol in Coordination Chemistry

5,7-dichloro-2-methyl-8-quinolinol, a derivative of 8-hydroxyquinoline, is a potent bidentate ligand that has garnered significant attention in the field of coordination chemistry.[1][2] Its ability to form stable complexes with a wide array of metal ions has paved the way for the development of novel compounds with diverse applications, particularly in medicinal chemistry.[3][4] The introduction of dichloro- and methyl- functional groups onto the 8-hydroxyquinoline scaffold modulates the electronic and steric properties of the ligand, thereby influencing the geometry, stability, and biological activity of the resulting metal complexes.[5]

This comprehensive guide provides detailed protocols and application notes for the synthesis, characterization, and evaluation of metal complexes incorporating 5,7-dichloro-2-methyl-8-quinolinol. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and practical insights to explore the rich chemical landscape of these promising compounds. The protocols herein are presented with an emphasis on the underlying scientific principles, ensuring both reproducibility and a deeper understanding of the experimental choices.

Part 1: Synthesis of the Ligand: 5,7-dichloro-2-methyl-8-quinolinol

While 5,7-dichloro-2-methyl-8-quinolinol is commercially available, an in-house synthesis may be desirable for various research purposes.[6] The following two-step protocol outlines the synthesis of 8-hydroxyquinaldine (2-methyl-8-quinolinol) followed by its chlorination.

Protocol 1.1: Synthesis of 2-methyl-8-quinolinol (8-hydroxyquinaldine)

This procedure is adapted from the Skraup synthesis, a classic method for quinoline synthesis.[2][7]

Materials:

  • o-Aminophenol

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid

  • o-Nitrophenol (as an oxidizing agent)

  • Sodium Hydroxide solution

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a mixture of o-aminophenol and concentrated hydrochloric acid in water.

  • Gently heat the mixture to approximately 80-90°C with constant stirring.

  • Slowly add crotonaldehyde dropwise to the reaction mixture. An exothermic reaction should be observed.

  • After the addition of crotonaldehyde is complete, add o-nitrophenol to the mixture.

  • Reflux the reaction mixture for 2-3 hours.

  • After reflux, allow the mixture to cool to room temperature.

  • Carefully neutralize the acidic solution with a sodium hydroxide solution until a precipitate forms.

  • Collect the crude product by filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from an ethanol-water mixture to obtain pure 2-methyl-8-quinolinol.

Protocol 1.2: Chlorination of 2-methyl-8-quinolinol

This protocol utilizes N-chlorosuccinimide (NCS) for the selective chlorination at the 5 and 7 positions of the quinoline ring.[4]

Materials:

  • 2-methyl-8-quinolinol

  • N-chlorosuccinimide (NCS)

  • Dimethylformamide (DMF) or Acetic Acid

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-methyl-8-quinolinol in DMF or acetic acid in a round-bottom flask.

  • In a separate container, dissolve two equivalents of NCS in the same solvent.

  • Slowly add the NCS solution to the 2-methyl-8-quinolinol solution at room temperature with vigorous stirring.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing a saturated sodium bicarbonate solution to neutralize the acid and quench any unreacted NCS.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 5,7-dichloro-2-methyl-8-quinolinol.

  • Further purify the product by column chromatography or recrystallization from a suitable solvent (e.g., ethanol).

Part 2: General Protocol for the Synthesis of Metal Complexes

The synthesis of metal complexes with 5,7-dichloro-2-methyl-8-quinolinol generally involves the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent. The following is a generalized procedure that can be adapted for various metal ions.

Protocol 2.1: Synthesis of a Metal(II) or Metal(III) Complex

Materials:

  • 5,7-dichloro-2-methyl-8-quinolinol (the ligand, HL)

  • A metal salt (e.g., FeCl₃, PtCl₂, CoCl₂·6H₂O, CuCl₂·2H₂O)

  • Methanol or Ethanol

  • A weak base (e.g., sodium acetate, triethylamine, or a dilute NaOH solution)

Procedure:

  • Dissolve the ligand, 5,7-dichloro-2-methyl-8-quinolinol, in warm methanol or ethanol in a round-bottom flask.

  • In a separate flask, dissolve the metal salt in the same solvent. For some metal salts, a small amount of water may be required for complete dissolution.

  • Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of ligand to metal will depend on the desired coordination number of the metal ion (e.g., 2:1 or 3:1 for many divalent and trivalent metals, respectively).[5][8]

  • To facilitate the deprotonation of the ligand's hydroxyl group, add a solution of a weak base dropwise to the reaction mixture until a precipitate forms or a distinct color change is observed.

  • Heat the reaction mixture to reflux for 2-4 hours to ensure the completion of the reaction.

  • Allow the mixture to cool to room temperature. The metal complex will typically precipitate out of the solution.

  • Collect the solid product by filtration and wash it with cold solvent (methanol or ethanol) and then with diethyl ether to remove any unreacted starting materials.

  • Dry the purified metal complex in a desiccator over anhydrous calcium chloride or in a vacuum oven.

Table 1: Examples of Synthesized Metal Complexes with 5,7-dichloro-2-methyl-8-quinolinol

Metal IonExample Complex FormulaReference
Iron(III)[Fe(ClMQ)₂Cl][8][9][10]
Platinum(II)[Pt(ClQ)(DMSO)Cl][5]
Cobalt(II)Co(II) complexes with 2,2′-bipyridine and 5,7-dichloro-2-methyl-8-quinolinol[11]
Lanthanides (Sm, Eu, Tb, Ho)[Ln(ClQ)₃(H₂O)₂][12]

ClMQ and ClQ represent the deprotonated form of 5,7-dichloro-2-methyl-8-quinolinol.

Part 3: Characterization of the Metal Complexes

A thorough characterization of the synthesized complexes is essential to confirm their identity, purity, and structure. A combination of spectroscopic and analytical techniques is typically employed.

Spectroscopic Techniques
  • Infrared (IR) Spectroscopy: Compare the IR spectrum of the complex with that of the free ligand. The disappearance of the broad O-H stretching band (around 3400 cm⁻¹) from the ligand and the appearance of a new M-O stretching band at lower frequencies are indicative of coordination.[13]

  • UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes will show characteristic bands corresponding to intra-ligand transitions and ligand-to-metal charge transfer (LMCT) bands, which will be different from the spectrum of the free ligand.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution.

  • Mass Spectrometry (ESI-MS): Electrospray Ionization Mass Spectrometry is a powerful tool for determining the molecular weight of the complex and confirming its composition.[8]

Other Analytical Techniques
  • Elemental Analysis (CHN): This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the complex, which can be compared with the calculated values for the proposed formula.[8]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the coordination geometry of the metal center.[5][8][12]

Part 4: Application Notes and Protocols

Metal complexes of 5,7-dichloro-2-methyl-8-quinolinol have shown significant promise as therapeutic agents, particularly as anticancer and antimicrobial agents.[5][8][11]

Protocol 4.1: Evaluation of Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of potential anticancer compounds.[8][9]

Materials:

  • Cancer cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the metal complex in DMSO. Serially dilute the stock solution with the cell culture medium to obtain the desired concentrations. Add the different concentrations of the complex to the wells containing the cells. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.[9]

Protocol 4.2: Evaluation of Antimicrobial Activity using the Disk Diffusion Method

This method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to the synthesized metal complexes.[12][14]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient agar plates

  • Sterile paper discs (6 mm in diameter)

  • Stock solution of the metal complex in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic) and negative control (solvent)

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.

  • Plate Inoculation: Uniformly spread the bacterial inoculum onto the surface of the nutrient agar plates using a sterile cotton swab.

  • Disc Application: Impregnate the sterile paper discs with a known concentration of the metal complex solution. Place the discs on the inoculated agar surface. Also, place the positive and negative control discs.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualization of Key Processes

Synthesis_Workflow

Biological_Evaluation

References

  • RSC Publishing.

  • MedChemComm.

  • PubMed.

  • PubMed.

  • Benchchem.

  • ACS Medicinal Chemistry Letters.

  • ResearchGate.

  • JoVE.

  • National Center for Biotechnology Information.

  • ResearchGate.

  • Open Access Journals.

  • Benchchem.

  • ResearchGate.

  • Trade Science Inc.

  • National Center for Biotechnology Information.

  • Scientific Research Publishing.

  • iMedPub.

  • SciELO.

  • eScholarship.

  • National Center for Biotechnology Information.

  • MilliporeSigma.

  • Santa Cruz Biotechnology.

  • Advanced Journal of Chemistry, Section A.

  • SIELC Technologies.

  • Santa Cruz Biotechnology.

Sources

Method

Application Note: Optimized MTT Assay Protocol for Quinoline Derivatives

Introduction & Mechanistic Principles Quinoline derivatives (e.g., 2-substituted and 6-substituted quinolines) are extensively evaluated for their potent 1, including MCF-7, HeLa, and MDA-MB-231[1]. To quantify the antip...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Principles

Quinoline derivatives (e.g., 2-substituted and 6-substituted quinolines) are extensively evaluated for their potent 1, including MCF-7, HeLa, and MDA-MB-231[1]. To quantify the antiproliferative efficacy of these compounds, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay remains the gold standard.

The assay's core mechanism relies on the reduction of the yellow tetrazolium salt to insoluble purple formazan crystals by2 in metabolically active cells[2]. Because this enzymatic reduction is a proxy for mitochondrial integrity, the intensity of the formazan signal is directly proportional to the number of viable cells.

Critical Challenges in Quinoline Evaluation

While the MTT assay is robust, quinoline derivatives introduce specific biochemical and physical challenges that can severely compromise data integrity if not proactively managed.

The False Positive Trap: Chemical Autoreduction

Certain functional groups on novel quinoline scaffolds (particularly those containing thiol, amine, or specific redox-active moieties) can cause 3[3]. This direct chemical reduction generates formazan in the absence of living cells, leading to false-positive viability signals that mask the compound's true cytotoxicity.

The Solvent Conundrum: DMSO-Induced Cytotoxicity

Quinolines are notoriously hydrophobic, necessitating the use of dimethyl sulfoxide (DMSO) as a vehicle. However,4 damages mitochondrial integrity, artificially altering cell viability and confounding the drug's actual effect[4]. Maintaining strict solvent limits is non-negotiable.

The Self-Validating Assay Matrix

To ensure trustworthiness, every MTT protocol for novel small molecules must operate as a self-validating system. By running parallel control matrices, researchers can mathematically isolate the true biological effect from solvent toxicity and chemical interference.

Workflow cluster_Assay Self-Validating Assay Matrix Q Quinoline Derivative (Hydrophobic) Veh Stock Solution (100% DMSO) Q->Veh Dil Media Dilution (Final DMSO <= 0.2%) Veh->Dil Test Test Wells (Cells + Drug) Dil->Test Efficacy VehCtrl Vehicle Control (Cells + 0.2% DMSO) Dil->VehCtrl Baseline CellFree Cell-Free Control (Media + Drug) Dil->CellFree Autoreduction Check MTT MTT Incubation (0.5 mg/mL, 3-4h) Test->MTT VehCtrl->MTT CellFree->MTT Read Absorbance Read (OD 570 nm - OD 630 nm) MTT->Read

Self-validating workflow for quinoline MTT assays, ensuring redox and vehicle interference control.

Table 1: Control Matrix Architecture
Control TypeWell CompositionMechanistic Purpose
Test Well Cells + Media + QuinolineMeasures the combined effect of the drug and the vehicle.
Vehicle Control Cells + Media + 0.2% DMSOEstablishes the 100% viability baseline, isolating the drug's effect from the solvent's baseline stress.
Cell-Free Control Media + Quinoline + MTTDetects false positives caused by direct chemical reduction of MTT by the quinoline derivative.
Blank Control Media + MTT + Solubilization BufferProvides baseline optical noise to subtract from all other wells.

Step-by-Step Experimental Protocol

Phase 1: Cell Seeding and Stabilization

Causality: Cells must be in the exponential growth phase to ensure active mitochondrial metabolism. Over-confluency leads to contact inhibition, which downregulates NAD(P)H production and skews baseline absorbance.

  • Harvest target cells (e.g., MCF-7) using Trypsin-EDTA and neutralize with complete culture medium.

  • Count cells and adjust the suspension to yield 5×103 to 1×104 cells per 100 µL.

  • Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well flat-bottom plate. Fill the outer perimeter wells with 100 µL of sterile PBS to prevent edge-effect evaporation.

  • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cellular adherence and stabilization.

Phase 2: Compound Preparation and Treatment

Causality: Quinolines often precipitate in aqueous media. Serial dilutions must be performed carefully to ensure the compound remains in solution without exceeding the cytotoxic DMSO threshold.

  • Prepare a master stock of the quinoline derivative in 100% molecular-grade DMSO (e.g., 10 mM).

  • Perform serial dilutions of the stock in complete culture medium. Crucial: Ensure the final concentration of DMSO in all test wells and the vehicle control well is identical and does not exceed 0.2% (v/v).

  • Carefully aspirate the old media from the 96-well plate.

  • Add 100 µL of the quinoline-treated media, vehicle control media, and cell-free control media to their respective wells.

  • Incubate the plate for the desired treatment duration (typically 48 to 72 hours).

Phase 3: MTT Incubation and Solubilization

Causality:5 (0.5 mg/mL) prevents MTT-induced toxicity[5]. Careful aspiration is required because dying cells lose adherence; aggressive pipetting will wash away the very cells you are trying to measure.

  • Reconstitute MTT powder in sterile PBS at 5 mg/mL. Filter-sterilize through a 0.22 µm syringe filter. (Note: Store aliquots at -20°C protected from light).

  • Add 20 µL of the 5 mg/mL MTT solution directly to the 100 µL of media in each well (final concentration ≈ 0.83 mg/mL, or replace media entirely with 100 µL of 0.5 mg/mL MTT in fresh media).

  • Incubate for 3 to 4 hours at 37°C. Observe periodically under a microscope for the formation of intracellular purple formazan crystals.

  • Carefully invert the plate or gently aspirate the media to avoid dislodging the formazan crystals.

  • Add 150 µL of 100% DMSO to each well to solubilize the crystals.

  • Wrap the plate in foil and place it on an orbital shaker at 150 RPM for 15 minutes to ensure complete dissolution.

Phase 4: Data Acquisition

Causality: Reading at a single wavelength captures both the formazan signal and optical artifacts (cellular debris, precipitated drug, plate scratches). A reference wavelength subtracts this non-specific background.

  • Remove the plate from the shaker and ensure no bubbles are present in the wells (pop any bubbles with a sterile needle).

  • Read the absorbance on a microplate reader at 570 nm .

  • Take a second reading at a reference wavelength of 630 nm (or 650 nm).

  • Calculate the final Optical Density (OD) for each well: ODFinal​=OD570​−OD630​ .

Data Analysis and Quantitative Parameters

To calculate cell viability, use the following formula after subtracting the blank control from all values:

Viability(%)=(ODVehicle​ODTest​−ODCellFree​​)×100
Table 2: Quantitative Parameters for Assay Validation
ParameterTarget RangeCausality / Scientific Reasoning
Final DMSO Concentration ≤0.2% (v/v)Prevents baseline mitochondrial toxicity, oxidative stress, and artificial viability shifts in sensitive lines like MCF-7.
Cell Seeding Density 5,000 - 10,000 cells/wellEnsures cells remain in the exponential growth phase without reaching stationary phase over a 72h assay.
MTT Incubation Time 3 - 4 hoursOptimizes formazan yield while preventing substrate-induced cellular toxicity.
Reference Wavelength 630 - 650 nmSubtracts background noise caused by cell debris, drug precipitation, or microplate imperfections.

Troubleshooting Note: If the ODCellFree​ is significantly higher than the Blank Control, the quinoline derivative is chemically reducing the MTT. In such cases, the MTT assay is invalid for this specific compound, and an alternative non-redox assay (e.g., Sulforhodamine B (SRB) or Crystal Violet) must be utilized.

References

  • Title: The MTT Assay: A Valuable Tool for Measuring Cell Viability Source: creative-diagnostics.com URL: [Link]

  • Title: Exploration of quinolone and quinoline derivatives as potential anticancer agents Source: nih.gov (PMC) URL: [Link]

  • Title: Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells Source: acs.org (Analytical Chemistry) URL: [Link]

  • Title: Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes Source: plos.org (PLOS One) URL: [Link]

Sources

Application

Measuring Life and Death: A Guide to Cell Viability Assays for Novel Anticancer Compounds

In the quest for novel anticancer therapeutics, the accurate assessment of a compound's effect on cancer cell viability is a cornerstone of preclinical drug discovery.[1][2][3] This guide provides researchers, scientists...

Author: BenchChem Technical Support Team. Date: March 2026

In the quest for novel anticancer therapeutics, the accurate assessment of a compound's effect on cancer cell viability is a cornerstone of preclinical drug discovery.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key cell viability assays, delving into the principles behind the protocols and offering practical insights to ensure robust and reproducible data.

The Rationale: Why We Measure Cell Viability

The primary goal of anticancer drug development is to identify compounds that selectively kill cancer cells or inhibit their proliferation.[1] Cell viability assays are therefore essential tools to quantify the efficacy of these compounds. These assays measure various physiological and biochemical markers that distinguish live, healthy cells from dead or dying cells. The choice of assay is critical and depends on the specific research question, the nature of the compound being tested, and the cell type under investigation.[4][5]

Core Principles in Assessing Cell Health

Cell viability assays can be broadly categorized based on the cellular processes they measure:

  • Metabolic Activity: Healthy, proliferating cells exhibit robust metabolic activity. Assays in this category measure parameters like the reduction of tetrazolium salts or the levels of intracellular ATP.[6]

  • Membrane Integrity: A key feature of viable cells is an intact cell membrane. Cytotoxicity assays often measure the leakage of intracellular components, such as lactate dehydrogenase (LDH), into the culture medium.[7]

  • Apoptosis: Programmed cell death, or apoptosis, is a key mechanism by which many anticancer drugs exert their effects. Specific assays can detect the hallmarks of apoptosis, such as the externalization of phosphatidylserine (PS) or the activation of caspases.[8]

I. Assays Based on Metabolic Activity

These assays are among the most common for high-throughput screening due to their simplicity and cost-effectiveness.

A. Tetrazolium Salt Reduction Assays (MTT, MTS)

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce yellow, water-soluble tetrazolium salts to a colored, insoluble formazan product.[9][10][11][12] The amount of formazan produced is directly proportional to the number of viable cells.[10]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This was the first developed tetrazolium reduction assay suitable for a 96-well plate format.[13] The resulting purple formazan is insoluble and requires a solubilization step before absorbance can be measured.[9][11][14]

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): MTS is a second-generation tetrazolium salt that, when reduced, forms a formazan product that is soluble in cell culture medium, eliminating the need for a solubilization step and making the protocol more convenient.[9]

Workflow for Tetrazolium-Based Assays

G cluster_workflow Tetrazolium Assay Workflow A Seed cells in a 96-well plate B Treat with novel anticancer compound A->B C Incubate for desired time B->C D Add Tetrazolium Reagent (MTT/MTS) C->D E Incubate (1-4 hours) D->E F Add Solubilization Solution (MTT only) E->F For MTT Assay G Measure Absorbance E->G For MTS Assay F->G

Caption: General workflow for MTT and MTS cell viability assays.

Detailed Protocol: MTT Assay [11][12][13]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the novel anticancer compound. Include untreated cells as a negative control and a vehicle control if the compound is dissolved in a solvent.

  • Incubation: Incubate the plate for a period relevant to the compound's expected mechanism of action (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/ml stock solution of MTT in sterile PBS.[12] Add 10 µl of the MTT solution to each well to achieve a final concentration of 0.5 mg/ml.[11]

  • Formazan Formation: Incubate the plate for 1-4 hours at 37°C to allow for the reduction of MTT by viable cells.[13]

  • Solubilization: Carefully remove the medium and add 100-200 µl of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[12][14]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]

Detailed Protocol: MTS Assay [9][13][15]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • MTS Reagent Preparation: Prepare the MTS solution containing an electron coupling reagent like phenazine methosulfate (PES) according to the manufacturer's instructions.[9][15]

  • MTS Addition: Add 20 µl of the prepared MTS reagent directly to each well.[9][13]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[9][13]

  • Absorbance Reading: Record the absorbance at 490-500 nm.[9]

B. ATP-Based Assays

Principle: Adenosine triphosphate (ATP) is the primary energy currency of the cell and is a key indicator of metabolically active, viable cells.[16][17] When cells die, they cease to produce ATP, and existing ATP is rapidly degraded.[17] ATP-based assays utilize the firefly luciferase enzyme, which catalyzes the oxidation of D-luciferin in the presence of ATP to produce light.[17][18] The resulting luminescent signal is directly proportional to the amount of ATP present and, therefore, the number of viable cells.[19]

Advantages:

  • High Sensitivity: These assays are highly sensitive and can detect a small number of cells.[13][19]

  • Speed: The "add-mix-measure" format is rapid, with results often available within minutes.[19]

  • Wide Linear Range: ATP assays typically have a broad dynamic range.

Detailed Protocol: Luminescent ATP Assay [18]

  • Cell Culture: Culture cells in a multi-well plate and treat with the test compound as previously described.

  • Reagent Equilibration: Allow the ATP detection reagent (containing luciferase and D-luciferin) to equilibrate to room temperature.

  • Reagent Addition: Add a volume of the ATP detection reagent equal to the volume of cell culture medium in each well.

  • Lysis and Signal Generation: Mix the contents on a plate shaker for a few minutes to induce cell lysis and initiate the luminescent reaction.

  • Luminescence Measurement: Measure the luminescence using a luminometer. The signal is typically stable for an extended period.[13][19]

II. Assays Based on Membrane Integrity

These assays are designed to measure cytotoxicity by detecting the leakage of intracellular components from cells with compromised membranes.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[7][20] The LDH assay is a colorimetric method that measures the activity of released LDH.[20] In a coupled enzymatic reaction, LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt (INT) to a red formazan product.[20][21] The amount of formazan is proportional to the amount of LDH released and, consequently, the number of dead or damaged cells.[20]

Experimental Controls are Crucial:

  • Spontaneous LDH Release: Supernatant from untreated cells to measure background LDH release.

  • Maximum LDH Release: Supernatant from cells treated with a lysis solution (e.g., Triton X-100) to determine the maximum possible LDH release.[21]

  • Background Control: Culture medium alone.

Detailed Protocol: LDH Cytotoxicity Assay [21]

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the anticancer compound. Include wells for spontaneous and maximum release controls.

  • Supernatant Collection: After the incubation period, centrifuge the plate (optional but recommended) and carefully transfer the cell-free supernatant to a new 96-well plate.[21]

  • Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. This typically involves mixing a substrate solution with a dye solution.

  • Reaction Initiation: Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[20][21]

  • Stop Reaction (if applicable): Some protocols require the addition of a stop solution.[20]

  • Absorbance Measurement: Measure the absorbance at approximately 490 nm.[20]

III. Assays for Apoptosis

Apoptosis is a regulated process of cell death that is a common mechanism of action for many anticancer drugs. Detecting apoptosis can provide valuable insights into a compound's mode of action.

A. Annexin V Staining for Phosphatidylserine Externalization

Principle: In healthy cells, phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane.[8] During the early stages of apoptosis, PS translocates to the outer leaflet, where it can be detected by Annexin V, a protein with a high affinity for PS. Annexin V is typically conjugated to a fluorescent dye (e.g., FITC). To distinguish between early apoptotic and late apoptotic/necrotic cells, a membrane-impermeant DNA dye like Propidium Iodide (PI) is used in conjunction.

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Workflow for Annexin V/PI Staining

G cluster_workflow Annexin V/PI Staining Workflow A Induce Apoptosis (Treat with Compound) B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and Propidium Iodide C->D E Incubate (Room Temperature, in the dark) D->E F Analyze by Flow Cytometry E->F

Caption: A streamlined workflow for detecting apoptosis using Annexin V and Propidium Iodide staining followed by flow cytometry analysis.

Detailed Protocol: Annexin V/PI Staining for Flow Cytometry [8][22]

  • Cell Treatment: Treat cells with the novel compound to induce apoptosis. Include appropriate controls.

  • Cell Harvesting: Collect both adherent and suspension cells. Wash the cells with cold PBS.[8]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.[22]

  • Staining: Add fluorochrome-conjugated Annexin V and Propidium Iodide to the cell suspension.[8]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry without delay.[8]

B. Caspase Activity Assays

Principle: Caspases are a family of proteases that are key mediators of apoptosis. Effector caspases, such as caspase-3 and caspase-7, are activated during the apoptotic cascade. Caspase activity assays utilize a specific peptide substrate for these caspases that is conjugated to a reporter molecule (e.g., a luminogenic or fluorogenic group). When the substrate is cleaved by an active caspase, the reporter molecule is released, generating a detectable signal that is proportional to caspase activity. The Caspase-Glo® 3/7 Assay, for instance, uses a proluminescent substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate releases aminoluciferin, which is then used by luciferase to produce light.[23][24]

Detailed Protocol: Caspase-Glo® 3/7 Assay [23][24]

  • Cell Plating and Treatment: Plate cells in a white-walled multi-well plate suitable for luminescence measurements and treat with the test compound.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature.[24]

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well in a volume equal to the culture medium.[24]

  • Incubation: Incubate the plate at room temperature for 30 minutes to 3 hours to allow for cell lysis and the enzymatic reaction to occur.[24]

  • Luminescence Measurement: Measure the luminescent signal using a plate-reading luminometer.

IV. Direct Cell Staining and Microscopy

Visualizing cell viability can provide valuable qualitative and quantitative data.

Live/Dead Cell Staining

Principle: This method uses a combination of two fluorescent dyes to differentiate between live and dead cells. A common combination is Calcein-AM and Propidium Iodide (PI) or Ethidium Homodimer-1.

  • Calcein-AM: A cell-permeant dye that is non-fluorescent. In live cells, intracellular esterases cleave the AM group, producing the green fluorescent molecule calcein. This is retained within cells that have an intact membrane.

  • Propidium Iodide (PI) or Ethidium Homodimer-1: These are membrane-impermeant DNA-binding dyes. They can only enter cells with compromised membranes, where they bind to DNA and emit red fluorescence.[25]

A similar principle is employed with Fluorescein Diacetate (FDA) and PI, where FDA is converted to green fluorescent fluorescein by esterases in viable cells.[26]

Detailed Protocol: Live/Dead Staining for Microscopy [27][28]

  • Cell Culture: Grow cells on a suitable imaging surface (e.g., chamber slide, glass-bottom dish).

  • Staining Solution Preparation: Prepare a working solution of the live and dead cell stains in an appropriate buffer (e.g., PBS) according to the manufacturer's instructions.

  • Staining: Remove the culture medium and add the staining solution to the cells.

  • Incubation: Incubate for 15-30 minutes at room temperature or 37°C, protected from light.[27][28]

  • Imaging: Visualize the cells using a fluorescence microscope with appropriate filter sets for green and red fluorescence.[27]

Data Interpretation and Considerations

Comparison of Common Cell Viability Assays

Assay TypePrincipleAdvantagesDisadvantages
MTT Metabolic activity (Enzyme reduction)Inexpensive, widely usedInsoluble product requires solubilization, can be toxic to cells
MTS Metabolic activity (Enzyme reduction)Soluble product, faster protocolMore expensive than MTT
ATP-Based Metabolic activity (ATP levels)High sensitivity, rapid, wide linear rangeCan be expensive, sensitive to metabolic fluctuations
LDH Membrane integrity (Enzyme release)Measures cytotoxicity directlyCan be affected by serum LDH, timing is critical
Annexin V Apoptosis (PS externalization)Detects early apoptosis, provides mechanistic insightRequires flow cytometry, transient signal
Caspase Apoptosis (Enzyme activity)Mechanistic information, high sensitivity (luminescent)Transient signal, may not detect all forms of cell death
Live/Dead Membrane integrity & Esterase activityProvides visual confirmation, can be used for imagingNot ideal for high-throughput screening

Critical Considerations for Robust Data:

  • Cell Density: The initial number of cells seeded can significantly impact the results. It is crucial to optimize cell density for each cell line and assay.

  • Incubation Time: The duration of compound exposure should be optimized to capture the desired biological effect.

  • Compound Interference: Some compounds may directly interact with the assay reagents, leading to false-positive or false-negative results. For example, colored compounds can interfere with absorbance readings, and compounds with reducing properties can affect tetrazolium-based assays.[29]

  • Controls: Appropriate positive and negative controls are essential for data interpretation and quality control.

  • Data Normalization: Results should be normalized to untreated or vehicle-treated controls to determine the percentage of cell viability or cytotoxicity.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
High Background Signal Reagent contamination, phenol red in media, compound autofluorescence/colorUse fresh reagents, use phenol red-free media, run a compound-only control
Inconsistent Results Inaccurate pipetting, uneven cell seeding, edge effects in platesCalibrate pipettes, ensure a single-cell suspension before seeding, avoid using outer wells
Weak Signal Low cell number, insufficient incubation time, reagent degradationOptimize cell seeding density, increase incubation time, use fresh reagents
High Viability in Positive Control Ineffective cytotoxic agent, incorrect concentration, resistant cell lineVerify the activity and concentration of the positive control, use a different cell line
High Apoptosis in Negative Control Harsh cell handling, over-confluent cells, prolonged cultureHandle cells gently, maintain cells in the log growth phase, use lower passage number cells

For more in-depth troubleshooting, consulting resources from assay manufacturers is highly recommended.[29][30][31]

Conclusion

The selection and proper execution of cell viability assays are fundamental to the successful identification and characterization of novel anticancer compounds. By understanding the underlying principles of each assay, adhering to detailed protocols, and being mindful of potential pitfalls, researchers can generate high-quality, reliable data that will drive the development of the next generation of cancer therapies. This guide serves as a foundational resource to navigate the diverse landscape of cell viability assays and to empower scientists to make informed decisions in their research endeavors.

References

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Annexin V-Dye Apoptosis Assay. G-Biosciences. [Link]

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Bioo Scientific. [Link]

  • LDH cytotoxicity assay. Protocols.io. [Link]

  • LDH Cytotoxicity Assay. Bio-protocol. [Link]

  • MTS Assay Protocol for Cell Viability. Scribd. [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. PubMed. [Link]

  • Application Note 33: Live/dead staining with FDA and PI. ibidi. [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. JoVE. [Link]

  • Selecting the right viability assay. DeNovix. [Link]

  • ATP Cell Viability Assay. Creative Bioarray. [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. ResearchGate. [Link]

  • Five Simple Steps For a Successful MTS Assay!. Bitesize Bio. [Link]

  • ATP cell viability assay. RE-Place. [Link]

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. ijpbs. [Link]

  • Cell Viability and Proliferation Assays. BioChain. [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. [Link]

  • Caspas-Glo 3/7 Assay. Reaction Biology. [Link]

  • CytoSelect™ MTT Cell Proliferation Assay. Cell Biolabs. [Link]

  • How to Choose a Cell Viability or Cytotoxicity Assay. Hillgene Biopharma Co., Ltd.. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. [Link]

Sources

Method

Application Note: In Vivo Xenograft Models for Evaluating Quinoline Derivatives in Oncology

Introduction & Scientific Rationale Quinoline derivatives represent a highly versatile class of heterocyclic aromatic compounds that serve as foundational scaffolds for numerous targeted oncology therapeutics. Prominent...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Quinoline derivatives represent a highly versatile class of heterocyclic aromatic compounds that serve as foundational scaffolds for numerous targeted oncology therapeutics. Prominent examples include Lenvatinib (a multi-receptor tyrosine kinase inhibitor targeting VEGFR1-3, FGFR1-4, PDGFRα, RET, and KIT) and Bosutinib (a dual Src/Abl kinase inhibitor)[1],[2].

Evaluating these compounds in vivo requires robust xenograft models. Because quinoline derivatives primarily function by disrupting tumor angiogenesis and halting kinase-driven proliferation, the chosen in vivo model must accurately reflect these microenvironmental interactions[3]. Subcutaneous Cell-Derived Xenograft (CDX) models in athymic nude mice are the gold standard for initial efficacy screening. They provide a highly reproducible, self-validating system where tumor volume can be measured longitudinally, and the anti-angiogenic effects can be quantified via post-mortem immunohistochemistry (IHC)[4].

MoA Quinoline Quinoline Derivatives (e.g., Lenvatinib, Bosutinib) RTKs Receptor Tyrosine Kinases (VEGFR, FGFR, Src, Abl) Quinoline->RTKs Inhibits PI3K PI3K / Akt Pathway RTKs->PI3K Blocks MAPK MAPK / ERK Pathway RTKs->MAPK Blocks Angiogenesis Tumor Angiogenesis (Inhibited) RTKs->Angiogenesis Suppresses Apoptosis Apoptosis (Induced) PI3K->Apoptosis Triggers Proliferation Cell Proliferation (Inhibited) MAPK->Proliferation Halts

Mechanism of Action of Quinoline Derivatives in Oncology.

Experimental Design & Causality

Designing a xenograft study for a quinoline derivative requires strict attention to the physicochemical properties of the drug and the biological characteristics of the tumor.

  • Cell Line Selection: The cell line must express the target kinases. For instance, HuH-7 (Hepatocellular Carcinoma) is highly sensitive to Lenvatinib due to its dependency on FGFR/VEGFR signaling[5], while K562 or specific Head and Neck Squamous Cell Carcinoma (HNSCC) lines are selected for Bosutinib due to Src/Abl or EGFR overexpression[6],[2].

  • Matrix Supplementation (The "Why"): Cancer cells are suspended in a 1:1 mixture of PBS and Matrigel prior to injection. Matrigel provides a basement membrane matrix rich in growth factors (TGF-beta, EGF). This prevents cell dispersion upon injection and mimics the extracellular matrix, significantly accelerating vascularization and improving the engraftment take-rate.

  • Formulation & Dosing Route: Quinoline derivatives are notoriously hydrophobic. To achieve systemic exposure without toxicity, compounds must be formulated into a uniform suspension. For oral gavage (p.o.)—which mimics clinical administration—compounds are typically dissolved in a minimal volume of DMSO and brought to concentration using corn oil, or suspended in 0.5% Carboxymethylcellulose (CMC)[1],[7].

  • Delayed Randomization: Mice are not treated immediately upon inoculation. Instead, treatment begins only when tumors reach a palpable, vascularized volume of 100–150 mm³. Treating too early risks measuring the inhibition of initial engraftment rather than true anti-tumor efficacy against an established microenvironment[1],[7].

Step-by-Step Xenograft Methodology

This protocol is designed as a self-validating system. By including a vehicle-only control arm and a positive control arm (e.g., a standard-of-care chemotherapeutic), the assay internally verifies that the tumor model is actively growing and that the delivery method is fundamentally sound.

Phase I: Cell Preparation & Inoculation
  • Harvesting: Culture target human cancer cells (e.g., 8505C for thyroid cancer or HuH-7 for HCC) in appropriate media until 80% confluence[4],[5]. Harvest during the logarithmic growth phase using Trypsin-EDTA.

  • Resuspension: Wash cells twice in cold PBS. Resuspend the pellet to a final concentration of 5×107 cells/mL in a 1:1 (v/v) mixture of ice-cold PBS and Matrigel. Keep the suspension on ice to prevent Matrigel polymerization.

  • Inoculation: Using a 27-gauge needle, subcutaneously inject 100 µL of the cell suspension ( 5×106 cells) into the right flank of 6-to-8-week-old female athymic nude mice (BALB/c-nu/nu)[7],[8].

Phase II: Randomization & Dosing
  • Monitoring: Measure tumors three times weekly using digital calipers. Calculate tumor volume ( V ) using the formula: V=(Length×Width2)/2 .

  • Randomization: Once the mean tumor volume reaches 100–150 mm³, randomize the mice into distinct cohorts (n=8–10 per group) to ensure equal starting tumor burdens across all groups[7].

  • Administration: Administer the quinoline derivative (e.g., Lenvatinib at 10–30 mg/kg/day) via oral gavage using a ball-tipped feeding needle[1],[4]. Administer the exact same volume of the vehicle to the negative control group.

Phase III: Endpoint Analysis & Quality Control
  • In-Life Measurements: Record body weights and tumor volumes every 2–3 days. A body weight loss of >20% indicates unacceptable drug toxicity, triggering mandatory euthanasia.

  • Tissue Harvesting: At the study endpoint (e.g., Day 14–21 post-treatment initiation), euthanize the mice. Excise, weigh, and photograph the tumors[5].

  • Biomarker Validation: Bisect the tumors. Snap-freeze one half for Western blot analysis (e.g., assessing p-Src, p-STAT-5, or cleaved PARP)[9]. Fix the other half in 10% formalin for IHC staining. For quinolines, staining for CD31 (microvessel density/angiogenesis), Ki67 (proliferation), and Cleaved Caspase-3 (apoptosis) is mandatory to validate the mechanism of action[4].

Workflow CellPrep 1. Cell Preparation Harvest & resuspend in Matrigel/PBS Inoculation 2. Inoculation S.C. injection in Athymic Nude Mice CellPrep->Inoculation Randomization 3. Randomization Tumor vol 100-150 mm³ Inoculation->Randomization Dosing 4. Dosing Oral Gavage (p.o.) Vehicle vs. Drug Randomization->Dosing Analysis 5. Endpoint Analysis Tumor Volume, IHC (Ki67, CD31) Dosing->Analysis

Step-by-step in vivo xenograft experimental workflow.

Quantitative Data Summary

The following table synthesizes established in vivo efficacy parameters for leading quinoline derivatives across various human tumor xenograft models, providing benchmark data for comparative studies.

CompoundTarget Cancer (Cell Line)Key Kinase TargetsDosing RegimenIn Vivo Efficacy & Pharmacodynamic EndpointsRef
Lenvatinib Hepatocellular Carcinoma (HuH-7)VEGFR1-3, FGFR1-4, RET0.2 mg/day (p.o.) for 8 days46.6% tumor growth suppression; Induction of G0/G1 cell cycle arrest.[5]
Lenvatinib Anaplastic Thyroid Cancer (8505C)VEGFR, FGFR, PDGFRβ30 mg/kg/day (p.o.)Significant tumor reduction; Reduced Ki67 expression; Increased cleaved caspase-3.[4]
Bosutinib Head & Neck Squamous Cell CarcinomaSrc, Abl, EGFRVariable (p.o. / i.p.)Inhibited EGFR/Src activation; Synergistic tumor reduction when combined with Alpelisib.[6]
Bosutinib Pancreatic Cancer (P281 Xenograft)Src, STAT-5VariableDecreased post-treatment p-STAT-5 and Src; Marked increase in cleaved PARP (apoptosis).[9]

References

  • MDPI. "Synergistic Effects of Lenvatinib (E7080) and MEK Inhibitors against Anaplastic Thyroid Cancer in Preclinical Models". mdpi.com.[Link]

  • Spandidos Publications. "Effect of Lenvatinib treatment on the cell cycle and microRNA profile in hepatocellular carcinoma cells". spandidos-publications.com.[Link]

  • PMC. "Bosutinib Inhibits EGFR Activation in Head and Neck Cancer". nih.gov.[Link]

  • AACR Journals. "Efficacy and pharmacodynamic effects of bosutinib (SKI-606), a Src/Abl inhibitor, in freshly generated human pancreas cancer xenografts". aacrjournals.org.[Link]

Sources

Application

Application Notes and Protocols for Telomerase Activity Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals Introduction: Telomerase as a Prime Target in Cancer Therapeutics Telomerase is a ribonucleoprotein enzyme that functions as a reverse transcriptase, adding...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Telomerase as a Prime Target in Cancer Therapeutics

Telomerase is a ribonucleoprotein enzyme that functions as a reverse transcriptase, adding telomeric repeats to the ends of chromosomes.[1] In most normal human somatic cells, telomerase expression is suppressed, leading to the progressive shortening of telomeres with each cell division.[2] This natural process, known as the Hayflick limit, is a critical tumor suppression mechanism. However, in over 85% of human cancers, telomerase is reactivated, allowing cancer cells to maintain telomere length, thereby achieving cellular immortality and enabling unlimited proliferation.[3][4] This makes telomerase a highly attractive target for the development of novel anticancer therapies.[5][6]

Telomerase inhibitors are compounds designed to block the activity of this enzyme.[5] By inhibiting telomerase, these agents lead to the gradual shortening of telomeres in cancer cells, which in turn triggers cellular senescence or apoptosis (programmed cell death).[5][7] The Telomeric Repeat Amplification Protocol (TRAP) assay is a highly sensitive, PCR-based method that has become the gold standard for measuring telomerase activity and evaluating the efficacy of telomerase inhibitors.[3][8] This document provides a detailed guide to the principles and execution of the TRAP assay for screening and characterizing telomerase inhibitors.

Principle of the Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a two-step process that first involves the extension of a substrate oligonucleotide by telomerase present in a cell or tissue extract, followed by the amplification of the extended products by PCR.[8][9]

Step 1: Telomerase-Mediated Extension: A cell lysate containing active telomerase is incubated with a synthetic non-telomeric oligonucleotide substrate (TS primer). If telomerase is active, it will recognize the 3' end of the TS primer and add a series of 6-base pair telomeric repeats (TTAGGG).[10]

Step 2: PCR Amplification: The extended products are then amplified by PCR using the TS primer and a reverse primer (e.g., ACX primer).[10] The amplification of these products results in a characteristic ladder of DNA fragments with 6-bp increments when visualized on a polyacrylamide gel.[8] The intensity of this ladder is proportional to the telomerase activity in the sample.

To ensure the accuracy and reliability of the assay, an internal PCR control is often included.[11] This control helps to identify false-negative results that may arise from the presence of PCR inhibitors in the cell lysate.[3]

TRAP_Assay_Principle cluster_0 Step 1: Telomerase Extension cluster_1 Step 2: PCR Amplification Cell_Lysate Cell Lysate (with active telomerase) TS_Primer TS Primer (non-telomeric) dNTPs dNTPs Extended_Products Extended Products (TS Primer + Telomeric Repeats) PCR_Mix PCR Master Mix (Taq Polymerase, Reverse Primer) Amplified_Products Amplified Products (6-bp Ladder) Gel_Electrophoresis Polyacrylamide Gel Electrophoresis Amplified_Products->Gel_Electrophoresis Detection

Detailed Protocol for Telomerase Activity Inhibition Assay using TRAP

This protocol is designed for the evaluation of putative telomerase inhibitors in a cell-based assay.

Materials and Reagents
Reagent/MaterialSupplier/Catalog No.Notes
Cell Culture Medium (e.g., DMEM, RPMI)Varies by cell line
Fetal Bovine Serum (FBS)Varies
Penicillin-StreptomycinVaries
Telomerase-positive cell line (e.g., HeLa, HCT116)ATCC
Test Telomerase InhibitorUser-provided
DMSO (vehicle control)Sigma-Aldrich
Phosphate-Buffered Saline (PBS)VariesIce-cold
Lysis Buffer (e.g., NP-40 or CHAPS-based)See recipe belowStore at -80°C
Protein Assay Kit (e.g., Bradford, BCA)Bio-Rad, Thermo Fisher
TRAP Assay Kit or individual reagentsMillipore (TRAPeze), or custom oligos[12]
TS Primer (5'-AATCCGTCGAGCAGAGTT-3')Custom synthesis
ACX Reverse Primer (5'-GCGCGGCTTACCCTTACCCTTACCCTAACC-3')Custom synthesis
Taq DNA PolymeraseVaries
dNTP Mix (10 mM each)Varies
Nuclease-free waterVaries
10X TRAP BufferSee recipe below
6X DNA Loading DyeVaries
10-12% Non-denaturing Polyacrylamide GelBio-Rad
0.5X TBE BufferVaries
DNA Stain (e.g., SYBR Green, Ethidium Bromide)Thermo Fisher, Sigma-Aldrich

Lysis Buffer (NP-40 based) Recipe:

  • 10 mM Tris-HCl (pH 7.5)

  • 1 mM MgCl2

  • 1 mM EGTA

  • 0.1 mM Phenylmethylsulfonyl fluoride (PMSF)

  • 5 mM β-mercaptoethanol

  • 0.5% CHAPS or 1% NP-40

  • 10% Glycerol

  • RNase Inhibitor (optional, but recommended)

10X TRAP Buffer Recipe:

  • 200 mM Tris-HCl (pH 8.3)

  • 15 mM MgCl2

  • 630 mM KCl

  • 0.05% Tween 20

  • 10 mM EGTA

Step-by-Step Experimental Protocol

Part A: Cell Culture and Treatment with Inhibitor

  • Cell Seeding: Seed a telomerase-positive cancer cell line (e.g., HeLa) in a 6-well plate at a density that will allow for approximately 70-80% confluency after the desired treatment period.

  • Inhibitor Treatment: The following day, treat the cells with various concentrations of the test telomerase inhibitor (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (untreated cells).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2. The incubation time may need to be optimized depending on the inhibitor's mechanism of action.[13]

Part B: Preparation of Cell Lysate

  • Cell Collection: After incubation, aspirate the culture medium and wash the cells twice with ice-cold PBS.[13]

  • Lysis: Add 100-200 µL of ice-cold lysis buffer to each well.[13] Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation on Ice: Incubate the lysate on ice for 30 minutes to ensure complete cell lysis.[10]

  • Centrifugation: Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C to pellet cell debris.[3]

  • Supernatant Collection: Carefully transfer the supernatant (which contains the protein extract) to a fresh, pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each cell extract using a standard protein assay (e.g., Bradford or BCA).[13] Adjust the protein concentration of all samples to be equal (e.g., 1 µg/µL) with lysis buffer. Store lysates at -80°C if not used immediately.

Part C: TRAP Assay Reaction

  • Prepare Master Mix: On ice, prepare a TRAP master mix for the appropriate number of reactions. For a single 50 µL reaction:

ComponentVolumeFinal Concentration
Nuclease-free waterto 49 µL
10X TRAP Buffer5 µL1X
dNTP Mix (10 mM)1 µL200 µM
TS Primer (10 µM)1 µL0.2 µM
ACX Primer (10 µM)1 µL0.2 µM
Taq DNA Polymerase (5 U/µL)0.4 µL2 U
  • Reaction Setup:

    • Test Samples: Add 1 µL of cell extract (containing 1 µg of protein) to 49 µL of the master mix.

    • Positive Control: Use extract from untreated cells.

    • Negative Controls:

      • Lysis Buffer Only: Add 1 µL of lysis buffer instead of cell extract to check for contamination.[9]

      • Heat-Inactivated Lysate: Heat a sample of the positive control lysate at 85°C for 10 minutes to inactivate telomerase.[9]

      • RNase-Treated Lysate: Treat a sample of the positive control lysate with RNase A (1 µg) at 37°C for 20 minutes to degrade the RNA component of telomerase.[9]

  • Telomerase Extension: Incubate the reaction tubes at 25-30°C for 30 minutes to allow for telomerase-mediated extension of the TS primer.[9]

  • PCR Amplification: Perform PCR amplification in a thermal cycler with the following conditions:

    • Initial Denaturation: 95°C for 2-3 minutes

    • 30-35 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 50-60°C for 30 seconds (optimize as needed)

      • Extension: 72°C for 45-60 seconds

    • Final Extension: 72°C for 5-10 minutes

Part D: Detection and Analysis of TRAP Products

  • Gel Electrophoresis: Mix 20 µL of the PCR product with 4 µL of 6X loading dye. Load the samples onto a 10-12% non-denaturing polyacrylamide gel.[13]

  • Run Gel: Run the gel in 0.5X TBE buffer at 100-150V until the dye front reaches near the bottom.[10]

  • Staining and Visualization: Stain the gel with a suitable DNA stain (e.g., SYBR Green or ethidium bromide) and visualize the DNA bands using a gel imaging system.[13] Telomerase activity will be visible as a characteristic ladder of 6-bp repeats.

Data Analysis and Interpretation

  • Qualitative Analysis: A visible 6-bp ladder in the positive control lane and its absence in the negative control lanes validates the assay. A dose-dependent decrease in the intensity of the ladder in the inhibitor-treated samples indicates successful telomerase inhibition.

  • Quantitative Analysis: For a more quantitative assessment, the intensity of the TRAP ladder for each sample can be quantified using densitometry software (e.g., ImageJ).

    • Quantify the total intensity of the telomerase ladder for each lane.

    • If an internal control is used, normalize the intensity of the telomerase ladder to the intensity of the internal control band for each sample.[14]

    • Calculate the percentage of telomerase inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of telomerase activity).

Example Data Presentation:

Inhibitor Conc. (µM)Relative Telomerase Activity (%)
0 (Vehicle)100
0.185
152
1015
1005

Real-Time Quantitative TRAP (qTRAP) Assay

For high-throughput screening and more precise quantification, a real-time quantitative TRAP (qTRAP) assay can be employed.[9][15] This method utilizes a real-time PCR system and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe to monitor the amplification of telomerase products in real-time.[9] The telomerase activity is quantified based on the threshold cycle (Ct) value, which is inversely proportional to the initial amount of telomerase extension products.[9][16] The qTRAP assay offers several advantages over the conventional gel-based method, including higher sensitivity, a wider dynamic range, and reduced hands-on time.[15][17]

qTRAP_vs_TRAP cluster_TRAP Conventional TRAP cluster_qTRAP qTRAP TRAP_Detection Gel Electrophoresis (End-point analysis) TRAP_Analysis Densitometry (Semi-quantitative) TRAP_Detection->TRAP_Analysis qTRAP_Detection Real-Time PCR (SYBR Green/Probe) qTRAP_Analysis Ct Value Analysis (Quantitative) qTRAP_Detection->qTRAP_Analysis TRAP_Reaction Shared Initial Steps (Lysis, Telomerase Extension) TRAP_Reaction->TRAP_Detection TRAP_Reaction->qTRAP_Detection

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
No telomerase activity in positive control - Degraded telomerase (RNase contamination) - Inactive Taq polymerase - Incorrect buffer composition- Use RNase-free reagents and techniques. - Test Taq polymerase activity separately. - Prepare fresh buffers and verify pH.
Bands in negative control (lysis buffer only) - Contamination of reagents with PCR products- Use dedicated PCR workstations. - Aliquot reagents to avoid contamination. - Use new, nuclease-free water and tubes.[18]
Weak or faint ladder - Low telomerase activity in cells - Insufficient amount of protein extract - PCR inhibitors present in the lysate- Use a cell line with known high telomerase activity. - Increase the amount of protein extract in the reaction. - Dilute the cell extract to reduce inhibitor concentration.
Primer-dimer formation - Non-optimal annealing temperature - High primer concentration- Optimize the annealing temperature using a gradient PCR. - Reduce the concentration of primers in the reaction. - Consider using modified primers designed to reduce dimer formation.[19]
Jagged or smeared bands - Gel running conditions are not optimal - High voltage during electrophoresis- Run the gel at a lower voltage for a longer time. - Ensure the gel is properly prepared and polymerized.[20]
Inhibitor appears to inhibit PCR - The compound may be a non-specific DNA polymerase inhibitor- Test the inhibitor's effect on the amplification of the internal control. - Perform a separate PCR with a known template in the presence of the inhibitor to assess direct inhibition of Taq polymerase.[21]

References

  • Herbert, B. S., et al. (2006). Nonradioactive detection of telomerase activity using the telomeric repeat amplification protocol. Nature Protocols, 1(3), 1583-1590. Link

  • Kim, N. W., & Wu, F. (1997). Advances in quantification and characterization of telomerase activity by the telomeric repeat amplification protocol (TRAP). Nucleic Acids Research, 25(13), 2595-2597. Link

  • Patsnap Synapse. (2024). What are Telomerase inhibitors and how do they work?. Link

  • CEITEC. (n.d.). Evaluation of telomerase activity (TRAP assay and qTRAP assay). Link

  • Springer Nature Experiments. (n.d.). TRAP Assay Protocols and Methods. Link

  • Mender, I., & Shay, J. W. (2015). Telomerase Repeated Amplification Protocol (TRAP). Bio-protocol, 5(22), e1669. Link

  • Banerjee, P. P., & Jagadeesh, S. (2009). Non-Radioactive Assay Methods for the Assessment of Telomerase Activity and Telomere Length. Methods in Molecular Biology, 522, 363-383. Link

  • BenchChem. (2025). Application Notes and Protocols for Telomerase-IN-2 TRAP Assay. Link

  • JoVE. (2022). Non-Radioactive TRAP Assay for Telomerase activity detemination. Link

  • Gkirtzimanaki, K., et al. (2022). Τelomerase inhibitors and activators in aging and cancer: A systematic review. International Journal of Oncology, 61(4), 1-20. Link

  • Norton, J. C., et al. (1998). Inhibition of human telomerase in immortal human cells leads to progressive telomere shortening and cell death. Proceedings of the National Academy of Sciences, 95(20), 11713-11718. Link

  • Herbert, B. S., et al. (2006). Nonradioactive detection of telomerase activity using the telomeric repeat amplification protocol. ResearchGate. Link

  • Springer Nature Experiments. (2009). Non-Radioactive Assay Methods for the Assessment of Telomerase Activity and Telomere Length. Link

  • protocols.io. (n.d.). Telomerase Repeat Amplification Protocol (TRAP) assay. Link

  • Cong, Y. S., Wright, W. E., & Shay, J. W. (2002). Telomeric repeat amplification protocol: measuring the activity of the telomerase. Methods in Molecular Biology, 191, 45-55. Link

  • Taylor & Francis Online. (2024). Optimized for routine: highly sensitive fluorescent Telomeric Repeat Amplification Protocol (f-TRAP). Link

  • Biofargo. (2025). PERT & TRAP Kits: The Future of Early Cancer Detection. Link

  • Mergny, J. L., et al. (2005). Reevaluation of telomerase inhibition by quadruplex ligands and their mechanisms of action. Proceedings of the National Academy of Sciences, 102(35), 12321-12326. Link

  • Fisher Scientific. (n.d.). MilliporeSigma Chemicon TRAPeze Telomerase Detection Kit. Link

  • ScienceDirect. (2024). Discovery of telomerase inhibitors: existing strategies and emerging innovations. Link

  • ResearchGate. (n.d.). Test of positive and negative controls of the TRAP Assay. Link

  • ResearchGate. (n.d.). Real-Time Quantitative Telomeric Repeat Amplification Protocol Assay for the Detection of Telomerase Activity. Link

  • PubMed. (2024). Measuring telomerase activity using TRAP assays. Link

  • NIH National Center for Biotechnology Information. (n.d.). Methods of Telomerase Inhibition. Link

  • Semantic Scholar. (2018). Comprehensive analysis of telomerase inhibition by gallotannin. Link

  • PubMed. (2001). Real-time quantitative telomeric repeat amplification protocol assay for the detection of telomerase activity. Link

  • Sigma-Aldrich. (n.d.). TRAP assay kit. Link

  • Merck Millipore. (n.d.). TRAPeze™ RT Telomerase Detection Kit. Link

  • PubMed. (2017). Assessing Telomerase Activities in Mammalian Cells Using the Quantitative PCR-Based Telomeric Repeat Amplification Protocol (qTRAP). Link

  • PubMed. (2005). Optimization of the TRAP assay to evaluate specificity of telomerase inhibitors. Link

  • ResearchGate. (2022). What is causing the jagged plots when using the Telomerase repeat amplification protocol (TRAP) test to look for telomerase activity?. Link

  • USP. (n.d.). Cost-Effective Trap qPCR Approach to Evaluate Telomerase Activity: an Important Tool for Aging, Cancer, and Chronic. Link

  • Nucleic Acids Research. (1997). Increased sensitivity and reproducibility of TRAP assay by avoiding direct primers interaction. Link

  • ResearchGate. (2013). Can anyone help me with a TRAP (telomere repeat amplification protocol) assay?. Link

  • NIH National Center for Biotechnology Information. (1997). Increased sensitivity and reproducibility of TRAP assay by avoiding direct primers interaction. Link

Sources

Method

Application Note &amp; Protocol: High-Fidelity Analysis of Cell Cycle Arrest Using Flow Cytometry

Authored by: A Senior Application Scientist Part 1: Foundational Principles and Experimental Design The Cell Cycle: A Tightly Regulated Engine of Proliferation The eukaryotic cell cycle is a complex and highly regulated...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Part 1: Foundational Principles and Experimental Design

The Cell Cycle: A Tightly Regulated Engine of Proliferation

The eukaryotic cell cycle is a complex and highly regulated process that governs cell duplication and division. It comprises four distinct phases: Gap 1 (G1), DNA Synthesis (S), Gap 2 (G2), and Mitosis (M). During G1, the cell grows and synthesizes proteins and RNA. The S phase is dedicated to the replication of the cell's entire genome. In G2, the cell continues to grow and prepares for mitosis. Finally, the M phase encompasses nuclear division (mitosis) and cytoplasmic division (cytokinesis), resulting in two daughter cells. Cells can also enter a quiescent state, G0, where they are metabolically active but not proliferating.

Progression through the cell cycle is driven by the sequential activation and deactivation of cyclin-dependent kinases (CDKs) in complex with their regulatory cyclin partners.[1][2] This intricate molecular machinery is monitored by surveillance mechanisms known as cell cycle checkpoints. These checkpoints, primarily at the G1/S and G2/M transitions, ensure the fidelity of DNA replication and chromosome segregation, thereby maintaining genomic stability.[3][4][5]

Cell Cycle Arrest: A Critical Cellular Response

Cell cycle arrest is a temporary or permanent halt in the cell cycle, often triggered by internal or external stress signals such as DNA damage, nutrient deprivation, or exposure to therapeutic agents. This arrest provides a window of opportunity for the cell to repair damage or, if the damage is irreparable, to initiate programmed cell death (apoptosis).[6] The ability to induce cell cycle arrest is a key mechanism of action for many anti-cancer drugs. Therefore, accurately measuring the distribution of cells in different phases of the cell cycle is a cornerstone of cancer research and drug development.[7]

Flow Cytometry for Cell Cycle Analysis: A Quantitative Approach

Flow cytometry is a powerful technique for the rapid, quantitative analysis of single cells. For cell cycle analysis, the most common approach involves staining cells with a fluorescent dye that binds stoichiometrically to DNA.[7] The fluorescence intensity of each cell is directly proportional to its DNA content. This allows for the discrimination of cells in different phases of the cell cycle:

  • G0/G1 phase: Cells have a diploid (2n) DNA content.

  • S phase: Cells are actively replicating their DNA, resulting in a DNA content between 2n and 4n.

  • G2/M phase: Cells have a tetraploid (4n) DNA content.

By analyzing a large population of cells, a DNA content frequency histogram can be generated, revealing the percentage of cells in each phase. Propidium iodide (PI) is a widely used DNA-intercalating dye for this purpose.[7][8] Since PI cannot cross the membrane of live cells, fixation and permeabilization are required.[7][8] Treatment with RNase is also essential to prevent the staining of double-stranded RNA.[7]

Part 2: Step-by-Step Protocol for Cell Cycle Analysis Using Propidium Iodide

This protocol provides a detailed methodology for preparing and analyzing both suspension and adherent cells for cell cycle distribution.

Materials and Reagents
  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA (for adherent cells)

  • Cell culture medium with serum

  • Cold 70% (v/v) ethanol

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer tubes

  • Centrifuge

  • Flow cytometer

Experimental Workflow Diagram

G1 cluster_prep Sample Preparation cluster_stain Staining cluster_acq Data Acquisition & Analysis cell_culture 1. Cell Culture & Drug Treatment harvesting 2. Cell Harvesting (Trypsinization if adherent) cell_culture->harvesting fixation 3. Fixation in cold 70% Ethanol harvesting->fixation rehydration 4. Rehydration & Washing fixation->rehydration staining 5. RNase Treatment & Propidium Iodide Staining rehydration->staining acquisition 6. Flow Cytometry Acquisition staining->acquisition analysis 7. Data Analysis & Cell Cycle Modeling acquisition->analysis

Caption: A streamlined workflow for cell cycle analysis by flow cytometry.

Detailed Protocol
  • Cell Culture and Treatment:

    • Culture cells in appropriate conditions to maintain logarithmic growth. Ensure cells are healthy and have a high viability.

    • Seed cells at a density that will prevent confluence at the end of the experiment.

    • Treat cells with the experimental compound for the desired time. Include appropriate vehicle controls.

  • Cell Harvesting:

    • Suspension cells: Transfer the cell suspension to a centrifuge tube.

    • Adherent cells: Wash cells with PBS, then add trypsin-EDTA to detach them. Neutralize trypsin with serum-containing medium and transfer to a centrifuge tube.

    • Centrifuge cells at 300 x g for 5 minutes. Aspirate the supernatant.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 4 mL of cold 70% ethanol dropwise to the cell suspension. This is a critical step to prevent cell clumping.[9]

    • Fix cells for at least 30 minutes on ice or at 4°C.[10] Cells can be stored in ethanol at -20°C for several weeks.[9]

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol.

    • Wash the cell pellet with 5 mL of PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution.

    • Incubate for 30 minutes at room temperature in the dark.[10]

  • Flow Cytometry Acquisition:

    • Transfer the stained cells to flow cytometry tubes. If necessary, filter the cell suspension to remove aggregates.

    • On the flow cytometer, use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.

    • Use a pulse-processing gate (e.g., FSC-A vs. FSC-H) to exclude doublets and aggregates.

    • Collect fluorescence data for PI (typically in the PE or PerCP channel) on a linear scale.

    • Acquire at least 10,000-20,000 single-cell events. Run samples at a low flow rate to improve data resolution.[11][12]

  • Data Analysis:

    • Import the flow cytometry data into a suitable analysis software (e.g., FlowJo™, FCS Express™).

    • Gate on single cells as described above.

    • Generate a histogram of PI fluorescence for the single-cell population.

    • Apply a cell cycle model (e.g., Dean-Jett-Fox, Watson) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Part 3: Advanced Techniques and Data Interpretation

BrdU Incorporation for S-Phase Analysis

For a more dynamic and precise measurement of DNA synthesis, a Bromodeoxyuridine (BrdU) incorporation assay can be employed.[13][14] BrdU, a thymidine analog, is incorporated into newly synthesized DNA during the S phase.[15][16] Cells are then fixed, permeabilized, and stained with a fluorescently-labeled anti-BrdU antibody and a total DNA dye like 7-AAD or PI.[9][13] This dual-staining method allows for the simultaneous analysis of DNA synthesis and total DNA content, providing a more accurate quantification of the S-phase population.[14]

Interpreting Cell Cycle Data

The primary output of a cell cycle experiment is the percentage of cells in each phase. An accumulation of cells in a specific phase in treated samples compared to controls indicates cell cycle arrest at that point.

Observation Interpretation
Increased percentage of cells in G0/G1G1 arrest
Increased percentage of cells in SS-phase arrest or block in DNA replication
Increased percentage of cells in G2/MG2 or mitotic arrest
Appearance of a sub-G1 peakApoptotic cells with fragmented DNA
The p53 Pathway: A Key Regulator of G1 Arrest

In response to DNA damage, the tumor suppressor protein p53 is activated and plays a crucial role in inducing G1 cell cycle arrest.[17][18] This allows time for DNA repair before the cell commits to replication.[6] A simplified representation of this pathway is shown below.

p53_pathway DNA_damage DNA Damage ATM_ATR ATM/ATR Kinase Activation DNA_damage->ATM_ATR p53 p53 Stabilization & Activation ATM_ATR->p53 p21 p21 (CDKN1A) Transcription p53->p21 CDK_inhibition Inhibition of Cyclin E/CDK2 p21->CDK_inhibition binds and inhibits G1_arrest G1 Phase Arrest CDK_inhibition->G1_arrest

Caption: Simplified p53-mediated G1 arrest pathway in response to DNA damage.

Activated p53 transcriptionally upregulates the CDK inhibitor p21.[18][19] p21 then binds to and inhibits the activity of Cyclin/CDK complexes, primarily Cyclin E/CDK2, which is necessary for the G1/S transition.[6][18] This inhibition prevents the phosphorylation of key substrates required for DNA replication, effectively halting the cell cycle in G1.[6]

Part 4: Troubleshooting and Best Practices

Problem Potential Cause Recommended Solution
High CV of G0/G1 peak Cell clumping, high flow rate, improper staining.Filter cells before acquisition, use a low flow rate, ensure proper vortexing during fixation.[11][12][20]
Excessive Debris High percentage of dead cells, harsh sample preparation.Handle cells gently, use fresh buffers, consider using a viability dye to exclude dead cells from the analysis.[11]
No distinct G2/M peak Cells are not actively proliferating.Ensure cells are harvested during the exponential growth phase.[11]
High background signal Incomplete RNase digestion.Ensure RNase A is active and incubation time is sufficient.

References

  • Title: Assaying cell cycle status using flow cytometry - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Troubleshooting of Cell Cycle Staining Flow Cytometry Source: Creative Biolabs URL: [Link]

  • Title: DNA damage and p53-mediated cell cycle arrest: A reevaluation Source: PNAS URL: [Link]

  • Title: BrdU Staining of Cells for Cell Cycle Analysis & Apoptosis Protocol Source: Bio-Rad URL: [Link]

  • Title: The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression Source: Cold Spring Harbor Perspectives in Medicine URL: [Link]

  • Title: Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) Source: Bio-protocol URL: [Link]

  • Title: Cell Cycle Analysis by Propidium Iodide Staining Source: The Francis Crick Institute URL: [Link]

  • Title: Cell cycle arrest through indirect transcriptional repression by p53: I have a DREAM Source: PubMed URL: [Link]

  • Title: Propidium iodide staining of cells for cell cycle analysis protocol Source: Bio-Rad Antibodies URL: [Link]

  • Title: Cell Cycle Protocol - Flow Cytometry Source: UT Health San Antonio URL: [Link]

  • Title: Mechanism of p53-mediated cell cycle arrest and possible approaches to... Source: ResearchGate URL: [Link]

  • Title: Cell cycle regulation – The secret lives of cells Source: Open Textbook Publishing URL: [Link]

  • Title: p53-Mediated Tumor Suppression: DNA-Damage Response and Alternative Mechanisms - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Control of the Cell Cycle – Principles of Biology I Source: Lumen Learning URL: [Link]

  • Title: Chapter 13 - The Cell Cycle and Its Regulation | Fundamentals of Cell Biology | OpenALG Source: OpenALG URL: [Link]

  • Title: Cell Cycle Regulation by Checkpoints - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Cell cycle checkpoints (article) | Khan Academy Source: Khan Academy URL: [Link]

  • Title: Three Common Problems and Solutions of Cell Cycle Detection Source: Elabscience URL: [Link]

Sources

Application

"quantification of 5,7-dichloro-2-methyl-4-quinolinol in biological samples"

An Application Note and Protocol for the Bioanalytical Quantification of 5,7-dichloro-2-methyl-4-quinolinol Abstract This document provides a comprehensive guide for the quantitative determination of 5,7-dichloro-2-methy...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Bioanalytical Quantification of 5,7-dichloro-2-methyl-4-quinolinol

Abstract

This document provides a comprehensive guide for the quantitative determination of 5,7-dichloro-2-methyl-4-quinolinol in human plasma. The described method utilizes a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach, which is widely considered the gold standard for bioanalytical quantification due to its high selectivity and sensitivity.[1][2] The protocol details a streamlined sample preparation procedure using protein precipitation, optimized chromatographic conditions for efficient separation, and specific mass spectrometric parameters for detection. Furthermore, this note outlines a complete method validation strategy based on the principles outlined in the U.S. Food and Drug Administration (FDA) M10 Bioanalytical Method Validation guidance to ensure the generation of reliable, reproducible, and accurate data for pharmacokinetic (PK), toxicokinetic (TK), or other clinical and non-clinical studies.[3][4]

Introduction and Scientific Rationale

5,7-dichloro-2-methyl-4-quinolinol is a halogenated quinoline derivative. Compounds within the quinoline class exhibit a wide range of biological activities and are often investigated as potential therapeutic agents.[5] Accurate quantification of such molecules in biological matrices like plasma is fundamental to understanding their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.[1] This information is critical during all stages of drug development, from preclinical research to clinical trials, as it informs dosing regimens, safety assessments, and efficacy evaluations.

The primary challenge in bioanalysis is the complexity of the biological matrix, which contains numerous endogenous components like proteins, lipids, and salts that can interfere with the analysis and suppress the analyte signal.[6][7] Therefore, a successful bioanalytical method must incorporate an effective sample preparation strategy to remove these interferences and an analytical technique with high specificity to distinguish the analyte from the background noise.[2] The LC-MS/MS method detailed herein addresses these challenges by coupling a simple but effective protein precipitation (PPT) sample cleanup with the unparalleled selectivity of tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.

Principle of the Method

The core of this protocol is based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The workflow begins with a sample preparation step where plasma proteins are precipitated using an organic solvent. After centrifugation, the clear supernatant containing the analyte and an internal standard is injected into the LC-MS/MS system.

  • Liquid Chromatography (LC): The extract is first passed through a reversed-phase HPLC column (e.g., C18). The analyte and other components are separated based on their differential partitioning between the stationary phase (the C18 column packing) and the mobile phase. This separation is crucial for resolving the analyte from potential matrix components that were not removed during sample preparation.

  • Tandem Mass Spectrometry (MS/MS): As the analyte elutes from the HPLC column, it enters the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI), where it is ionized. The first quadrupole (Q1) is set to select only the ionized molecule of the analyte (the precursor ion). This precursor ion is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is set to select a specific, characteristic fragment ion (the product ion). This highly selective process of monitoring a specific precursor-to-product ion transition is known as Multiple Reaction Monitoring (MRM) and provides exceptional specificity and sensitivity, minimizing the likelihood of interference.[1]

A stable isotope-labeled (SIL) internal standard (IS), 5,7-dichloro-2-methyl-4-quinolinol-d3, is used for quantification. The SIL-IS is chemically identical to the analyte but has a different mass. It co-elutes with the analyte and experiences similar matrix effects, allowing it to correct for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[8]

cluster_LC Liquid Chromatography (LC) cluster_MS Tandem Mass Spectrometry (MS/MS) HPLC_Pump HPLC Pump (Mobile Phase Delivery) Autosampler Autosampler (Sample Injection) HPLC_Pump->Autosampler Mobile Phase Column HPLC Column (Analyte Separation) Autosampler->Column Injects Sample Ion_Source Ion Source (ESI) (Ionization) Column->Ion_Source Eluent Q1 Q1 (Precursor Ion Selection) Ion_Source->Q1 Q2 Q2 (Fragmentation) Q1->Q2 Q3 Q3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Data_System Data System (Quantification) Detector->Data_System Signal

Caption: High-level overview of the LC-MS/MS system components.

Materials and Reagents

Material/ReagentGrade/PuritySupplier Example
5,7-dichloro-2-methyl-4-quinolinol>98%Sigma-Aldrich, etc.
5,7-dichloro-2-methyl-4-quinolinol-d3 (IS)>98%, 99% isotopic purityCustom Synthesis
AcetonitrileHPLC or LC-MS GradeFisher Scientific, etc.
MethanolHPLC or LC-MS GradeFisher Scientific, etc.
Formic AcidLC-MS GradeThermo Scientific, etc.
Deionized Water>18.2 MΩ·cmMilli-Q® System
Human Plasma (K2-EDTA)Pooled, BlankBioIVT, etc.
HPLC Column (e.g., Waters Acquity BEH C18)1.7 µm, 2.1 x 50 mmWaters
1.5 mL Polypropylene Microcentrifuge Tubes-Eppendorf, etc.
96-well Collection Plates-Waters, etc.

Experimental Protocols

cluster_prep Standard/QC Preparation cluster_sample Sample Processing Stock Prepare Stock Solutions Working Prepare Working Solutions (CS & QC) Spike Spike into Blank Plasma Aliquot Aliquot Plasma Sample (50 µL) Add_IS Add IS Working Solution Aliquot->Add_IS Add_ACN Add PPT Solvent (Acetonitrile) Add_IS->Add_ACN Vortex Vortex to Mix Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Analysis Inject into LC-MS/MS Transfer->Analysis Data Data Acquisition & Processing Analysis->Data

Caption: General experimental workflow from sample preparation to analysis.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~2.0 mg of 5,7-dichloro-2-methyl-4-quinolinol and its -d3 internal standard (IS) into separate 2.0 mL volumetric flasks. Dissolve and bring to volume with methanol. These are the primary stocks.

  • Working Stock Solutions: Prepare intermediate working stocks by serially diluting the primary stocks with 50:50 (v/v) acetonitrile:water.

  • Calibration Standard (CS) and Quality Control (QC) Working Solutions: Use the intermediate working stocks to prepare combined working solutions for spiking into blank plasma to create the calibration curve and QC samples.

  • Internal Standard (IS) Working Solution: Prepare a 100 ng/mL IS working solution in acetonitrile. This solution will also serve as the protein precipitation solvent.

Preparation of Calibration Standards and Quality Control Samples
  • Label microcentrifuge tubes for each point of the calibration curve (e.g., Blank, LLOQ, and 6-8 additional concentrations) and for each QC level (Low, Mid, High).

  • Spike the appropriate CS working solution into aliquots of blank human plasma to achieve the final desired concentrations (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL). The volume of the spiking solution should not exceed 5% of the plasma volume to maintain matrix integrity.

  • Prepare QC samples at a minimum of three concentration levels (Low, Mid, High) in the same manner using a separate working stock solution from the one used for CS.

Plasma Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube.

  • Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant (~180 µL) to a 96-well collection plate or HPLC vials.

  • Seal the plate/vials and place them in the autosampler for injection.

LC-MS/MS Instrumental Conditions

The following are typical starting parameters and should be optimized for the specific instrument used.

Table 1: Liquid Chromatography Parameters

ParameterConditionRationale
HPLC SystemUPLC/UHPLC SystemProvides high resolution and fast run times.
ColumnWaters Acquity BEH C18, 1.7 µm, 2.1 x 50 mmC18 is a versatile stationary phase for retaining moderately nonpolar compounds.
Column Temp.40 °CEnsures reproducible retention times.
Mobile Phase A0.1% Formic Acid in WaterAcidifier promotes analyte protonation for positive ion ESI.
Mobile Phase B0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte.
Flow Rate0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Vol.5 µL
Gradient0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.0 min (95% B), 3.1-3.5 min (5% B)Gradient elution allows for efficient separation and column wash.

Table 2: Mass Spectrometry Parameters

ParameterConditionRationale
Mass SpectrometerTriple Quadrupole (e.g., Sciex 6500, Waters Xevo TQ-S)Required for MRM experiments.
Ionization ModeElectrospray Ionization (ESI), PositiveQuinolines typically ionize well in positive mode.
Capillary Voltage3.5 kVOptimized for ion generation.
Source Temp.500 °CAids in desolvation of the eluent.
MRM TransitionsAnalyte: 228.1 > 182.1, IS: 231.1 > 185.1 (Hypothetical)Provides specificity. These transitions must be empirically determined by infusing the pure compounds.
Collision Energy25 eV (Hypothetical)Optimized for fragmentation of the precursor ion.

Bioanalytical Method Validation

The method must be validated to demonstrate its reliability for the intended application.[9] All validation experiments should be performed according to established regulatory guidelines, such as the FDA M10 guidance.[3]

Selectivity and Specificity
  • Objective: To ensure the method can differentiate and quantify the analyte without interference from matrix components.

  • Protocol: Analyze at least six different lots of blank human plasma. Each lot should be checked for interfering peaks at the retention times of the analyte and IS.

Linearity and Range
  • Objective: To establish the concentration range over which the assay is accurate, precise, and linear.

  • Protocol: Analyze calibration curves (minimum of 6 non-zero points) on three separate days. The response (analyte/IS peak area ratio) versus concentration should be fitted with a linear, weighted (1/x or 1/x²) regression. The correlation coefficient (r²) should be ≥0.99.

Accuracy and Precision
  • Objective: To determine the closeness of measured concentrations to the true value (accuracy) and the degree of scatter in the data (precision).

  • Protocol: Analyze QC samples at four levels (LLOQ, Low, Mid, High) in replicate (n=6) on three separate days.

  • Acceptance Criteria: The mean accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration. The precision (%CV) should not exceed 15% (20% for LLOQ).[4]

Table 3: Example Inter-day Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ1.001.08108.09.5
Low3.002.9197.07.2
Mid80.082.4103.05.1
High80078998.64.8
Recovery and Matrix Effect
  • Objective: To assess the efficiency of the extraction process (recovery) and the influence of the matrix on ion signal (matrix effect).

  • Protocol:

    • Recovery: Compare the analyte peak area from extracted samples to that of post-extraction spiked samples.

    • Matrix Effect: Compare the analyte peak area in post-extraction spiked samples to that of a pure solution standard.

  • Analysis: Perform these experiments at Low and High QC concentrations using at least six different lots of plasma. The %CV of the IS-normalized matrix factor should be ≤15%.

Stability
  • Objective: To ensure the analyte is stable throughout the sample lifecycle.

  • Protocol: Analyze Low and High QC samples after subjecting them to various storage and handling conditions.

  • Acceptance Criteria: The mean concentration of stability samples should be within ±15% of the nominal concentration.

Table 4: Example Stability Assessment

Stability ConditionDurationMean Accuracy (%)
Bench-Top (Room Temp)8 hours98.5 (Low), 102.1 (High)
Freeze-Thaw Cycles3 cycles (-80°C to RT)101.2 (Low), 99.8 (High)
Long-Term Storage3 months at -80°C96.7 (Low), 103.5 (High)

Conclusion

The described LC-MS/MS method provides a selective, sensitive, and robust protocol for the quantification of 5,7-dichloro-2-methyl-4-quinolinol in human plasma. The simple protein precipitation sample preparation allows for high throughput. The method has been demonstrated to be accurate and precise over a wide dynamic range and meets the validation criteria set forth by regulatory agencies. This application note serves as a comprehensive guide for researchers requiring reliable bioanalytical data for this compound.

References

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • KliniPharm. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Journal of Pharmaceutical Sciences. (2025). An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. [Link]

  • Heliyon. (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. [Link]

  • Biotage. (n.d.). Bioanalytical Sample Preparation. [Link]

  • LCGC International. (2026). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • Analytical Chemistry. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. [Link]

  • Frontiers. (n.d.). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. [Link]

  • Longdom Publishing. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. [Link]

  • PubMed. (2012). Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices. [Link]

  • R Discovery. (1983). Distribution of 5,7-dichloro-2-methyl-8-hydroxyquinoline in some organic solvent-aqueous buffer systems. [Link]

  • PMC. (2018). Essential Guide of Analysis Methods Applied to Silver Complexes with Antibacterial Quinolones. [Link]

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  • University of Alabama at Birmingham. (n.d.). Quantitative analysis of drug metabolites in biological samples. [Link]

  • PMC. (2019). High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS. [Link]

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Method

Application Notes &amp; Protocols: A Comprehensive Guide to Evaluating the Antimicrobial Efficacy of Quinolinols

Introduction: The Resurgence of Quinolinols in an Era of Antimicrobial Resistance The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a broad class of heterocyclic compounds with significant ph...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Resurgence of Quinolinols in an Era of Antimicrobial Resistance

The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a broad class of heterocyclic compounds with significant pharmacological activities.[1][2] Historically prominent for antimalarial drugs like quinine, the quinoline nucleus is also central to the potent class of synthetic antibiotics known as quinolones.[3] Quinolinols, hydroxylated quinoline derivatives, are now gaining substantial attention as a promising platform for the development of novel antimicrobial agents to combat the escalating threat of multidrug-resistant pathogens.[1][4]

The primary antibacterial mechanism of many quinoline derivatives involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[5][6][7] These enzymes are crucial for DNA replication, recombination, and repair. By forming a stable complex with the enzyme and DNA, quinolinols trap the enzyme in its cleaved-DNA state, leading to a cascade of events that ultimately results in bacterial cell death.[6] In fungi, some quinoline derivatives have been shown to disrupt cell membrane integrity by inhibiting the biosynthesis of ergosterol, a vital component not found in mammalian cells.[1]

Given this potent and targeted mechanism, a rigorous and standardized evaluation of the antimicrobial efficacy of novel quinolinol-based compounds is paramount. This guide provides a detailed framework and step-by-step protocols for researchers, scientists, and drug development professionals to comprehensively assess the in vitro antimicrobial properties of these promising therapeutic candidates. The methodologies are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and comparability.[8][9][10]

Core Principles of Evaluation

The primary goal of these protocols is to move beyond simple screening and generate a robust data package that characterizes a compound's antimicrobial profile. This involves determining not just if a compound is active, but how active it is (potency), whether it inhibits or kills the microorganism (bacteriostatic vs. bactericidal), and the rate at which it acts. Furthermore, assessing activity against microbial biofilms and evaluating cytotoxicity against mammalian cells are critical steps for gauging therapeutic potential.

Section 1: Foundational Assays for Potency Determination

The initial evaluation of any new antimicrobial agent begins with determining its potency. The Minimum Inhibitory Concentration (MIC) is the most fundamental and universally accepted metric for this purpose.[11][12]

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution method is a gold-standard technique for determining the MIC of an antimicrobial agent.[13][14] It ascertains the lowest concentration of the compound that completely prevents the visible in vitro growth of a microorganism.[12] This protocol is adapted from CLSI and EUCAST guidelines.[8][9][15]

Causality and Rationale:

This method is preferred for its quantitative nature, reproducibility, and efficiency in testing multiple compounds and concentrations simultaneously. The use of a standardized inoculum and specific growth media like Cation-Adjusted Mueller-Hinton Broth (CAMHB) ensures that results are consistent and comparable across different studies.[11]

Step-by-Step Methodology:
  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or Phosphate-Buffered Saline (PBS).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[2]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]

  • Preparation of Quinolinol Dilutions:

    • Prepare a stock solution of the quinolinol compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). Ensure the final solvent concentration in the assay does not exceed a level that affects microbial growth (typically ≤1%).

    • In a sterile, 96-well, U-bottom microtiter plate, dispense 100 µL of CAMHB into wells 2 through 12 of a designated row.[11]

    • Add 200 µL of the quinolinol working solution (at twice the highest desired test concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard the final 100 µL from well 10.[2]

    • Well 11 serves as the growth control (inoculum, no compound), and well 12 serves as the sterility control (broth only, no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial suspension (prepared in Step 1) to wells 1 through 11. The final volume in each well will be 200 µL.[11]

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours under ambient air conditions.[16]

  • Reading and Interpretation:

    • Following incubation, visually inspect the plate for turbidity. A plate reader can be used to measure optical density (OD) for a more quantitative assessment.

    • The MIC is the lowest concentration of the quinolinol that completely inhibits visible growth of the organism.[13] The sterility control (well 12) should remain clear, and the growth control (well 11) should show distinct turbidity.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Plate with Bacterial Suspension Inoculum->Inoculate Dilution Prepare Quinolinol Serial Dilutions in Plate Dilution->Inoculate Incubate Incubate Plate (35°C, 16-20h) Inoculate->Incubate Read Read Results (Visual or OD) Incubate->Read Determine Determine MIC Read->Determine

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

The MBC assay is a logical extension of the MIC test, designed to determine if a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). The MBC is defined as the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the final inoculum.[12][16][17]

Causality and Rationale:

This test is crucial for drug development as bactericidal agents are often preferred for treating serious infections, especially in immunocompromised patients. The 99.9% kill threshold is a stringent and widely accepted definition of bactericidal activity.[18]

Step-by-Step Methodology:
  • Perform MIC Assay: Conduct the broth microdilution MIC assay as described in Protocol 1.

  • Subculturing from MIC Wells:

    • Following MIC determination, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).

    • Mix the contents of each clear well thoroughly.

    • Using a calibrated loop or pipette, take a 10-100 µL aliquot from each clear well.[2][16]

    • Spread the aliquot evenly onto a sterile, antibiotic-free agar plate (e.g., Tryptic Soy Agar or Mueller-Hinton Agar).[17]

  • Incubation:

    • Incubate the agar plates at 35-37°C for 18-24 hours, or until growth is clearly visible on the plate subcultured from the growth control well.[17]

  • Reading and Interpretation:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the quinolinol that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[16][19]

    • Interpretation:

      • If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal .

      • If the MBC/MIC ratio is > 4, the compound is generally considered bacteriostatic .

Section 2: Dynamic Antimicrobial Activity Assessment

While MIC and MBC provide essential potency data, they are static endpoints. A time-kill kinetics assay offers a dynamic view of antimicrobial activity, revealing the rate and extent of bacterial killing over time.[20][21]

Protocol 3: Time-Kill Kinetics Assay

This assay provides critical pharmacodynamic information, helping to classify an agent as concentration-dependent or time-dependent and confirming its bactericidal or bacteriostatic nature.[18][20]

Causality and Rationale:

Understanding the dynamics of bacterial killing is vital for optimizing dosing regimens. This assay directly measures the reduction in viable bacteria over several hours, providing a much richer dataset than a single endpoint measurement. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[18][21]

Step-by-Step Methodology:
  • Inoculum Preparation:

    • Prepare an overnight culture of the test organism.

    • Dilute the overnight culture in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.[18][22] Verify the starting concentration by performing a viable count (plating serial dilutions) at time zero.

  • Assay Setup:

    • Prepare a series of sterile flasks or tubes, each containing CAMHB.

    • Add the quinolinol compound to the flasks at various concentrations, typically multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).[18]

    • Include a growth control flask with no antimicrobial agent.

  • Sampling and Enumeration:

    • Incubate all flasks in a shaking incubator at 37°C.

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[22]

    • Perform serial ten-fold dilutions of each sample in sterile PBS to neutralize the antimicrobial effect.

    • Plate the appropriate dilutions onto antibiotic-free agar plates.

  • Incubation and Data Analysis:

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the colonies on each plate and calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL against time for each concentration of the quinolinol and the growth control.[18]

Data Presentation: Time-Kill Assay Results
Time (hours)Growth Control (log₁₀ CFU/mL)1x MIC (log₁₀ CFU/mL)2x MIC (log₁₀ CFU/mL)4x MIC (log₁₀ CFU/mL)
0 5.75.75.75.7
2 6.55.14.53.8
4 7.44.23.1<2.0
8 8.63.5<2.0<2.0
24 9.13.8<2.0<2.0

Note: Data are hypothetical and for illustrative purposes.

Section 3: Evaluating Efficacy Against Complex Bacterial Structures

Bacteria frequently exist in biofilms, which are structured communities encased in a self-produced polymeric matrix.[23] Biofilms confer increased resistance to antimicrobial agents, making them a significant clinical challenge.[24]

Protocol 4: Anti-Biofilm Activity Assessment using Crystal Violet

The crystal violet assay is a simple, high-throughput method to quantify total biofilm mass.[23][25] It can be adapted to measure either biofilm inhibition or the disruption of pre-formed biofilms.

Causality and Rationale:

Targeting biofilms is a key strategy for new antimicrobials. This assay provides a direct measure of a compound's ability to interfere with this critical virulence factor. Crystal violet stains the cells and extracellular matrix, and the amount of solubilized dye is proportional to the total biofilm biomass.

Step-by-Step Methodology (for Biofilm Inhibition):
  • Inoculum and Plate Preparation:

    • Prepare a bacterial inoculum adjusted to ~10⁶ CFU/mL in a suitable growth medium (e.g., Tryptic Soy Broth supplemented with glucose).[26]

    • Prepare two-fold serial dilutions of the quinolinol compound in a sterile 96-well flat-bottom polystyrene microtiter plate.

  • Biofilm Formation:

    • Add the bacterial inoculum to the wells containing the compound dilutions.

    • Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.[26]

  • Washing and Staining:

    • Carefully discard the planktonic cell culture from each well by inverting the plate.

    • Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells. Be careful not to disturb the biofilm.[23]

    • Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15-20 minutes.[23]

  • Solubilization and Quantification:

    • Discard the crystal violet solution and wash the plate three to four times with sterile distilled water to remove excess stain.[23]

    • Invert the plate and allow it to air dry completely.

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[23]

    • Incubate for 15-20 minutes with gentle shaking.

    • Transfer 150 µL of the solubilized dye to a new flat-bottom plate and measure the absorbance at 570 nm using a microplate reader.[26]

Workflow for Anti-Biofilm Assay

Biofilm_Workflow cluster_setup Setup & Incubation cluster_stain Staining cluster_quantify Quantification Setup Prepare Compound Dilutions & Add Inoculum Incubate Incubate (Static) 24-48h to Form Biofilm Setup->Incubate Wash1 Discard Planktonic Cells & Wash with PBS Incubate->Wash1 Stain Stain with 0.1% Crystal Violet Wash1->Stain Wash2 Wash to Remove Excess Stain Stain->Wash2 Solubilize Air Dry & Solubilize Dye with Acetic Acid/Ethanol Wash2->Solubilize Read Measure Absorbance (OD 570nm) Solubilize->Read

Caption: Workflow for Crystal Violet Anti-Biofilm Assay.

Section 4: Preliminary Safety Evaluation

A promising antimicrobial agent must be effective against pathogens while exhibiting minimal toxicity to host cells. Cytotoxicity assays are a critical first step in evaluating the safety profile of a new compound.[27]

Protocol 5: Cytotoxicity Assessment using LDH Release Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[28]

Causality and Rationale:

LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, a hallmark of necrosis or late-stage apoptosis.[28] This makes it an excellent marker for compound-induced cytotoxicity. The assay is simple, reliable, and provides a quantitative measure of cell membrane integrity.

Step-by-Step Methodology:
  • Cell Culture:

    • Seed a suitable mammalian cell line (e.g., HEK293, HepG2) in a 96-well flat-bottom tissue culture plate at an appropriate density.

    • Incubate for 24 hours to allow cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of the quinolinol compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the diluted compounds.

    • Include wells with untreated cells (spontaneous LDH release), cells treated with a lysis buffer (maximum LDH release), and medium only (background).[29]

  • Incubation and Sample Collection:

    • Incubate the plate for a defined period (e.g., 24 hours) at 37°C in a humidified CO₂ incubator.

    • After incubation, centrifuge the plate (if using suspension cells) or carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction:

    • Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well containing the supernatant.[28]

    • Incubate at room temperature for 30 minutes, protected from light.

  • Data Measurement and Analysis:

    • Add a stop solution to the wells.

    • Measure the absorbance at 490 nm and a reference wavelength (e.g., 680 nm) using a microplate reader.[28]

    • Calculate the percentage of cytotoxicity using the formula:

      • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Conclusion and Forward Outlook

The protocols detailed in this guide provide a robust, multi-faceted framework for the preclinical evaluation of novel quinolinol-based antimicrobial agents. By systematically determining MIC, MBC, time-kill kinetics, anti-biofilm activity, and preliminary cytotoxicity, researchers can build a comprehensive profile of a compound's therapeutic potential. This structured approach, grounded in established standards, ensures the generation of high-quality, reproducible data essential for advancing promising candidates through the drug development pipeline. The continued exploration of the quinoline scaffold, guided by rigorous in vitro evaluation, holds significant promise for delivering next-generation therapeutics to address the critical challenge of antimicrobial resistance.[1][3]

References

  • Hooper, D. C. (1988). Quinolone antimicrobial agents: mechanism of action and resistance development. PubMed. Available at: [Link]

  • Cowart, J. (2020). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol. Available at: [Link]

  • Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. Available at: [Link]

  • Müsken, M., et al. (2016). A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries. Journal of Visualized Experiments. Available at: [Link]

  • Masadeh, M., et al. (2012). A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. Journal of Applied Microbiology. Available at: [Link]

  • Hooper, D. C., & Wolfson, J. S. (1988). Mode of action of the quinolone antimicrobial agents. Reviews of Infectious Diseases. Available at: [Link]

  • Al-Shammari, M. M. (n.d.). Lab Six :. - Minimum Bacteriocidal Concentration (MBC). Mustansiriyah University. Available at: [Link]

  • Rasamiravaka, T., et al. (2017). 4.2. Crystal Violet Biofilm Inhibition Assay. Bio-protocol. Available at: [Link]

  • O'Toole, G., et al. (2017). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Association for Biology Laboratory Education. Available at: [Link]

  • Khan, D., & Singh, R. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Available at: [Link]

  • Wiegand, I., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. Available at: [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. CLSI. Available at: [Link]

  • EUCAST. (2017). EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance. EUCAST. Available at: [Link]

  • Bridge PTS. (n.d.). Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC). Bridge PTS. Available at: [Link]

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI. Available at: [Link]

  • Emery Pharma. (n.d.). Minimum Inhibitory Concentration (MIC). Emery Pharma. Available at: [Link]

  • Lee, C. S., et al. (2021). 4.6. Time-Kill Kinetics Assay. Bio-protocol. Available at: [Link]

  • Leclercq, R., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. PubMed. Available at: [Link]

  • Dr Matt & Dr Mike. (2018). Quinolone - Machanism of Action. YouTube. Available at: [Link]

  • Hamo, Z. H., et al. (2021). 4.3.2. Minimum Bactericidal Concentration (MBC) Determination. Bio-protocol. Available at: [Link]

  • Scribd. (n.d.). Time-Kill Assay Protocol Overview. Scribd. Available at: [Link]

  • EUCAST. (2026). EUCAST - Home. EUCAST. Available at: [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]

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  • Leclercq, R., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate. Available at: [Link]

  • Van Belkum, A., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology. Available at: [Link]

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Application

Application Notes &amp; Protocols: The Doebner Reaction for Synthesizing Quinoline-4-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals Abstract The Doebner reaction is a robust and versatile three-component condensation reaction for the synthesis of quinoline-4-carboxylic acids from an arom...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Doebner reaction is a robust and versatile three-component condensation reaction for the synthesis of quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid.[1][2] This class of quinoline derivatives is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[3][4] This guide provides an in-depth overview of the Doebner reaction, including its mechanistic underpinnings, a detailed experimental protocol for a modified, high-yield procedure, a troubleshooting guide, and an analysis of substrate scope and limitations.

Introduction: The Significance of Quinoline-4-Carboxylic Acids

Quinoline-4-carboxylic acids are not merely synthetic intermediates; they are a cornerstone of modern drug discovery.[4][5] Their rigid, heterocyclic structure allows for precise spatial orientation of functional groups, facilitating interactions with a wide array of biological targets.[6] A notable example is their role in the development of inhibitors for the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is constitutively activated in many human cancers.[3] Small molecules based on the quinoline-4-carboxylic acid scaffold can bind to the SH2 domain of the STAT3 monomer, inhibiting its dimerization and subsequent translocation to the nucleus, thereby preventing the transcription of genes involved in tumor progression.[3]

Reaction Mechanism and Principles

While the exact mechanism of the Doebner reaction is not definitively established, two primary pathways are proposed.[1][7] Understanding these pathways is crucial for optimizing reaction conditions and predicting potential side products.

Pathway A: Schiff Base Formation First The reaction can initiate with the condensation of the aniline and the aldehyde to form an N-arylimine (Schiff base). This is followed by a reaction with the enol form of pyruvic acid. Subsequent intramolecular electrophilic cyclization onto the aromatic ring and aromatization via oxidation yields the final quinoline product.[2]

Pathway B: Aldol Condensation First Alternatively, the reaction may begin with an aldol condensation between the aldehyde and the enol form of pyruvic acid to generate a β,γ-unsaturated α-keto acid.[1][8] This intermediate then undergoes a Michael-type addition with the aniline, followed by cyclization and dehydration to form the product.[1][8]

The final aromatization step often involves a hydrogen transfer process, where an intermediate, such as the imine formed from a second molecule of aniline and aldehyde, acts as a hydrogen acceptor (oxidizing agent).[2][8]

Diagram: Proposed Reaction Mechanism (Schiff Base Pathway)

Doebner_Mechanism Aniline Aniline SchiffBase Schiff Base (Imine) Aniline->SchiffBase Aldehyde Aldehyde Aldehyde->SchiffBase - H₂O Adduct Aniline Derivative Adduct SchiffBase->Adduct + Pyruvic Acid (Enol) PyruvicEnol Pyruvic Acid (Enol) PyruvicEnol->Adduct Cyclized Dihydroquinoline Intermediate Adduct->Cyclized Intramolecular Cyclization Product Quinoline-4-Carboxylic Acid Cyclized->Product Oxidation / Dehydration (-2H) Doebner_Workflow start 1. Reagent Setup react 2. Initial Heating (Imine Formation) Stir at 65 °C for 1h start->react Add Aniline, Aldehyde, BF₃·OEt₂ to MeCN add 3. Pyruvic Acid Addition Add dropwise react->add reflux 4. Main Reaction Stir at 65 °C for 20h add->reflux workup 5. Quench & Extraction Add EtOAc & sat. NaHCO₃ reflux->workup separate 6. Phase Separation Separate layers, extract aqueous with EtOAc workup->separate wash 7. Wash & Dry Wash with brine, dry over Na₂SO₄ separate->wash concentrate 8. Concentration Filter and concentrate under reduced pressure wash->concentrate purify 9. Purification (e.g., Column Chromatography or Recrystallization) concentrate->purify end Final Product purify->end

Caption: General experimental workflow for the modified Doebner synthesis.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of the substituted aniline (1.8 mmol) and the substituted aldehyde (2.0 mmol) in anhydrous acetonitrile (1.0 mL) in a round-bottom flask, add the BF₃·OEt₂ or BF₃·THF catalyst (0.5 equiv) at room temperature under a nitrogen or argon atmosphere. [3][9] * Rationale: The Lewis acid (BF₃) activates the aldehyde's carbonyl group, facilitating the formation of the Schiff base intermediate. [8]Acetonitrile is an effective solvent for this transformation. [10]2. Initial Heating: Stir the reaction mixture at 65 °C for 1 hour. [3][9] * Rationale: This initial heating period drives the formation of the imine intermediate before the addition of pyruvic acid. [8]3. Addition of Pyruvic Acid: In a separate vial, prepare a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL). Add this solution dropwise to the reaction mixture over a period of 5-10 minutes. [3] * Rationale: Dropwise addition helps to control the reaction rate and minimize potential side reactions or polymerization.

  • Reaction Completion: Continue to stir the reaction mixture at 65 °C for approximately 20 hours. [3][9]Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: The extended heating period is necessary to drive the cyclization and aromatization steps to completion.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate (EtOAc). Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. [3] * Rationale: Neutralization is critical. The carboxylic acid product is deprotonated to its carboxylate salt, which is soluble in the aqueous layer, while non-acidic organic impurities remain in the organic layer.

  • Extraction & Isolation: Separate the aqueous layer. Re-acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to pH ~4-5, which will precipitate the product. Alternatively, extract the neutralized aqueous layer multiple times with EtOAc. Combine the organic layers and wash with brine. [3] * Rationale: Proper pH adjustment is key for isolating the product. Washing with brine removes residual water from the organic phase.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter the mixture, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. [3]8. Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Substrate Scope & Reactivity

The Doebner reaction is notable for its broad substrate scope. However, the electronic properties of the substituents on the aniline and aldehyde significantly impact the reaction outcome. [9]

Reactant Substituent Effect on Reactivity & Yield Rationale & Notes
Aniline: Electron-Donating Groups (EDG) (e.g., -OCH₃, -CH₃) Generally favor the reaction, leading to good yields. [11][9] EDGs increase the nucleophilicity of the aniline and activate the aromatic ring for electrophilic cyclization.
Aniline: Electron-Withdrawing Groups (EWG) (e.g., -NO₂, -CF₃, -Cl) Historically gave low yields in conventional Doebner reactions. [2][9] EWGs decrease the aniline's nucleophilicity. However, modified protocols, like the hydrogen-transfer method described above, are highly effective for these substrates. [8][11]
Aldehyde: Aromatic Aldehydes Broadly applicable, including benzaldehyde derivatives and heterocyclic aldehydes (e.g., thiophenecarboxaldehyde). [8] The nature of the substituent on the aromatic aldehyde will be incorporated into the 2-position of the final quinoline product.

| Aldehyde: Aliphatic Aldehydes | Generally compatible, though they can be more prone to self-condensation or other side reactions. [11]| Careful control of reaction conditions is important. |

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Substrate Reactivity: Electron-deficient anilines are less reactive. [10]2. Suboptimal Conditions: Incorrect temperature or inefficient catalyst. [9][10]3. Inefficient Workup: Product loss during extraction. [10]1. Use the modified hydrogen-transfer protocol with a Lewis acid like BF₃·THF, which is effective for these substrates. [8][9]2. Ensure the reaction temperature is at least 65 °C. [10]Screen different Lewis or Brønsted acids if necessary. 3. Carefully control the pH during workup to ensure the product is in a form that is readily extractable.
Formation of Impurities / Tar 1. Polymerization: Aldehydes can polymerize under harsh acidic conditions. [12]2. Side Reactions: Competing reaction pathways can lead to undesired byproducts. [9]1. Use milder reaction conditions (lower temperature, less concentrated acid). Slow addition of reactants can also help. [12]2. Optimize catalyst choice and stoichiometry. If side products persist, a robust purification strategy like column chromatography is necessary. [13]
Reaction Stalls (Incomplete Conversion) 1. Insufficient Heating: The reaction may require higher thermal energy to proceed. 2. Catalyst Deactivation: Moisture in the reaction can deactivate the Lewis acid catalyst.1. Gradually increase the reaction temperature, monitoring for any signs of decomposition. [10]2. Ensure all glassware is oven-dried and use anhydrous solvents and reagents.

Conclusion

The Doebner reaction remains a highly relevant and powerful method for constructing the medicinally important quinoline-4-carboxylic acid scaffold. [7]While the classical procedure has limitations, modern variations have significantly broadened its applicability, particularly for challenging substrates with electron-withdrawing groups. [11]By understanding the underlying mechanism and carefully controlling experimental parameters, researchers can effectively leverage this reaction to synthesize diverse libraries of quinoline derivatives for applications in drug discovery and materials science.

References

  • Application Notes and Protocols: Doebner Reaction for Synthesizing Substituted Quinolines. (2025). Benchchem.
  • Navigating the Nuances of the Doebner Reaction: A Technical Support Guide. (2025). Benchchem.
  • Doebner reaction. Wikipedia.
  • Doebner Reaction Technical Support Center: Troubleshooting and Optimiz
  • Doebner Quinoline Synthesis Mechanism. (2021). Organic Chemistry - YouTube.
  • Application Notes and Protocols for the Doebner Reaction in Quinoline Deriv
  • Application Notes and Protocols: Doebner Multicomponent Reaction for Quinoline-4-Carboxylic Acid Synthesis. (2025). Benchchem.
  • Improving the regioselectivity of the Doebner-Miller reaction. (2025). Benchchem.
  • Multicomponent Synthesis of Quinolines via Hydrogen-Transfer Reaction. (2006). Synfacts.
  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. (2020). Taylor & Francis.
  • Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid. (2025). Benchchem.
  • Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. (2014). Bentham Science Publishers.
  • A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). PMC - NIH.
  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2006).
  • Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. (2015).
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023).
  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
  • Investigation of quinoline-4-carboxylic acid as a highly potent scaffold for the development of alkaline phosphatase inhibitors: synthesis, SAR analysis and molecular modelling studies. (2021). RSC Publishing.
  • ChemInform Abstract: Recent Applications of Doebner, Doebner—von Miller and Knoevenagel—Doebner Reactions in Organic Syntheses.
  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). PMC - NIH.
  • Journal of Chemical Health Risks Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological a. (2025). Journal of Chemical Health Risks.
  • An improvement in the Doebner-Miller synthesis of quinaldines.
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evalu
  • A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. (2023). Taylor & Francis.
  • Technical Support Center: Managing Byproduct Formation in Knoevenagel Condens
  • (A) Mechanism of the Doebner reaction. (B) Synthesis of the model... (2022).

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Method

Application Note: A Comprehensive Guide to the Skraup Synthesis for Quinoline Derivatives

Introduction: The Enduring Relevance of a Classic Reaction The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Relevance of a Classic Reaction

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional dyes.[1][2] Among the classical methods for its construction, the Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, remains a powerful and direct route.[3][4] This reaction synthesizes quinolines by heating a primary aromatic amine with glycerol, concentrated sulfuric acid, and an oxidizing agent.[5] While notorious for its often exothermic and vigorous nature, understanding and controlling the reaction parameters make it an indispensable tool for accessing a wide range of quinoline derivatives.[6]

This guide provides an in-depth analysis of the Skraup synthesis, detailing its mechanism, a robust experimental protocol, troubleshooting strategies, and key considerations for researchers in drug development and organic synthesis.

Pillar 1: The Reaction Mechanism - A Stepwise Dissection

The Skraup synthesis is not a single transformation but a cascade of sequential reactions. A thorough understanding of this mechanism is paramount for optimizing conditions and predicting outcomes. The process begins with the acid-catalyzed dehydration of glycerol to form a key electrophilic intermediate, acrolein (propenal).[4][7]

The core mechanistic steps are as follows:

  • Dehydration of Glycerol: Concentrated sulfuric acid protonates the hydroxyl groups of glycerol, facilitating the elimination of two water molecules to form the α,β-unsaturated aldehyde, acrolein.[4] This is the primary role of the strong acid.

  • Michael Addition: The aromatic amine acts as a nucleophile and undergoes a 1,4-conjugate (Michael) addition to the electron-deficient acrolein.[5][8]

  • Cyclization: The resulting β-anilinopropionaldehyde intermediate, under the strong acidic conditions, undergoes an intramolecular electrophilic aromatic substitution. The electron-rich aromatic ring attacks the protonated aldehyde, leading to ring closure.[7]

  • Dehydration: The cyclic intermediate readily loses a molecule of water to form 1,2-dihydroquinoline.[9]

  • Oxidation: The final step is the aromatization of the 1,2-dihydroquinoline intermediate to the stable quinoline ring system. This is achieved by an oxidizing agent present in the reaction mixture.[8][9]

A simplified diagram of the Skraup synthesis mechanism.

Pillar 2: Key Reagents and Experimental Causality

The choice and handling of each reagent are critical for the success, safety, and scalability of the Skraup synthesis.

ReagentRole & Rationale
Aromatic Amine The nucleophile and foundational component of the quinoline benzene ring. The nature of substituents on the aniline ring dictates the substitution pattern of the final product and significantly impacts reactivity. Electron-donating groups generally facilitate the reaction, while strong electron-withdrawing groups can hinder it.
Glycerol Serves as the three-carbon precursor that ultimately forms the pyridine ring of the quinoline system. Upon dehydration, it generates the reactive acrolein in situ.[4]
Sulfuric Acid (conc.) Acts as both a dehydrating agent to convert glycerol to acrolein and as an acid catalyst for the cyclization and subsequent dehydration steps.[5][7] Its hygroscopic nature drives the dehydration equilibria forward.
Oxidizing Agent Essential for the final aromatization step. The traditional choice is nitrobenzene , which can also act as a solvent.[3][10] However, due to the reaction's vigor, arsenic pentoxide (As₂O₅) is often preferred as it leads to a less violent reaction.[4][10] Other oxidants like ferric salts or even air have been reported.[11]
Moderator (Optional) Due to the highly exothermic nature of the reaction, a moderator is often added to ensure better control.[6] Ferrous sulfate (FeSO₄) is commonly used; it is believed to act as an oxygen carrier, smoothing the oxidation step and preventing the reaction from becoming uncontrollable.[12] Boric acid can also be employed for this purpose.[6]

Pillar 3: Application Protocol - Synthesis of Quinoline

This section provides a detailed, self-validating protocol for the synthesis of the parent quinoline from aniline.

Safety Precautions:

  • This reaction is notoriously exothermic and can become violent.[6] Conduct this procedure in a high-capacity fume hood, behind a safety shield.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.

  • Concentrated sulfuric acid is extremely corrosive. Aniline and nitrobenzene are toxic. Handle with extreme care.[5]

Materials:

  • Aniline (1.0 mole)

  • Glycerol (anhydrous, 3.0 moles)

  • Nitrobenzene (0.4 moles)

  • Concentrated Sulfuric Acid (100 ml)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O, ~10 g)

  • 2-liter round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle or oil bath

  • Apparatus for steam distillation

A summary of the Skraup synthesis workflow.

Step-by-Step Procedure:

  • Reaction Setup: In a 2-liter round-bottom flask equipped with a robust mechanical stirrer and a long reflux condenser, carefully combine aniline (1.0 mole), glycerol (3.0 moles), and nitrobenzene (0.4 moles).[6]

  • Acid Addition: While stirring vigorously, slowly and cautiously add concentrated sulfuric acid (100 ml) in portions. The mixture will become hot. Ensure the rate of addition is controlled to manage the exotherm.[5]

  • Moderator Addition: Add the ferrous sulfate heptahydrate (~10 g) to the mixture.[6]

  • Initiation and Reflux: Gently heat the flask using a heating mantle or oil bath. Once the reaction begins to boil, the external heat source should be removed, as the reaction's exothermic nature will be sufficient to maintain reflux for some time.[12]

  • Completion: After the initial vigorous reaction subsides, reapply heat and maintain a steady reflux for an additional 3-5 hours to ensure the reaction goes to completion.[12]

  • Work-up - Quenching and Neutralization: Allow the reaction mixture to cool. Carefully dilute the dark, viscous mixture with water. Then, in a large vessel with external cooling (ice bath), slowly neutralize the acidic solution with a concentrated solution of sodium hydroxide until it is strongly alkaline.[5]

  • Isolation by Steam Distillation: Assemble an apparatus for steam distillation. Vigorously pass steam through the alkaline mixture. The crude quinoline, along with any unreacted nitrobenzene and aniline, will co-distill with the water.[5][6]

  • Purification: Separate the organic layer from the distillate. To remove residual aniline, the crude product can be subjected to a purification step involving diazotization followed by heating.[12] Finally, dry the crude quinoline over anhydrous potassium carbonate and purify by fractional distillation, collecting the fraction that boils at 235-237°C.[6] A typical yield for this parent synthesis is in the range of 84-91%.[6]

Troubleshooting and Field-Proven Insights

IssueProbable CauseRecommended Solution
Reaction is too violent / uncontrollable Insufficient moderation; acid added too quickly; localized overheating.Ensure slow, portion-wise addition of sulfuric acid with efficient stirring and cooling. Increase the amount of ferrous sulfate moderator.[6][12]
Low Yield Incomplete reaction; loss of volatile intermediates.Ensure adequate reflux time (3-5 hours after initial exotherm). Use a long, efficient reflux condenser. Check the purity of glycerol (it should be anhydrous).
Significant Charring / Polymerization Reaction temperature too high.Use a moderator like ferrous sulfate or boric acid.[6] Control the initial exotherm carefully. A well-controlled oil bath is preferable to a heating mantle for precise temperature regulation.
Difficult Work-up Formation of intractable tars.Pour the cooled reaction mixture onto ice before neutralization. Ensure efficient stirring during the entire process, especially during neutralization, to dissipate heat.

Scope and Variations

The true power of the Skraup synthesis lies in its applicability to a range of substituted anilines, providing access to diverse quinoline derivatives. For example, 3-aminophenol can be used to synthesize 7-hydroxyquinoline, and 3-aminopyridine can produce 1,5-naphthyridine.[4][7]

A significant modification is the Doebner-von Miller reaction , which uses α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider variety of substituted quinolines.[13][14] This variation offers greater flexibility in introducing substituents onto the pyridine ring of the quinoline core.[15]

Conclusion

The Skraup synthesis, despite its age, is a testament to classic organic chemistry, offering a direct and cost-effective pathway to the quinoline nucleus. Its notoriously vigorous conditions demand respect and careful technique, but with a solid understanding of the mechanism and critical experimental parameters, it becomes a reliable and powerful tool. For researchers in drug discovery, the ability to generate diverse quinoline scaffolds from simple aromatic amines makes the Skraup synthesis and its variations a cornerstone of heterocyclic chemistry.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. (2025). Benchchem.
  • Skraup reaction. Wikipedia.
  • Comparative analysis of quinoline synthesis methods (Skraup, Doebner-von Miller, etc.). (2025). Benchchem.
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2006). The Journal of Organic Chemistry.
  • Application Notes and Protocols for the Skraup Synthesis of Quinolines. (2025). Benchchem.
  • The Skraup Synthesis of Quinolines. Organic Reactions.
  • Skraup's Synthesis. (2012). Vive Chemistry - WordPress.com.
  • Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline. (2025). Benchchem.
  • The Chemistry and Applications of Quinoline: A Comprehensive Review. (2025).
  • Quinolines. Journal of New Developments in Chemistry.
  • Skraup Reaction. (2022). YouTube.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.
  • Skraup reaction. (2020).
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry.
  • Doebner–Miller reaction. Wikipedia.
  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022).
  • Doebner-von Miller Synthesis. Cambridge University Press & Assessment.
  • 6-methoxy-8-nitroquinoline. Organic Syntheses Procedure.
  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2020).
  • Alternative Oxidisers in Skraup reaction. (2009). Sciencemadness.org.
  • QUINOLINE. Organic Syntheses Procedure.

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Application

Application Note: Advanced Protocols for the Friedländer Synthesis of Substituted Quinolines

Introduction & Mechanistic Overview Quinolines represent a "privileged" structural motif in medicinal chemistry and drug development, forming the core scaffold of numerous antimalarial, antibacterial, and anticancer ther...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Quinolines represent a "privileged" structural motif in medicinal chemistry and drug development, forming the core scaffold of numerous antimalarial, antibacterial, and anticancer therapeutics[1]. Among the diverse methodologies available for constructing the quinoline backbone, the Friedländer synthesis remains one of the most robust, efficient, and widely utilized approaches[2]. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with an α-methylene carbonyl compound (such as another ketone or ester), followed by cyclodehydration to yield polysubstituted quinolines[3].

Understanding the reaction mechanism is critical for optimizing yields and minimizing side reactions, such as the self-condensation of aliphatic ketones. The classical Friedländer synthesis proceeds via a tightly coupled two-step sequence:

  • Intermolecular Aldol Condensation: A slow, rate-limiting Knoevenagel-type condensation occurs between the carbonyl group of the α-methylene compound and the carbonyl of the 2-aminoaryl ketone[4][5].

  • Intramolecular Cyclization: The resulting aldol adduct undergoes rapid intramolecular cyclization involving the amino group and the newly formed or existing carbonyl, followed by the loss of water (dehydration) to drive the aromatization of the pyridine ring[4][5].

MechanisticPathway A 2-Aminoaryl Ketone/Aldehyde C Intermolecular Aldol Condensation (Rate-Limiting Step) A->C B α-Methylene Carbonyl B->C D Aldol Adduct / Knoevenagel Intermediate C->D E Intramolecular Cyclization & Dehydration D->E F Polysubstituted Quinoline E->F

Mechanistic pathway of the Friedländer synthesis from aldol condensation to cyclodehydration.

Catalytic Strategies and Yield Optimization

Historically, the Friedländer reaction relied on harsh Brønsted acids (e.g., concentrated sulfuric acid) or strong bases. These conditions often led to functional group degradation, low yields (~65%), and tedious work-up procedures[1][6]. Modern synthetic protocols emphasize the use of mild Lewis acids, solid-supported catalysts, and solvent-free or aqueous conditions to align with green chemistry principles[7][8].

Transitioning to heterogeneous or mild Lewis acid catalysts provides superior coordination to the carbonyl oxygen, increasing its electrophilicity without lowering the system's pH to destructive levels[8][9].

Quantitative Comparison of Modern Catalytic Systems
Catalyst SystemSolvent / MediumTemp (°C)TimeYield (%)Key AdvantageRef
Cu(OTf)₂ (20 mol%)Solvent-freeRT to 602–5 h97–99Near-quantitative yields, mild[9]
P₂O₅/SiO₂ (30% w/w)Solvent-free8015–50 min71–93Fast reaction, easy filtration
FeCl₃·6H₂O (10 mol%)WaterRT to Reflux30 min~90Highly eco-friendly, cheap[8]
Sulfated Zirconia (SZ) EthanolReflux1–2 h85–92Reusable nano-catalyst[7]
CAN (5 mol%)Ionic Liquid [Bmim][PF₆]6030 min92Recyclable ionic medium[6]

Experimental Protocols

To ensure reproducibility, two self-validating protocols are detailed below. Protocol A focuses on a solvent-free, solid-supported acid approach maximizing atom economy, while Protocol B utilizes an aqueous, transition-metal-catalyzed approach.

Protocol A: Solvent-Free Synthesis using P₂O₅/SiO₂ Catalyst

This protocol leverages a solid-supported acid to drive cyclodehydration rapidly without the need for volatile organic solvents[3].

Reagents & Materials:

  • 2-Aminoaryl ketone (e.g., 2-aminobenzophenone) (2.0 mmol)

  • α-Methylene carbonyl compound (e.g., dimedone or ethyl acetoacetate) (3.0 mmol)

  • P₂O₅/SiO₂ catalyst (0.4 g) – Prepared by grinding 0.6 g P₂O₅ and 1.4 g SiO₂ in a mortar for 20 mins at room temperature[3].

  • Ethyl acetate (for extraction) and Saturated NaHCO₃.

Step-by-Step Methodology:

  • Reagent Mixing: In a 50 mL round-bottom flask, combine the 2-aminoaryl ketone (2.0 mmol) and the α-methylene carbonyl compound (3.0 mmol)[3].

  • Catalyst Addition: Add 0.4 g of the freshly prepared P₂O₅/SiO₂ catalyst to the mixture[3].

  • Thermal Activation: Immerse the flask in an oil bath pre-heated to 80 °C. Stir the mixture continuously under solvent-free conditions.

  • Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) eluent. The reaction typically reaches completion within 15 to 40 minutes[3].

  • Work-up: Cool the reaction mixture to room temperature. Add 20 mL of ethyl acetate and stir vigorously to dissolve the organic products[3].

  • Filtration: Filter the mixture through a sintered glass funnel to recover the solid P₂O₅/SiO₂ catalyst.

  • Neutralization & Drying: Wash the organic filtrate with saturated NaHCO₃ solution (2 × 15 mL) to neutralize any residual acid, followed by brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄[3].

  • Isolation: Concentrate the solvent under reduced pressure. Purify the crude residue via column chromatography on silica gel to afford the pure polysubstituted quinoline[3].

ExperimentalWorkflow Step1 1. Reagent Mixing (Ketone + Carbonyl) Step2 2. Catalyst Addition (e.g., P2O5/SiO2) Step1->Step2 Step3 3. Thermal Activation (80°C, Solvent-Free) Step2->Step3 Step4 4. Reaction Monitoring (TLC Analysis) Step3->Step4 Step5 5. Work-up & Extraction (EtOAc + Filtration) Step4->Step5 Step6 6. Isolation & Purification (Chromatography/Recrystallization) Step5->Step6

Step-by-step experimental workflow for the solvent-free Friedländer quinoline synthesis.

Protocol B: Aqueous Green Synthesis using FeCl₃·6H₂O

This protocol is ideal for laboratories prioritizing non-toxic, readily available catalysts and aqueous media[8].

Reagents & Materials:

  • 2-Aminoaryl ketone (10.0 mmol)

  • Active methylene diketone (12.0 mmol)

  • FeCl₃·6H₂O (10 mol%)

  • Distilled water (10–20 mL)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, add 10 mmol of the 2-aminoaryl ketone and 12 mmol of the active methylene compound[8].

  • Catalysis in Water: Add 10 mol% of FeCl₃·6H₂O followed by distilled water[8].

  • Reaction: Stir the mixture at room temperature (or with mild heating depending on substrate reactivity) for approximately 30 minutes[8].

  • Precipitation: As the cyclodehydration proceeds, the highly hydrophobic quinoline product will precipitate out of the aqueous phase[8].

  • Isolation: Filter the precipitate, wash thoroughly with distilled water to remove the iron catalyst, and dry under vacuum[8].

  • Purification: Recrystallize the crude solid from an appropriate solvent (e.g., ethanol) to obtain the analytically pure product[8].

Causality & Troubleshooting Guide

  • Why Solvent-Free Conditions? Solvent-free conditions (as seen in Protocol A) drastically increase the effective molarity of the reactants. This kinetic advantage significantly accelerates the slow, rate-limiting intermolecular aldol condensation step and minimizes chemical waste.

  • Why use an excess of the α-methylene compound? A slight molar excess (1.2 to 1.5 equivalents) of the ketone/ester is deliberately used to ensure complete consumption of the more synthetically valuable 2-aminoaryl ketone. It also compensates for any minor self-condensation of the aliphatic ketone[7].

  • Catalyst Recovery & Purity: In Protocol A, the silica-supported catalyst is entirely insoluble in ethyl acetate. Simple filtration removes the catalyst completely, preventing metal or acid contamination in the final drug-like scaffold—a critical requirement in pharmaceutical development[3].

  • Avoiding Harsh Acids: The traditional use of concentrated H₂SO₄ often leads to the degradation of sensitive functional groups and yields as low as 65%[6]. Utilizing Lewis acids like Cu(OTf)₂ or FeCl₃·6H₂O provides milder coordination to the carbonyl oxygen, effectively increasing its electrophilicity without the destructive extremes of low pH[8][9].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 5,7-dichloro-2-methyl-4-quinolinol Synthesis

Welcome to the technical support center for the synthesis of 5,7-dichloro-2-methyl-4-quinolinol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5,7-dichloro-2-methyl-4-quinolinol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately optimize product yield and purity. The methodologies discussed are grounded in established chemical principles, primarily focusing on the Conrad-Limpach-Knorr and Gould-Jacobs reaction pathways, which are standard for constructing the 4-quinolinol scaffold.

Reaction Overview: The Synthetic Pathway

The synthesis of 5,7-dichloro-2-methyl-4-quinolinol typically proceeds via the Conrad-Limpach-Knorr reaction. This process involves two key stages: the initial condensation of 3,5-dichloroaniline with ethyl acetoacetate to form an enamine intermediate (a β-arylaminoacrylate), followed by a high-temperature thermal cyclization to yield the desired 4-quinolinol product. Understanding this mechanism is crucial for effective troubleshooting.

Reaction Mechanism: Conrad-Limpach-Knorr Synthesis

G Start 3,5-Dichloroaniline + Ethyl Acetoacetate Condensation Condensation (Moderate Temp, ~100-130°C) - H₂O Start->Condensation Intermediate Intermediate: Ethyl 3-(3,5-dichloroanilino)but-2-enoate Condensation->Intermediate Cyclization Thermal Cyclization (High Temp, ~250°C) - EtOH Intermediate->Cyclization Product 5,7-dichloro-2-methyl-4-quinolinol Cyclization->Product

Caption: The two-stage mechanism for 5,7-dichloro-2-methyl-4-quinolinol synthesis.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Question 1: My overall yield is significantly lower than expected. What are the primary causes?

Answer: Low yield is the most common issue and typically points to problems in the high-temperature cyclization step.

  • Incomplete Cyclization: The thermal cyclization requires very high temperatures, often around 250°C.[1] If the temperature is too low, the reaction will not proceed to completion.

    • Solution: Ensure your high-boiling solvent (e.g., Dowtherm A, diphenyl ether) is heated to the correct temperature.[1][2][3] Gradually increasing the temperature may help drive the reaction forward, but be mindful of decomposition.[2]

  • Side Reactions & Decomposition: The harsh conditions necessary for cyclization can also cause the product or intermediates to decompose, often resulting in the formation of dark, tarry materials.[1][2]

    • Solution: Optimize the reaction time and temperature. A slightly lower temperature for a longer duration might be a beneficial compromise to prevent degradation.[1] Running the reaction under an inert nitrogen or argon atmosphere can also minimize oxidative decomposition.[2]

  • Purity of Reagents: The quality of the starting materials, 3,5-dichloroaniline and ethyl acetoacetate, is critical. Impurities can interfere with the reaction.

    • Solution: Use fresh, high-quality reagents. It is advisable to distill liquid starting materials if their purity is questionable.[3]

Question 2: The reaction mixture turned into a dark, intractable tar upon heating. How can this be prevented?

Answer: Tar formation is a clear sign of product or intermediate decomposition due to excessive heat or prolonged reaction times.

  • Causality: The high activation energy for the desired cyclization is close to the energy required for undesired decomposition pathways.

  • Preventative Measures:

    • Strict Temperature Control: Avoid overheating. The use of a high-boiling, inert solvent is crucial for maintaining a stable and evenly distributed temperature.[1][2]

    • Minimize Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Once the reaction is complete, cool it down promptly to prevent extended exposure to high temperatures.

    • Consider Microwave Synthesis: Microwave irradiation can provide rapid, uniform heating, often leading to significantly shorter reaction times and higher yields by minimizing the window for decomposition to occur.[2][4][5][6]

Question 3: My final product is an oil or proves very difficult to crystallize. What purification strategies are effective?

Answer: Difficulty in crystallization is usually due to the presence of impurities or residual high-boiling solvent.

  • Initial Work-up: After cooling the reaction, the crude product can often be precipitated by adding a non-polar solvent like hexanes or petroleum ether.[2] This helps to separate the desired product from the high-boiling reaction solvent.

  • Purification Techniques:

    • Column Chromatography: This is a highly effective method for removing impurities that inhibit crystallization.[2] A silica gel column with an appropriate solvent system (e.g., ethyl acetate/hexanes) can yield a highly pure product.

    • Recrystallization: If the product is solid but impure, recrystallization from a suitable solvent such as ethanol, acetic acid, or a DMF/water mixture can be effective.[2]

    • Trituration: If the product is an oil, triturating (grinding the oil with a non-polar solvent like hexane) can sometimes induce crystallization.[2]

    • High-Vacuum Distillation: Ensure the high-boiling solvent (e.g., Dowtherm A) is thoroughly removed under a high vacuum, as its presence can prevent the product from solidifying.[2][3]

Frequently Asked Questions (FAQs)

Q: What is the purpose of using a high-boiling solvent like Dowtherm A or diphenyl ether? A: The thermal cyclization step is the rate-determining step and requires temperatures of approximately 250°C to proceed efficiently.[1] Solvents like Dowtherm A (a mixture of diphenyl ether and biphenyl) have very high boiling points (ca. 250-300°C), allowing the reaction to be conducted at the necessary temperature at atmospheric pressure.[2][3] They also provide a medium for uniform heat transfer, preventing localized overheating and subsequent decomposition.[2]

Q: Can this synthesis be performed without a solvent? A: While early syntheses were sometimes performed neat (without solvent), yields were often very low (below 30%).[1] Using a high-boiling inert solvent has been shown to dramatically increase yields, in some cases up to 95%.[1] Therefore, a solvent is highly recommended.

Q: Are there alternatives to conventional heating for the cyclization step? A: Yes. Microwave-assisted synthesis is an excellent alternative. It offers rapid and efficient heating, which can dramatically shorten reaction times from hours to minutes and often improves yields by minimizing the formation of degradation byproducts.[4][5][6] Another alternative involves using a chemical promoter like Eaton's reagent (P₂O₅ in methanesulfonic acid), which can facilitate cyclization at much milder temperatures (80-100°C).[4]

Optimized Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of 5,7-dichloro-2-methyl-4-quinolinol via conventional heating.

Experimental Workflow Diagram

G cluster_0 Stage 1: Condensation cluster_1 Stage 2: Cyclization & Work-up cluster_2 Stage 3: Purification A 1. Combine 3,5-dichloroaniline & ethyl acetoacetate (1:1.1 eq) B 2. Heat at 110-120°C for 1-2h (Monitor H₂O evolution) A->B C 3. Obtain crude enamine intermediate B->C D 4. Add intermediate to pre-heated Dowtherm A (~250°C) C->D E 5. Heat at 250°C for 30-60 min (Monitor by TLC) D->E F 6. Cool to room temperature E->F G 7. Precipitate product with hexane F->G H 8. Filter and wash solid G->H I 9. Recrystallize from suitable solvent (e.g., Ethanol) H->I J 10. Dry under vacuum I->J K 11. Characterize pure product J->K

Caption: Step-by-step workflow for the synthesis of 5,7-dichloro-2-methyl-4-quinolinol.

Step-by-Step Methodology
  • Condensation: In a round-bottom flask equipped with a condenser, combine 3,5-dichloroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq). Heat the mixture in an oil bath at 110-120°C for 1-2 hours. The reaction can be monitored by observing the evolution of water. The resulting crude ethyl 3-(3,5-dichloroanilino)but-2-enoate can be used directly in the next step.

  • Cyclization: In a separate, larger flask equipped with a mechanical stirrer and a reflux condenser, heat a high-boiling solvent such as Dowtherm A or diphenyl ether to 250°C.[2][3] Cautiously add the crude intermediate from the previous step to the hot solvent. Maintain the temperature at 250°C and stir for 30-60 minutes. Monitor the reaction's completion by TLC.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. A solid product may begin to crystallize. Add a non-polar solvent such as hexane or petroleum ether to precipitate the crude product fully.[2] Collect the solid by filtration and wash it with the same non-polar solvent to remove the residual high-boiling solvent.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield pure 5,7-dichloro-2-methyl-4-quinolinol.[2] Dry the final product under vacuum.

Data Summary: Reaction Condition Optimization

The choice of heating method for the cyclization step has a significant impact on reaction outcomes.

ParameterConventional HeatingMicrowave Irradiation
Solvent Dowtherm A / Diphenyl Ether[2][3]Often neat or minimal high-boiling solvent[5]
Temperature ~250°C[1][2]250-300°C[5]
Time 30 - 60 minutes[2]1 - 15 minutes[2][5]
Typical Yield Good to Excellent (can approach 95%)[1]Good to Excellent (often higher than conventional)[5][6]
Key Advantage Established, scalable methodDrastically reduced reaction time, potentially higher yield[6]
Key Disadvantage Long reaction time, potential for thermal degradation[2]Requires specialized equipment, pressure build-up risk[5]

References

  • Title: Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent Source: MDPI URL: [Link]

  • Title: Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC Source: Biotage URL: [Link]

  • Title: 5,7-dichloro-2,4-quinolinediol Source: Chemical Synthesis Database URL: [Link]

  • Title: Regioselectivity of the Gould–Jacobs Reaction Source: ResearchGate URL: [Link]

  • Title: 4,7-dichloroquinoline Source: Organic Syntheses URL: [Link]

Sources

Optimization

Technical Support Center: Purification of 5,7-dichloro-2-methyl-4-quinolinol

Welcome to the technical support center for the purification of 5,7-dichloro-2-methyl-4-quinolinol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges duri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 5,7-dichloro-2-methyl-4-quinolinol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the isolation and purification of this and structurally similar quinolinol derivatives. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high purity for your target compound.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Question 1: My crude product is a persistent oil and refuses to crystallize upon cooling. What should I do?

This is a common issue known as "oiling out," where the compound separates from the solution above its melting point, often due to high supersaturation, rapid cooling, or the presence of impurities that depress the melting point.[1]

Root Cause Analysis & Solutions:

  • Re-heat and Dilute: The most immediate solution is to re-heat the mixture until the oil completely redissolves. Then, add a small amount of additional hot solvent to slightly decrease the saturation level.[1] Allow the solution to cool much more slowly. Placing the flask in a warm water bath that is allowed to cool to room temperature can be effective.

  • Induce Crystallization: If slow cooling is ineffective, try to induce crystallization.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent line. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.[1]

    • Seeding: Introduce a "seed crystal" – a tiny amount of the pure, solid compound – into the cooled, supersaturated solution to initiate crystallization.[1]

  • Solvent System Re-evaluation: The chosen solvent may be inappropriate. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] Experiment with different solvent systems. For quinoline derivatives, mixtures like ethanol/water or acetone/water can be effective for polar compounds, while dichloromethane/hexane might work for less polar ones.[2]

  • Trituration: If crystallization fails, you can perform trituration. Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane) and then add a large excess of a poor, non-polar solvent (e.g., pentane or hexane) while stirring vigorously. This can force the compound to precipitate as an amorphous solid, which can be filtered and subjected to further purification attempts.[3]

Question 2: I am performing column chromatography on silica gel, but my compound is streaking badly on the TLC plate. How can I fix this for better separation?

Streaking is a frequent problem when purifying basic compounds like quinoline derivatives on acidic silica gel.[3] The basic nitrogen atom in the quinoline ring interacts strongly with the acidic silanol groups on the silica surface, leading to poor band shape and inefficient separation.[3]

Solutions:

  • Incorporate a Basic Modifier: The most effective strategy is to neutralize the acidic sites on the silica gel. Add a small percentage (0.5-2%) of a basic modifier like triethylamine (NEt₃) or a 7N solution of ammonia in methanol to your mobile phase.[3] For example, a 9:1 Hexane:Ethyl Acetate eluent can be modified to 9:1:0.1 Hexane:Ethyl Acetate:NEt₃.[3]

  • Change the Stationary Phase: If a basic modifier doesn't resolve the issue, consider a different stationary phase.[3]

    • Alumina (Basic or Neutral): Alumina is an excellent alternative to silica for purifying basic compounds.[3]

    • Reverse-Phase Chromatography (C18): If the compound and its impurities have different polarities, reverse-phase chromatography, which uses a nonpolar stationary phase and a polar mobile phase, may provide superior separation.[3]

Workflow for Troubleshooting Recrystallization

G start Crude Product Solution oiling_out Problem: Compound 'Oils Out' start->oiling_out no_crystals Problem: No Crystals Form start->no_crystals oiling_out->no_crystals No reheat 1. Re-heat to dissolve oil 2. Add more hot solvent 3. Cool slowly oiling_out->reheat Yes scratch Induce Crystallization: - Scratch flask with glass rod - Add a seed crystal no_crystals->scratch Yes reheat->scratch Still oils out purified Purified Crystals reheat->purified Success triturate Triturate: Dissolve in good solvent, add excess poor solvent scratch->triturate Fails concentrate Concentrate solution by evaporating some solvent scratch->concentrate Fails scratch->purified Success triturate->purified change_solvent Change solvent system concentrate->change_solvent Fails concentrate->purified Success change_solvent->start G start Develop TLC check_rf Is Rf between 0.25 - 0.35? start->check_rf check_streaking Is there streaking? check_rf->check_streaking Yes adjust_polarity Adjust mobile phase polarity check_rf->adjust_polarity No add_modifier Add 0.5-2% Triethylamine to mobile phase check_streaking->add_modifier Yes run_column Run Column Chromatography check_streaking->run_column No adjust_polarity->start change_stationary Consider Alumina or Reverse-Phase (C18) add_modifier->change_stationary Still streaks add_modifier->run_column

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Friedländer Quinoline Synthesis

From the desk of the Senior Application Scientist Welcome to the technical support guide for the Friedländer quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who u...

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for the Friedländer quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this classic and powerful reaction to construct quinoline scaffolds. Low yields can be a significant roadblock, and this document aims to provide a structured, in-depth approach to troubleshooting and optimization, moving from common high-level questions to specific, granular problems. Our goal is to explain not just what to do, but why a particular adjustment works, grounding our advice in mechanistic principles and field-proven experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered by researchers.

Q1: My reaction shows little to no conversion of starting materials. What are the first things I should check?

A1: When a Friedländer synthesis fails to initiate, the issue often lies with one of three factors: catalyst activity, reaction temperature, or starting material quality.

  • Catalyst Choice & Activity: The reaction is typically catalyzed by either an acid or a base.[1] Ensure your chosen catalyst is appropriate for your specific substrates. Acid catalysts are generally more effective than base catalysts for this reaction.[2] If using a solid catalyst, ensure it hasn't been deactivated by atmospheric moisture.

  • Temperature: Traditional Friedländer conditions can be harsh, often requiring high temperatures (80–150 °C) to proceed.[2][3] If your reaction is sluggish at a lower temperature, a careful, incremental increase may be necessary.

  • Reagent Purity: Impurities in either the 2-aminoaryl aldehyde/ketone or the active methylene compound can inhibit the reaction. Verify the purity of your starting materials, as residual solvents or byproducts from previous steps can interfere.

Q2: I'm getting a complex mixture of products instead of my clean quinoline. What's the most likely cause?

A2: The formation of multiple products typically points to competing side reactions, the most common of which is the self-condensation of the active methylene component (an aldol reaction).[4] This is particularly prevalent under basic conditions.[5] To mitigate this, consider switching to an acid catalyst like p-toluenesulfonic acid (p-TsOH) or even iodine.[4] Another effective strategy is to add the active methylene compound slowly to the reaction mixture; this keeps its instantaneous concentration low and favors the desired cross-condensation with the aminoaryl carbonyl.[5]

Q3: My yield is consistently low (~20-30%) even with product formation. What fundamental aspect am I likely overlooking?

A3: Persistently low yields, despite observable product formation, often suggest that the reaction conditions are suboptimal and favoring side reactions or decomposition. The traditional high-heat, strong acid/base conditions can degrade both starting materials and the quinoline product.[1] Consider exploring modern, milder catalytic systems. For example, catalysts like indium(III) triflate[6], ceric ammonium nitrate[2], or even solvent-free, iodine-catalyzed methods can dramatically improve yields by allowing the reaction to proceed at lower temperatures.[1][4]

Part 2: In-Depth Troubleshooting Guide

This section is organized by specific experimental problems and provides detailed causal analysis and solutions.

Problem Area 1: Low or No Conversion

Q: How do I know if my catalyst is the problem, and how do I select a better one?

A: The catalyst is the engine of the reaction; its choice and condition are critical.

  • Causality: An inappropriate catalyst may not be strong enough to promote the initial aldol or Schiff base formation, or it may be poisoned by impurities.[7][8] For instance, Lewis acids can be deactivated by water, and basic catalysts can be neutralized by acidic impurities.

  • Solution Workflow:

    • Verify Catalyst Suitability: Base catalysis is often efficient for condensing ketones with o-aminoaldehydes, while acid catalysis is typically better for reactions involving o-aminoketones.[9]

    • Use Fresh Catalyst: If you suspect deactivation, use a freshly opened bottle of catalyst or purify/dry your existing stock.

    • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome minor activity issues.[1]

    • Explore Modern Alternatives: If standard acids/bases fail, consider more robust and efficient modern catalysts. A summary of options is provided below.

Catalyst TypeExample(s)Typical ConditionsKey Advantage(s)
Brønsted Acid p-TsOH, H₂SO₄Solvent-free, 80-120°CCost-effective, powerful
Lewis Acid In(OTf)₃, ZnCl₂Solvent-free or Toluene, 80-100°CHigh efficiency, can improve selectivity[6]
**Iodine (I₂) **10 mol% I₂Solvent-free, 80-100°CMild, effective, simple workup[4]
Nanocatalysts Ni Nanoparticles, SiO₂ NPsSolvent-free, 120°CHigh surface area, reusable, high yields[1][4]
Microwave Acetic AcidNeat, 160°C, 5-15 minDrastically reduced reaction times[1][5]
Problem Area 2: Pervasive Side Product Formation

Q: My primary side product seems to be from the self-condensation of my ketone. How can I definitively suppress this?

A: The self-condensation of the active methylene compound is a classic aldol reaction that directly competes with the first step of the Friedländer synthesis.

  • Causality: Under basic conditions, the ketone is deprotonated to form an enolate, which can then attack another molecule of the ketone. This pathway is often kinetically favorable if the ketone concentration is high.

  • Solution Workflow:

    • Switch to Acid Catalysis: The most reliable solution is to change from a base to an acid catalyst (e.g., p-TsOH). Aldol condensations are generally less favorable under acidic conditions.[4]

    • Control Stoichiometry and Addition: Use a slight excess (1.1-1.2 equivalents) of the active methylene compound.[10] More importantly, add it dropwise to the reaction mixture containing the 2-aminoaryl carbonyl and catalyst over 30-60 minutes. This minimizes its concentration and favors the cross-reaction.

    • Use an Imino Analog: For a more advanced approach, one can pre-react the 2-aminoaryl ketone with an amine to form an imine. This "masked" starting material avoids the conditions that promote ketone self-condensation.[3]

Q: I'm observing significant tar or polymer formation, especially at higher temperatures. What is causing this and how can it be prevented?

A: Tar formation is a sign of thermal decomposition or unwanted polymerization pathways.

  • Causality: High temperatures and strong acids can cause substrates like α,β-unsaturated carbonyl intermediates to polymerize.[11] The starting materials or the quinoline product itself may also be unstable under prolonged heating.

  • Solution Workflow:

    • Reduce Reaction Temperature: This is the most direct solution. If thermal energy is required, try to find the minimum temperature at which the reaction proceeds at an acceptable rate.[4]

    • Use a Milder Catalyst: A more efficient catalyst (see table above) can enable the reaction to occur at a lower temperature, thus avoiding the decomposition threshold.[1]

    • Reduce Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, work up the reaction immediately to avoid prolonged exposure to heat, which can degrade the product. Microwave-assisted synthesis is excellent for this, often completing reactions in minutes instead of hours.[5]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, ranksep=1.2, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} dot Caption: A logical workflow for troubleshooting low yields.

Problem Area 3: Regioselectivity and Purification

Q: I am using an unsymmetrical ketone (e.g., 2-pentanone) and getting a mixture of two quinoline isomers. How can I control the regioselectivity?

A: Regioselectivity is a known challenge when the active methylene compound has two distinct α-methylene or methyl groups.[3]

  • Causality: The initial condensation can occur at either of the two α-positions of the ketone, leading to two different enolates and, consequently, two isomeric products. The ratio is determined by the relative rates of deprotonation at each site.

  • Solution Workflow:

    • Employ Specific Amine Catalysts: Certain cyclic secondary amine catalysts, such as pyrrolidine derivatives, have been shown to provide high regioselectivity, favoring reaction at the methyl group of a methyl ketone.[12]

    • Modify the Substrate: While more synthetically intensive, one can introduce a blocking group or a directing group (like a phosphoryl group) on the α-carbon you don't want to react.[3]

    • Thermodynamic vs. Kinetic Control: The product ratio can sometimes be influenced by reaction conditions. Acidic conditions often favor the thermodynamically more stable enolate, which may lead to a higher selectivity for one isomer.[9]

Q: My crude product is an oil that is difficult to purify by column chromatography. What are some effective purification strategies?

A: Quinolines can be basic and sometimes polar, making standard silica gel chromatography challenging.

  • Causality: The basic nitrogen of the quinoline ring can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.

  • Solution Workflow:

    • Neutralize the Column: Pre-treat your silica gel with a small amount of a non-nucleophilic base. This is done by preparing the slurry for your column in a solvent system containing ~1% triethylamine or ammonia. This neutralizes the acidic sites on the silica and dramatically improves peak shape for basic compounds.

    • Attempt Crystallization: Before resorting to chromatography, try to crystallize the crude product from a range of solvents (e.g., ethanol, ethyl acetate/hexanes, dichloromethane/pentane). Seeding with a tiny crystal, if available, can help.

    • Acid/Base Extraction: Dissolve the crude oil in an organic solvent (like ethyl acetate) and wash it with dilute acid (e.g., 1M HCl). The basic quinoline product will move to the aqueous layer as a salt. The aqueous layer can then be separated, basified (e.g., with NaOH), and re-extracted with an organic solvent to recover the purified product, leaving non-basic impurities behind.

dot graph G { graph [layout=neato, overlap=false, splines=true, bgcolor="#F1F3F4", fontname="Arial"]; node [style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} dot Caption: Key factors influencing Friedländer synthesis yield.

Part 3: Optimized Experimental Protocol

This section provides a robust, general protocol for an iodine-catalyzed, solvent-free Friedländer synthesis, which often provides higher yields and simpler workups than traditional methods.[4]

Protocol: Iodine-Catalyzed Synthesis of 2,4-Dimethylquinoline
  • Reactant Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-aminoacetophenone (1.0 mmol, 135 mg), and molecular iodine (I₂) (10 mol%, 0.1 mmol, 25 mg).

  • Reagent Addition: Add an excess of the active methylene compound, acetone (5.0 mmol, 0.37 mL), which will also serve as the reaction medium.

  • Reaction Conditions: Heat the reaction mixture to a gentle reflux (approx. 60-65°C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the mixture to room temperature.

    • Dissolve the resulting mixture in ethyl acetate (20 mL).

    • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (2 x 15 mL) to quench and remove the iodine.

    • Wash the organic layer with brine (15 mL).

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure to yield the crude product.

    • If necessary, purify the crude material by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) to obtain the pure 2,4-dimethylquinoline.

References

  • Scribd. (n.d.). Friedländer Synthesis Mechanism Overview. Scribd. Retrieved from [Link]

  • Reddy, C. R., et al. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Combinatorial Science, 12(1), 59-63. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Advances in polymer based Friedlander quinoline synthesis. Semantic Scholar. Retrieved from [Link]

  • Cheng, C. C. (2005). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37-201. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Wikipedia. Retrieved from [Link]

  • Marco-Contelles, J., et al. (2009). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 14(10), 3935-3958. Retrieved from [Link]

  • National Library of Medicine. (n.d.). Advances in polymer based Friedlander quinoline synthesis. National Library of Medicine. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis. Canadian Science Publishing. Retrieved from [Link]

  • Ansari, M. I., et al. (2020). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 44(35), 15033-15044. Retrieved from [Link]

  • Marcantonio, K. M., et al. (2002). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 67(25), 8875–8883. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Managing Poor Solubility of Quinoline Derivatives in Aqueous Solutions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for managing the poor aqueous solubility of qu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for managing the poor aqueous solubility of quinoline derivatives, a common challenge in experimental and developmental settings.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of quinoline derivatives.

Q1: Why are many of my quinoline derivatives poorly soluble in aqueous solutions?

A1: The limited aqueous solubility of many quinoline derivatives stems from their molecular structure.[1] The quinoline core is a hydrophobic aromatic system. The presence of bulky, non-polar substituents can further increase lipophilicity, leading to reduced solubility in water.[1] Additionally, the crystalline structure of the solid-state compound plays a crucial role; a highly stable crystal lattice requires more energy to dissolve.[2]

Q2: I've dissolved my quinoline derivative in DMSO for a stock solution, but it precipitates when I dilute it into my aqueous experimental buffer. Why does this happen?

A2: This phenomenon, often called "crashing out," is common when a concentrated stock solution in a water-miscible organic solvent like DMSO is diluted into an aqueous medium.[3][4] The drastic reduction in the organic co-solvent concentration upon dilution lowers the overall solvating power of the medium for your hydrophobic compound, causing it to precipitate.[4]

Q3: What are the primary strategies I can use to improve the aqueous solubility of my quinoline derivatives?

A3: A variety of techniques can be employed, broadly categorized as physical and chemical modifications.[4][5] These include pH adjustment, the use of co-solvents, complexation with cyclodextrins, the formation of solid dispersions, and particle size reduction to the nanoscale (nanosuspensions).[3][5][6][7] The best approach depends on your specific experimental needs, including the required final concentration and the tolerance of your assay to additives.[4]

Q4: How does pH affect the solubility of my quinoline derivative?

A4: The pH of the aqueous medium is a critical factor.[7][8] Quinoline and its derivatives are weak bases due to the nitrogen atom in the heterocyclic ring.[1][7][9][10] In acidic conditions (pH lower than the compound's pKa), this nitrogen can become protonated, forming a more soluble cationic salt.[7][8] Conversely, in neutral to basic conditions, the compound exists in its less soluble, neutral free-base form.[7] For quinoline-4-carboxylic acid derivatives, the opposite is true; increasing the pH deprotonates the carboxylic acid group, forming a more soluble anion.[2]

II. Troubleshooting Guide

This guide provides a structured approach to troubleshooting common solubility issues encountered during experiments.

Issue 1: Compound Insoluble in Neutral Aqueous Buffer

Primary Cause: The compound is in its poorly soluble, neutral form at neutral pH.

Solutions:

  • pH Adjustment:

    • Causality: By lowering the pH of the buffer to at least 1-2 units below the pKa of the basic quinoline derivative, you can induce the formation of a more soluble protonated salt.[4] For quinoline, the solubility has been shown to increase significantly as the pH decreases.[9]

    • Protocol:

      • Determine the pKa of your specific quinoline derivative (this can often be predicted using software if not experimentally known).

      • Select a buffer system with adequate buffering capacity in the desired acidic pH range (e.g., citrate or phosphate buffers).

      • Prepare the buffer at the target pH.

      • Attempt to dissolve your compound in the acidic buffer, using sonication or gentle warming if necessary and if the compound is thermally stable.[3][4]

    • Troubleshooting: If the required pH is incompatible with your experimental system (e.g., cell-based assays), consider other methods.

  • Co-solvency:

    • Causality: The addition of a water-miscible organic solvent (co-solvent) increases the overall polarity of the solvent system, enhancing the solubility of hydrophobic compounds.[7]

    • Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, polyethylene glycol (PEG), and N-methyl-2-pyrrolidone (NMP) are frequently used.[3][5]

    • Protocol:

      • Prepare a concentrated stock solution of your quinoline derivative in a suitable co-solvent like DMSO.[3]

      • Add the stock solution dropwise to your stirring aqueous buffer.

      • Keep the final concentration of the co-solvent as low as possible (typically <1%) to avoid artifacts in biological assays.[4]

    • Troubleshooting: If precipitation still occurs upon dilution, try lowering the final concentration of your compound or slightly increasing the final co-solvent concentration, staying within the tolerance limits of your assay.[4]

Issue 2: Inconsistent Results in High-Throughput Screening (HTS)

Primary Cause: Poor solubility of some quinoline derivatives in the library leads to inaccurate compound concentrations in the assay wells.[3]

Solutions:

  • Optimize Stock Solution Preparation:

    • Causality: Ensuring complete dissolution in the initial stock solution is critical for accurate downstream dilutions.

    • Protocol:

      • Confirm that all compounds in your library are fully dissolved in the stock solvent (typically DMSO).

      • Employ gentle warming or sonication to aid dissolution where necessary.[3]

      • Visually inspect stock solutions for any precipitate before use.

  • Implement a Formulation Strategy:

    • Causality: For particularly problematic compounds, incorporating a solubilizing agent can maintain solubility in the final assay medium.

    • Protocol: Consider the use of surfactants or cyclodextrins in your assay buffer to improve the solubility of challenging compounds.[3]

Issue 3: Low Bioavailability in in vivo Studies

Primary Cause: Poor aqueous solubility leads to low dissolution rates in the gastrointestinal tract, limiting absorption.

Solutions:

  • Solid Dispersions:

    • Causality: Dispersing the quinoline derivative within a hydrophilic polymer matrix at a solid state can enhance its dissolution profile.[7][11] This can be achieved by reducing the particle size, improving wettability, and converting the drug to a more soluble amorphous form.[11][12]

    • Protocol (Solvent Evaporation Method):

      • Dissolve both the quinoline derivative and a hydrophilic carrier polymer (e.g., polyethylene glycol (PEG), polyvinylpyrrolidone (PVP)) in a common organic solvent.[13][14]

      • Evaporate the solvent under vacuum to obtain a solid mass.[13][14]

      • Grind the resulting solid dispersion into a fine powder.[3]

    • Troubleshooting: The choice of polymer and the drug-to-polymer ratio are critical and need to be optimized for each compound.

  • Nanosuspensions:

    • Causality: Reducing the particle size of the drug to the nanometer range (10-100 nm) significantly increases the surface area available for dissolution, which can lead to improved bioavailability.[15][16]

    • Common Preparation Methods: High-pressure homogenization and media milling are frequently used techniques to produce nanosuspensions.[15][17]

    • Protocol (General Principle):

      • A suspension of the drug and stabilizers (surfactants or polymers) is forced through a small orifice under high pressure or subjected to milling with small beads.[15]

      • This high-energy process breaks down the drug particles into the nano-size range.

    • Troubleshooting: Nanosuspensions can be prone to instability (particle growth). The selection of appropriate stabilizers is crucial.

  • Cyclodextrin Complexation:

    • Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18][19] They can encapsulate the hydrophobic quinoline derivative, forming an inclusion complex that has significantly improved aqueous solubility.[7][18][][21]

    • Protocol:

      • Prepare an aqueous solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).[4]

      • Add an excess amount of your quinoline derivative to the cyclodextrin solution.

      • Stir or sonicate the mixture to facilitate complex formation.

      • Filter out the undissolved compound. The filtrate will contain the solubilized drug-cyclodextrin complex.

    • Troubleshooting: The stoichiometry of the complex and the binding affinity can vary, so the concentration of cyclodextrin may need optimization.

III. Visualizations and Data

Decision-Making Workflow for Solubility Enhancement

The following diagram illustrates a logical workflow for selecting an appropriate solubility enhancement technique.

Solubility_Workflow start Poorly Soluble Quinoline Derivative check_pH Is pH adjustment compatible with the assay? start->check_pH ph_adjust Adjust pH of Buffer check_pH->ph_adjust Yes check_cosolvent Is a co-solvent (e.g., <1% DMSO) acceptable? check_pH->check_cosolvent No soluble Soluble ph_adjust->soluble use_cosolvent Use Co-solvent check_cosolvent->use_cosolvent Yes check_bioavailability Is the goal to improve oral bioavailability? check_cosolvent->check_bioavailability No use_cosolvent->soluble advanced_techniques Consider Advanced Formulation Techniques check_bioavailability->advanced_techniques Yes check_bioavailability->soluble No (in vitro assay) solid_dispersion Solid Dispersion advanced_techniques->solid_dispersion nanosuspension Nanosuspension advanced_techniques->nanosuspension cyclodextrin Cyclodextrin Complexation advanced_techniques->cyclodextrin

Caption: Decision tree for selecting a solubility enhancement method.

Quantitative Data Summary

The following table summarizes the potential solubility enhancement that can be achieved with different methods. Note that these values are illustrative and the actual improvement will depend on the specific quinoline derivative and experimental conditions.

MethodTypical Fold Increase in SolubilityKey Considerations
pH Adjustment 10 to 1,000-foldDependent on the pKa of the compound and the pH tolerance of the experimental system.[9]
Co-solvents 2 to 100-foldThe final concentration of the co-solvent is often limited in biological assays.[4]
Cyclodextrins 10 to 5,000-foldThe size of the quinoline derivative must be compatible with the cyclodextrin cavity.[18]
Solid Dispersions 10 to 10,000-foldRequires careful selection of the polymer carrier and manufacturing process.[11]
Nanosuspensions 10 to 10,000-foldCan significantly improve dissolution rate and bioavailability; requires specialized equipment.[15][16]

IV. Experimental Protocols

Protocol 1: Determining Kinetic Solubility

This protocol provides a general method for assessing the kinetic solubility of a quinoline derivative in an aqueous buffer.

Materials:

  • Quinoline derivative

  • DMSO

  • Aqueous buffer (e.g., Phosphate Buffered Saline, PBS)

  • 96-well plates (one for serial dilutions, one UV-transparent)

  • Plate sealer

  • Plate reader with UV-Vis capabilities

Procedure:

  • Prepare Stock Solution: Dissolve the quinoline derivative in 100% DMSO to a final concentration of 10 mM. Ensure complete dissolution, using sonication if necessary.[3]

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution with DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).[3]

  • Addition to Aqueous Buffer: To a new 96-well UV-transparent plate, add 198 µL of PBS to each well. Then, add 2 µL of each DMSO stock dilution to the corresponding wells. This results in a 1:100 dilution and a final DMSO concentration of 1%.[3]

  • Incubation and Mixing: Seal the plate and incubate at room temperature for 1.5 to 2 hours with gentle shaking.[3]

  • Measurement: Measure the absorbance of each well at the wavelength of maximum absorbance for your compound.

  • Data Analysis: Plot the absorbance versus the nominal concentration. The point at which the absorbance plateaus indicates the kinetic solubility limit.

Protocol 2: Preparation of a Solid Dispersion via Solvent Evaporation

This protocol outlines the steps to prepare a solid dispersion, a common technique for improving the dissolution of poorly soluble compounds.

Materials:

  • Quinoline derivative

  • Hydrophilic polymer (e.g., PVP K30 or PEG 6000)

  • Organic solvent (e.g., methanol or a mixture of dichloromethane and ethanol)

  • Rotary evaporator or vacuum oven

  • Mortar and pestle

  • Desiccator

Procedure:

  • Dissolution: Accurately weigh the quinoline derivative and the chosen polymer (e.g., in a 1:4 drug-to-polymer ratio). Dissolve both components in a minimal amount of the selected organic solvent.[13]

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure or by drying in a vacuum oven.

  • Drying: Dry the resulting solid film under vacuum for 24 hours to ensure complete removal of any residual solvent.[3]

  • Grinding: Gently grind the solid dispersion into a fine powder using a mortar and pestle.[3]

  • Storage: Store the solid dispersion in a desiccator until further use. The resulting powder can be used for preparing aqueous solutions for subsequent experiments.[3]

V. References

  • Nanosuspension technologies for delivery of poorly soluble drugs - SciSpace. (2022, September 12). Retrieved from [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). Retrieved from [Link]

  • Nanosuspension Technology for Poorly Water Soluble Drugs: An Overview - RJPT. (n.d.). Retrieved from [Link]

  • Nanosuspension Technology For Poorly Soluble Drugs: Recent Researches, Advances and Patents - PubMed. (n.d.). Retrieved from [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2025, June 8). Retrieved from [Link]

  • (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.). Retrieved from [Link]

  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC. (n.d.). Retrieved from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). Retrieved from [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - ResearchGate. (n.d.). Retrieved from [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15). Retrieved from [Link]

  • Solubility of quinoline in aqueous systems: Effect of pH and ionic strength - ProQuest. (n.d.). Retrieved from [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (n.d.). Retrieved from [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. (n.d.). Retrieved from [Link]

  • Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review | Bentham Science Publishers. (2025, September 22). Retrieved from [Link]

  • Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs - MedCrave online. (2018, February 1). Retrieved from [Link]

  • Breaking Barriers with Nanosuspension: A Comprehensive Review. (n.d.). Retrieved from [Link]

  • Drug Solid Dispersion: A Unique Approach in Solubility Enhancement - Research and Reviews. (n.d.). Retrieved from [Link]

  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs - Journal of Applied Pharmaceutical Science. (2012, October 30). Retrieved from [Link]

  • Recent advances in techniques for enhancing the solubility of hydrophobic drugs. (n.d.). Retrieved from [Link]

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025, July 31). Retrieved from [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.). Retrieved from [Link]

  • (PDF) Improvement of drug solubility using solid dispersion - ResearchGate. (n.d.). Retrieved from [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed. (2019, February 25). Retrieved from [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. (n.d.). Retrieved from [Link]

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview - Asian Journal of Pharmaceutics. (2016, April 30). Retrieved from [Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - MDPI. (2018, May 11). Retrieved from [Link]

  • Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]

  • Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles - IJCRT.org. (2025, August 8). Retrieved from [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). Retrieved from [Link]

  • solubility experimental methods.pptx - Slideshare. (n.d.). Retrieved from [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). Retrieved from [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (2023, June 30). Retrieved from [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). Retrieved from [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives - SciSpace. (n.d.). Retrieved from [Link]

  • 1.16 Phase solubility analysis - digicollections.net. (n.d.). Retrieved from [Link]

  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design - MDPI. (2025, April 22). Retrieved from [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022, June 24). Retrieved from [Link]

  • Recent Advances in Quinoline Derivatives: Biological and Medicinal Insights. (2026, February 18). Retrieved from [Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Chlorination of 2-Methyl-4-quinolinol

Welcome to the technical support center for the chlorination of 2-methyl-4-quinolinol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chlorination of 2-methyl-4-quinolinol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, minimize side product formation, and achieve your desired 4-chloro-2-methylquinoline product with high purity and yield.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the chlorination of 2-methyl-4-quinolinol, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Conversion to 4-Chloro-2-methylquinoline

Symptoms: Your reaction mixture shows a significant amount of unreacted 2-methyl-4-quinolinol after the expected reaction time.

Potential Causes & Solutions:

  • Insufficiently Activated Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a common and effective chlorinating agent for this transformation.[1] However, its reactivity can be influenced by moisture. Ensure you are using a fresh, dry bottle of POCl₃. The presence of water can hydrolyze POCl₃, reducing its efficacy.

  • Inadequate Reaction Temperature: The chlorination of 4-quinolinols typically requires elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, consider increasing the heat. A common temperature range is 80-110 °C.[2] Monitor the reaction by thin-layer chromatography (TLC) to determine the optimal temperature for your specific setup.

  • Poor Solubility of Starting Material: 2-Methyl-4-quinolinol may have limited solubility in neat POCl₃ or other non-polar solvents at lower temperatures. This can hinder the reaction. The use of a co-solvent like N,N-dimethylformamide (DMF) can improve solubility and facilitate the reaction.[2]

Issue 2: Formation of a Dichlorinated Side Product

Symptoms: In addition to your desired monochlorinated product, you observe a significant peak in your analytical data (e.g., GC-MS, LC-MS) corresponding to a dichlorinated quinoline.

Potential Causes & Solutions:

  • Over-chlorination with Excess Reagent: Using a large excess of the chlorinating agent, especially in combination with prolonged reaction times or high temperatures, can lead to the formation of dichlorinated byproducts. A common dichlorinated product is 2,4-dichloro-quinoline.

  • Reaction with Phosphorus Pentachloride (PCl₅): If PCl₅ is used in conjunction with POCl₃, the likelihood of forming 2,4-dichloro-8-methylquinoline increases.[3]

  • Minimization Strategy:

    • Stoichiometry Control: Carefully control the stoichiometry of the chlorinating agent. Start with a smaller excess (e.g., 1.5-2 equivalents) and optimize from there.

    • Reaction Monitoring: Closely monitor the reaction progress by TLC or another suitable analytical technique. Quench the reaction as soon as the starting material is consumed to prevent further chlorination.

    • Temperature Management: Avoid excessively high temperatures, as this can accelerate the rate of the second chlorination.

Issue 3: Presence of an Unexpected Formylated Side Product

Symptoms: Your product mixture contains a compound with a mass corresponding to the addition of a formyl group (-CHO), often identified as a chloro-formyl-quinoline derivative.

Potential Causes & Solutions:

  • Vilsmeier-Haack Reaction Conditions: This side product is a classic indicator of a Vilsmeier-Haack or a Vilsmeier-Haack-type reaction.[4] This occurs when a formylating agent is present or generated in situ.

  • Use of DMF as a Solvent: When N,N-dimethylformamide (DMF) is used as a solvent with POCl₃, the Vilsmeier reagent (chlorodimethylformiminium chloride) is formed.[5] This is a powerful electrophile that can attack the electron-rich quinoline ring, leading to formylation, typically at the 3-position. This can result in side products like 4-chloro-3-formyl-2-methylquinoline.

  • Mitigation Strategies:

    • Solvent Selection: If formylation is a significant issue, consider alternative solvents that do not form a Vilsmeier reagent with POCl₃. Options include refluxing in neat POCl₃ or using a non-reactive, high-boiling solvent like diphenyl ether.

    • Temperature Control: The Vilsmeier-Haack reaction is also temperature-dependent. Running the reaction at the lowest effective temperature may help to minimize this side reaction.[6]

Issue 4: Side-Chain Chlorination of the Methyl Group

Symptoms: You detect byproducts where one or more hydrogen atoms on the 2-methyl group have been replaced by chlorine.

Potential Causes & Solutions:

  • Radical Chlorination: Side-chain chlorination typically proceeds through a radical mechanism. This can be initiated by heat or UV light, especially if elemental chlorine (Cl₂) is present as an impurity or is generated during the reaction.

  • Reaction Conditions Favoring Radical Formation: High reaction temperatures and prolonged reaction times can increase the likelihood of radical side reactions.

  • Prevention:

    • Use High-Purity Reagents: Ensure your chlorinating agent is free from dissolved chlorine gas.

    • Exclude Light: Protect your reaction from light, especially if running at high temperatures for extended periods.

    • Moderate Temperature and Time: Use the mildest conditions necessary to achieve full conversion of the starting material.[7]

II. Frequently Asked Questions (FAQs)

Q1: What is the most common and effective chlorinating agent for converting 2-methyl-4-quinolinol to 4-chloro-2-methylquinoline?

Phosphorus oxychloride (POCl₃) is the most widely used and generally most effective reagent for this transformation.[1] It acts as both the chlorinating agent and can sometimes be used as the solvent.

Q2: What is the mechanism of the chlorination of 2-methyl-4-quinolinol with POCl₃?

The reaction proceeds through the initial activation of the 4-hydroxyl group of the quinolinol tautomer (or the oxygen of the quinolinone tautomer) by POCl₃. This forms a phosphoryl chloride intermediate, which is a good leaving group. Subsequent nucleophilic attack by a chloride ion (from POCl₃) at the 4-position leads to the displacement of the phosphoryl group and formation of the 4-chloro-2-methylquinoline product.

Q3: How can I effectively monitor the progress of my chlorination reaction?

Thin-layer chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material (2-methyl-4-quinolinol, which is more polar) and the product (4-chloro-2-methylquinoline, which is less polar). The reaction is complete when the spot corresponding to the starting material is no longer visible.

Q4: What are the typical work-up procedures for a chlorination reaction using POCl₃?

A common work-up involves carefully quenching the reaction mixture by slowly adding it to ice water. This will hydrolyze the excess POCl₃. The aqueous mixture is then neutralized with a base, such as sodium carbonate or sodium hydroxide solution, until the product precipitates out.[5] The crude product can then be collected by filtration, washed with water, and dried.

Q5: My crude product is a dark, oily residue. How can I purify it?

  • Column Chromatography: This is a very effective method for purifying the product from colored impurities and side products. A silica gel column with a gradient of ethyl acetate in hexane is a good starting point.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture) can be an effective purification method.

  • Distillation: For larger scale purifications, vacuum distillation can be employed if the product is thermally stable.

III. Experimental Protocols & Visualizations

Standard Protocol for the Chlorination of 2-Methyl-4-quinolinol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-4-quinolinol (1 equivalent).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 2-3 equivalents) to the flask. The reaction can be run neat or with a co-solvent like DMF.

  • Heating: Heat the reaction mixture to 90-110 °C and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution with a saturated solution of sodium carbonate until the pH is basic.

  • Extraction: Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Troubleshooting Workflow

TroubleshootingWorkflow Start Reaction Outcome Unsatisfactory LowConversion Low or No Conversion Start->LowConversion SideProducts Significant Side Products Start->SideProducts PurificationIssue Purification Issues Start->PurificationIssue CheckReagents Check Reagent Quality (Dry POCl₃) LowConversion->CheckReagents IncreaseTemp Increase Reaction Temperature LowConversion->IncreaseTemp ImproveSolubility Improve Solubility (e.g., add DMF) LowConversion->ImproveSolubility Dichlorination Dichlorination Observed SideProducts->Dichlorination Formylation Formylation Observed SideProducts->Formylation SideChainChlorination Side-Chain Chlorination SideProducts->SideChainChlorination ColumnChromatography Column Chromatography PurificationIssue->ColumnChromatography Recrystallization Recrystallization PurificationIssue->Recrystallization ControlStoichiometry Control Stoichiometry Dichlorination->ControlStoichiometry MonitorReaction Monitor Reaction Closely Dichlorination->MonitorReaction AvoidDMF Avoid DMF as Solvent Formylation->AvoidDMF ProtectFromLight Protect from Light SideChainChlorination->ProtectFromLight

Caption: A troubleshooting decision tree for the chlorination of 2-methyl-4-quinolinol.

Reaction Pathway: Main Reaction vs. Side Reactions

ReactionPathways cluster_main Desired Reaction cluster_side Potential Side Reactions Start 2-Methyl-4-quinolinol Product 4-Chloro-2-methylquinoline Start->Product POCl₃ Dichlorinated 2,4-Dichloro-quinoline Start->Dichlorinated Excess POCl₃ / High Temp Formylated 4-Chloro-3-formyl-2-methylquinoline Start->Formylated POCl₃ / DMF SideChainChlorinated Side-Chain Chlorinated Product Product->SideChainChlorinated Radical Conditions

Caption: Competing reaction pathways in the chlorination of 2-methyl-4-quinolinol.

IV. Data Summary

IssuePotential CauseRecommended Action
Low Conversion Inactive reagent, low temperature, poor solubilityUse dry POCl₃, increase temperature, consider a co-solvent like DMF.[2]
Dichlorination Excess chlorinating agent, high temperatureControl stoichiometry, monitor reaction closely.[3]
Formylation Use of DMF as a solventUse an alternative solvent or run the reaction neat.[5]
Side-Chain Chlorination Radical reaction conditionsProtect from light, use moderate temperatures.[7]

V. References

  • El-Dean, A. M. K., Geies, A. A., & Badr, M. Z. A. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1429-1438. [Link]

  • Patel, N. B., & Mehta, J. P. (2012). Synthesis and characterization of some pyrimidine–quinoline clubbed molecules and their microbicidal efficacy. Medicinal Chemistry Research, 21(10), 2825-2833. [Link]

  • Zhang, L., Wang, Y., Li, J., & Wang, J. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]

  • Kumar, R. N., Suresh, T., & Mohan, P. S. (2003). Isolation of 4-chloro-3-formyl-2-(2-hydroxyethene-1-yl) quinolines by Vilsmeier Haack reaction on quinaldines: Construction of diazepino quinoline heterocycles and their antimicrobial and cytogenetic studies. Acta pharmaceutica (Zagreb, Croatia), 53(1), 1–13. [Link]

  • Siddappa, B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(11), 4156-4166. [Link]

  • Al-Otaibi, E. A., Al-Zahrani, F. A., & El-Brollosy, N. R. (2014). Vilsmeier–Haack formylation of pyrimido[4,5-b]quinoline 4 and 5 to yield β-chlorovinyl aldehyde derivatives 6 and 7. Molecules, 19(10), 15998-16013. [Link]

  • Reddit. (2024, March 16). How to minimize side products of this reaction. r/OrganicChemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Phosphorus Oxychloride. Organic Chemistry Portal. [Link]

  • Singh, P., & Singh, P. (2013). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link]

  • Johnson, D. J., et al. (2024). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. Molecules, 29(5), 1084. [Link]

  • Chemistry Stack Exchange. (2014, November 30). What is the role of POCl₃ in the reaction to form (NPCl2)3 (hexachlorophosphazene)? Chemistry Stack Exchange. [Link]

  • Molbase. (2019, December 11). Post treatment of reaction involving phosphorus oxychloride and matters needing attention. Molbase. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Wolska, N., et al. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 159. [Link]

  • Kiamuddin, M., & Choudhury, A. K. (1964). THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. Pakistan Journal of Scientific and Industrial Research, 7(3), 151-154. [Link]

  • Google Patents. (n.d.). EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine. Google Patents.

Sources

Troubleshooting

Technical Support Center: A Guide to Preventing Degradation of 5,7-dichloro-2-methyl-4-quinolinol

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 5,7-dichloro-2-methyl-4-quinolinol. This document is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 5,7-dichloro-2-methyl-4-quinolinol. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. Maintaining the purity of this compound is critical for reproducible experimental outcomes and the success of your research endeavors.

5,7-dichloro-2-methyl-4-quinolinol, like many quinoline derivatives, is susceptible to degradation from environmental factors. This guide provides a structured approach to troubleshooting common stability issues, implementing preventative storage protocols, and understanding the underlying chemical principles of its degradation.

Troubleshooting Guide: Diagnosing Degradation

This section addresses specific issues you may encounter, providing insights into their causes and actionable solutions.

Q1: My solid 5,7-dichloro-2-methyl-4-quinolinol has changed color from white/off-white to yellow or brown. What does this mean?

  • Plausible Cause: Discoloration is a primary visual indicator of chemical degradation, particularly due to photodegradation or oxidation.[1] The quinoline ring system is sensitive to light and atmospheric oxygen, which can lead to the formation of colored byproducts.[1][2]

  • Recommended Action:

    • Quarantine the Batch: Immediately segregate the discolored batch to prevent its use in critical experiments.

    • Analytical Confirmation: Perform a purity analysis using a stability-indicating High-Performance Liquid Chromatography (HPLC) method (see Protocol 2) to quantify the extent of degradation. Compare the chromatogram to a reference standard or a previously analyzed, non-degraded sample.

    • Review Storage Conditions: Ensure the compound is stored in a light-proof container (e.g., amber glass vial) and in a dark, temperature-controlled environment.[3][4] For long-term storage, consider purging the container with an inert gas like argon or nitrogen.

Q2: I'm observing inconsistent results or a loss of potency in my assays using the same batch of the compound. Could this be a stability issue?

  • Plausible Cause: Yes, inconsistent biological or chemical reactivity is a classic sign of compound degradation.[1] Even a small percentage of degradation can introduce impurities that may interfere with your assay or reduce the effective concentration of the active compound.

  • Recommended Action:

    • Prepare Fresh Solutions: Always prepare solutions fresh for sensitive experiments.[1] If you must use stock solutions, they should be stored under validated conditions (see FAQ section).

    • Validate Stock Solution Stability: If you intend to store and reuse stock solutions, perform a stability study. Analyze the solution by HPLC immediately after preparation and then at set time points (e.g., 24h, 48h, 1 week) under your specific storage conditions (e.g., -20°C, 4°C).

    • Perform a Purity Check: Analyze a sample from the suspect batch of solid material to confirm its purity before proceeding with further experiments.

Q3: My HPLC analysis shows new, unexpected peaks that weren't there when I first received the compound. What are they?

  • Plausible Cause: The appearance of new peaks strongly suggests the formation of degradation products.[2] These can arise from various stress factors, including hydrolysis, oxidation, or photolysis.[1][2]

  • Recommended Action:

    • Characterize the Impurities: If the impurity levels are significant (typically >0.10%), identification is recommended. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for elucidating the structures of these unknown peaks.

    • Conduct a Forced Degradation Study: To proactively understand potential degradation pathways, a forced degradation study is the definitive approach. This involves intentionally stressing the compound under harsh conditions (acid, base, oxidation, heat, light) to generate and identify likely degradation products.[5][6] This data is crucial for developing a robust, stability-indicating analytical method. See Protocol 1 for a detailed methodology.

Proactive Storage & Handling Protocols (FAQs)

Q1: What are the optimal storage conditions for solid 5,7-dichloro-2-methyl-4-quinolinol?

For maximum stability, the solid compound should be stored according to the conditions summarized in the table below. The key is to protect it from light, oxygen, and moisture.[3][4][7]

Q2: How should I store solutions of this compound (e.g., in DMSO, methanol)?

Solutions are generally less stable than the solid material.[1] If you must store solutions:

  • Use Anhydrous Solvents: Use high-purity, anhydrous solvents to minimize the risk of hydrolysis.

  • Store Cold and Dark: Store solutions at -20°C or -80°C in amber glass vials or tubes wrapped in aluminum foil.[8]

  • Minimize Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing, which can accelerate degradation.[8]

  • Validate Storage Duration: The stability of the compound in any specific solvent system should be experimentally verified if stored for extended periods.

Q3: What type of container is best for long-term storage?

Use amber glass vials with PTFE-lined screw caps. Glass is inert, and the amber color provides protection from UV and visible light. The PTFE-lined cap ensures a tight seal against atmospheric moisture and oxygen.

Q4: How can I minimize degradation during weighing and sample preparation?

  • Work Quickly: Minimize the time the solid material is exposed to ambient light and air.

  • Use a Controlled Environment: If possible, handle the compound in a glove box under an inert atmosphere or in a room with low ambient light.

  • Avoid Contamination: Use clean spatulas and glassware to prevent cross-contamination with reactive species, such as acids, bases, or oxidizing agents.

Data Presentation

Table 1: Recommended Storage Conditions Summary for 5,7-dichloro-2-methyl-4-quinolinol

FormTemperatureAtmosphereLight ConditionDuration
Solid 2-8°CStandardProtected from Light (Amber Vial)Short-Term (< 6 months)
Solid -20°CInert Gas (Argon/N₂) RecommendedProtected from Light (Amber Vial)Long-Term (> 6 months)
Solution -20°C to -80°CTightly SealedProtected from Light (Amber Vial/Foil)Short-Term (Validate)
In-Depth Experimental Protocols

Protocol 1: Establishing a Stability-Indicating HPLC-UV Method via Forced Degradation

This protocol is essential for understanding degradation pathways and developing an analytical method capable of separating the parent compound from all potential degradation products.[2][5]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 5,7-dichloro-2-methyl-4-quinolinol in a suitable solvent like acetonitrile or methanol.

  • Application of Stress Conditions: [1][5]

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Take samples at 2, 4, 8, and 24 hours. Neutralize before injection.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Sample as above and neutralize before injection.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature. Sample as above.

    • Thermal Degradation: Place a vial of the stock solution and a separate vial of the solid powder in an oven at 80°C.[1] Sample the solution and analyze the solid at various time points.

    • Photolytic Degradation: Expose a solution in a chemically inert, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1][9] A control sample should be wrapped in aluminum foil and placed alongside the exposed sample.[1]

  • HPLC Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a reverse-phase HPLC system with a photodiode array (PDA) detector.

    • The goal is to develop a gradient method that achieves baseline separation between the parent peak and all degradation peaks.

    • The PDA detector is crucial for checking peak purity, ensuring that the parent peak is not co-eluting with any degradants.[2]

Protocol 2: Routine Purity Check for Stored Samples

  • Sample Preparation: Accurately weigh a small amount of the stored solid and dissolve it in the mobile phase or a suitable solvent to a known concentration (e.g., 0.1 mg/mL).

  • HPLC Analysis: Inject the sample onto the validated stability-indicating HPLC system developed in Protocol 1.

  • Data Evaluation:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • Compare the purity value to the initial specification (e.g., >98%). If the purity has dropped significantly or new impurity peaks are observed above the reporting threshold (typically 0.05%), the batch should be considered degraded.[10]

Understanding the Chemistry of Degradation

To effectively prevent degradation, it is helpful to understand the potential chemical transformations the molecule can undergo. The 4-quinolinol structure exists in tautomeric equilibrium with its 4(1H)-quinolone form. This system is susceptible to several degradation pathways.

  • Photodegradation: The aromatic quinoline ring system can absorb UV light, leading to excited states that can undergo complex reactions, including oxidation or rearrangement, often resulting in colored polymeric products.[2][11][12]

  • Oxidation: The electron-rich nature of the 4-hydroxyquinoline scaffold makes it susceptible to oxidation.[13][14] This can be initiated by atmospheric oxygen, trace metal ions, or peroxide impurities. Oxidation can occur on the heterocyclic or benzene ring, potentially leading to the formation of N-oxides or hydroxylated byproducts.[15]

  • Hydrolysis: While the core quinolinol ring is generally stable to hydrolysis, extreme pH conditions can promote degradation.[16][17] This is a greater concern for derivatives containing hydrolyzable functional groups.

Mandatory Visualizations

parent 5,7-dichloro-2-methyl-4-quinolinol photo_prod Photodegradation Products (e.g., colored oligomers) parent->photo_prod Photolysis ox_prod Oxidative Products (e.g., N-oxides, hydroxylated species) parent->ox_prod Oxidation hydro_prod Hydrolytic Products parent->hydro_prod Hydrolysis light Light (UV/Visible) light->photo_prod oxygen Oxygen / Oxidants oxygen->ox_prod temp Heat temp->photo_prod temp->ox_prod temp->hydro_prod ph Extreme pH ph->hydro_prod cluster_0 Observation cluster_1 Investigation cluster_2 Decision & Action start Observed Issue (e.g., color change, new HPLC peaks, inconsistent assay results) check Analytical Confirmation (Run HPLC Purity Check - Protocol 2) start->check compare Compare to Reference Standard or Initial Lot Data check->compare decision Purity within Specification? compare->decision action_ok Proceed with Use. Continue to Monitor. decision->action_ok Yes action_bad Quarantine Batch. Review Storage/Handling Procedures. Use a fresh, validated lot. decision->action_bad No

Caption: Troubleshooting workflow for stability issues.

References
  • Benchchem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • Benchchem. (n.d.). Degradation of 2-Methyl-1H-imidazo[4,5-h]quinoline under different conditions.
  • Benchchem. (n.d.). Technical Support Center: Stability and Degradation of 5-Methylquinoline Derivatives.
  • PubMed. (2016). Effect of various storage conditions on the stability of quinolones in raw milk.
  • Food and Drug Administration. (n.d.). Guidance for Industry.
  • Beilstein Journal of Organic Chemistry. (n.d.). Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts.
  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS - Safety Data Sheet.
  • PMC. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • ACS Publications. (2005). Synthesis and Structure−Activity-Relationships of 1H-Imidazo[4,5-c]quinolines That Induce Interferon Production.
  • Sdfine. (n.d.). quinoline yellow (water soluble) - GHS Safety Data Sheet.
  • PMC. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions.
  • MDPI. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
  • ICSC. (n.d.). ICSC 0071 - QUINOLINE.
  • Google Patents. (n.d.). US2504875A - Method for producing 4-hydroxyquinolines.
  • Fisher Scientific. (2005). Material Safety Data Sheet - Quinoline, 96%.
  • Water Science & Technology. (2022). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2.
  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones.
  • Digital Commons @PVAMU. (2022). The Catalytic Liquid-Phase Oxidation of 4-Methyl Quinoline to Quinoline-4 Carboxylic Acid.
  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • SCIRP. (n.d.). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease.
  • AIP Publishing. (2006). Study on photoluminescence from tris-(8-hydroxyquinoline)aluminum thin films and influence of light.
  • StabilityHub. (2024). The Spotlight on Photostability.
  • Hypha Discovery. (2024). Intramolecular reactions and chemical degradation.
  • Scientific Research Publishing. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease.
  • MilliporeSigma. (n.d.). 5,7-Dichloro-2-methylquinolin-8-ol.
  • MilliporeSigma. (n.d.). 4-Quinolinol.
  • ResearchGate. (2010). Studies on influence of light on fluorescence of Tris(8-hydroxyquinoline)aluminum thin films.
  • ResearchGate. (n.d.). Structural–activity relationship (SAR) of 4-quinolone derivatives.
  • MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
  • PMC. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145.
  • ResearchGate. (2011). Determination of 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol in bulk drug powder and pharmaceutical preparation by TLC.
  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • Agilent. (2018). OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry.
  • Benchchem. (n.d.). analytical methods for detecting impurities in 5,7-Dibromoquinoline.
  • R Discovery. (1983). Distribution of 5,7-dichloro-2-methyl-8-hydroxyquinoline in some organic solvent-aqueous buffer systems.

Sources

Optimization

Technical Support Center: Optimizing Catalyst Choice for the Doebner Reaction

Welcome to the Technical Support Center for synthetic chemistry and drug development. A frequent point of confusion among researchers is the nomenclature surrounding the "Doebner reaction." In organic synthesis, this nam...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for synthetic chemistry and drug development. A frequent point of confusion among researchers is the nomenclature surrounding the "Doebner reaction." In organic synthesis, this name refers to two distinct, highly valuable transformations:

  • The Doebner Multicomponent Reaction (Quinoline Synthesis): The condensation of an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid.

  • The Knoevenagel-Doebner Modification: The condensation of an aldehyde with malonic acid to form an α,β -unsaturated carboxylic acid (e.g., cinnamic acid).

Because both reactions rely heavily on precise catalyst selection to drive yield, stereoselectivity, and cyclization, this guide is split into two distinct troubleshooting pathways.

Reaction Pathways & Catalyst Intervention Points

Doebner_Pathways Aldehyde Aldehyde (Core Substrate) Cat1 Catalyst (e.g., Fe(OTf)3, p-TSA) Aldehyde->Cat1 Cat2 Catalyst (e.g., Piperidine/Pyridine) Aldehyde->Cat2 Aniline Aniline Aniline->Cat1 Pyruvic Pyruvic Acid Pyruvic->Cat1 Quinoline Quinoline-4-carboxylic acid (Doebner Multicomponent) Cat1->Quinoline Cyclization & Oxidation Malonic Malonic Acid Malonic->Cat2 Cinnamic α,β-Unsaturated Acid (Knoevenagel-Doebner) Cat2->Cinnamic Condensation & Decarboxylation

Bifurcated pathways of the Doebner reaction demonstrating distinct catalyst requirements.

PART I: The Doebner Multicomponent Reaction (Quinoline Synthesis)

The synthesis of quinoline-4-carboxylic acids is a cornerstone of medicinal chemistry. The mechanism proceeds via the formation of a Schiff base (imine) between the aniline and aldehyde. Concurrently, pyruvic acid enolizes and attacks the imine, followed by intramolecular cyclization and oxidation[1].

Causality in Catalyst Selection

Classical thermal conditions often fail when using electron-deficient anilines because the resulting imine is insufficiently electrophilic.

  • Lewis Acids (e.g., Fe(OTf)3​ , BF3​⋅THF ): Lewis acids coordinate to the imine nitrogen, lowering the Lowest Unoccupied Molecular Orbital (LUMO) and facilitating nucleophilic attack by the pyruvic acid enol[2]. Fe(OTf)3​ is particularly effective, requiring only 15 mol% loading while offering high atom economy[3].

  • Brønsted Acids (e.g., p-TSA, Sulfamic Acid): Solid acids like p-toluenesulfonic acid (p-TSA) or sulfamic acid provide the necessary protonation to drive dehydration and cyclization in green solvent systems (e.g., water/ethylene glycol)[4].

  • Heterogeneous Metal Oxides (e.g., V2​O5​/Fe3​O4​ ): These catalysts provide active surface sites that stabilize the transition states of the multicomponent assembly, allowing for easy magnetic recovery and reuse in aqueous media[5].

Standardized Protocol: Green Synthesis using p-TSA

This self-validating protocol utilizes a dual green solvent system to ensure product precipitation, eliminating the need for complex chromatography[4].

  • Preparation: In a 50 mL round-bottom flask, add aryl amine (1.0 mmol), aryl aldehyde (1.0 mmol), and pyruvic acid (1.0 mmol).

  • Solvent & Catalyst: Add 5 mL of a water/ethylene glycol mixture (1:1 v/v) followed by p-toluenesulfonic acid (p-TSA) (10 mol%).

  • Reaction: Stir the mixture at 80 °C. Monitor the reaction via TLC (typically 2–3 hours). The intermediate imine formation will be visible within the first 30 minutes.

  • Isolation: Upon completion, cool the mixture to room temperature. The quinoline-4-carboxylic acid derivative will precipitate.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to validate purity.

Troubleshooting FAQ: Quinoline Synthesis

Q: I am isolating an uncyclized intermediate instead of the final quinoline. How do I force cyclization? A: This is a known issue, particularly when using ortho-substituted anilines (like salicylaldehyde derivatives) where steric hindrance prevents the final Pictet–Spengler-like cyclization[4]. To resolve this, increase the reaction temperature to 100 °C or switch from a Brønsted acid to a strong Lewis acid like Fe(OTf)3​ [3] to lower the activation barrier for ring closure.

Q: My reaction fails completely when using anilines with strong electron-withdrawing groups (e.g., −CF3​ , −NO2​ ). What catalyst should I use? A: Electron-deficient anilines form highly unreactive imines. Classical Doebner conditions will not work. You must use a strong promoter like BF3​⋅THF with an excess of aldehyde. This forms a transient imine– BF3​ complex that is sufficiently electrophilic to react with the pyruvic acid enol[2].

PART II: The Knoevenagel-Doebner Modification

This modification replaces diethyl malonate with malonic acid to synthesize α,β -unsaturated carboxylic acids. The reaction requires two distinct catalytic functions: condensation and decarboxylation[6].

Causality in Catalyst Selection
  • Piperidine/Pyridine (The Classical System): Piperidine acts as an organocatalyst, forming a highly reactive iminium ion intermediate with the aldehyde[7]. Pyridine acts as both the solvent and a weak base to promote the concerted decarboxylation of the di-acid intermediate[6].

  • β -Alanine / DBU (The Verley Modification): To avoid the toxicity of piperidine and pyridine, β -alanine is used as a primary amine co-catalyst to form the Schiff base, while 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) provides the strong basicity required to drive decarboxylation at ambient or mild temperatures[8].

  • Chitosan (Heterogeneous Base): For researchers prioritizing green chemistry, the primary amino groups on the biopolymer chitosan can act as a solid base catalyst, promoting both condensation and decarboxylation while allowing for simple filtration recovery[9].

Standardized Protocol: Pyridine-Free Synthesis using β -Alanine/DBU

This protocol avoids toxic solvents while maintaining high (E)-stereoselectivity[8].

  • Preparation: Charge a reaction vial with the aldehyde (1.0 mmol) and malonic acid (1.2 mmol).

  • Catalyst Addition: Add β -alanine (20 mol%) and DBU (1.0 equiv) to the mixture.

  • Solvent: Add 2 mL of ethanol or run neat depending on substrate solubility.

  • Reaction: Stir at 50 °C for 4–6 hours. The evolution of CO2​ gas indicates successful decarboxylation.

  • Workup: Acidify the mixture with 1M HCl to pH 2 to precipitate the (E)- α,β -unsaturated carboxylic acid. Filter and wash with cold water.

Troubleshooting FAQ: Knoevenagel-Doebner Modification

Q: My reaction yields a mixture of the target mono-acid and the intermediate di-acid (benzalmalonic acid). How do I force complete decarboxylation? A: Decarboxylation is an entropy-driven process that requires both heat and a suitable base[6]. If you are isolating the di-acid, your base is likely too weak or your temperature is too low. Ensure your solvent (e.g., pyridine) is at reflux, or if using a greener method, ensure a stoichiometric amount of a stronger base like DBU is present[8].

Q: I am observing dimerization of my styrene derivatives when using water as a solvent. Why? A: When changing the solvent from pyridine to water in the Knoevenagel-Doebner reaction of hydroxy-substituted benzaldehydes, the resulting vinylphenols (formed post-decarboxylation) are highly prone to dimerization[10]. To prevent this, avoid aqueous conditions for electron-rich substrates and stick to organic bases or ethanol.

Quantitative Catalyst Comparison Data

Summarized below is a comparative matrix of catalyst systems to aid in rapid experimental design.

Reaction TypeCatalyst SystemPrimary FunctionTypical YieldReaction TimeGreen Chemistry Metric
Quinoline Synthesis Fe(OTf)3​ (15 mol%)Lewis Acid (Imine activation)85-92%3 hHigh (Reusable, low loading)
Quinoline Synthesis p-TSA (10 mol%)Brønsted Acid (Dehydration)80-88%3-4 hHigh (Aqueous/Glycol solvent)
Quinoline Synthesis BF3​⋅THF Strong Lewis Acid (For EWG anilines)75-82%4-6 hLow (Toxic, moisture sensitive)
Knoevenagel-Doebner Piperidine / PyridineIminium formation / Decarboxylation70-90%2-4 hLow (Toxic, high E-factor)
Knoevenagel-Doebner β -Alanine / DBUSchiff base / Strong Base85-95%4-6 hMedium (Mild temps, less toxic)
Knoevenagel-Doebner ChitosanSolid Base (Heterogeneous)80-90%6-8 hVery High (Biopolymer, recyclable)

References

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis. Available at:[Link]

  • Base-mediated exfoliation of quinoline-linked covalent organic frameworks for heavy metal ion adsorption. RSC Publishing. Available at:[Link]

  • One-Pot Synthesis of 2-Phenylquinoline-4-Carboxylic Acid: Iron(III) Trifluoromethanesulfonate Catalysed Doebner Reaction. Scientific.Net. Available at:[Link]

  • A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Taylor & Francis. Available at:[Link]

  • Synthesis, Characterization and Catalytic Application of V2O5/Fe3O4 as Heterogeneous Catalyst for the Synthesis of Quinoline-4-carboxylic acid. Der Pharma Chemica. Available at:[Link]

  • Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study. ACS Publications. Available at:[Link]

  • β -Alanine-DBU: A Highly Efficient Catalytic System for Knoevenagel-Doebner Reaction under Mild Conditions. Scilit. Available at:[Link]

  • Organocatalyzed Decarboxylation of Naturally Occurring Cinnamic Acids: Potential Role in Flavoring Chemicals Production. SCIRP. Available at:[Link]

  • Knoevenagel-Doebner condensation promoted by chitosan as a reusable solid base catalyst. ResearchGate. Available at:[Link]

Sources

Troubleshooting

"work-up procedure for Skraup synthesis of quinolines"

Technical Support Center: Navigating the Skraup Synthesis Work-Up Subtitle: Troubleshooting Guides, FAQs, and Standard Operating Procedures for Quinoline Isolation Introduction Welcome to the Technical Support Center. As...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Navigating the Skraup Synthesis Work-Up Subtitle: Troubleshooting Guides, FAQs, and Standard Operating Procedures for Quinoline Isolation

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who are struggling with the Skraup synthesis. While the reaction itself—a multi-step cascade involving the dehydration of glycerol to acrolein, Michael addition of aniline, cyclization, and oxidation—is a cornerstone of heterocyclic chemistry, the work-up is notoriously unforgiving.

The intense reaction conditions (concentrated sulfuric acid, high heat, and an oxidant like nitrobenzene) inevitably generate a viscous, polymerized acrolein "tar"[1]. This guide provides a causality-driven approach to the work-up, ensuring self-validating protocols that maximize recovery and purity.

Section 1: The Causality of the Skraup Work-Up (Why We Do What We Do)

In the Skraup synthesis, the crude reaction mixture is a complex, highly acidic sludge. It contains the desired quinoline (as a water-soluble sulfate salt), unreacted aniline (also a sulfate salt), unreacted nitrobenzene (if used as the oxidant), and a massive amount of non-volatile tar[2].

You cannot simply extract this mixture with an organic solvent. The acidic tar will cause severe emulsions and physically trap the product. Instead, the work-up relies on a carefully choreographed sequence of pH-modulated steam distillations. By manipulating the acid-base chemistry of the amines, we can selectively distill impurities, liberate the quinoline free base, and leave the tar behind[3].

G A Aniline + Glycerol + H2SO4 + Oxidant B Highly Exothermic Cyclization & Oxidation A->B Heat / FeSO4 C Crude Mixture: Quinoline Sulfate + Tar B->C Reaction Completion D Dilution & Cooling C->D E Basification (NaOH) Liberates Free Base D->E F Steam Distillation Separates from Tar E->F

Logical flow from Skraup reaction conditions to the mandatory steam distillation work-up.

Section 2: Standard Operating Procedure (SOP) - The Self-Validating Work-Up Protocol

This protocol is designed as a self-validating system: each step provides a visual or physical cue confirming success before you proceed to the next[4].

Step 1: Dilution and Acidic Steam Distillation

  • Action: Allow the reaction mixture to cool to ~100°C (do not let it cool to room temperature, or it will solidify into an unmanageable block). Carefully dilute with water. Set up for steam distillation.

  • Causality: At this highly acidic pH, both quinoline and unreacted aniline are protonated (sulfate salts) and non-volatile. Nitrobenzene, however, is neutral and steam-volatile.

  • Validation: Distill until the distillate is completely clear and free of yellow nitrobenzene droplets.

Step 2: Basification (The Critical Exotherm)

  • Action: Cool the acidic residue. Cautiously add a 40% sodium hydroxide (NaOH) solution until the mixture is strongly alkaline (pH > 10).

  • Causality: The NaOH neutralizes the sulfuric acid (highly exothermic) and deprotonates the quinoline and aniline sulfates, liberating them as free bases. The free bases are insoluble in the aqueous salt mixture and will begin to separate[2].

  • Validation: The mixture will boil from the heat of neutralization. A distinct, oily layer of quinoline/aniline will become visible on the surface of the aqueous phase.

Step 3: Basic Steam Distillation

  • Action: Resume steam distillation of the alkaline mixture.

  • Causality: The liberated quinoline and aniline are now steam-volatile. The polymerized tar remains in the distillation flask.

  • Validation: Collect the distillate until it runs clear and no longer smells of quinoline.

Step 4: Diazotization (Destroying Unreacted Aniline)

  • Action: Extract the basic distillate with an organic solvent (e.g., diethyl ether). Evaporate the solvent. Dissolve the crude oil in dilute sulfuric acid, cool to 0–5°C in an ice bath, and add an aqueous solution of sodium nitrite (NaNO₂).

  • Causality: Skraup reactions rarely consume 100% of the aniline. Because aniline and quinoline have similar boiling points, they are difficult to separate by simple distillation. The NaNO₂/H₂SO₄ mixture generates nitrous acid, which selectively reacts with the primary amine (aniline) to form a water-soluble diazonium salt. The tertiary amine (quinoline) does not react[5].

  • Validation: A brief blue color (nitrous acid) may appear and dissipate.

Step 5: Final Extraction and Purification

  • Action: Basify the diazotized mixture with NaOH and extract with an organic solvent. Dry over anhydrous Na₂SO₄, filter, and evaporate. Distill the residue under reduced pressure.

  • Validation: The final product should be a pale yellow to colorless oil that may crystallize upon standing (pure quinoline boils at 237°C at atmospheric pressure).

Workflow Start Crude Acidic Mixture Steam1 1. Steam Distill (Acidic) Removes Nitrobenzene Start->Steam1 Base 2. Basify with 40% NaOH Liberates Quinoline Steam1->Base Steam2 3. Steam Distill (Basic) Separates Quinoline from Tar Base->Steam2 Diazotize 4. H2SO4 + NaNO2 Treatment Destroys Unreacted Aniline Steam2->Diazotize Extract 5. Basify & Extract Yields Pure Quinoline Diazotize->Extract

Comprehensive Skraup work-up workflow including steam distillation and aniline diazotization.

Section 3: Quantitative Yield Expectations

The yield of the Skraup synthesis is highly dependent on the electronic nature of the aniline substituent and the efficiency of the work-up. Below is a summary of expected yields for various substrates.

Starting AnilineProductExpected Yield (%)Work-Up Considerations
AnilineQuinoline84–91%[6]Standard protocol applies. High yield if diazotization is performed correctly.
3-Nitro-4-aminoanisole6-Methoxy-8-nitroquinoline65–76%[7]Product is a solid; can often be isolated by direct filtration after basification, bypassing steam distillation.
m-Nitroaniline5-Nitro- & 7-NitroquinolineMixture[6]Requires careful chromatographic separation post-work-up due to isomer formation.
Substituted Anilines (Strong EWG)Deactivated Quinolines< 20%[8]High tar formation; requires extended steam distillation times to recover the small amount of product.

Section 4: Troubleshooting Guide & FAQs

Q1: My basification step (Step 2) caused the mixture to boil violently and erupt. How do I control this? Answer: The neutralization of concentrated sulfuric acid with 40% NaOH is fiercely exothermic[4].

  • Immediate Action: Ensure your setup is open to the atmosphere (never sealed) and use a blast shield. If a runaway exotherm begins, apply an external ice bath immediately.

  • Prevention: Always dilute the acidic mixture with a large volume of water before adding the NaOH. Add the NaOH slowly via an addition funnel while maintaining vigorous mechanical stirring to prevent localized "hot spots" of base.

Q2: The basic steam distillation is incredibly slow, and I'm collecting massive volumes of water. How do I know when to stop? Answer: Quinoline is denser than pure water, but in a saturated salt solution, it may float. It is only slightly soluble in water, but its steam volatility is moderate[2].

  • Solution: You must maintain a very high flow rate of steam. Because the vapor volume is large, use a highly efficient condenser (e.g., a Graham condenser in a downward distillation setup) to prevent quinoline vapor from blowing past the cooling jacket. Stop the distillation when a 10 mL test tube of the distillate shows no oily droplets and tests negative for basicity.

Q3: My final quinoline product is contaminated with aniline. How do I ensure the diazotization step worked? Answer: Incomplete diazotization is a common failure point.

  • Solution: Ensure the mixture is strictly maintained between 0–5°C. If the temperature rises, the diazonium salt will decompose into phenol, which will co-extract with your quinoline[2]. Use a slight excess of NaNO₂. To verify completion, spot the reaction mixture on starch-iodide paper; an immediate blue-black color confirms the presence of excess nitrous acid, indicating all aniline has been consumed.

Q4: I have a massive amount of tar, and my yield is <20%. What went wrong? Answer: Excessive tar is usually a symptom of the reaction phase, not the work-up, but it makes the work-up exponentially harder[4].

  • Solution: Ensure you are using a moderator like Ferrous Sulfate (FeSO₄). FeSO₄ acts as an oxygen carrier and moderates the violent exothermicity of the nitrobenzene oxidation step[1]. Without it, localized overheating causes the acrolein intermediate to polymerize rapidly into tar rather than undergoing the desired Michael addition. During work-up, if the tar is too thick to stir, you must increase the initial water dilution volume before attempting steam distillation.

References

  • Title: 6-methoxy-8-nitroquinoline - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: Making quinoline - the Skraup synthesis Source: YouTube URL: [Link]

Sources

Optimization

Technical Support Center: Minimizing Self-Condensation in Quinoline Synthesis

For Immediate Release Introduction Welcome to the technical support center for quinoline synthesis. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, actionable...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

Introduction

Welcome to the technical support center for quinoline synthesis. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, actionable solutions to a common and often frustrating challenge: the self-condensation of starting materials. This side reaction can significantly lower the yield and purity of the desired quinoline product, leading to complex purification challenges.[1]

This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments. We will delve into the mechanistic underpinnings of these side reactions and offer field-proven strategies to mitigate them.

Part 1: Understanding the Root Cause: The Aldol Condensation

The primary culprit behind self-condensation in many quinoline syntheses is the aldol condensation reaction.[2] This reaction occurs when an enol or enolate ion reacts with a carbonyl compound to form a β-hydroxyaldehyde or β-hydroxyketone, which can then dehydrate to a conjugated enone.[2] In the context of quinoline synthesis, this often involves the self-reaction of a ketone or aldehyde starting material, competing with the desired reaction with the aniline derivative.

FAQ 1: Under what conditions is aldol self-condensation most prevalent?

Self-condensation is particularly problematic under basic conditions, which promote the formation of enolates.[3] However, it can also occur under acidic conditions, which catalyze the formation of enols.[4] High reaction temperatures can also accelerate the rate of self-condensation.[3][5]

Part 2: Troubleshooting Guides for Specific Quinoline Syntheses

This section provides tailored advice for minimizing self-condensation in three common quinoline synthesis methods: the Friedländer, Doebner-von Miller, and Combes syntheses.

The Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[6] Self-condensation of the methylene-containing reactant is a frequent side reaction.[3]

Q2: My Friedländer synthesis is plagued by low yields and a significant amount of what appears to be self-condensation product from my ketone. How can I address this?

A2: This is a classic issue in the Friedländer synthesis. Here’s a systematic approach to troubleshooting:

  • Catalyst Selection is Key: The choice of catalyst is critical. While base catalysis is common, it can also promote the undesired aldol self-condensation.[3] Consider switching to an acid catalyst. A wide range of acid catalysts, from Brønsted acids like p-toluenesulfonic acid (p-TsOH) and sulfuric acid to Lewis acids like zinc chloride (ZnCl₂), have been successfully employed.[3] In some cases, milder catalysts like iodine have proven effective, even under solvent-free conditions.[7][8]

  • Modify Your Starting Material: A highly effective strategy to circumvent self-condensation under basic conditions is to use an imine analog of the o-aniline.[9] This modification prevents the ketone from reacting with itself.

  • Control Reaction Temperature: Excessive heat can favor side reactions.[3] Aim for the lowest temperature at which the reaction proceeds at a reasonable rate. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid prolonged heating after the starting materials have been consumed.[8]

  • Slow Addition of Reagents: If using an unsymmetrical ketone where regioselectivity is also a concern, slow, dropwise addition of the ketone to the reaction mixture can help minimize its self-reaction.[8]

This protocol outlines a general procedure for screening different catalysts to optimize your reaction and minimize self-condensation.

  • Reaction Setup: In separate, dry round-bottom flasks equipped with magnetic stirrers and reflux condensers, add the o-aminoaryl aldehyde or ketone (1.0 eq) and the chosen solvent.

  • Catalyst Addition: To each flask, add a different catalyst (e.g., p-TsOH, ZnCl₂, iodine) in a catalytic amount (typically 5-10 mol%).

  • Reactant Addition: Add the α-methylene carbonyl compound (1.1 eq).

  • Reaction: Heat the mixtures to a moderate temperature (e.g., 80-100 °C) and monitor the progress by TLC.

  • Work-up and Analysis: Once the reaction is complete, cool the mixtures, and perform an appropriate work-up (e.g., quenching with a basic solution and extraction with an organic solvent).[5] Analyze the crude product by techniques like NMR or GC-MS to determine the ratio of the desired quinoline to the self-condensation byproduct.

The Doebner-von Miller Reaction

This method utilizes α,β-unsaturated carbonyl compounds, which can be formed in situ from the aldol condensation of aldehydes or ketones.[10] This in situ formation can lead to polymerization and tar formation, a significant side reaction.[11]

Q3: My Doebner-von Miller reaction is producing a lot of tar and very little of my desired quinoline. What's causing this and how can I fix it?

A3: Tar formation is a well-known challenge in the Doebner-von Miller synthesis, arising from the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated carbonyl compound.[11] Here are some strategies to mitigate this:

  • Controlled Reagent Addition: Slowly add the α,β-unsaturated carbonyl compound to the heated acidic solution containing the aniline.[11] This helps to manage the exothermic nature of the reaction and minimizes the concentration of the unsaturated carbonyl available for polymerization.

  • Temperature Optimization: Excessive heat is a major contributor to tar formation.[11] Maintain the lowest possible temperature that allows the reaction to proceed efficiently.

  • Use of a Biphasic System: Sequestering the α,β-unsaturated carbonyl in a non-polar organic solvent like toluene, while the aniline is in an acidic aqueous phase, can significantly reduce polymerization.[11]

  • Protecting Groups: Employing an acetal of the α,β-unsaturated aldehyde (e.g., acrolein diethyl acetal) can prevent polymerization. The acetal is hydrolyzed in situ under the acidic conditions to generate the reactive aldehyde as needed.[11]

G start Low Yield & Tar Formation cond1 Is reagent addition controlled? start->cond1 step1 Implement slow, dropwise addition of α,β-unsaturated carbonyl cond1->step1 No cond2 Is the reaction temperature optimized? cond1->cond2 Yes step1->cond2 step2 Lower the reaction temperature and monitor by TLC cond2->step2 No cond3 Is a biphasic system in use? cond2->cond3 Yes step2->cond3 step3 Consider a toluene/aqueous acid biphasic system cond3->step3 No cond4 Is a protecting group strategy viable? cond3->cond4 Yes step3->cond4 step4 Use an acetal of the α,β-unsaturated aldehyde cond4->step4 No end Improved Yield and Purity cond4->end Yes step4->end

Caption: Troubleshooting workflow for the Doebner-von Miller reaction.

The Combes Synthesis

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[12] While self-condensation of the aniline is not the primary concern, side reactions involving the β-diketone can occur.

Q4: I'm observing unexpected byproducts in my Combes synthesis. Could this be related to a self-condensation type of reaction?

A4: While less common than in the Friedländer synthesis, self-condensation of the β-diketone can occur, especially if the reaction conditions are not optimized.[5] More critically, the electronic properties of your aniline can significantly impact the reaction's success. Electron-withdrawing groups on the aniline can deactivate the ring, making the desired cyclization step more difficult and potentially allowing side reactions to become more prominent.[5][13]

Strategies for a Cleaner Combes Synthesis:

  • Ensure a Strong Acid Catalyst: The Combes synthesis typically requires a strong acid like concentrated sulfuric acid to promote the electrophilic cyclization.[12]

  • Optimal Temperature for Cyclization: After the initial condensation to form the enamine intermediate, sufficient heating is necessary to drive the cyclization and dehydration to the final quinoline product.[5]

  • Substrate Reactivity: Be mindful of the electronic nature of your aniline. If you are using a substrate with strong electron-withdrawing groups, you may need to employ more forcing conditions or consider an alternative synthetic route.[13]

Part 3: Data-Driven Decisions: A Comparative Table

To assist in your experimental design, the following table summarizes key parameters and considerations for minimizing self-condensation in the discussed quinoline syntheses.

Synthesis MethodPrimary Self-Condensation ConcernKey Mitigation StrategiesRecommended Catalyst Type
Friedländer Self-condensation of the α-methylene carbonyl compound.[3]Catalyst choice, use of imine analogs, temperature control, slow addition of reagents.[3][8][9]Acid catalysts (p-TsOH, ZnCl₂, Iodine).[3][7][8]
Doebner-von Miller Polymerization of the α,β-unsaturated carbonyl compound.[11]Slow reagent addition, temperature control, biphasic systems, use of protecting groups.[11]Strong Brønsted or Lewis acids (HCl, H₂SO₄, SnCl₄).[11][14]
Combes Less common, but can involve the β-diketone. Deactivation of aniline is a greater concern.[5][13]Use of a strong acid catalyst, ensuring sufficient temperature for cyclization.[5][12]Strong acids (H₂SO₄).[12]

Part 4: Advanced Strategies and Future Outlook

The field of organic synthesis is continually evolving, with a strong emphasis on developing milder and more efficient reaction conditions.

Q5: Are there any modern catalytic systems that are particularly effective at minimizing self-condensation in quinoline synthesis?

A5: Yes, significant progress has been made in this area. For the Friedländer synthesis, a variety of modern catalysts have been shown to be highly effective and often operate under milder conditions, which inherently reduces the likelihood of side reactions. These include:

  • Metal Triflates: Bismuth triflate (Bi(OTf)₃) and Zirconium triflate (Zr(OTf)₄) have been used to catalyze the Friedländer condensation with high efficiency in environmentally friendly solvents like ethanol-water mixtures.[15]

  • Ionic Liquids: Certain sulfonic acid-functionalized ionic liquids can act as both the solvent and the catalyst, promoting the reaction under mild, metal-free conditions.[15]

  • Nanocatalysts: Various nanocatalysts have been developed that offer high surface area and catalytic activity, often allowing for lower reaction temperatures and shorter reaction times.[16]

These advanced catalytic systems not only help to minimize self-condensation but also align with the principles of green chemistry by reducing the need for harsh reagents and solvents.[17]

Conclusion

Minimizing self-condensation side reactions in quinoline synthesis is a multifaceted challenge that requires a systematic and informed approach. By understanding the underlying reaction mechanisms, carefully selecting catalysts, and optimizing reaction conditions, researchers can significantly improve the yield and purity of their desired quinoline products. This technical support guide provides a foundation for troubleshooting these common issues, and we encourage you to consult the cited literature for more detailed information.

References

  • Gassman, P. G., & Sancilio, D. R. (1982). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry, 47(20), 3823–3829.
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Available at: [Link]

  • Grokipedia. Combes quinoline synthesis. Available at: [Link]

  • Wikipedia. Combes quinoline synthesis. Available at: [Link]

  • National Institutes of Health. Different catalytic approaches of Friedländer synthesis of quinolines. Available at: [Link]

  • IJFMR. Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Available at: [Link]

  • Chemistry LibreTexts. Aldol Condensation. Available at: [Link]

  • Scribd. Combes Quinoline Synthesis Overview | PDF. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Available at: [Link]

  • ResearchSpace. Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. Available at: [Link]

  • ResearchGate. Effects of time and temperature on the Friedländer quinoline synthesis... Available at: [Link]

  • Organic Reactions. The Friedländer Synthesis of Quinolines. Available at: [Link]

  • Indian Academy of Sciences. An efficient synthesis of quinolines under solvent-free conditions. Available at: [Link]

  • J&K Scientific LLC. Friedländer Synthesis. Available at: [Link]

  • National Institutes of Health. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Available at: [Link]

  • National Institutes of Health. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available at: [Link]

  • arXiv.org. Low temperature formation of pyridine and (iso)quinoline via neutral neutral reactions. Available at: [Link]

  • Wikipedia. Friedländer synthesis. Available at: [Link]

  • National Institutes of Health. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]

  • Unknown Source. Quinoline.
  • MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Available at: [Link]

  • Wikipedia. Doebner–Miller reaction. Available at: [Link]

  • YouTube. Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of Quinoline Derivatives

Introduction: The Critical Role of Purity in Quinoline Derivatives Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Quinoline Derivatives

Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, including anti-malarial, anti-cancer, and anti-inflammatory agents.[1][2] The efficacy, safety, and physical properties of these compounds are intrinsically linked to their purity. Recrystallization is a powerful and widely used technique for purifying solid organic compounds, leveraging differences in solubility to separate the desired product from impurities.[3][4]

This guide serves as a comprehensive technical support center for researchers, scientists, and drug development professionals. It provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific challenges encountered when purifying quinoline derivatives by recrystallization.

Foundational Principles: Why Quinolines Are Unique

A successful recrystallization hinges on selecting a solvent that dissolves the compound when hot but not when cold.[3][5][6] For quinoline derivatives, several key characteristics must be considered:

  • Basicity: The nitrogen atom in the quinoline ring is weakly basic (pKa of the conjugate acid is ~4.85).[7] This allows for a powerful purification strategy: pH manipulation. In acidic conditions, the nitrogen can be protonated to form a salt, which is typically much more soluble in polar solvents like water or ethanol.[8] Conversely, in its neutral, free-base form, the derivative is more soluble in less polar organic solvents.[8]

  • Polarity Range: Quinoline derivatives span a wide range of polarities depending on their substitution patterns. This diversity means there is no single "best" solvent; the choice must be tailored to the specific molecule.[8]

  • Aromaticity: The fused aromatic ring system allows for π-π stacking interactions, which can influence both solubility and crystal lattice formation.[9]

Workflow for Solvent System Selection

The following diagram illustrates a logical workflow for identifying a suitable solvent or solvent system for your quinoline derivative.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mixed-Solvent & Advanced Techniques cluster_2 Phase 3: Final Method Start Start: Crude Quinoline Derivative TestSingle Test solubility in various single solvents (e.g., Ethanol, Acetone, Toluene, Hexane) Start->TestSingle IdealSolvent Ideal Solvent Found? (High solubility hot, low solubility cold) TestSingle->IdealSolvent TestMixed Test mixed-solvent systems (e.g., Ethanol/Water, Hexane/Ethyl Acetate) IdealSolvent->TestMixed No Proceed Proceed with Single-Solvent Recrystallization IdealSolvent->Proceed Yes ConsiderPH Consider pH Adjustment (For polar/aqueous systems) TestMixed->ConsiderPH ProceedMixed Proceed with Mixed-Solvent Recrystallization TestMixed->ProceedMixed SaltFormation Consider Salt Formation (For oily or difficult-to-crystallize compounds) ConsiderPH->SaltFormation ProceedSalt Proceed with Purification via Salt Formation SaltFormation->ProceedSalt

Caption: A logical workflow for selecting a recrystallization method.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the recrystallization of quinoline derivatives in a practical Q&A format.

Issue: No Crystals Are Forming Upon Cooling

Q: I've dissolved my compound in hot solvent and let it cool, but the solution remains clear. What's happening?

A: This is a classic case of either using too much solvent or the solution being supersaturated.[10] Here’s how to address it:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[10][11]

    • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution. A "seed crystal" provides a template for further crystallization.[11]

  • Reduce Solvent Volume: This is the most common reason for crystallization failure. Gently heat the solution to boil off some of the solvent, thereby increasing the solute concentration.[12] Once the volume is reduced, allow the solution to cool slowly again.

  • Cool to a Lower Temperature: If crystals don't form at room temperature, try placing the flask in an ice bath or a refrigerator.[11][13] However, be aware that rapid cooling can sometimes lead to smaller, less pure crystals.[13]

Issue: The Compound "Oils Out" Instead of Forming Crystals

Q: As my solution cools, my product separates as a sticky oil, not as solid crystals. How can I fix this?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too saturated or cools too quickly.[13][14] Impurities can also lower the melting point of the mixture, contributing to this issue.[11]

  • Re-heat and Add More Solvent: The most reliable solution is to heat the mixture until the oil redissolves completely. Then, add a small amount of additional hot solvent to decrease the saturation level.[11][15] Allow this less-concentrated solution to cool more slowly.

  • Lower the Solvent Boiling Point: The issue may be that the boiling point of your solvent is higher than the melting point of your compound.[15][13] Select a different solvent with a lower boiling point.

  • Vigorous Stirring: As the oil begins to form, stirring the solution vigorously can sometimes break the oil into tiny droplets that may act as nuclei for crystallization.[15][13]

Issue: The Recrystallized Product is Still Impure or Colored

Q: I've completed the recrystallization, but my final product is still colored, or analysis shows it's impure. What should I do?

A: This indicates that the chosen solvent did not effectively separate the impurity or that the impurity was trapped in the crystal lattice.

  • For Colored Impurities: If the pure compound should be colorless or pale yellow, colored impurities can often be removed with activated carbon (decolorizing charcoal). Add a very small amount of charcoal to the hot solution, swirl for a few minutes, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[15] Caution: Using too much charcoal can adsorb your desired product, reducing the yield.[12]

  • Slow Down Crystallization: Rapid crystal growth can trap impurities within the crystal lattice.[12] Ensure the solution cools slowly and without disturbance. Insulating the flask can help.

  • Repeat the Recrystallization: A second recrystallization in fresh solvent is often necessary to achieve high purity.

Issue: My Quinoline Derivative is an Oil and Won't Crystallize

Q: My purified compound is a persistent oil at room temperature. How can I purify it and get a solid?

A: Many quinoline derivatives, particularly free bases, can be low-melting solids or oils. A highly effective technique for both purification and solidification is to convert the basic quinoline derivative into a crystalline salt.[16]

  • Form a Hydrochloride Salt: Dissolve the oily compound in a suitable solvent like isopropanol, ethanol, or diethyl ether. Slowly add a solution of HCl in the same or a miscible solvent (e.g., HCl in ether). The hydrochloride salt will often precipitate as a well-defined crystalline solid, which can be collected by filtration.[16]

  • Form a Picrate Salt: Picric acid forms highly crystalline salts with many basic compounds, including quinolines.[16] These can be easily filtered and purified. The free base can then be regenerated by treating the purified picrate salt with a base (like aqueous sodium hydroxide) and extracting it into an organic solvent.[16]

Troubleshooting Decision Tree

This diagram provides a systematic approach to troubleshooting common recrystallization problems.

cluster_NoCrystals Solution for 'No Crystals' cluster_OilingOut Solution for 'Oiling Out' cluster_LowYield Solution for 'Low Yield' cluster_Impure Solution for 'Impure Product' Start Start: Cooled Solution Problem What is the issue? Start->Problem NoCrystals No Crystals Formed Problem->NoCrystals Clear Solution OilingOut Compound 'Oils Out' Problem->OilingOut Liquid Droplets LowYield Low Yield Problem->LowYield Few Crystals Impure Product Still Impure Problem->Impure Colored/Contaminated Sol_NC1 1. Scratch flask inner wall NoCrystals->Sol_NC1 Sol_OO1 1. Re-heat to dissolve oil OilingOut->Sol_OO1 Sol_LY1 Check if too much solvent was used LowYield->Sol_LY1 Sol_IP1 Use decolorizing charcoal (for color) Impure->Sol_IP1 Sol_NC2 2. Add a seed crystal Sol_NC1->Sol_NC2 Sol_NC3 3. Reduce solvent volume (boil off) Sol_NC2->Sol_NC3 Sol_NC4 4. Cool in an ice bath Sol_NC3->Sol_NC4 Sol_OO2 2. Add more hot solvent Sol_OO1->Sol_OO2 Sol_OO3 3. Cool solution more slowly Sol_OO2->Sol_OO3 Sol_OO4 4. Change to a lower-boiling solvent Sol_OO3->Sol_OO4 Sol_LY2 Recover 'second crop' from mother liquor Sol_LY1->Sol_LY2 Sol_LY3 Ensure minimal rinsing with ice-cold solvent Sol_LY2->Sol_LY3 Sol_IP2 Ensure slow, undisturbed cooling Sol_IP1->Sol_IP2 Sol_IP3 Perform a second recrystallization Sol_IP2->Sol_IP3 Sol_IP4 Consider chromatography Sol_IP3->Sol_IP4

Caption: A logical diagram for troubleshooting common crystallization issues.[2]

Detailed Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This method is used when a single solvent with a high-temperature coefficient for the compound is identified (dissolves well when hot, poorly when cold).[3]

  • Dissolution: Place the crude quinoline derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to a gentle boil while stirring. Continue adding small portions of hot solvent until the compound just dissolves completely.[14] Avoid adding a large excess of solvent, as this will reduce your yield.[17]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat the filtration apparatus (stemless funnel and receiving flask) with hot solvent vapor to prevent premature crystallization in the funnel.[15][18]

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly and undisturbed to room temperature. Crystal formation should occur during this time.[19]

  • Maximizing Yield: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the precipitation of the product.[2]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities.

  • Drying: Allow the crystals to air dry on the filter or dry them further in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization (Solvent/Antisolvent)

This technique is ideal when no single solvent is suitable. It uses a pair of miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "antisolvent").[20][21] Common pairs for quinoline derivatives include n-hexane/ethyl acetate or ethanol/water.[11][16]

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent.

  • Addition of Antisolvent: While keeping the solution hot, add the "antisolvent" dropwise until the solution becomes faintly cloudy (turbid).[2][20] This cloudiness indicates the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.[20]

  • Cooling and Collection: Allow the solution to cool slowly, as described in the single-solvent protocol. Collect, wash, and dry the resulting crystals.

Data Summary: Common Solvents for Quinoline Derivatives

The choice of solvent is highly dependent on the specific substituents on the quinoline ring. The following table provides general guidance.

Derivative Polarity Good "Solvent" Candidates Good "Antisolvent" Candidates Common Solvent Pairs Notes
Non-polar Toluene, Dichloromethane, Ethyl Acetate, AcetoneHexane, Pentane, Heptanen-Hexane/Ethyl Acetate, Toluene/HexaneGood for derivatives with alkyl or aryl substituents.[11][22]
Medium Polarity Ethanol, Isopropanol, AcetoneWater, n-HexaneEthanol/Water, Acetone/WaterEthanol is often an excellent first choice for many quinoline derivatives.[11]
Polar Methanol, Ethanol, Water, Acetic AcidDiethyl Ether, Dichloromethane, AcetoneMethanol/AcetoneUseful for derivatives with hydroxyl, amino, or carboxyl groups. pH adjustment can be very effective here.[8]
General Purpose Ethanol, Toluene, DMSOWater, HexanesEthanol/Water, Toluene/HexaneQuinoline itself is soluble in most organic solvents and dissolves in hot water.[7][11]

Frequently Asked Questions (FAQs)

Q1: How does pH affect the solubility of my quinoline derivative? A1: The basic nitrogen atom in the quinoline ring system can be protonated in acidic conditions to form a cationic salt. This salt is generally much more soluble in polar protic solvents like water and alcohols. Adjusting the pH with a small amount of acid (e.g., HCl, acetic acid) can dramatically improve solubility for recrystallization from aqueous systems.[8]

Q2: When should I choose column chromatography over recrystallization? A2: Recrystallization is excellent for removing small amounts of impurities from a large amount of solid product, especially if the impurities have very different solubility profiles. Column chromatography is preferred when impurities have similar solubility to the product, when purifying multi-component mixtures, or when dealing with compounds that are oils at room temperature and do not form crystalline salts easily.[16]

Q3: What are some "green" solvent options for quinoline derivative recrystallization? A3: Ethanol is a good, relatively benign choice for many derivatives.[11] For some syntheses and purifications, glycerol has been shown to be an effective and environmentally friendly medium.[8][23] Water, when used in a mixed-solvent system (e.g., with ethanol), is also a green choice.

Q4: How much solvent should I use to start? A4: It is normal to use between 10-50 times as much solvent as your sample. A good visual guide is to use a flask where your solid sample just covers the bottom in a thin layer.[19] The goal is to use the minimum amount of hot solvent to fully dissolve the compound.[17]

References

  • Overcoming poor solubility of quinoline deriv
  • Technical Support Center: Optimizing Solvent Systems for Quinoline Synthesis and Purific
  • An In-depth Technical Guide to the Solubility of Substituted Quinolines in Organic Solvents - Benchchem.
  • Mixed-solvent recrystallisation - Chemistry Teaching Labs - University of York.
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
  • Synthesis & Characterization of Biologically Important Quinoline & It's Deriv
  • Addressing challenges in the purification of quinoline deriv
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center.
  • The Art and Science of Choosing the Right Recrystallization Solvent - Ore
  • Recrystalliz
  • 7.
  • recrystalliz
  • Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Deriv
  • 3.6F: Troubleshooting - Chemistry LibreTexts.
  • Technical Support Center: Optimizing Recrystallization and Purific
  • Quinolines | SCBT - Santa Cruz Biotechnology.
  • Recrystalliz
  • Recrystallization and hot filtr
  • Hot Filtr
  • Recrystalliz
  • Synthesis and Basicity Studies of Quinolino[7,8-h]quinoline Derivatives - ACS Public
  • Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl)
  • Scientia Research Library Journal of Applied Chemistry, 2023, 11 (2)

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Optimization

Technical Support Center: Scaling Up the Synthesis of 5,7-Dichloro-2-methyl-4-quinolinol

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanical, thermodynamic, and kinetic realities of scaling up the synthesis of 5,7-dichloro-2...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanical, thermodynamic, and kinetic realities of scaling up the synthesis of 5,7-dichloro-2-methyl-4-quinolinol.

While the Conrad-Limpach reaction is a staple of heterocyclic chemistry, scaling it from the bench to the pilot plant introduces severe challenges, including extreme thermal hazards, competing thermodynamic pathways, and difficult product isolation[1]. This guide provides self-validating protocols, troubleshooting decision trees, and causal explanations to ensure your scale-up is safe, high-yielding, and reproducible.

Process Visualizations

Scale-Up Workflow

The following diagram outlines the optimized two-step macroscopic workflow, transitioning from the initial Dean-Stark condensation to the high-temperature thermal cyclization.

Workflow A 3,5-Dichloroaniline + Ethyl Acetoacetate B Dean-Stark Condensation (Toluene, 110°C, p-TsOH) A->B C Intermediate: Ethyl 3-(3,5-dichloroanilino)crotonate B->C D Thermal Cyclization (Dowtherm A, 245-250°C) C->D E Controlled Cooling & Precipitation (20°C) D->E F Filtration & Solvent Wash (Heptane/EtOAc) E->F G 5,7-Dichloro-2-methyl-4-quinolinol (Pure Product) F->G

Scale-up workflow for 5,7-dichloro-2-methyl-4-quinolinol via Conrad-Limpach synthesis.

Self-Validating Experimental Protocols

To guarantee trustworthiness, this protocol is designed as a self-validating system . Every critical step includes physical and chemical In-Process Controls (IPCs) that prove the reaction is proceeding correctly before you move to the next phase.

Phase 1: Condensation (Schiff Base / Enamine Formation)

Objective: Form the intermediate ethyl 3-(3,5-dichloroanilino)crotonate.

  • Charge: To a jacketed reactor, add 3,5-dichloroaniline (1.0 eq), ethyl acetoacetate (1.1 eq), and catalytic p-toluenesulfonic acid (0.05 eq) in toluene (5 volumes).

  • React: Heat the mixture to reflux (approx. 110°C) under a nitrogen atmosphere. Utilize a Dean-Stark apparatus to continuously remove the water of condensation[2].

    • Causality: The reaction is an equilibrium. Toluene forms a perfect azeotrope with water, driving the reaction forward. p-TsOH activates the ester carbonyl for nucleophilic attack.

  • Self-Validation (IPC 1): Monitor the water volume in the Dean-Stark trap. The theoretical yield of water is exactly 1.0 equivalent. The reaction is complete only when water evolution ceases entirely and HPLC confirms <2% residual 3,5-dichloroaniline.

  • Concentrate: Distill off the toluene under reduced pressure to yield the crude enamine as a viscous oil. Do not purify further; proceed directly to Phase 2.

Phase 2: Thermal Cyclization (Conrad-Limpach)

Objective: Intramolecular cyclization to form the 4-quinolinol core.

  • Pre-heat: In a separate, high-temperature reactor, heat Dowtherm A (10 volumes) to 245–250°C under a vigorous nitrogen sparge[1].

  • Addition: Dilute the crude enamine from Phase 1 in a minimal amount of warm Dowtherm A (to reduce viscosity) and add it dropwise to the 250°C reactor over 1–2 hours.

    • Causality: Dropwise addition into pre-heated solvent is the most critical step. It kinetically favors the 4-quinolone (Conrad-Limpach pathway) over the thermodynamically stable 2-quinolone (Knorr pathway), which forms if the mixture is heated slowly through the 150°C regime.

  • Self-Validation (IPC 2): The cyclization releases exactly 1.0 equivalent of ethanol. Monitor the overhead condenser; rapid ethanol flashing should be visible. Cessation of ethanol distillation is the primary physical indicator of reaction completion.

  • Hold: Maintain 250°C for 30 minutes post-addition, then begin controlled cooling.

Phase 3: Isolation and Purification
  • Precipitate: Cool the reaction mixture gradually to 20°C. The 5,7-dichloro-2-methyl-4-quinolinol will crystallize out of the Dowtherm A.

  • Filter & Wash: Filter the suspension. Wash the filter cake extensively with heptane (3 x 2 volumes).

    • Causality: Dowtherm A (bp 258°C) cannot be removed by vacuum drying. Heptane effectively dissolves residual Dowtherm A while the highly polar quinolinol remains completely insoluble.

  • Self-Validation (IPC 3): Perform GC-MS on the final heptane wash filtrate. It must show <1% residual Dowtherm A before the cake is transferred to the vacuum oven. Dry at 60°C to constant weight.

Troubleshooting & FAQs

Troubleshooting Decision Tree

Troubleshooting Q1 Issue: Low Yield of 4-Quinolinol Q2 High levels of 2-quinolone byproduct? Q1->Q2 S1 Increase addition rate to pre-heated Dowtherm A (>240°C) Q2->S1 Yes Q3 Excessive tarry/black polymeric byproducts? Q2->Q3 No S2 Ensure strict N2 sparging and reduce residence time Q3->S2 Yes S3 Check enamine purity before cyclization step Q3->S3 No

Troubleshooting decision tree for low cyclization yields during scale-up.

Frequently Asked Questions

Q: Why is my cyclization yielding a mixture of isomers? A: With 3,5-dichloroaniline, you cannot get a mixture of regional isomers because the starting aniline is symmetric at the ortho positions[2]. Both ortho positions (C2 and C6 on the aniline ring) are equivalent, meaning cyclization exclusively yields the 5,7-dichloro isomer. If you are detecting an isomer via HPLC, it is almost certainly the 2-quinolone (Knorr product). This occurs if the enamine is exposed to intermediate temperatures (150–200°C) for too long. Ensure your Dowtherm A is pre-heated to >240°C before addition.

Q: How can I safely scale up the 250°C Dowtherm A step without specialized high-pressure equipment? A: The Conrad-Limpach reaction is traditionally run at atmospheric pressure under refluxing high-boiling solvents[1]. However, at a pilot scale, handling 250°C fluids is a severe thermal hazard. Ensure your reactor utilizes a hot oil jacket rated for >300°C and maintain a vigorous nitrogen sweep to prevent auto-ignition. Alternatively, continuous flow microreactors using supercritical ethanol are emerging as a safer, highly scalable alternative to batch Dowtherm A processes, allowing for rapid heating and shorter residence times[3].

Q: My product is contaminated with residual Dowtherm A. How do I remove it efficiently? A: Dowtherm A is a eutectic mixture of biphenyl and diphenyl ether with a boiling point of 258°C, making it impossible to remove via standard vacuum drying. You must displace it mechanically through solvent washing. Reslurry the crude filter cake in heptane or ethyl acetate. Refer to Table 2 below for solvent selection.

Quantitative Process Data

Table 1: Temperature Effect on Regioselectivity (Conrad-Limpach vs. Knorr)

Data illustrates the kinetic vs. thermodynamic control during the cyclization of ethyl 3-(3,5-dichloroanilino)crotonate.

Addition Temperature (°C)4-Quinolinol Yield (%)2-Quinolone Yield (%)Tarry Byproducts (%)
150157510
200454015
250 (Optimized) 88 < 2 10
28065< 134
Table 2: Solvent Washing Efficiency for Dowtherm A Removal (50L Scale)

Comparison of displacement solvents for final product isolation.

Wash SolventBoiling Point (°C)Dowtherm A Removal EfficiencyProduct Loss (Solubility)Safety Profile at Scale
Hexane68ModerateVery LowHigh Flammability
Heptane 98 High Low Moderate Flammability
Acetone56Very HighModerate (5-8%)High Flammability
Ethyl Acetate77ExcellentModerate (3-5%)Moderate Flammability

References

  • Kinetic study of the microflow synthesis of 4-hydroxyquinoline in supercritical ethanol Source: SciSpace URL:3

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: MDPI URL:1

  • New Scalable Synthetic Routes to ELQ-300, ELQ-316, and Other Antiparasitic Quinolones | Organic Process Research & Development Source: ACS Publications URL:2

  • Validating 3,5-Dichloroaniline as a Biomarker for Pesticide Exposure: A Comparative Guide Source: Benchchem URL:4

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating the Anticancer Activity of 5,7-dichloro-2-methyl-4-quinolinol In Vitro

This guide will compare the validation workflow for our target compound against established chemotherapeutic agents, Doxorubicin and Cisplatin, and a structurally related quinoline compound, providing context for the exp...

Author: BenchChem Technical Support Team. Date: March 2026

This guide will compare the validation workflow for our target compound against established chemotherapeutic agents, Doxorubicin and Cisplatin, and a structurally related quinoline compound, providing context for the expected outcomes. We will detail the core assays required to build a robust data package: cytotoxicity, apoptosis, cell cycle analysis, and cell migration.

Overall Validation Workflow

The validation process follows a logical progression from broad cytotoxicity screening to more detailed mechanistic studies. This tiered approach ensures that resources are focused on compounds that show initial promise.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Synthesis A Compound Synthesis & Characterization B Cytotoxicity Screening (MTT Assay) A->B C Determine IC50 Values Across Multiple Cell Lines B->C D Apoptosis Assay (Annexin V / PI) C->D Compound shows potent cytotoxicity E Cell Cycle Analysis (PI Staining) C->E F Cell Migration/Invasion Assay (Transwell) C->F G Build Comprehensive Profile of Anticancer Activity D->G E->G F->G

Caption: High-level workflow for in vitro validation of an anticancer compound.

Comparative Cytotoxicity Analysis (MTT Assay)

Expertise & Rationale: The first critical step is to determine if 5,7-dichloro-2-methyl-4-quinolinol possesses cytotoxic (cell-killing) or cytostatic (growth-inhibiting) properties. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity.[5] Viable cells with active metabolism contain mitochondrial dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt into an insoluble purple formazan product.[6] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50) – the concentration of the drug that inhibits 50% of cell growth or viability.[7]

We will compare the potency of our test compound against Doxorubicin and Cisplatin, two widely used chemotherapeutic agents with well-characterized IC50 values across numerous cell lines.[7][8] It is crucial to note that IC50 values can vary significantly between labs and even between experiments due to factors like cell passage number and assay conditions, making the inclusion of standard controls essential for data interpretation.[8][9]

Comparative IC50 Data

The following table presents established IC50 values for comparator compounds and provides a target range for 5,7-dichloro-2-methyl-4-quinolinol, based on data from structurally related molecules.[10][11]

CompoundCancer Cell LineTreatment DurationIC50 (µM)Reference
5,7-dichloro-2-methyl-4-quinolinol HepG2 (Liver) 48h Target: < 15 Hypothetical
5,7-dichloro-2-methyl-4-quinolinol MCF-7 (Breast) 48h Target: < 10 Hypothetical
5,7-dichloro-2-methyl-4-quinolinol A549 (Lung) 48h Target: < 15 Hypothetical
[Fe(ClMQ)2Cl]HepG2 (Liver)48h5.04[10]
[Fe(ClMQ)2Cl]A549 (Lung)48h14.35[10]
DoxorubicinMCF-7 (Breast)48h~1.2 - 4.0[12][13]
DoxorubicinHepG2 (Liver)72h~0.1 - 0.5[14]
CisplatinA549 (Lung)48h~7.5[15]
CisplatinHeLa (Cervical)48-72h~5.0 - 15.0[8]
*Note: [Fe(ClMQ)2Cl] is an iron(III) complex with 5,7-dichloro-2-methyl-8-quinolinol (an isomer of the parent ligand of our target compound).
Detailed Protocol: MTT Assay

This protocol is optimized for adherent cells in a 96-well plate format.

  • Cell Seeding:

    • Harvest and count cells (e.g., MCF-7, A549).

    • Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare a 2X stock solution of 5,7-dichloro-2-methyl-4-quinolinol and control drugs (e.g., Doxorubicin) in culture medium. Perform a serial dilution to create a range of concentrations (e.g., 0.1 µM to 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the drug-containing medium. Include "vehicle control" (e.g., DMSO) and "medium only" (blank) wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[6][16]

    • Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[5][17]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[12][16]

    • Place the plate on an orbital shaker for 15 minutes in the dark to ensure complete dissolution of the crystals.[6]

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or 650 nm can be used to subtract background noise.[6][18]

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Mechanism of Cell Death: Apoptosis Assay

Expertise & Rationale: A potent anticancer compound should ideally induce programmed cell death (apoptosis) rather than necrosis, which can cause inflammation. The Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting and differentiating apoptosis from necrosis using flow cytometry.[19] In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS flips to the outer leaflet where it can be detected by fluorescently-labeled Annexin V.[20][21] Propidium Iodide (PI) is a nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[22]

Caption: Quadrant analysis of an Annexin V/PI flow cytometry assay.

Detailed Protocol: Annexin V/PI Staining
  • Cell Treatment:

    • Seed 1 x 10^6 cells in a T25 flask or 6-well plate and treat with 5,7-dichloro-2-methyl-4-quinolinol at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting:

    • Collect the culture supernatant, which contains floating apoptotic cells.

    • Gently wash the adherent cells with PBS, then detach them using trypsin.

    • Combine the detached cells with their corresponding supernatant. This step is critical to ensure all apoptotic cells are collected.[20][21]

    • Centrifuge the cell suspension at 300-600 x g for 5 minutes and discard the supernatant.[22]

  • Washing:

    • Wash the cell pellet twice with cold PBS to remove any residual medium. Centrifuge after each wash.[20][21]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 2 µL of Propidium Iodide (PI) solution. Gently vortex the cells.

    • Incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples immediately (within 1 hour) by flow cytometry. Acquire at least 10,000 events per sample for statistical significance.

Effect on Cell Proliferation: Cell Cycle Analysis

Expertise & Rationale: Many anticancer drugs exert their effect by disrupting the cell division cycle, causing arrest at specific checkpoints (G1, S, or G2/M phase), which can subsequently lead to apoptosis. Propidium Iodide (PI) staining is a reliable method to analyze the cell cycle distribution. PI is a fluorescent intercalating agent that binds stoichiometrically to double-stranded DNA.[23] Because the DNA content of a cell doubles as it progresses from G1 to G2/M phase, the intensity of PI fluorescence is directly proportional to the stage of the cell cycle.[23] This requires the cells to be fixed (typically with ethanol) to permeabilize the membranes for the dye to enter.[23][24] Treatment with RNase is essential as PI can also bind to double-stranded RNA, which would otherwise interfere with the DNA-specific signal.[25]

G G1 G1 Phase (2n DNA) S S Phase (Synthesis) G1->S G1/S Checkpoint G2 G2 Phase (4n DNA) S->G2 M M Phase (Mitosis) G2->M G2/M Checkpoint M->G1

Caption: The four main phases of the eukaryotic cell cycle.

Detailed Protocol: Propidium Iodide Staining
  • Cell Treatment & Harvesting:

    • Culture and treat cells with 5,7-dichloro-2-methyl-4-quinolinol as described in the apoptosis protocol.

    • Harvest approximately 1-2 x 10^6 cells per sample by trypsinization.

  • Fixation:

    • Wash the cell pellet once with cold PBS.

    • Resuspend the pellet and, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise. This prevents cell clumping.[23][24]

    • Fix for at least 30 minutes on ice. Cells can be stored in ethanol at 4°C for several weeks.[23]

  • Washing & Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes, as ethanol-fixed cells are more buoyant.[24]

    • Wash the pellet twice with PBS to remove the ethanol.[23]

    • Resuspend the cell pellet in a staining solution containing PI (typically 50 µg/mL) and RNase A (typically 100 µg/mL) in PBS.[23][24]

  • Incubation & Analysis:

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry. Use a linear scale for the PI channel and gate on single cells to exclude doublets and clumps.[24] Analyze the resulting histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Impact on Metastatic Potential: Cell Migration Assay

Expertise & Rationale: A key hallmark of cancer progression is metastasis, which involves cell migration. The Transwell assay, or Boyden chamber assay, is a widely used method to assess cell migration in vitro.[26] The assay uses a permeable membrane insert to create two compartments: an upper chamber where cells are seeded and a lower chamber containing a chemoattractant (e.g., medium with a high serum concentration).[26][27] Migratory cells will move through the pores of the membrane towards the chemoattractant.[28] By treating cells with sub-lethal concentrations of 5,7-dichloro-2-methyl-4-quinolinol, we can determine if the compound inhibits this migratory ability, a crucial characteristic for an effective anticancer agent.

Detailed Protocol: Transwell Migration Assay
  • Preparation:

    • Rehydrate Transwell inserts (typically with 8 µm pores) by adding serum-free medium to the upper and lower chambers and incubating for 1-2 hours at 37°C.

    • During rehydration, serum-starve the cancer cells for 4-6 hours to minimize baseline migration.

  • Assay Setup:

    • Aspirate the medium from the inserts.

    • Add 750 µL of complete medium (containing 10-20% FBS as a chemoattractant) to the lower chamber of the 24-well plate.[27]

    • Harvest the serum-starved cells and resuspend them in serum-free medium containing the desired sub-IC50 concentration(s) of 5,7-dichloro-2-methyl-4-quinolinol or vehicle control.

    • Seed 1 x 10^5 cells in 100 µL into the upper chamber of each insert.[28]

  • Incubation:

    • Incubate the plate at 37°C for a period that allows for migration but not proliferation (typically 6-24 hours, depending on the cell line).

  • Fixation and Staining:

    • Carefully remove the inserts from the wells.

    • Using a cotton swab, gently wipe the inside of the insert to remove the non-migrated cells from the top surface of the membrane.[29][30]

    • Fix the migrated cells on the bottom of the membrane by immersing the insert in 70% ethanol for 10-15 minutes.[28]

    • Stain the cells by immersing the insert in a solution like 0.1% Crystal Violet for 20 minutes.

    • Gently wash the insert in water to remove excess stain.

  • Quantification:

    • Allow the insert to air dry.

    • Visualize and count the migrated cells in several representative fields of view under a microscope. The reduction in the number of migrated cells in the treated group compared to the control group indicates an inhibitory effect.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University of Cambridge. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University of Padua. [Link]

  • The Endothelial Cell Transwell Migration and Invasion Assay. (n.d.). PromoCell. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Bio-protocol. [Link]

  • Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell. (2023). Bio-protocol. [Link]

  • Transwell Migration and Invasion Assay - the complete breakdown. (2024). SnapCyte. [Link]

  • DNA Cell Cycle Analysis with PI. (n.d.). University of Rochester Medical Center. [Link]

  • Transwell Cell Migration and Invasion Assay Guide. (n.d.). Corning Life Sciences. [Link]

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023). MDPI. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • Transwell In Vitro Cell Migration and Invasion Assays. (n.d.). National Center for Biotechnology Information. [Link]

  • In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. (2021). MDPI. [Link]

  • I am going to work about the cytotoxicity of Cisplatin with cell culture in A2780 and Ov-car cell lines. What is the IC50 value of Cisplatin? (2016). ResearchGate. [Link]

  • In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. (n.d.). National Center for Biotechnology Information. [Link]

  • The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. (n.d.). National Center for Biotechnology Information. [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). National Center for Biotechnology Information. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers. [Link]

  • An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. (n.d.). National Center for Biotechnology Information. [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and In Vitro Evaluation of the Anticancer Effect of Novel Phosphonium Vindoline Derivatives. (2025). MDPI. [Link]

  • Novel Anticancer Agents: Design, Synthesis and in Vitro Evaluation of Quinoline-Based Hybrids. (2025). Longdom Publishing. [Link]

  • Different Cytotoxic Effects of Cisplatin on Pancreatic Ductal Adenocarcinoma Cell Lines. (2024). MDPI. [Link]

  • IC 50 values for cisplatin, curcuminoid, and combination treatments in... (n.d.). ResearchGate. [Link]

  • Synthesis and antitumor mechanism of a new iron(iii) complex with 5,7-dichloro-2-methyl-8-quinolinol as ligands. (n.d.). Royal Society of Chemistry. [Link]

  • Eighteen 5,7-Dihalo-8-quinolinol and 2,2′-Bipyridine Co(II) Complexes as a New Class of Promising Anticancer Agents. (2019). ACS Publications. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). SpringerLink. [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). National Center for Biotechnology Information. [Link]

  • Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. (2015). Dove Press. [Link]

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Comparative

A Comparative Analysis for Anticancer Drug Development: 5,7-dichloro-2-methyl-4-quinolinol and Cisplatin

A Senior Application Scientist's In-Depth Technical Guide for Researchers In the landscape of anticancer drug discovery, the quest for novel compounds with enhanced efficacy and reduced toxicity remains a paramount objec...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers

In the landscape of anticancer drug discovery, the quest for novel compounds with enhanced efficacy and reduced toxicity remains a paramount objective. This guide provides a comparative study of the investigational compound 5,7-dichloro-2-methyl-4-quinolinol and the well-established chemotherapeutic agent, cisplatin. While extensive data exists for cisplatin, a cornerstone of cancer treatment, specific experimental information on 5,7-dichloro-2-methyl-4-quinolinol is limited in publicly available literature. Therefore, this guide will draw upon the broader class of quinoline and 4-quinolinol derivatives to provide a scientifically grounded comparison, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Clinical Benchmark and a Promising Scaffold

Cisplatin , or cis-diamminedichloroplatinum(II), has been a stalwart in oncology since its FDA approval in 1978.[1] Its broad-spectrum activity against a range of solid tumors, including testicular, ovarian, bladder, and lung cancers, has established it as a critical component of many chemotherapy regimens.[1][2] However, its clinical utility is often hampered by severe side effects, such as nephrotoxicity and neurotoxicity, and the development of drug resistance.[2][3]

The quinoline scaffold, a heterocyclic aromatic organic compound, has emerged as a privileged structure in medicinal chemistry due to the diverse biological activities of its derivatives.[4] Quinoline-based compounds have demonstrated a wide array of pharmacological properties, including anticancer effects, which are often attributed to their ability to induce cell cycle arrest and apoptosis, inhibit angiogenesis, and disrupt cell migration.[4][5] 5,7-dichloro-2-methyl-4-quinolinol belongs to this promising class of molecules, making it a subject of interest for potential anticancer applications.

Mechanism of Action: A Tale of Two Pathways

The cytotoxic effects of cisplatin and quinoline derivatives stem from fundamentally different mechanisms of action, providing a key point of comparison for their potential therapeutic applications.

Cisplatin: The DNA Damager

Cisplatin's primary mode of action is the induction of DNA damage in cancer cells.[1] Upon entering a cell, the chloride ligands of cisplatin are replaced by water molecules in a process called aquation.[6] This activated form of cisplatin then binds to the N7 reactive center of purine residues in DNA, leading to the formation of intrastrand and interstrand crosslinks.[1] These DNA adducts distort the DNA helix, interfering with DNA replication and transcription, which ultimately triggers cell cycle arrest and apoptosis.[3] Additionally, cisplatin can induce the generation of reactive oxygen species (ROS), leading to oxidative stress and further contributing to its cytotoxic effects.[6]

cisplatin_mechanism Cisplatin Cisplatin Aquated_Cisplatin Aquated Cisplatin Cisplatin->Aquated_Cisplatin Cellular Uptake & Aquation DNA_Adducts DNA Adducts (Intra- and Interstrand Crosslinks) Aquated_Cisplatin->DNA_Adducts Binds to DNA ROS Reactive Oxygen Species (ROS) Aquated_Cisplatin->ROS DNA_Damage_Response DNA Damage Response (DDR) DNA_Adducts->DNA_Damage_Response Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DNA_Damage_Response->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Apoptosis

Caption: Mechanism of action of cisplatin leading to apoptosis.

5,7-dichloro-2-methyl-4-quinolinol and Quinoline Derivatives: A Multi-pronged Attack

The anticancer mechanisms of quinoline derivatives are more varied and appear to involve the modulation of multiple cellular signaling pathways.[4] While the specific targets of 5,7-dichloro-2-methyl-4-quinolinol are not yet fully elucidated, studies on related compounds suggest several potential modes of action:

  • Induction of Apoptosis: Many quinoline derivatives have been shown to trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways.[7][8]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, often at the G2/M or S phase, preventing cancer cell proliferation.[8][9]

  • Enzyme Inhibition: Quinolinols have been identified as inhibitors of various enzymes crucial for cancer cell survival, including protein kinases and topoisomerases.[10] Some quinolinols are believed to act as covalent inhibitors, forming reactive quinone methides that target cysteine residues in cellular proteins.[11]

quinolinol_mechanism Quinolinol 5,7-dichloro-2-methyl-4-quinolinol (and derivatives) Protein_Kinases Protein Kinases Quinolinol->Protein_Kinases Inhibition Topoisomerases Topoisomerases Quinolinol->Topoisomerases Inhibition Other_Targets Other Cellular Targets Quinolinol->Other_Targets Interaction Signaling_Pathways Disrupted Signaling Pathways Protein_Kinases->Signaling_Pathways Topoisomerases->Signaling_Pathways Other_Targets->Signaling_Pathways Cell_Cycle_Arrest Cell Cycle Arrest (S or G2/M Phase) Signaling_Pathways->Cell_Cycle_Arrest Apoptosis Apoptosis Signaling_Pathways->Apoptosis

Caption: Postulated mechanism of action for 4-quinolinol derivatives.

In Vitro Cytotoxicity: A Head-to-Head Comparison

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Cisplatin BxPC-3 (Pancreatic)5.96 ± 2.32 (48h)[12]
MIA PaCa-2 (Pancreatic)7.36 ± 3.11 (48h)[12]
YAPC (Pancreatic)56.7 ± 9.52 (48h)[12]
PANC-1 (Pancreatic)100 ± 7.68 (48h)[12]
4-Quinolone-3-carboxamide derivative (65) MDA-MB-231/LM2-4 (Breast)7.10 - 83.2 (72h)[9]
2-Phenyl-4-quinolone derivative (22) COLO205 (Colon)0.32[13]
H460 (Lung)0.89[13]
4-Hydroxyquinolone analogue (3g) HCT116 (Colon)28.5[14]
A549 (Lung)33.4[14]
PC3 (Prostate)Not specified[14]
MCF-7 (Breast)Not specified[14]
4-Aminoquinoline derivative (5) MDA-MB-468 (Breast)8.73[15]

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used. The data presented here is for comparative purposes and is collated from different studies.

Impact on Cell Cycle and Apoptosis

Both cisplatin and quinoline derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and disrupting the normal cell cycle.

Cisplatin typically induces cell cycle arrest at the G2/M phase, a checkpoint that allows the cell to repair DNA damage before proceeding to mitosis.[3] If the damage is too extensive, the cell is directed towards apoptosis.

4-Quinolone derivatives have been shown to cause cell cycle arrest at either the S or G2/M phase, depending on the specific compound and cell line.[8][9] This arrest is a common outcome of the disruption of various signaling pathways that control cell proliferation.

The induction of apoptosis is a hallmark of many effective anticancer agents. Both cisplatin and quinoline derivatives have been demonstrated to trigger apoptosis, which can be quantified using various experimental techniques.

In Vivo Efficacy: Preclinical Models

In vivo studies using animal models, such as xenografts in immunodeficient mice, are crucial for evaluating the therapeutic potential of a new drug candidate.

Cisplatin has been extensively studied in various xenograft models and has demonstrated significant tumor growth inhibition.[16][17][18] However, its use is often associated with systemic toxicity.

While in vivo data for 5,7-dichloro-2-methyl-4-quinolinol is not available, studies on other quinoline derivatives have shown promising results in animal models. For instance, a novel quinoline-chalcone derivative demonstrated significant inhibition of gastric cancer xenograft growth.[19]

Experimental Protocols

To facilitate further research in this area, detailed protocols for key experimental assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.

mtt_assay Start Seed cells in 96-well plate Incubate_24h Incubate 24h Start->Incubate_24h Treat Treat with compound (various concentrations) Incubate_24h->Treat Incubate_Drug Incubate for desired duration (e.g., 24, 48, 72h) Treat->Incubate_Drug Add_MTT Add MTT solution Incubate_Drug->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance End Calculate IC50 Read_Absorbance->End

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Determine the concentration of the compound that inhibits cell growth by 50%.[20][21]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

apoptosis_assay Start Induce apoptosis in cell culture Harvest Harvest cells Start->Harvest Wash_PBS Wash with cold PBS Harvest->Wash_PBS Resuspend_Buffer Resuspend in 1X Binding Buffer Wash_PBS->Resuspend_Buffer Add_Stains Add Annexin V-FITC and Propidium Iodide Resuspend_Buffer->Add_Stains Incubate Incubate at RT in the dark Add_Stains->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End Quantify cell populations Analyze->End

Caption: Workflow for the Annexin V/PI apoptosis assay.

Methodology:

  • Induce Apoptosis: Treat cells with the test compound for a specified time.

  • Cell Harvesting: Collect both adherent and suspension cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate cell populations based on their fluorescence.[1][3]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

cell_cycle_assay Start Treat cells with compound Harvest Harvest cells Start->Harvest Fix Fix cells in cold 70% ethanol Harvest->Fix Wash Wash with PBS Fix->Wash Treat_RNase Treat with RNase Wash->Treat_RNase Stain Stain with Propidium Iodide Treat_RNase->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End Determine cell cycle distribution Analyze->End

Caption: Workflow for cell cycle analysis using PI staining.

Methodology:

  • Cell Treatment: Treat cells with the test compound.

  • Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Washing: Wash the fixed cells with PBS.

  • RNase Treatment: Treat the cells with RNase to degrade RNA.

  • PI Staining: Stain the cells with a propidium iodide solution.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to generate a histogram representing the cell cycle distribution.[22][23]

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect and quantify key proteins involved in the apoptotic pathway.

Methodology:

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bcl-2 family members).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[24][25][26]

In Vivo Xenograft Model

This protocol outlines the general procedure for evaluating the anticancer activity of a compound in a mouse xenograft model.

Methodology:

  • Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size.

  • Randomization and Treatment: Randomize the mice into treatment and control groups and administer the test compound or vehicle control according to a predetermined schedule.

  • Tumor Measurement: Measure the tumor volume regularly using calipers.

  • Toxicity Monitoring: Monitor the mice for any signs of toxicity, such as weight loss or changes in behavior.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis.[16][27]

Conclusion and Future Directions

Cisplatin remains a vital tool in cancer chemotherapy, but its limitations necessitate the development of novel anticancer agents. The quinoline scaffold represents a promising starting point for the discovery of new drugs with potentially improved efficacy and safety profiles. While direct comparative data for 5,7-dichloro-2-methyl-4-quinolinol is currently lacking, the broader class of 4-quinolinol derivatives has demonstrated significant anticancer activity through diverse mechanisms of action.

Future research should focus on the synthesis and comprehensive biological evaluation of 5,7-dichloro-2-methyl-4-quinolinol and its analogues. In-depth studies are required to elucidate its specific molecular targets, define its mechanism of action, and assess its in vivo efficacy and toxicity. A direct head-to-head comparison with cisplatin in various preclinical models will be essential to determine its potential as a clinically viable anticancer agent. The experimental protocols provided in this guide offer a robust framework for conducting such investigations, paving the way for the potential development of a new generation of quinoline-based cancer therapeutics.

References

  • Cisplatin in Cancer Treatment: Mechanism, Resistance, Toxicity, and Future Directions. (2025, July 10). OncoDaily.
  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378.
  • Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265–7279.
  • Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin. (2019, February 7). Journal of Drug Targeting.
  • Assaying cell cycle status using flow cytometry. (2017). Current protocols in immunology, 117, 5.7.1–5.7.13.
  • Apoptosis Assay Protocol | Technical Note 244. (2025, August 1). DeNovix.
  • Development of cisplatin as an anti-cancer drug. (2025, March 25). Journal of Pharmaceutical Analysis.
  • Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved from [Link]

  • Basic Instructions for Running Cell Cycle Analysis with Propidium Iodide on the Beckman Coulter Cytoflex S or Other Cytometers. (2023, June 23). protocols.io.
  • Application Notes and Protocols: Western Blot Analysis of Apoptosis Markers Following ABBV-467 Tre
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025, January 3). Molecules.
  • Novel 4-quinolone derivative inflicted cytotoxicity via intrinsic apoptotic pathway activation on human metastatic triple-negative breast cancer cells. (2025, September 25). Journal of Molecular Structure.
  • Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors. (2025, June 22). Cancers.
  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020, June 1). Bioorganic & Medicinal Chemistry.
  • A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts. (2016, December 15). In Vivo.
  • Application Notes and Protocols: Standard Operating Procedure for Cisplatin Treatment in Cell Culture. (2025). BenchChem.
  • Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2010). Acta poloniae pharmaceutica, 67(3), 235–242.
  • Application Notes and Protocols for Carboplatin Dosing in In Vivo Mouse Xenograft Models. (2025). BenchChem.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2022, August 26). Molecules.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). Arabian Journal of Chemistry.
  • Application Notes and Protocols for 4-Hydroxyquinoline Derivatives in Anticancer Drug Discovery. (2025). BenchChem.
  • Combination of radiation and cisplatin in xenograft tumors. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and antitumor mechanism of a new iron(iii) complex with 5,7-dichloro-2-methyl-8-quinolinol as ligands. (2017). MedChemComm, 8(3), 589–597.
  • A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts. (2016). In Vivo, 30(6), 745–749.
  • In Vitro Assessment of Cisplatin/Hyaluronan Complex for Loco-Regional Chemotherapy. (2023, October 29). Pharmaceutics.
  • Cisplatin Prodrug-Loaded Nanoparticles Based on Physalis Mottle Virus for Cancer Therapy. (2020, November 13). ACS Nano.
  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023, July 30).
  • Preparation, Characterization and Cytotoxic Studies of Cisplatin-containing Nanoliposomes on Breast Cancer Cell Lines. (2023, July 30). Current Drug Delivery.
  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2025, February 5). RSC Advances.
  • In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. (2023, January 5). Molecules.
  • Different Cytotoxic Effects of Cisplatin on Pancreatic Ductal Adenocarcinoma Cell Lines. (2024, December 20).
  • In Vivo Anticancer Activity of Quinoline Derivatives: A Comparative Guide for Researchers. (2025). BenchChem.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2021). Molecules, 26(21), 6483.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Arabian Journal of Chemistry, 9, S1597–S1614.
  • Eighteen 5,7-Dihalo-8-quinolinol and 2,2′-Bipyridine Co(II) Complexes as a New Class of Promising Anticancer Agents. (2019, October 30). ACS Medicinal Chemistry Letters.
  • Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. (2022). Frontiers in Pharmacology, 13, 1039659.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2022). Current Topics in Medicinal Chemistry, 22(15), 1255–1267.
  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (2022). Neuroquantology, 20(8), 2411.

Sources

Validation

A Comparative Guide to Quinoline-Based Anticancer Agents: Profiling 5,7-Dichloro-2-methyl-4-quinolinol and Its Analogs Against Established Classes

Introduction: The Quinoline Scaffold as a Privileged Motif in Oncology The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents one of the most significant "privil...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold as a Privileged Motif in Oncology

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents one of the most significant "privileged scaffolds" in medicinal chemistry.[1] Its versatile structure allows for functionalization at multiple positions, enabling the fine-tuning of electronic, steric, and lipophilic properties to engage a wide array of biological targets. Consequently, quinoline derivatives have been successfully developed into drugs for treating malaria, bacterial infections, and inflammation.[2][3] In oncology, this scaffold is the cornerstone of numerous approved and investigational drugs that exhibit potent anticancer activity through diverse mechanisms of action, including the inhibition of protein kinases, disruption of DNA replication, and induction of apoptosis.[4][5][6]

This guide provides a comparative analysis of a specific, lesser-explored subclass of halogenated quinolinols—represented by 5,7-dichloro-2-methyl-4-quinolinol and its close, more extensively studied isomer, 5,7-dichloro-2-methyl-8-quinolinol—against other major classes of quinoline-based anticancer agents. We will delve into their distinct mechanisms of action, compare their performance using preclinical experimental data, and provide detailed protocols for their evaluation, offering a comprehensive resource for researchers in oncology and drug development.

Section 1: Profile of Dihalo-Substituted Quinolinols: A Unique Mechanistic Class

While direct studies on 5,7-dichloro-2-methyl-4-quinolinol are limited in publicly accessible literature, extensive research on its 8-quinolinol isomer and other 5,7-dihalo-8-quinolinols reveals a fascinating and distinct anticancer strategy: acting as potent metal-chelating ligands. When complexed with transition metals like cobalt(II) and iron(III), these compounds gain remarkable cytotoxicity that far exceeds the parent ligand alone.[7][8] This approach contrasts sharply with many other quinoline agents that function as direct enzyme inhibitors.

Mechanism of Action: Telomerase Inhibition and G-Quadruplex Stabilization

The primary anticancer mechanism for metal complexes of 5,7-dichloro-2-methyl-8-quinolinol (HClMQ) is the inhibition of telomerase.[7][8] Telomerase is an enzyme crucial for maintaining telomere length in over 85% of cancer cells, enabling their replicative immortality. Its inhibition leads to telomere shortening, cell cycle arrest, and eventual apoptosis.

  • Targeting G-Quadruplex DNA: Mechanistic studies indicate that an iron(III) complex, [Fe(ClMQ)2Cl], exerts its effect by targeting and stabilizing G-quadruplex structures in the promoter region of the c-myc oncogene.[8] The c-myc protein is a key transcriptional regulator of the human telomerase reverse transcriptase (hTERT) gene. By stabilizing this non-canonical DNA structure, the complex prevents transcription of hTERT, leading to reduced telomerase levels.

  • Induction of Apoptosis: These complexes trigger apoptosis by inducing DNA damage and arresting the cell cycle.[8]

A cobalt(II) complex incorporating 5,7-dichloro-2-methyl-8-quinolinol (referred to as H-QL1 in the study) and a dipyridophenazine (DPPZ) co-ligand demonstrated potent inhibition of c-myc, hTERT, and overall telomerase activity in HeLa cervical cancer cells.[7][9]

Visualization: Mechanism of Dihalo-Quinolinol Metal Complexes

The following diagram illustrates the proposed mechanism of action for these metal complexes, highlighting their unique approach to inducing cancer cell death.

G cluster_drug Drug Action cluster_nucleus Cellular Nucleus cluster_cell_fate Cellular Fate drug [M(ClMQ)nL] Complex (e.g., M = Fe, Co) g4 c-myc Promoter G-Quadruplex drug->g4 Binds & Stabilizes htert_gene hTERT Gene g4->htert_gene Inhibits Transcription telomerase Telomerase Enzyme htert_gene->telomerase Expression telomere Telomere telomerase->telomere Maintains Length arrest Cell Cycle Arrest telomerase->arrest Inhibition Leads to apoptosis Apoptosis arrest->apoptosis

Caption: Mechanism of 5,7-dichloro-quinolinol metal complexes.

Section 2: Comparative Classes of Quinoline-Based Anticancer Agents

To understand the unique position of dihalo-quinolinols, we compare them to three major classes of quinoline-based anticancer agents.

  • Tyrosine Kinase Inhibitors (TKIs): This is arguably the most successful class of quinoline-based drugs. They target specific protein kinases that are often mutated or overexpressed in cancer cells, driving proliferation and survival.[6]

    • Examples: Lenvatinib (VEGFR1-3, FGFR1-4, PDGFRα, RET, KIT inhibitor), Bosutinib (Src/Abl inhibitor), Cabozantinib (c-Met, VEGFR2 inhibitor).[5][10]

    • Mechanism: Competitively bind to the ATP-binding pocket of the kinase, preventing phosphorylation of downstream substrates and blocking oncogenic signaling pathways like MAPK/ERK and PI3K/Akt.[11]

  • PI3K/Akt/mTOR Pathway Inhibitors: This pathway is a central regulator of cell growth, metabolism, and survival, and its hyperactivation is common in cancer.[11]

    • Example: Dactolisib (a dual PI3K/mTOR inhibitor).[10][12]

    • Mechanism: Directly inhibits the catalytic activity of PI3K and/or mTOR kinases, shutting down this critical pro-survival signaling cascade.

  • DNA Intercalators & Topoisomerase Inhibitors: This classic chemotherapeutic approach involves direct interaction with cellular DNA.

    • Examples: Doxorubicin and Mitoxantrone (contain quinoline-like structures).[13]

    • Mechanism: These agents insert themselves between DNA base pairs (intercalation), distorting the double helix and interfering with DNA replication and transcription.[13] Many also inhibit topoisomerase II, an enzyme that manages DNA tangles, leading to catastrophic DNA double-strand breaks.

Section 3: Head-to-Head Comparison

Comparative Analysis of Mechanisms

The fundamental difference lies in the biological target. While TKIs and PI3K inhibitors target specific enzymes in signaling cascades, and intercalators target the DNA structure directly, the dihalo-quinolinol metal complexes employ a more nuanced strategy of targeting a non-canonical DNA structure (G-quadruplex) to indirectly shut down the expression of a critical cancer maintenance enzyme (telomerase).

Feature5,7-Dichloro-2-methyl-quinolinol ComplexesTyrosine Kinase Inhibitors (TKIs)PI3K/mTOR InhibitorsDNA Intercalators
Primary Target c-myc G-Quadruplex DNA; TelomeraseReceptor/Non-receptor Tyrosine KinasesPI3K and/or mTOR KinasesDNA Double Helix; Topoisomerase II
Cellular Locus Nucleus (Promoter DNA)Cell Membrane, CytoplasmCytoplasmNucleus
Mode of Action Transcriptional Repression (of hTERT)Signal Transduction BlockadeInhibition of Survival SignalingDNA Damage, Replication/Transcription Block
Key Downstream Effect Telomere Shortening, Cell Cycle ArrestInhibition of Proliferation & AngiogenesisInhibition of Protein Synthesis & GrowthInduction of Apoptosis via DNA Breaks
In Vitro Performance: Potency Across Cancer Cell Lines

The potency of these agents, typically measured by the half-maximal inhibitory concentration (IC50), varies significantly across different cancer cell types. The cobalt(II) complex of 5,7-dichloro-2-methyl-8-quinolinol (H-QL1) and DPPZ, denoted as Co7 in its study, exhibits extraordinary potency, reaching the nanomolar and even sub-nanomolar range.[7][9]

Compound/DrugClassCancer Cell LineIC50 (µM)Source
Co7 Complex Telomerase InhibitorHeLa (Cervical)0.0008 [7][9]
[Fe(ClMQ)2Cl] Telomerase InhibitorHep-G2 (Liver)5.04[8]
[Fe(ClMQ)2Cl] Telomerase InhibitorA549 (Lung)10.98[8]
Lenvatinib TKIHUVEC (Endothelial)0.026 (VEGFR2 Phos.)[5]
Bosutinib TKIK562 (Leukemia)0.02[5]
Dactolisib PI3K/mTOR InhibitorK562 (Leukemia)0.00015 (PI3K)[10]
Doxorubicin DNA IntercalatorMCF-7 (Breast)~0.05 - 0.5 (Typical Range)[4]
Clioquinol Proteasome InhibitorHuCCT1 (Cholangio.)~10-20[14]

Key Insights from Data:

  • The Co7 complex shows exceptional potency against HeLa cells, orders of magnitude greater than many established drugs, including cisplatin (IC50 ~15.03 µM in the same study).[7]

  • The iron complex [Fe(ClMQ)2Cl] is less potent but still active in the low micromolar range against several cell lines.[8]

  • TKIs and PI3K/mTOR inhibitors also demonstrate high potency, often in the nanomolar range, but their effectiveness is typically restricted to cell lines dependent on the specific kinase they inhibit.

  • A notable finding for the dihalo-quinolinol complexes was their significantly lower toxicity to normal cells (e.g., HL-7702 hepatocytes) compared to cancer cells, suggesting a favorable therapeutic window.[7][9]

Visualization: Comparative Signaling Pathway Interruption

This diagram contrasts the points of intervention for different quinoline classes within a cancer cell's signaling network.

G cluster_membrane Cell Membrane / Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Prolif Cell Proliferation & Survival mTOR->Prolif DNA DNA Telomerase Telomerase Immortality Replicative Immortality Telomerase->Immortality TKI TKIs (Lenvatinib) TKI->RTK INHIBIT PI3Ki PI3K/mTORi (Dactolisib) PI3Ki->PI3K INHIBIT PI3Ki->mTOR INHIBIT Intercalator Intercalators (Doxorubicin) Intercalator->DNA DAMAGE Quinolinol Quinolinol Complexes Quinolinol->Telomerase INHIBIT EXPRESSION

Caption: Points of intervention for quinoline anticancer agents.

Section 4: Experimental Protocols

To ensure reproducibility and standardization, detailed experimental protocols are essential. Here we describe a general cytotoxicity assay and a mechanism-specific assay for telomerase activity.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.

Causality: This protocol is chosen for its robustness, high throughput, and reliance on a fundamental characteristic of viable cells: active mitochondrial dehydrogenases. These enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals, a color change that can be quantified.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound (e.g., 5,7-dichloro-2-methyl-4-quinolinol) in dimethyl sulfoxide (DMSO). Create a series of 2x concentrated serial dilutions in culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the serially diluted compound solutions to the wells. Include "vehicle control" wells (containing DMSO at the highest concentration used) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive method for measuring telomerase activity.

Causality: This assay is a self-validating system. It first allows telomerase in a cell lysate to add telomeric repeats to a synthetic DNA primer. Then, these extended products are amplified via PCR. The presence of a characteristic 6-base pair ladder on a gel confirms authentic telomerase activity.

Methodology:

  • Lysate Preparation: Harvest ~100,000 treated and untreated control cells. Lyse the cells in a CHAPS lysis buffer on ice to extract proteins while preserving enzyme activity. Centrifuge to pellet debris and collect the supernatant.

  • Telomerase Extension: In a PCR tube, combine the cell lysate with a reaction mixture containing a biotinylated TS primer (5'-AATCCGTCGAGCAGAGTT-3'), dNTPs, and reaction buffer. Incubate at 25°C for 30 minutes. Telomerase in the lysate will add TTAGGG repeats to the 3' end of the TS primer.

  • PCR Amplification: Heat-inactivate the telomerase at 94°C. Add a reverse primer (ACX) and Taq polymerase. Perform PCR for 30-35 cycles.

  • Detection: Run the PCR products on a 10-12% non-denaturing polyacrylamide gel. Stain the gel with a DNA stain like SYBR Gold.

  • Analysis: Visualize the DNA ladder under UV light. A characteristic ladder of bands every 6 base pairs indicates positive telomerase activity. Quantify the band intensity relative to an internal standard to compare activity between treated and untreated samples.[7][9]

Visualization: Workflow for Compound Evaluation

G start Synthesize/Acquire Quinoline Compound stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->stock treat Treat Cells with Serial Dilutions stock->treat plate Plate Cancer Cells in 96-well Plate plate->treat mtt Perform MTT Assay (48-72h Incubation) treat->mtt lysate Prepare Cell Lysates (Treated vs. Control) treat->lysate Mechanism Study ic50 Calculate IC50 Value mtt->ic50 result Compare Potency & Mechanism to Other Agents ic50->result trap Perform TRAP Assay lysate->trap analyze Analyze Telomerase Activity (Gel/qPCR) trap->analyze analyze->result

Sources

Comparative

"structure-activity relationship of substituted quinolinols"

Defining the Scope I'm currently focused on defining the scope for a comparison guide on substituted quinolinols. Identifying the target audience – researchers and scientists – is the initial key.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Defining the Scope

I'm currently focused on defining the scope for a comparison guide on substituted quinolinols. Identifying the target audience – researchers and scientists – is the initial key. I'm prioritizing the need to present objective product performance comparisons and supporting experimental data to meet their needs. This should drive the entire process.

Outlining the Structure

Now I'm diving into the core requirements, especially the need for autonomy and scientific integrity. I'm thinking about how to ensure objective product comparisons and thorough experimental data presentation. The structure hinges on editorial control, allowing a flexible format. I will act as a Senior App Scientist and focus on causality, self-validating protocols, authoritative references, and comprehensive citations. I will also incorporate clear visualizations with Graphviz (DOT language) diagrams.

Refining the Focus

I've decided to concentrate on the Structure-Activity Relationship (SAR) of substituted quinolinols, specifically focusing on their neuroprotective and anti-amyloidogenic activity via metal chelation, which is a key research area. I will compare compounds like Clioquinol and PBT2. I'm structuring this guide with an introduction to set the stage, followed by detailed structural comparisons.

Focusing on compound comparison

I am now focusing on 8-hydroxyquinoline (8-HQ), Clioquinol (CQ), and PBT2. My goal is to compare them, and specifically their structure-activity relationship as metal-protein-attenuating compounds. I'll need to figure out the best way to structure the guide for publication.

Structuring the outline

Refining visual representations

I'm now generating Graphviz (DOT) diagrams to enhance clarity. Two key diagrams are underway: one illustrating the Mechanism of Action for MPACs in Alzheimer's (Cu/Zn redistribution) and the other a SAR Logic Tree. I'm focusing on ensuring adequate color contrast for readability. The initial DOT code is taking shape with specified node colors and contrasting text, aiming for a visual representation adhering to specified parameters.

Visualizing key steps

I'm working on refining two critical visual aids. One is a DOT diagram depicting the Mechanism of Action for MPACs, specifically highlighting Cu/Zn redistribution to inhibit Aβ aggregation and restore metal homeostasis. The other is a SAR Evaluation Workflow diagram, which will present a systematic overview of the entire process. I aim to create diagrams adhering to specified parameters with easily legible node colors and contrasting text.

Compiling comparative data

I've been gathering key data points to populate a comparative table. I've compiled properties for 8-Hydroxyquinoline, Clioquinol, and PBT2. These include pKa values, clogP (lipophilicity) data, and metal binding affinities. The next step is organizing these into a clear and concise format. I'm focusing on ensuring these physical-chemical and experimental parameters are properly represented.

Analyzing compound comparisons

I'm now diving into detailed compound comparisons, specifically focusing on metal-protein attenuating capabilities. I'm checking the literature for accurate Kd values for Cu2+ and gathering pKa data: 8-HQ, Clioquinol, and PBT2. I'm noting how substituents like halogens and the 2-dimethylaminomethyl group impact pKa, lipophilicity, and potentially, BBB permeability. I have a title: "Structure-Activity Relationship (SAR) of Substituted Quinolinols: A Comparative Guide to Metal-Protein Attenuating Compounds." My introduction will cover substituted quinolinols and their metal-chelating abilities.

Evaluating compound derivatives

I'm now evaluating 8-HQ and its derivatives, Clioquinol (CQ) and PBT2, in the context of metal-protein attenuating compounds for neurodegenerative diseases. I'm focusing on their structural modifications and the resulting impact on physicochemical properties. I'm especially interested in how modifications affect metal-binding affinities and in vitro efficacies. I'm considering the rationale for their selection, considering 8-HQ's limitations in BBB penetration due to its lipophilicity, and focusing on how CQ's halogenation and PBT2's chlorine and dimethylaminomethyl groups address this.

Refining data comparisons

I am now focusing on refining the comparative data, particularly the table detailing physicochemical and pharmacological properties. I'm focusing on clarifying that UV-Vis competitive titration will be used to determine the metal binding affinity, in order to properly measure the compounds' affinity for Cu2+. I'm also ensuring the correct structure of the section that describes experimental protocols for SAR validation.

Defining experimental protocols

I'm now outlining key experimental protocols for validation. I'll need to detail UV-Vis competitive titration, which measures metal binding affinity and facilitates Kd calculation through a self-validating equilibrium process. Following that, I'm documenting a ThT fluorescence assay. This assay will quantify the dissolution of metal-induced Amyloid-beta (Aβ) aggregates, providing a direct readout of aggregation state. I'm aiming to include references, such as the NIH review on 8-Hydroxyquinolines.

Updating literature citations

I am now focusing on refining the literature citations to ensure accuracy. I'm cross-referencing to ensure that grounding URLs are used. I've corrected a citation from the Prachayasittikul review (Drug Des Devel Ther. 2013). I'm also preparing to use the provided redirect URLs. I am verifying the details and will integrate them into my analysis.

Mapping claims to sources

I'm now mapping key claims to their supporting literature sources for accuracy and completeness. I am correlating 8-HQ's SAR to Source 1, PBT2's design and binding properties to Source 2, halogenation effects to Source 3, and Aβ aggregation inhibition via ThT assay for PBT2 and Clioquinol to Source 4. This is essential for ensuring my claims are properly backed by the literature [1, 2, 3, 4].

Verifying claims with citations

I am now focusing on ensuring that all claims are backed by solid evidence. I'm cross-referencing my statements with their respective source literature for accuracy and adding citations as needed, particularly to the URL. I'm incorporating the standard markdown link format for citations to maintain clarity and streamline the reference section. For example, claims will be linked to source references (). My goal is to create a fully supported and verifiable analysis.

Refining DOT diagram colors

I'm now implementing the color specifications for the DOT diagrams, ensuring the visual consistency and readability of the representations. I've configured colors for "Complex" and "Cell" nodes. I'm focusing on "Complex" as #FBBC05 with #202124 font, and "Cell" as #34A853 with #FFFFFF font. Pathway nodes will be #F1F3F4 with #202124 font, and the edge color will be #5F6368. Furthermore, I've specified node colors for the second diagram to enhance clarity.

Analyzing compound comparison

I'm now incorporating the critical function of transition metals (Cu²⁺ and Zn²⁺) in Alzheimer's pathogenesis, highlighting their entrapment in Aβ plaques and impact on ROS production. I'm also describing the mechanism of substituted quinolinols, specifically, BBB permeability and chelation/ionophore activity. The structural comparisons between 8-HQ, CQ, and PBT2 are focused on their metal-chelating ability. I'm detailing how their structural modifications drive physicochemical properties, metal-binding affinities, and in turn, their efficacy.

Evaluating compound modifications

I am now comparing 8-HQ, Clioquinol (CQ), and PBT2, focusing on the impact of structural modifications on their properties. I'm focusing on the effect of halogenation in CQ and the dimethylaminomethyl group in PBT2 on pKa and lipophilicity. This analysis will illustrate how these modifications improve BBB permeability and address potential issues with systemic clearance and toxicity. I'm also ensuring the analysis is well supported.

Evaluating binding geometries

My current focus is on the comparison of the binding geometry. PBT2 is more flexible, acting as a tridentate ligand, unlike Clioquinol (CQ). This tridentate conformation lowers PBT2's binding affinity enough to be a dynamic ionophore, not stripping metals from metalloenzymes, as detailed in the data table. I'm now looking at how the data in the table will impact the overall analysis.

Defining competitive equilibria

I am now focusing on refining the UV-Vis competitive titration method. I need to clarify the experimental process. A secondary chelator will be used (e.g., glycine) to help create measurable thermodynamic equilibrium. This process is essential for accurate Kd calculations. This will be the main method for gathering experimental data.

Defining assay protocols

I'm now detailing the experimental protocols for validating metal-protein attenuating capabilities. I'm focusing on the UV-Vis competitive titration protocol, outlining the specific steps for the experiment. This will ensure accurate Kd calculations. I'm also describing the ThT fluorescence assay, which quantifies Aβ aggregation inhibition to confirm the efficacy of optimized metal binding. I aim to validate the utility and precision of the experimental protocols.

Defining experimental workflows

I'm now detailing experimental workflows for the ThT fluorescence assay, focusing on Aβ₁₋₄₂ preparation by monomerizing the peptide with HFIP, followed by metal induction with CuCl₂ or ZnCl₂ to form mature fibrils. I'm noting the importance of compound treatment, varying concentrations of 8-HQ, CQ, or PBT2, followed by the addition of ThT and measurement of fluorescence at 485 nm to quantify chelation-induced disaggregation. This is critical for validating metal-protein attenuating capabilities and ensuring accurate Kd calculations.

Refining Diagram Labels

I'm now revising the labels within my DOT diagram. I've modified "MPAC" to "Substituted Quinolinol (e.g., PBT2)," and "Intracellular Space" to "Neurons." I'm ensuring all labels are clear and concise. The diagrams now include "Metal Chelation," "Binds Cu/Zn," "Crosses Cell Membrane," and "Intracellular release".

Mapping diagram inputs

I am now focusing on the inputs for the workflow diagram, aiming to clarify the data types and processes visualized. I'm ensuring the pathway from physicochemical profiling, metal binding affinity (determined by UV-Vis titration), and in vitro efficacy (evaluated using a ThT assay), and BBB permeability (PAMPA) is well-defined. I'm focusing on creating an accurate and clear illustration of the workflow.

Summarizing SAR progression

I'm now focusing on summarizing the iterative SAR process. It started with 8-HQ, evolved to Clioquinol with halogen substitutions, and finally, PBT2 with further modifications. This highlights the improvements in properties, particularly in enhancing blood-brain barrier permeability. I'm focusing on the structural details and the impacts on metal-protein attenuating capabilities and overall efficacy [1].

Finalizing Structural Analysis

My focus is now on finalizing the structural and experimental sections of my analysis. I am integrating recent experimental details. I'm solidifying the discussion of metal-binding geometries. I'm incorporating the competitive equilibria analysis for the UV-Vis titration, and the detailed ThT assay workflows. I am preparing to share the final, well-supported analysis.

Comparative

A Comparative Guide to the Antimicrobial Spectrum of QuinolinoI Analogs for Researchers and Drug Development Professionals

In the ever-present battle against microbial resistance, the quinoline scaffold remains a cornerstone in the development of novel antimicrobial agents.[1][2][3] Its versatile structure has given rise to a multitude of an...

Author: BenchChem Technical Support Team. Date: March 2026

In the ever-present battle against microbial resistance, the quinoline scaffold remains a cornerstone in the development of novel antimicrobial agents.[1][2][3] Its versatile structure has given rise to a multitude of analogs, each with a unique spectrum of activity. This guide provides an in-depth comparison of the antimicrobial profiles of different quinolinol analogs, supported by experimental data and methodological insights to aid researchers in the pursuit of next-generation therapeutics.

The Enduring Promise of the Quinoline Nucleus

The quinoline nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the basis for numerous therapeutic agents with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3] The journey of quinoline-based antimicrobials began with the discovery of nalidixic acid, the first quinolone, which paved the way for the development of the highly successful fluoroquinolones.[4][5] Beyond the classic quinolones, other quinolinol analogs, such as 8-hydroxyquinolines and quinolinequinones, have emerged as promising classes of antimicrobial compounds.[6][7][8]

The antimicrobial efficacy of these compounds is intrinsically linked to their chemical structure, with modifications to the quinoline core profoundly influencing their spectrum of activity, potency, and even their mechanism of action.[7][9] Understanding these structure-activity relationships (SAR) is paramount for the rational design of new and more effective antimicrobial drugs.

Mechanisms of Action: A Tale of Multiple Targets

Quinolone and its analogs exert their antimicrobial effects through various mechanisms, with the most well-characterized being the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[4][5][10] These enzymes are essential for bacterial DNA replication, repair, and recombination. By stabilizing the enzyme-DNA cleavage complex, quinolones introduce lethal double-strand breaks into the bacterial chromosome.[4][5][10]

However, this is not the only mode of action. Certain quinolinol derivatives, particularly the 8-hydroxyquinolines, function as metal ion chelators.[7] By sequestering essential metal ions like iron, zinc, and copper, they disrupt vital microbial enzymatic processes, leading to cell death.[7] Yet other analogs have been shown to be membrane-active, disrupting the integrity of the bacterial cell membrane, leading to leakage of intracellular components and ultimately, cell lysis.[11][12]

Visualizing the Primary Mechanism of Fluoroquinolones

Fluoroquinolone Mechanism of Action Mechanism of Fluoroquinolone Action on Bacterial DNA Replication cluster_bacterium Bacterial Cell Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase Fluoroquinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Fluoroquinolone->Topo_IV Inhibits Replication_Fork DNA Replication Fork DNA_Gyrase->Replication_Fork Relieves Supercoiling Cleaved_DNA Fragmented Chromosome DNA_Gyrase->Cleaved_DNA Forms Cleavage Complex Topo_IV->Replication_Fork Decatenates Daughter Chromosomes Topo_IV->Cleaved_DNA Forms Cleavage Complex Cell_Death Bacterial Cell Death Cleaved_DNA->Cell_Death Leads to

Caption: Mechanism of action of fluoroquinolones.

A Comparative Analysis of Antimicrobial Spectra

The true utility of a quinolinol analog lies in its spectrum of activity. Below, we compare the antimicrobial profiles of representative analogs from different classes. The data, presented as Minimum Inhibitory Concentrations (MICs) in µg/mL, is compiled from various studies and serves as a guide for comparative purposes.

QuinolinoI Analog ClassRepresentative CompoundGram-Positive BacteriaGram-Negative BacteriaFungi
Fluoroquinolones CiprofloxacinStaphylococcus aureus: 0.12-2[13]Escherichia coli: ≤0.008-0.5[14]Generally Inactive
Enterococcus faecalis: 0.5-4Pseudomonas aeruginosa: 0.03-16
8-Hydroxyquinolines ClioquinolStaphylococcus aureus: 0.1904[15]Escherichia coli: 6.09[15]Candida albicans: 0.031-0.5[16]
NitroxolineStaphylococcus aureus: 2-8Escherichia coli: 2-16Candida albicans: 4-16
Quinolinequinones QQ2Staphylococcus aureus: 1.22–9.76[6]Generally Inactive[6]Candida albicans: >1250[6]
QQ6Staphylococcus aureus: 0.66–19.53[6]Generally Inactive[6]Candida parapsilosis: >1250[6]
Quinoline-2-ones Compound 6cMRSA: 0.75[17]Not ReportedNot Reported
VRE: 0.75[17]

Key Observations:

  • Fluoroquinolones , like ciprofloxacin, exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[5][14]

  • 8-Hydroxyquinolines , such as clioquinol and nitroxoline, demonstrate potent activity against Gram-positive bacteria and also possess significant antifungal properties.[8][16] Their activity against Gram-negative bacteria is generally more limited.

  • Quinolinequinones have shown promising activity, particularly against Gram-positive bacteria, including resistant strains.[6][18] However, their antifungal and Gram-negative activity appears to be limited.

  • Quinoline-2-one derivatives are emerging as a new class with potent activity against multidrug-resistant Gram-positive bacteria like MRSA and VRE.[17]

Structure-Activity Relationships: The Key to Potency and Spectrum

The antimicrobial profile of a quinolinol analog is dictated by the nature and position of substituents on the quinoline ring. Understanding these structure-activity relationships (SAR) is crucial for designing new derivatives with improved efficacy.[9][19]

  • Position 1: Substituents at the N-1 position, such as ethyl or cyclopropyl groups, are often optimal for potent antibacterial activity in fluoroquinolones.[9]

  • Position 3: A carboxylic acid group at the C-3 position is generally considered essential for the DNA gyrase inhibitory activity of fluoroquinolones.[9]

  • Position 6: The presence of a fluorine atom at the C-6 position is a hallmark of the fluoroquinolone class and significantly enhances antibacterial potency.[9]

  • Position 7: Modifications at the C-7 position have a profound impact on the antimicrobial spectrum and potency. The introduction of various amine-containing rings can modulate activity against different bacterial species.[9][13]

  • Positions 5 and 8: Substitutions at the C-5 and C-8 positions can also influence activity. For instance, an amino group at C-5 and a chlorine atom at C-8 have been shown to be beneficial.[9] In 8-hydroxyquinolines, the hydroxyl group at C-8 is critical for their metal-chelating activity.[7]

Visualizing Key SAR of the Fluoroquinolone Scaffold

Caption: Key SAR points on the fluoroquinolone scaffold.

Experimental Protocol: Determining the Antimicrobial Spectrum of Novel QuinolinoI Analogs

A standardized and robust methodology is essential for accurately determining the antimicrobial spectrum of novel compounds. The following protocol outlines the steps for conducting a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[15][20][21]

Materials:
  • Novel quinolinol analog (test compound)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial and fungal strains (e.g., ATCC reference strains)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator

Protocol:
  • Preparation of Test Compound Stock Solution:

    • Dissolve the quinolinol analog in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum:

    • For bacteria, suspend colonies from an overnight culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[15]

    • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]

    • For fungi, prepare a spore suspension and adjust the concentration as per standard protocols.

  • Preparation of Microtiter Plates:

    • Add 100 µL of the appropriate broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.[20]

  • Inoculation and Incubation:

    • Add 10 µL of the prepared inoculum to each well, including a positive control (inoculum only) and a negative control (broth only).

    • Incubate bacterial plates at 37°C for 18-24 hours.[20][21]

    • Incubate fungal plates at 35°C for 24-48 hours.[20]

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15][20]

Visualizing the Antimicrobial Susceptibility Testing Workflow

Antimicrobial Susceptibility Testing Workflow Workflow for Determining Minimum Inhibitory Concentration (MIC) Start Start Prepare_Stock Prepare Test Compound Stock Solution Start->Prepare_Stock Prepare_Inoculum Prepare Microbial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions in 96-Well Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Plate with Microbial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at Appropriate Temperature and Time Inoculate_Plate->Incubate Read_MIC Determine MIC (Lowest Concentration with No Growth) Incubate->Read_MIC End End Read_MIC->End

Caption: A generalized workflow for MIC determination.

Conclusion and Future Perspectives

The quinoline nucleus continues to be a remarkably fruitful scaffold for the discovery of new antimicrobial agents.[1][2] This guide has highlighted the diverse antimicrobial spectra of different quinolinol analogs, from the broad-spectrum activity of fluoroquinolones to the potent anti-Gram-positive and antifungal properties of 8-hydroxyquinolines and the promising activity of newer derivatives like quinolinequinones and quinoline-2-ones against resistant pathogens.[5][6][8][17]

A thorough understanding of the structure-activity relationships is paramount for the rational design of the next generation of quinolinol-based drugs.[9][19] As antimicrobial resistance continues to be a major global health threat, the continued exploration and development of novel quinolinol analogs are of utmost importance.[4][10] The experimental protocols provided herein offer a standardized approach for researchers to evaluate the antimicrobial potential of their newly synthesized compounds, thereby contributing to the critical pipeline of new antimicrobial therapies.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Chu, D. T. W. (1995). Quinolone antimicrobial agents: structure-activity relationships. PubMed. [Link]

  • Hooper, D. C. (2014). Mechanism of Quinolone Action and Resistance. ACS Publications. [Link]

  • Bush, N. G., & Maxwell, A. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. MDPI. [Link]

  • Al-Warhi, T., Rizvi, S. A. D., Al-Salahi, R., Al-Sanea, M. M., & Al-Obaid, A. M. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. PMC. [Link]

  • Andriole, V. T. (2000). Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. ResearchGate. [Link]

  • Kumar, A., & Chawla, P. A. (2025). Recent Expansions in Anti-Microbial Profile of Quinoline Analogues: A Review. ResearchGate. [Link]

  • Sharma, D. K., & Kumar, S. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. [Link]

  • Al-Warhi, T., Rizvi, S. A. D., Al-Salahi, R., Al-Sanea, M. M., & Al-Obaid, A. M. (2021). Discovery and structure-activity relationships of the quinolinequinones: Promising antimicrobial agents and mode of action evaluation. PubMed. [Link]

  • Ali, D., & Mohammad, S. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. [Link]

  • de Souza, M. V. N. (2021). Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. Journal of Medicinal Chemistry. [Link]

  • Sutton, J. M., & Mason, D. J. (2017). Mechanism of Action of a Membrane-Active Quinoline-Based Antimicrobial on Natural and Model Bacterial Membranes. ACS Publications. [Link]

  • Kumar, A., & Chawla, P. A. (2025). Recent Expansions in Anti-Microbial Profile of Quinoline Analogues: A Review. R Discovery. [Link]

  • Shelar, U. B., Thakare, M. S., & Thorve, S. S. (2022). Review on Antimicrobial Activity of Quinoline. IJSRM. [Link]

  • Sutton, J. M., & Mason, D. J. (2017). Mechanism of Action of a Membrane-Active Quinoline-Based Antimicrobial on Natural and Model Bacterial Membranes. PubMed. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC. [Link]

  • Al-Warhi, T., Rizvi, S. A. D., Al-Salahi, R., Al-Sanea, M. M., & Al-Obaid, A. M. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. PMC. [Link]

  • de Souza, M. V. N. (2015). Recent Developments on Antimicrobial Quinoline Chemistry. ResearchGate. [Link]

  • Zhang, Y., et al. (2017). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC. [Link]

  • Santos, D. A., et al. (2021). Antimicrobial activity of clioquinol and nitroxoline: a scoping review. PMC. [Link]

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Validation

A Comparative Guide to the Cytotoxicity of 5,7-dichloro-2-methyl-4-quinolinol on Cancer vs. Normal Cell Lines

In the landscape of oncological research, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous compounds with significant pharmacological activities, including potent anticancer effec...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of oncological research, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous compounds with significant pharmacological activities, including potent anticancer effects.[1][2] This guide provides an in-depth comparative analysis of the cytotoxic potential of a specific derivative, 5,7-dichloro-2-methyl-4-quinolinol, on cancerous versus non-cancerous cell lines. Drawing upon experimental data from structurally related quinoline compounds, we will explore its therapeutic promise, delve into the causality behind experimental design, and provide detailed protocols for robust cytotoxicity assessment.

The Quinoline Moiety: A Foundation for Anticancer Drug Discovery

Quinoline, a heterocyclic aromatic compound, and its derivatives have garnered substantial interest in medicinal chemistry due to their diverse biological activities.[3][4] These compounds are known to exert their anticancer effects through various mechanisms, including the inhibition of topoisomerases, disruption of tubulin polymerization, and modulation of key signaling pathways involved in cell proliferation and survival.[1][2][5] The strategic placement of various substituents on the quinoline ring can significantly influence the compound's potency and selectivity, making it a versatile template for the design of novel therapeutic agents.

Comparative Cytotoxicity: 5,7-dichloro-2-methyl-4-quinolinol in Focus

While specific, direct comparative studies on the cytotoxicity of 5,7-dichloro-2-methyl-4-quinolinol on a wide panel of cancer versus normal cell lines are emerging, the extensive body of research on analogous quinoline derivatives allows for a well-grounded postulation of its selective anticancer activity.[6][7][8] The presence of halogen atoms, such as chlorine, at the 5 and 7 positions is a common feature in quinoline-based compounds with demonstrated cytotoxic potential.

The following table summarizes representative half-maximal inhibitory concentration (IC50) values for various quinoline derivatives against a selection of human cancer and normal cell lines, providing a comparative framework for the anticipated efficacy of 5,7-dichloro-2-methyl-4-quinolinol. A lower IC50 value is indicative of higher cytotoxic potency.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Reference
Fluorinated Quinoline AnaloguesMDA-MB-468 (Breast)2.5 - 5MCF-10A (Non-tumorigenic Breast)> Higher[8]
Quinoline-3-carboxamidesMCF-7 (Breast)3.35--[7]
Bis-quinoline IsomersU937 (Leukemia)0.7AHH1 (B Lymphocyte)3.3[9]
8-Aminoquinoline GlycoconjugatesHCT 116 (Colon)116.4NHDF-Neo (Fibroblast)> Higher[10]
4-Phenylamino-3-quinolinecarbonitrilesVariousSub-micromolar--[1]

This table is a synthesis of data from multiple sources on various quinoline derivatives to provide a comparative context. The IC50 values for 5,7-dichloro-2-methyl-4-quinolinol are expected to fall within a potent range against cancer cells with a favorable selectivity index towards normal cells.

The data consistently suggests that many quinoline derivatives exhibit a degree of selective cytotoxicity against cancer cells.[6] This selectivity is a critical attribute for any potential chemotherapeutic agent, as it implies a wider therapeutic window and reduced side effects. The proposed mechanism for this selectivity often lies in the altered metabolic states and signaling pathways of cancer cells, which can be preferentially targeted by these compounds.[11][12]

Mechanistic Insights: Proposed Signaling Pathway Inhibition

Quinoline derivatives have been shown to interfere with multiple signaling pathways crucial for cancer cell proliferation and survival.[12] A plausible mechanism of action for 5,7-dichloro-2-methyl-4-quinolinol involves the inhibition of key kinases within pathways such as the PI3K/Akt and MAPK/ERK cascades, which are frequently dysregulated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Ras Ras Growth_Factor_Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Quinolinol 5,7-dichloro-2-methyl-4-quinolinol Quinolinol->PI3K Inhibition Quinolinol->Raf Inhibition

Caption: Proposed inhibition of PI3K/Akt and MAPK/ERK signaling pathways by 5,7-dichloro-2-methyl-4-quinolinol.

By inhibiting these pathways, the compound can arrest the cell cycle and induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells relatively unharmed.[12]

Experimental Protocols for Cytotoxicity Assessment

To empirically determine and validate the cytotoxic profile of 5,7-dichloro-2-methyl-4-quinolinol, standardized in vitro assays are indispensable. The following are detailed, step-by-step methodologies for two of the most robust and widely used cytotoxicity assays: the MTT and LDH assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a reliable method for assessing cell metabolic activity, which serves as an indicator of cell viability.[13] In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product.[14] The amount of formazan produced is directly proportional to the number of viable cells.[4]

Experimental Workflow:

G Cell_Seeding 1. Seed cells in a 96-well plate Incubation1 2. Incubate for 24h Cell_Seeding->Incubation1 Compound_Addition 3. Add varying concentrations of 5,7-dichloro-2-methyl-4-quinolinol Incubation1->Compound_Addition Incubation2 4. Incubate for 24-72h Compound_Addition->Incubation2 MTT_Addition 5. Add MTT reagent Incubation2->MTT_Addition Incubation3 6. Incubate for 2-4h MTT_Addition->Incubation3 Solubilization 7. Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading 8. Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis 9. Calculate IC50 values Absorbance_Reading->Data_Analysis

Caption: Standard workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Plating: Seed cancer and normal cells in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[15] Include wells with medium only as a blank control.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 5,7-dichloro-2-methyl-4-quinolinol in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest compound concentration.

  • Incubation with Compound: Incubate the plates for a further 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16]

  • Formazan Formation: Incubate the plates for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[17][18] An increase in LDH activity in the supernatant is proportional to the number of lysed cells.[19]

Experimental Workflow:

G Cell_Seeding 1. Seed cells in a 96-well plate Incubation1 2. Incubate for 24h Cell_Seeding->Incubation1 Compound_Addition 3. Add varying concentrations of 5,7-dichloro-2-methyl-4-quinolinol Incubation1->Compound_Addition Incubation2 4. Incubate for desired exposure time Compound_Addition->Incubation2 Supernatant_Collection 5. Collect cell culture supernatant Incubation2->Supernatant_Collection Reaction_Setup 6. Mix supernatant with LDH reaction mixture Supernatant_Collection->Reaction_Setup Incubation3 7. Incubate at room temperature Reaction_Setup->Incubation3 Stop_Reaction 8. Add stop solution Incubation3->Stop_Reaction Absorbance_Reading 9. Read absorbance at 490 nm Stop_Reaction->Absorbance_Reading Data_Analysis 10. Calculate percent cytotoxicity Absorbance_Reading->Data_Analysis

Caption: Standard workflow for the LDH cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Plating and Treatment: Follow steps 1-4 of the MTT assay protocol. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[20]

  • Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 10 minutes to pellet the cells.[17] Carefully transfer a portion of the cell-free supernatant (e.g., 50 µL) to a new 96-well plate.

  • Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate, cofactor, and a tetrazolium salt.

  • Enzymatic Reaction: Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant and mix gently.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17]

  • Stop Reaction: Add a stop solution (if required by the kit) to each well to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Conclusion

The available evidence from the broader class of quinoline derivatives strongly suggests that 5,7-dichloro-2-methyl-4-quinolinol holds significant promise as a selective anticancer agent. Its cytotoxic effects are likely mediated through the targeted disruption of key signaling pathways that are fundamental to cancer cell proliferation and survival. The detailed experimental protocols provided in this guide offer a robust framework for the empirical validation of its efficacy and selectivity. Further investigation into this and related compounds is warranted to fully elucidate their therapeutic potential in the ongoing fight against cancer.

References

  • Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2022).
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  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review - Neuroquantology. (2022).
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  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - MDPI. (2024).
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  • Eighteen 5,7-Dihalo-8-quinolinol and 2,2′-Bipyridine Co(II) Complexes as a New Class of Promising Anticancer Agents | ACS Medicinal Chemistry Letters. (2019).
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  • US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google P
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Comparative

A Senior Application Scientist's Guide to Assessing the Selectivity Index of Novel Anticancer Compounds

In the quest for more effective and less toxic cancer therapies, the Selectivity Index (SI) emerges as a critical gatekeeper in preclinical drug discovery. It offers a quantitative measure of a compound's ability to pref...

Author: BenchChem Technical Support Team. Date: March 2026

In the quest for more effective and less toxic cancer therapies, the Selectivity Index (SI) emerges as a critical gatekeeper in preclinical drug discovery. It offers a quantitative measure of a compound's ability to preferentially target cancer cells over healthy cells, providing an early forecast of its potential therapeutic window.[1][2][3] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth, experience-driven framework for the robust assessment of the selectivity index, moving beyond mere protocol to instill a deep understanding of the causality behind each experimental choice.

Chapter 1: The Core Principle: Understanding the Selectivity Index

At its heart, the selectivity index is a simple yet powerful ratio. It compares the concentration of a compound that inhibits a biological process in non-cancerous cells by 50% (often denoted as CC50 or IC50) to the concentration that inhibits the same process in cancer cells by 50% (IC50).[4][5]

The Formula for Selectivity Index:

SI = IC50 (or CC50) in Normal Cells / IC50 in Cancer Cells[6][7][8]

A higher SI value is the desired outcome, signifying that a much lower concentration of the compound is needed to kill cancer cells compared to healthy cells.[1][2] This suggests a wider therapeutic margin, potentially translating to fewer side effects in patients.[2] While there is no universal standard, a compound with an SI value greater than or equal to 2 is often considered to have some level of selectivity, with values of 3 or higher being more promising, and those exceeding 10 deemed highly selective.[1][5][9][10]

Chapter 2: The Foundational Step: Strategic Cell Line Selection

The choice of cell lines is arguably the most critical decision in designing a selectivity index study. This choice directly influences the relevance and translatability of your findings.

Key Considerations for Cell Line Selection:

  • Tissue of Origin: The most robust comparisons are made between cancer cell lines and normal (non-cancerous) cell lines derived from the same tissue.[11] For example, when testing a novel compound for breast cancer, pairing the MCF-7 breast adenocarcinoma cell line with the non-tumorigenic MCF-10A breast epithelial cell line provides a highly relevant context.[9]

  • Pathophysiological Relevance: If targeting a specific cancer subtype, select cell lines that accurately represent its genetic and molecular characteristics.[11]

  • Assay Compatibility: Ensure your chosen cell lines are compatible with the selected cytotoxicity assay. Factors like growth rate, adherence properties, and metabolic activity can influence assay performance.[11]

  • Use of Well-Characterized Lines: Whenever possible, utilize well-established and authenticated cell lines from reputable sources like the American Type Culture Collection (ATCC). This enhances the reproducibility and comparability of your data with the broader scientific literature.[11]

It is also a valuable practice to include a panel of cancer cell lines from different tissues to assess the broader spectrum of a compound's activity. Similarly, using more than one type of normal cell line can provide a more comprehensive toxicity profile.[11]

Chapter 3: The Workhorse of the Lab: Cytotoxicity Assay Protocols

A variety of assays can be employed to measure cell viability and cytotoxicity.[12][13] The choice often depends on the compound's mechanism of action, available equipment, and throughput requirements.[13] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method.[13][14]

The Principle Behind the MTT Assay

Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[14][15] The amount of formazan produced is directly proportional to the number of viable cells.[13][15] By dissolving the formazan crystals in a solvent like DMSO, the intensity of the purple color can be quantified using a spectrophotometer.[14][16]

Detailed Step-by-Step Protocol for the MTT Assay

This protocol is a self-validating system, with built-in controls to ensure data integrity.

Materials:

  • 96-well flat-bottom sterile plates

  • Selected cancer and normal cell lines

  • Complete culture medium appropriate for the cell lines

  • Novel anticancer compound (and reference compounds)

  • MTT solution (5 mg/mL in sterile PBS), filter-sterilized and protected from light[17][18][19]

  • Dimethyl sulfoxide (DMSO)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm or 590 nm)[15][17]

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Seed the cells into a 96-well plate at a pre-optimized density (typically 1,000 to 100,000 cells per well) in 100 µL of complete culture medium.[15] The optimal seeding density should be determined empirically for each cell line to ensure they are still in the logarithmic growth phase at the end of the experiment.

    • Include wells with medium only to serve as a blank control.[15]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.[16]

  • Compound Treatment:

    • Prepare a series of dilutions of your novel compound and reference drugs (e.g., Doxorubicin, Paclitaxel) in culture medium. A typical range might be from 0.01 µM to 100 µM, but this should be optimized.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

    • Incubate the plate for the desired exposure time (commonly 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, carefully remove the medium.

    • Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[15]

    • Incubate the plate for 2 to 4 hours at 37°C, allowing the formazan crystals to form.[15][19] Visually inspect the wells under a microscope for the appearance of purple precipitate within the cells.

  • Formazan Solubilization:

    • After incubation, carefully remove the MTT-containing medium.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[17]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[17]

  • Absorbance Reading:

    • Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.[15]

Chapter 4: From Raw Data to Actionable Insights

The absorbance values obtained from the MTT assay are the raw material for determining the IC50 and, subsequently, the selectivity index.

Data Analysis Workflow:

  • Background Subtraction: Average the absorbance readings from the "medium only" blank wells and subtract this value from all other readings.[17]

  • Calculate Percentage Viability: The viability of the treated cells is expressed as a percentage relative to the untreated (vehicle control) cells.

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • Generate Dose-Response Curves: Plot the percentage of cell viability against the logarithm of the compound concentration. This will generate a sigmoidal curve.

  • IC50 Calculation: The IC50 value is the concentration of the compound that results in a 50% reduction in cell viability. This value is determined by performing a non-linear regression analysis on the dose-response curve using software such as GraphPad Prism.[7]

  • Selectivity Index Calculation: Once you have the IC50 values for both the normal and cancer cell lines, you can calculate the SI using the formula from Chapter 1.

Chapter 5: Comparative Analysis and Benchmarking

A selectivity index value is most meaningful when placed in context. Comparing the SI of a novel compound to that of established chemotherapeutic agents provides a crucial benchmark for its potential.

Example Comparative Data:

CompoundCancer Cell Line (IC50, µM)Normal Cell Line (IC50, µM)Selectivity Index (SI)
Novel Compound X 2.5 75.0 30.0
Doxorubicin[20]1.28.06.7
Paclitaxel[20]0.510.020.0

Note: The IC50 values for Doxorubicin and Paclitaxel are illustrative and can vary significantly depending on the cell lines and experimental conditions used.

In this example, Novel Compound X exhibits a higher selectivity index than both Doxorubicin and Paclitaxel, suggesting it may have a more favorable safety profile. A compound with a high SI is a strong candidate for further preclinical development.[9]

Chapter 6: Visualizing the Workflow and Concepts

Clear visualizations are essential for communicating complex experimental designs and concepts.

Experimental Workflow Diagram

This diagram outlines the key steps in determining the selectivity index.

G cluster_0 Phase 1: Experimental Setup cluster_1 Phase 2: Cytotoxicity Assay cluster_2 Phase 3: Data Analysis cell_selection 1. Select Cancer & Normal Cell Lines cell_culture 2. Culture and Seed Cells in 96-Well Plates cell_selection->cell_culture compound_prep 3. Prepare Serial Dilutions of Novel Compound cell_culture->compound_prep treatment 4. Treat Cells with Compound (e.g., 48 hours) compound_prep->treatment mtt_assay 5. Perform MTT Assay treatment->mtt_assay readout 6. Measure Absorbance mtt_assay->readout dose_response 7. Generate Dose-Response Curves readout->dose_response ic50_calc 8. Calculate IC50 Values (Normal vs. Cancer) dose_response->ic50_calc si_calc 9. Calculate Selectivity Index (SI = IC50 Normal / IC50 Cancer) ic50_calc->si_calc compare compare si_calc->compare Compare & Conclude G cluster_0 Low Concentration cluster_1 High Concentration Compound_Low Novel Compound Cancer_Cell_Low Cancer Cell Compound_Low->Cancer_Cell_Low Cytotoxic Effect Apoptosis Apoptosis Cancer_Cell_Low->Apoptosis Apoptosis Compound_High Novel Compound Normal_Cell_High Normal Cell Compound_High->Normal_Cell_High Minimal Effect Viable Viable Normal_Cell_High->Viable Remains Viable

Caption: Ideal selectivity of an anticancer compound.

Conclusion

The assessment of the selectivity index is a foundational pillar in the preclinical evaluation of novel anticancer compounds. A meticulously planned and executed study, grounded in the principles of sound experimental design and careful data analysis, provides the critical insights needed to identify candidates with the highest potential for clinical success. By prioritizing selectivity, we move closer to the ultimate goal of oncology: potent therapies that eradicate cancer while preserving the health and quality of life of the patient.

References

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved March 14, 2026, from [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Cell Viability Assay (MTT Assay) Protocol. (2023, October 20). protocols.io. Retrieved from [Link]

  • Selectivity Index: Significance and symbolism. (2026, February 20). LATimes.com. Retrieved from [Link]

  • The selectivity indexes (SI) that represent IC50 for normal cell... (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Selectivity Index Definition. (2025, August 15). Fiveable. Retrieved from [Link]

  • Selectivity index (SI) and IC 50 values of doxorubicin (DOX), paclitaxel (PTX), and 5. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • What cell line should I choose for citotoxicity assays? (2023, May 6). ResearchGate. Retrieved from [Link]

  • Cytotoxicity Assays: Measurement Of Cell Death. (2024, April 8). Da-ta Biotech. Retrieved from [Link]

  • The selectivity index (SI) which represents IC 50 for normal cell... (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Selectivity index calculation. (n.d.). Bio-protocol. Retrieved March 14, 2026, from [Link]

  • Kissin, I. (2013). An early indicator of drug success: Top Journal Selectivity Index. Drug Design, Development and Therapy, 7, 93–98. [Link]

  • The calculated values of the selectivity index (SI) of some compounds. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Cheng, F., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology, 13, 984947. [Link]

  • Kissin, I. (2013). An early indicator of drug success: Top Journal Selectivity Index. Drug Design, Development and Therapy, 7, 93-98. [Link]

  • MTT assay to evaluate the cytotoxic potential of a drug. (2017, April 8). CABI Digital Library. Retrieved from [Link]

  • Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines. (2023, April 21). BMC Complementary Medicine and Therapies, 23(1), 126. [Link]

  • Prenylated Flavonoids with Selective Toxicity against Human Cancers. (2023, April 18). Molecules, 28(8), 3534. [Link]

  • CC50/IC50 Assay for Antiviral Research. (n.d.). Creative Diagnostics. Retrieved March 14, 2026, from [Link]

  • In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024, December 13). Brazilian Journal of Biology, 84, e274298. [Link]

  • Highlight report: Cell type selection for toxicity testing. (n.d.). ALTEX, 35(3), 407–408. [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018, September 22). Cancers, 10(10), 346. [Link]

  • LDH Cytotoxicity Assay. (n.d.). Creative Bioarray. Retrieved March 14, 2026, from [Link]

  • IC 50 , IC 90 and, selectivity index values for Complex 1 calculated... (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Choosing T-Cell Assays for Cancer Immunotherapy: A Guide to Selection. (n.d.). MarinBio. Retrieved March 14, 2026, from [Link]

  • Selectivity index (IC 50 of normal vs. cancer cells). SI > 1.0... (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells. (n.d.). International Journal of Molecular Sciences, 22(19), 10748. [Link]

  • Improvement of the Selectivity Index (SI) and Cytotoxicity Activity of Doxorubicin Drug by Panax ginseng Plant Extract. (n.d.). Journal of Medicinal Plants Research, 16(1), 1-8. [Link]

  • The proliferation rate paradox in antimitotic chemotherapy. (2017, October 13). Molecular Biology of the Cell, 28(22), 2959–2963. [Link]

  • Cancer drugs A to Z list. (n.d.). Cancer Research UK. Retrieved March 14, 2026, from [Link]

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Validation

5,7-dichloro-2-methyl-4-quinolinol: A Comparative Guide to its Potential as a Topoisomerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals In the landscape of oncology drug discovery, DNA topoisomerases remain a cornerstone target. These essential enzymes resolve topological challenges in DNA d...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, DNA topoisomerases remain a cornerstone target. These essential enzymes resolve topological challenges in DNA during critical cellular processes like replication and transcription, making them a validated point of intervention for cytotoxic therapies. While established inhibitors such as camptothecin and etoposide have seen clinical success, the quest for novel agents with improved efficacy, selectivity, and reduced toxicity is perpetual. This guide introduces 5,7-dichloro-2-methyl-4-quinolinol, a halogenated quinoline derivative, as a prospective topoisomerase inhibitor.

Although direct experimental data on the topoisomerase inhibitory activity of 5,7-dichloro-2-methyl-4-quinolinol is not yet prevalent in publicly accessible literature, its structural features, rooted in the well-established quinoline scaffold, provide a strong rationale for its investigation. The quinoline ring system is a "privileged structure" in medicinal chemistry, known to form the backbone of numerous compounds targeting DNA and associated enzymes.[1] This guide will, therefore, provide a comparative analysis based on the established activities of structurally related quinoline and quinolinol derivatives, alongside benchmark clinical inhibitors. We will delve into the mechanistic basis for its potential action, present a framework for its experimental validation, and offer a transparent comparison to current standards of care.

The Quinoline Scaffold: A Foundation for Topoisomerase Inhibition

The potential of 5,7-dichloro-2-methyl-4-quinolinol as a topoisomerase inhibitor is largely inferred from its chemical architecture. The quinoline core is a key pharmacophore in a multitude of anticancer agents.[2] Its planar structure allows it to intercalate between DNA base pairs, a mechanism employed by several topoisomerase poisons. Furthermore, the nitrogen atom and various substituents on the quinoline ring can form crucial hydrogen bonds and other interactions within the enzyme's active site, stabilizing the transient DNA-enzyme cleavage complex. This stabilization is the hallmark of topoisomerase "poisons," which convert the essential enzyme into a cellular toxin by preventing the re-ligation of the DNA strand, leading to lethal double-strand breaks.[3]

The specific substitutions on 5,7-dichloro-2-methyl-4-quinolinol are noteworthy:

  • Dichloro Substitution (at positions 5 and 7): Halogen atoms can significantly modulate the electronic properties and lipophilicity of a molecule, potentially enhancing its binding affinity to the topoisomerase-DNA complex and improving cell membrane permeability. The presence of two chlorine atoms could create a unique electrostatic profile that favors interaction with the target.

  • Methyl Group (at position 2): This small alkyl group can influence the compound's orientation within the binding pocket and contribute to van der Waals interactions, potentially enhancing potency.

  • Hydroxyl Group (at position 4, as a 4-quinolinol): The 4-quinolinol tautomer is critical. The hydroxyl group can act as both a hydrogen bond donor and acceptor, which is a key feature for interaction with amino acid residues in the enzyme's active site.

Studies on various substituted quinolines have consistently demonstrated their potential as topoisomerase inhibitors. For instance, certain 9-anilinothiazolo[5,4-b]quinoline derivatives have shown potent inhibition of human topoisomerase II, with their activity influenced by the nature and position of substituents on the aniline ring.[4] This underscores the principle that modifications to the quinoline scaffold can fine-tune biological activity.

Comparative Analysis: Benchmarking Against Established Inhibitors

To contextualize the potential of 5,7-dichloro-2-methyl-4-quinolinol, a comparison with established topoisomerase inhibitors is essential. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several key inhibitors currently in clinical use or advanced research. It is important to note that IC50 values can vary depending on the specific assay conditions and cell lines used.

CompoundTarget TopoisomeraseMechanism of ActionReported IC50 (in vitro)
5,7-dichloro-2-methyl-4-quinolinol Hypothesized: Topo I / Topo IIHypothesized: DNA Intercalator / Topoisomerase PoisonData Not Available
CamptothecinTopoisomerase ITopoisomerase Poison~679 nM[5][6][7]
EtoposideTopoisomerase IITopoisomerase Poison~59.2 µM[3][8][9]
DoxorubicinTopoisomerase II (and Topo I)DNA Intercalator & Topoisomerase Poison~2.67 µM (Topo II), ~0.8 µM (Topo I)[10][11][12]

This table highlights the potency of existing drugs and sets a benchmark for the desired activity of new candidates like 5,7-dichloro-2-methyl-4-quinolinol. For it to be considered a promising lead, it would ideally demonstrate potent inhibition in the nanomolar to low micromolar range.

Visualizing the Mechanism: Topoisomerase Inhibition

Topoisomerase inhibitors can be broadly classified into two categories: poisons and catalytic inhibitors. The diagram below illustrates the mechanism of a topoisomerase poison, the hypothesized mode of action for 5,7-dichloro-2-methyl-4-quinolinol.

Mechanism of a topoisomerase poison.

Experimental Protocols for Validation

The evaluation of 5,7-dichloro-2-methyl-4-quinolinol as a topoisomerase inhibitor requires a series of well-defined experiments. The following protocols outline the standard in vitro assays to determine its activity and mechanism.

Topoisomerase I DNA Relaxation Assay

This assay determines the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), 10x Topoisomerase I reaction buffer, and nuclease-free water.

  • Inhibitor Addition: Add varying concentrations of 5,7-dichloro-2-methyl-4-quinolinol (typically dissolved in DMSO). Include a vehicle control (DMSO alone) and a positive control (e.g., Camptothecin).

  • Enzyme Addition: Initiate the reaction by adding purified human Topoisomerase I enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution/loading dye containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Separate the DNA forms by electrophoresis.

  • Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide or SYBR Green) and visualize under UV light. Supercoiled DNA migrates faster than relaxed DNA.

  • Data Analysis: Quantify the band intensities to determine the concentration of the inhibitor required to inhibit 50% of the enzyme's relaxation activity (IC50).

Topoisomerase II DNA Decatenation Assay

This assay measures the inhibition of Topoisomerase II's ability to unlink catenated (interlocked) kinetoplast DNA (kDNA).

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine kDNA, 10x Topoisomerase II reaction buffer (containing ATP), and nuclease-free water.

  • Inhibitor Addition: Add varying concentrations of 5,7-dichloro-2-methyl-4-quinolinol, a vehicle control, and a positive control (e.g., Etoposide).

  • Enzyme Addition: Add purified human Topoisomerase II enzyme to start the reaction.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction with a stop solution/loading dye.

  • Agarose Gel Electrophoresis: Run the samples on a 1% agarose gel. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.

  • Visualization and Analysis: Stain and visualize the gel. A potent inhibitor will show a dose-dependent decrease in the amount of decatenated DNA. Calculate the IC50 value based on band quantification.

Experimental Workflow Visualization

The following diagram outlines the general workflow for screening and characterizing a potential topoisomerase inhibitor.

Experimental_Workflow Start Compound Synthesis (5,7-dichloro-2-methyl-4-quinolinol) TopoI_Assay In vitro Topo I Relaxation Assay Start->TopoI_Assay TopoII_Assay In vitro Topo II Decatenation Assay Start->TopoII_Assay Determine_IC50 Determine IC50 Values TopoI_Assay->Determine_IC50 TopoII_Assay->Determine_IC50 Cytotoxicity_Assay Cell-based Cytotoxicity Assays (e.g., MTT on cancer cell lines) Determine_IC50->Cytotoxicity_Assay Mechanism_Studies Mechanism of Action Studies (e.g., DNA cleavage assay, cell cycle analysis) Cytotoxicity_Assay->Mechanism_Studies SAR_Studies Structure-Activity Relationship (SAR) and Lead Optimization Mechanism_Studies->SAR_Studies

Workflow for evaluating a potential topoisomerase inhibitor.

Conclusion and Future Directions

While direct evidence is pending, the chemical structure of 5,7-dichloro-2-methyl-4-quinolinol positions it as a compelling candidate for investigation as a novel topoisomerase inhibitor. Its quinoline core, augmented with halogen and methyl substitutions, aligns with known pharmacophores for DNA-targeting agents. The true potential of this compound can only be unlocked through rigorous experimental validation using the assays outlined in this guide.

Should 5,7-dichloro-2-methyl-4-quinolinol demonstrate significant inhibitory activity, further studies would be warranted to explore its selectivity for different topoisomerase isoforms, its efficacy in various cancer cell lines, and its potential for lead optimization through structure-activity relationship studies. The development of novel, potent, and selective topoisomerase inhibitors is a critical endeavor in cancer research, and systematic evaluation of promising scaffolds like the substituted quinolines is a vital step in this process.

References

  • Zhang, Q., et al. (2014). Berberine inhibits the expression of hypoxia induction factor-1alpha and increases the radiosensitivity of prostate cancer.
  • Hawtin, R. E., et al. (2010). Voreloxin is an anticancer quinolone derivative that intercalates DNA and poisons topoisomerase II. PLoS One, 5(4), e10186.
  • Foglesong, P. D., Reckord, C., & Swink, S. (1992). Doxorubicin inhibits human DNA topoisomerase I. Cancer Chemotherapy and Pharmacology, 30(2), 123-125.
  • Rhee, H. K., et al. (2007). Synthesis, Cytotoxicity, and DNA Topoisomerase II Inhibitory Activity of Benzofuroquinolinediones. Bioorganic & Medicinal Chemistry, 15(4), 1651-1658.
  • SIELC Technologies. (2018, February 16). 5,7-Dichloro-8-hydroxy-2-methylquinoline. Retrieved from [Link]

  • Gouveia, A. S., et al. (2009). Synthesis, Cytotoxicity, DNA topoisomerase-II Inhibition, Molecular Modeling and Structure-Activity Relationship of 9-anilinothiazolo[5,4-b]quinoline Derivatives. Journal of Medicinal Chemistry, 52(9), 2829-2839.
  • Ferreira, J. F., et al. (2019). Novel 4-quinoline-thiosemicarbazone derivatives: Synthesis, antiproliferative activity, in vitro and in silico biomacromolecule interaction studies and topoisomerase inhibition. European Journal of Medicinal Chemistry, 182, 111634.
  • Pommier, Y., et al. (2010). DNA topoisomerases and their poisoning by anticancer and antibacterial drugs. Chemistry & Biology, 17(5), 421-433.
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  • Burcă, I., et al. (2025). Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol. Molecules, 30(1), 123.
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  • Fareed, M., et al. (2018). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line: Quinoline compounds and their Cytotoxicity. Journal of Cancer Science & Therapy, 10(11).
  • Chan-on, W., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. International Journal of Nanomedicine, 10, 2521-2535.
  • Cardile, V., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5649.
  • Godipurge, S. S., et al. (2024). Cytotoxicity effect and antioxidant potential of 5-Hydroxymethyl Furfural (5-HMF) analogues-An advance approach. International Journal of Life Science and Pharma Research, 14(4), P1-P9.
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Comparative

Comparative Docking Studies of Quinoline Derivatives with Target Proteins: A Technical Guide for Drug Discovery Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents with a broad spectrum of activities, including anticancer, antimalarial, and neuroprotecti...

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents with a broad spectrum of activities, including anticancer, antimalarial, and neuroprotective effects.[1][2][3] The versatility of the quinoline ring system allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties.[4] In the modern drug discovery paradigm, computational methods, particularly molecular docking, are indispensable for the rational design and optimization of novel quinoline-based drug candidates.[5][6] This guide provides an in-depth, objective comparison of the performance of various quinoline derivatives against key protein targets, supported by a synthesis of data from recent literature. We will delve into the causality behind the experimental choices in these in silico studies and underscore the critical importance of robust validation to ensure the scientific integrity of the findings.

The Strategic Role of Molecular Docking in Quinoline Drug Development

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] In the context of drug discovery, it is used to forecast the binding mode and affinity of a small molecule (ligand), such as a quinoline derivative, to the active site of a target protein.[6] This predictive power allows researchers to:

  • Prioritize which derivatives to synthesize and test in vitro, saving significant time and resources.

  • Understand the key molecular interactions driving the biological activity.

  • Guide the rational design of more potent and selective inhibitors.[8]

The fundamental principle of a comparative docking study is to systematically evaluate a series of related compounds against a validated protein target to identify candidates with the most promising binding characteristics.

A Generalized Workflow for Comparative Docking Studies

The successful execution of a comparative docking study hinges on a meticulously planned and validated workflow. The following diagram illustrates the key stages, each of which will be discussed in detail.

Comparative Docking Workflow Generalized Workflow for Comparative Molecular Docking Studies cluster_prep Preparation Phase cluster_docking Execution Phase cluster_analysis Analysis & Validation Phase cluster_experimental Experimental Verification ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid_gen Grid Generation (Defining the binding site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB structure, cleanup, protonation) protein_prep->grid_gen docking Molecular Docking (Sampling poses and scoring) grid_gen->docking pose_analysis Pose Analysis & Interaction Mapping docking->pose_analysis data_comparison Comparative Data Analysis pose_analysis->data_comparison validation Docking Protocol Validation (Redocking) validation->docking Ensures Accuracy admet In Silico ADMET Prediction data_comparison->admet synthesis Synthesis of Top Candidates admet->synthesis invitro In Vitro Biological Assays synthesis->invitro

Caption: A generalized workflow for comparative molecular docking studies.[8]

Part 1: The Preparatory Phase - Laying a Valid Foundation

The reliability of any docking study is fundamentally dependent on the quality of the input structures. The "garbage-in, garbage-out" principle is particularly pertinent here.[9]

Experimental Protocol: Ligand Preparation

  • 2D Structure Drawing: Draw the quinoline derivatives using chemical drawing software like ChemDraw.

  • Conversion to 3D: Convert the 2D structures to 3D.

  • Energy Minimization: Subject the 3D structures to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is crucial as it removes any steric strain from the initial 3D conversion.

  • Charge Assignment: Assign partial charges to the atoms. The choice of charge model can influence the electrostatic interaction calculations in the docking score.

  • File Format Conversion: Save the final structures in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock Vina).

Experimental Protocol: Protein Preparation

  • Structure Retrieval: Obtain the 3D crystal structure of the target protein, preferably co-crystallized with a ligand, from the Protein Data Bank (PDB). The presence of a co-crystallized ligand helps in defining the active site and validating the docking protocol.

  • Initial Cleanup: Remove water molecules, co-solvents, and any heteroatoms that are not relevant to the binding interaction.[8] Water molecules can sometimes be critical for binding, but their inclusion significantly increases computational complexity. A common practice is to remove them unless there is strong evidence for their role in mediating ligand binding.

  • Protonation: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. The protonation state of ionizable residues (e.g., Asp, Glu, His) at a physiological pH should be carefully considered as it can significantly impact ligand binding.

  • Charge and Atom Type Assignment: Assign appropriate partial charges and atom types to the protein atoms.

Causality Behind the Choices: The meticulous preparation of both ligand and protein is a self-validating system. By starting with experimentally determined protein structures and using robust energy minimization protocols for the ligands, we are grounding our in silico model in physical reality from the outset.

Part 2: The Execution Phase - Simulating the Interaction

With the prepared structures, the next step is to perform the docking simulation.

Experimental Protocol: Docking with AutoDock Vina

  • Grid Box Definition: Define a grid box that encompasses the active site of the protein. The size and center of the grid box are critical parameters. A grid that is too large can lead to inefficient sampling, while one that is too small might miss the true binding pose. When a co-crystallized ligand is present, the grid is typically centered on it.[9]

  • Docking Execution: Run the docking algorithm. AutoDock Vina, for instance, uses a Lamarckian genetic algorithm to explore a wide range of ligand conformations and orientations within the defined grid box.

  • Scoring: The software then uses a scoring function to estimate the binding affinity (in kcal/mol) for each pose.[8] The scoring function approximates the free energy of binding, with more negative scores indicating a higher predicted affinity.

Trustworthiness Through Protocol Validation: Before embarking on a large-scale comparative study, it is imperative to validate the docking protocol. This is typically done by "redocking" the co-crystallized ligand back into the protein's active site.[10] A successful validation is generally considered to be when the root-mean-square deviation (RMSD) between the predicted pose and the experimental pose is less than 2.0 Å.[10][11] This step ensures that the chosen software and parameters can accurately reproduce a known binding mode.[12]

Part 3: Analysis and Interpretation - From Data to Insights

The output of a docking run is a set of predicted binding poses for each ligand, ranked by their docking scores.

Analysis of Results:

  • Binding Affinity: The primary quantitative metric is the docking score. These scores are used to rank the compounds in order of their predicted potency.

  • Binding Mode: The pose with the lowest binding energy is visually inspected to understand the key molecular interactions. Visualization software like PyMOL or Discovery Studio Visualizer is used to identify hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the quinoline derivative and the amino acid residues of the target protein.[9]

Comparative Analysis of Quinoline Derivatives Across Therapeutic Areas

The following tables summarize the findings from various comparative docking studies, showcasing the performance of different quinoline derivatives against key protein targets in cancer, Alzheimer's disease, and malaria.

Anticancer Activity

Quinoline derivatives have been extensively investigated as anticancer agents, with many targeting protein kinases that are crucial for cancer cell proliferation and survival.[6][13][14]

Table 1: Comparative Docking Scores of Quinoline Derivatives Against Cancer-Related Kinases

Quinoline DerivativeTarget ProteinPDB IDDocking SoftwareDocking Score (kcal/mol)Reference
Pyrano[3,2-c]quinoline analogueTOP2BNot SpecifiedNot SpecifiedNot Specified[14]
Quinoline-4-carboxylic acid derivative (Ligand 1)Pyrrolopyrazole (4BKY)4BKYMOE-8.95[15]
Quinoline-4-carboxylic acid derivative (Ligand 4)Pyrrolopyrazole (4BKY)4BKYMOE-8.70[15]
Quinoline-amidrazone derivativec-Abl kinase1IEPNot SpecifiedNot Specified
2-((7-chloroquinolin-4-yl) amino) benzohydrazide (6e)Kinesin Eg5Not SpecifiedNot SpecifiedNot Specified[16]

Interaction Analysis: In many kinase inhibitors, the quinoline scaffold acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region.[13] For instance, docking studies of quinazoline derivatives with EGFR have shown key interactions with residues in the ATP binding pocket.[6]

The following diagram illustrates a representative interaction of a quinoline-based inhibitor with the ATP-binding pocket of a protein kinase.

Kinase Inhibition Quinoline Inhibitor in Kinase Active Site cluster_kinase Kinase Active Site hinge Hinge Region gatekeeper Gatekeeper Residue d_loop DFG Motif hydrophobic_pocket Hydrophobic Pocket quinoline Quinoline Derivative quinoline->hinge H-bonds quinoline->gatekeeper Steric Interactions quinoline->hydrophobic_pocket Hydrophobic Interactions

Caption: Key interactions of a quinoline inhibitor within a kinase active site.

Anti-Alzheimer's Disease Activity

In the context of Alzheimer's disease, quinoline derivatives have been designed to inhibit enzymes like acetylcholinesterase (AChE).[17][18]

Table 2: Comparative Docking Scores of Quinoline Derivatives Against Acetylcholinesterase (AChE)

Quinoline DerivativeTarget ProteinPDB IDDocking SoftwareDocking Score (kcal/mol)Reference
2,3-dihydroxy-quinoline-4-carbaldehyde (dq815)AChE4BTLCADMA-Chem-9.1[19]
2,3-dihydroxy-quinoline-8-carboxylic acid methane ester (dq829)AChE4BTLCADMA-Chem-8.7[19]
Thioxoquinoline derivative (Vb3)CDK5-p251UNGMolegro Virtual Docker-85.9788 (MolDock Score)[17]

Interaction Analysis: Docking studies have revealed that quinoline derivatives can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, leading to potent inhibition.[20]

Antimalarial Activity

The quinoline core is central to several established antimalarial drugs like chloroquine.[21] Newer derivatives are being explored to combat drug resistance.[22] A key target is Plasmodium falciparum lactate dehydrogenase (PfLDH).[23]

Table 3: Comparative Docking Scores of Quinoline Derivatives Against Malarial Targets

Quinoline DerivativeTarget ProteinPDB IDDocking SoftwareDocking Score (kcal/mol)Reference
Quinoline derivativePfLDHNot SpecifiedNot SpecifiedNot Specified[23]
Quinoline derivativePfDHFRNot SpecifiedNot SpecifiedNot Specified[21]
Synthesized quinoline derivativeNot Specified3L4B, 2XOI, 2LNL, 5LWE, 7EOANot Specified-6.3[22]

Interaction Analysis: Docking studies suggest that some quinoline derivatives inhibit PfLDH by competing with the cofactor NADH for the active site.[23]

The Imperative of Experimental Validation

While molecular docking is a powerful tool for prioritization, its predictions must be validated through experimental methods.[11] Docking scores provide a relative ranking and do not always correlate perfectly with experimentally determined binding affinities (e.g., Ki or IC50 values).[11]

Common experimental validation techniques include:

  • Enzyme Inhibition Assays: To determine the IC50 values of the synthesized compounds.

  • Cell-Based Assays: To assess the cytotoxic or antiproliferative effects of the compounds on relevant cell lines (e.g., MCF-7 breast cancer cells).[5]

  • Biophysical Techniques: Methods like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can provide direct measurement of binding affinity and thermodynamics.

  • X-ray Crystallography: Co-crystallizing a potent inhibitor with its target protein provides the ultimate validation of the predicted binding mode.

In Silico ADMET Profiling

A crucial aspect of modern drug discovery is to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates early in the process.[24] Various computational tools like QikProp and AdmetSAR are used to predict these properties.[1][24] This allows for the early deselection of compounds that are likely to have poor pharmacokinetic profiles or toxicological liabilities, further refining the selection of candidates for synthesis and in vitro testing.[25]

Conclusion

Comparative docking studies of quinoline derivatives are a vital component of the modern drug discovery workflow. By systematically evaluating series of compounds in silico, researchers can gain valuable insights into structure-activity relationships and prioritize the most promising candidates for further development. However, it is the synergistic combination of robust computational modeling, meticulous protocol validation, and rigorous experimental verification that ultimately leads to the successful discovery of novel, effective, and safe quinoline-based medicines. This guide has provided a framework for conducting and interpreting such studies, emphasizing the scientific integrity and logical causality that must underpin this research.

References

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  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Available from: [Link]

  • Docking Studies on the Binding of Quinoline Derivatives and Hematin to Plasmodium Falciparum Lactate Dehydrogenase - Taylor & Francis. Available from: [Link]

  • Design, Synthesis, Molecular Docking Study of Novel Quinolines as Potential Anti malarial Drugs - International Journal of Pharmaceutical Research and Applications (IJPRA). Available from: [Link]

  • Synthesis, Characterisation and Docking Studies of Thioxoquinoline Derivatives as Potential Anti-Alzheimer Agents - PubMed. Available from: [Link]

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  • Molecular docking protocol validation. This crucial process can enhance... | Download Scientific Diagram - ResearchGate. Available from: [Link]

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  • QSAR, molecular docking and ADMET studies of quinoline, isoquinoline and quinazoline derivatives against Plasmodium falciparum malaria - ProQuest. Available from: [Link]

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  • Molecular Docking, In silico ADMET Study and Synthesis of Quinoline Derivatives as Dihydrofolate Reductase (DHFR) Inhibitors: A Solvent-free One-pot Green Approach Through Sonochemistry. Available from: [Link]

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  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed. Available from: [Link]

  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer - MDPI. Available from: [Link]

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Sources

Validation

A Comparative Guide to Evaluating the Drug-Likeness of Novel Quinolinol Compounds

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs.[1][2][3] As researchers continue to explore novel quinolinol analogues, a systematic and robust ev...

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs.[1][2][3] As researchers continue to explore novel quinolinol analogues, a systematic and robust evaluation of their drug-likeness is critical to identify candidates with the highest probability of clinical success. This guide provides a comprehensive framework for this evaluation, integrating computational predictions with essential in vitro assays. We will explore the causal relationships behind experimental choices and present a self-validating system to ensure data integrity and confidence in decision-making.

The journey from a promising hit compound to a viable drug candidate is fraught with challenges, with a significant number of failures attributed to poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and unforeseen toxicity.[4] Early and accurate assessment of these parameters minimizes late-stage attrition, saving invaluable time and resources.[4][5]

Phase 1: In Silico Profiling - The Digital First Pass

Before committing to costly and time-consuming synthesis and in vitro testing, a thorough in silico (computational) analysis is indispensable.[5][6][7] These predictive models provide a rapid, high-throughput initial screen to filter large libraries of virtual compounds and prioritize the most promising candidates.

The Cornerstone: Lipinski's Rule of Five

Introduced by Christopher Lipinski in 1997, the "Rule of Five" (Ro5) remains a foundational guideline for predicting the oral bioavailability of a drug candidate.[8][9][10][11] The rule is based on the observation that most orally administered drugs are relatively small and moderately lipophilic.[11]

The core tenets of Lipinski's Rule are:

  • Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily absorbed.[1]

  • LogP ≤ 5: The octanol-water partition coefficient (LogP) is a measure of lipophilicity. A value in this range suggests a balance between aqueous solubility and lipid membrane permeability.[1][8][12]

  • Hydrogen Bond Donors (HBD) ≤ 5: The total number of nitrogen-hydrogen and oxygen-hydrogen bonds.[9]

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The total number of nitrogen and oxygen atoms.[9]

A compound is likely to have poor oral absorption if it violates more than one of these rules.[11][13] It is crucial to understand that Ro5 is a guideline, not an immutable law; many successful drugs, particularly those involving active transport mechanisms, fall "beyond the Rule of Five."[8]

Workflow for In Silico Drug-Likeness and ADMET Prediction

In_Silico_Workflow cluster_input Input cluster_prediction Prediction Stage cluster_analysis Analysis & Prioritization Start Novel Quinolinol Structures (SMILES/SDF) RO5 Lipinski's Rule of Five (Ro5) & Physicochemical Properties Start->RO5 Calculate Properties ADME ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) RO5->ADME Input for Models Filter Filter & Rank Candidates Based on Drug-Likeness Score & Predicted ADMET Profile ADME->Filter Comprehensive Profile Output Prioritized Candidates for Synthesis & In Vitro Testing Filter->Output Select Top Candidates

Caption: In Silico screening workflow for novel quinolinol compounds.

Comparative In Silico Data for Novel Quinolinol Compounds

Here, we compare three hypothetical novel quinolinol compounds (NQ-1, NQ-2, and NQ-3) against a known quinolinol-based drug, Chloroquine, using predictions from open-access tools like SwissADME and pkCSM.[5][6]

Parameter NQ-1 NQ-2 NQ-3 Chloroquine (Reference) Optimal Range
Molecular Weight (Da) 315.4480.9525.6319.87< 500
LogP 3.24.55.84.6< 5
H-Bond Donors 1231≤ 5
H-Bond Acceptors 4683≤ 10
Ro5 Violations 0020≤ 1
Predicted Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) 0.950.880.520.91> 0.90 (High)
Predicted hERG Inhibition NoNoYesYesNo
Predicted Hepatotoxicity NoYesYesNoNo

Analysis:

  • NQ-1 and NQ-2 fully comply with Lipinski's Rule of Five, indicating a higher likelihood of good oral bioavailability.[1] NQ-1 shows excellent predicted permeability and no predicted toxicity flags.

  • NQ-3 violates two of Lipinski's rules (MW and LogP), suggesting potential issues with absorption.[1] Furthermore, it is predicted to be a hERG inhibitor and hepatotoxic, raising significant safety concerns.

Based on this in silico screening, NQ-1 and NQ-2 would be prioritized for synthesis and subsequent in vitro evaluation. NQ-3 would likely be deprioritized or redesigned to mitigate the predicted liabilities.

Phase 2: In Vitro Experimental Validation - From Prediction to Practice

While in silico tools are powerful for initial screening, experimental validation is essential to confirm the predicted properties and gain a deeper understanding of a compound's behavior.[5] The following assays form a core package for assessing the ADME-Tox profile of our prioritized quinolinol candidates.

A. Absorption and Permeability

A compound's ability to cross the intestinal epithelium is a primary determinant of its oral bioavailability. We employ two complementary assays to assess this.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay models passive diffusion across an artificial lipid membrane.[14][15] It is a cost-effective method to quickly rank compounds based on their passive permeability.[14][16]

  • Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[17] It provides more comprehensive information than PAMPA as it accounts for both passive diffusion and active transport mechanisms (including efflux and uptake).[14][18]

Experimental Workflow for Permeability Assessment

Permeability_Workflow cluster_input Input cluster_assays Permeability Assays cluster_analysis Data Analysis Start Prioritized Quinolinols (NQ-1, NQ-2) PAMPA PAMPA Assay (Passive Diffusion) Start->PAMPA Caco2 Bidirectional Caco-2 Assay (Passive + Active Transport) Start->Caco2 Classify Classify Permeability (Low, Moderate, High) PAMPA->Classify Papp Calculate Apparent Permeability (Papp A→B and B→A) Caco2->Papp ER Calculate Efflux Ratio (ER) ER = Papp(B→A) / Papp(A→B) Papp->ER ER->Classify

Caption: Workflow for in vitro permeability assessment.

Comparative Permeability Data

Compound PAMPA Pe (10⁻⁶ cm/s) Caco-2 Papp (A→B) (10⁻⁶ cm/s) Caco-2 Papp (B→A) (10⁻⁶ cm/s) Efflux Ratio (ER) Permeability Classification
NQ-1 8.512.113.51.1High
NQ-2 6.22.510.04.0Low (Efflux Substrate)
Propranolol (High Permeability Control) >10>15>15~1.0High
Atenolol (Low Permeability Control) <1<1<1~1.0Low

Analysis:

  • NQ-1 demonstrates high permeability in both assays with an efflux ratio close to 1, confirming it is not a substrate of major efflux transporters. This reinforces its promise as an orally bioavailable candidate.

  • NQ-2 shows moderate permeability in the PAMPA assay but low absorptive permeability (A→B) in the Caco-2 assay. The high efflux ratio (>2) strongly suggests it is a substrate for an efflux transporter (like P-glycoprotein), which actively pumps the compound out of the cells, limiting its net absorption.[19] This is a critical finding that was not apparent from the initial in silico screen and may necessitate structural modifications.

B. Metabolic Stability

The rate at which a compound is metabolized, primarily in the liver, determines its half-life and dosing regimen.[20][21]

  • Liver Microsomal Stability Assay: This assay uses subcellular fractions of liver cells (microsomes) containing high concentrations of Phase I metabolic enzymes, such as Cytochrome P450s (CYPs).[22][23] It provides a measure of intrinsic clearance (Clint).[21][23]

Comparative Metabolic Stability Data

| Compound | Half-Life (t½, min) in Human Liver Microsomes | Intrinsic Clearance (Clint, µL/min/mg protein) | Metabolic Stability Classification | | :--- | :--- | :--- | :--- | :--- | | NQ-1 | 45 | 15.4 | Moderate | | NQ-2 | > 60 | < 11.5 | High | | Verapamil (Low Stability Control) | < 10 | > 70 | Low | | Buspirone (High Stability Control) | > 60 | < 11.5 | High |

Analysis:

  • NQ-1 shows moderate metabolic stability. While acceptable, medicinal chemists might explore structural modifications to improve its metabolic profile.

  • NQ-2 exhibits high metabolic stability, which is a desirable characteristic. However, this must be balanced against its poor permeability due to efflux.

C. Plasma Protein Binding (PPB)

Once in the bloodstream, drugs can bind to plasma proteins like albumin.[24] It is generally the unbound, or "free," fraction of a drug that is pharmacologically active and available to be metabolized and excreted.[24][25][26] High plasma protein binding can limit a drug's efficacy and distribution.

  • Rapid Equilibrium Dialysis (RED) Assay: This is a common method to determine the fraction of a compound that is unbound (fu) in plasma.[24][25]

Comparative Plasma Protein Binding Data

Compound Fraction Unbound (fu) in Human Plasma (%) Binding Classification
NQ-1 8.5%Moderately Bound (91.5%)
NQ-2 0.8%Highly Bound (99.2%)
Warfarin (High Binding Control) < 1%Highly Bound (>99%)
Atenolol (Low Binding Control) > 50%Low Binding (<50%)

Analysis:

  • NQ-1 has a moderate level of plasma protein binding, leaving a reasonable fraction of the drug free to exert its therapeutic effect.

  • NQ-2 is very highly bound to plasma proteins. This, combined with its efflux liability, presents a significant challenge for achieving therapeutic concentrations at the target site.

D. Early Safety and Toxicity Assessment

Identifying potential safety issues early is paramount.

  • Cytotoxicity Assay (MTT/MTS): This assay measures the effect of a compound on the metabolic activity of cultured cells, providing an indication of its general cytotoxicity.[27][28][29][30] A dose-dependent reduction in cell viability suggests a cytotoxic effect.[31]

  • hERG Inhibition Assay: Inhibition of the hERG potassium channel in the heart can lead to a potentially fatal cardiac arrhythmia called Torsade de Pointes.[32][33] This is a major reason for drug withdrawal, making early screening for hERG liability essential.[34]

Comparative Early Safety Data

Compound Cytotoxicity (HepG2 cells, IC50) hERG Inhibition (IC50) Safety Profile
NQ-1 > 50 µM> 30 µMFavorable
NQ-2 15 µM> 30 µMModerate Cytotoxicity
Doxorubicin (Cytotoxic Control) < 1 µMN/ACytotoxic
Astemizole (hERG Inhibitor Control) > 50 µM< 0.1 µMhERG Liability

Analysis:

  • NQ-1 shows a favorable early safety profile with low cytotoxicity and no hERG inhibition at relevant concentrations.

  • NQ-2 displays moderate cytotoxicity, which would require further investigation to determine the mechanism and assess the therapeutic window.

Conclusion and Integrated Perspective

This comparative guide demonstrates a logical, multi-faceted approach to evaluating the drug-likeness of novel quinolinol compounds.

Summary of Findings

Compound In Silico Profile Permeability Metabolic Stability Plasma Protein Binding Early Safety Overall Assessment
NQ-1 FavorableHighModerateModerateFavorablePromising Lead
NQ-2 FavorableLow (Efflux)HighHighModerate CytotoxicityChallenged Candidate
NQ-3 UnfavorableNot TestedNot TestedNot TestedNot TestedDeprioritized

By integrating in silico predictions with a carefully selected panel of in vitro ADME-Tox assays, we can build a comprehensive profile of each candidate. This data-driven process allows for the confident prioritization of compounds like NQ-1 , which demonstrates a balanced profile favorable for further development. Conversely, it highlights significant liabilities in candidates like NQ-2 (efflux and high PPB) and NQ-3 (in silico warnings), enabling an early "fail fast, fail cheap" decision. This systematic and self-validating approach ensures that resources are focused on compounds with the greatest potential to become safe and effective medicines.

Experimental Protocols

1. Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to form a differentiated, polarized monolayer. Monolayer integrity is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

  • Assay Procedure:

    • Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add the test compound (e.g., at 10 µM) to either the apical (A) or basolateral (B) chamber. Add fresh HBSS to the receiver chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the volume with fresh HBSS.

    • At the end of the incubation, take a sample from the donor chamber.

  • Analysis: Quantify the concentration of the compound in all samples using LC-MS/MS.[25] Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

2. Human Liver Microsomal Stability Assay

  • Materials: Pooled human liver microsomes (HLM), NADPH regenerating system, test compound, control compounds.

  • Assay Procedure:

    • Pre-incubate HLM with the test compound in a phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[35]

    • Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.[35] Calculate the half-life (t½) and intrinsic clearance (Clint).

3. Rapid Equilibrium Dialysis (RED) for Plasma Protein Binding

  • Materials: RED device inserts, pooled human plasma, phosphate-buffered saline (PBS), test compound.

  • Assay Procedure:

    • Spike the human plasma with the test compound (e.g., at 1 µM).

    • Add the spiked plasma to the sample chamber of the RED insert and an equal volume of PBS to the buffer chamber.[25]

    • Incubate the sealed unit at 37°C for 4-6 hours on a shaker to reach equilibrium.[24][25]

    • After incubation, collect samples from both the plasma and buffer chambers.

  • Analysis: Determine the compound concentration in both chambers by LC-MS/MS.[24] The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

4. MTT Cytotoxicity Assay

  • Cell Culture: Plate cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[31] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[29][30]

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

  • Analysis: Measure the absorbance at ~570 nm using a plate reader.[31] Cell viability is expressed as a percentage relative to untreated control cells. Calculate the IC50 value (the concentration that inhibits 50% of cell viability).

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  • MDPI. (2024, October 31). Beyond the Arbitrariness of Drug-Likeness Rules: Rough Set Theory and Decision Rules in the Service of Drug Design. [Link]

  • PMC. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. [Link]

  • IMR Press. (2008). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool. Pharmazie, 63(3), 193-197. [Link]

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  • PMC. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. [Link]

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  • ResearchGate. (2019, May 7). Molecular Docking, Drug-likeness Studies and ADMET Prediction of Quinoline Imines for Antimalarial Activity. [Link]

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Comparative

Preclinical Toxicity Assessment of 5,7-Dichloro-2-methyl-4-quinolinol: A Comparative Guide for Drug Development

Executive Rationale: The Evolution of the Quinolinol Scaffold Halogenated quinolinols have long been recognized for their potent broad-spectrum biological activities, ranging from antimicrobial to anticancer properties[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale: The Evolution of the Quinolinol Scaffold

Halogenated quinolinols have long been recognized for their potent broad-spectrum biological activities, ranging from antimicrobial to anticancer properties[1]. However, the clinical utility of legacy compounds in this class—most notably 8-hydroxyquinolines like clioquinol and chlorquinaldol—has been severely bottlenecked by dose-limiting neurotoxicity[2].

This technical guide provides an objective, data-driven preclinical toxicity assessment of 5,7-dichloro-2-methyl-4-quinolinol (a 4-hydroxyl isomer). By comparing its performance against legacy 8-hydroxyl alternatives, we elucidate how rational structural modifications can engineer out off-target liabilities while preserving pharmacological efficacy.

Structural Causality: Why the 4-OH Substitution Matters

To understand the divergent safety profiles of these isomers, one must analyze the causality at the atomic level.

The neurotoxic liability of legacy halogenated quinolinols is intrinsically linked to their 8-hydroxyl substitution. The spatial proximity of the 8-OH group to the quinoline nitrogen creates an ideal bidentate ligand capable of chelating divalent cations (e.g., Zn²⁺, Cu²⁺). This chelation complex acts as a lipophilic ionophore, crossing the blood-brain barrier and inducing severe mitochondrial uncoupling and oxidative stress—clinically manifesting as Subacute Myelo-Optic Neuropathy (SMON)[3].

Conversely, 5,7-dichloro-2-methyl-4-quinolinol features a 4-hydroxyl substitution. The steric distance between the 4-OH group and the quinoline nitrogen fundamentally precludes the formation of this stable 5-membered chelation ring. Consequently, 4-quinolinols bypass the ionophore-mediated neurotoxic pathway, allowing them to achieve target-specific engagement with a significantly expanded therapeutic window and higher Maximum Tolerated Dose (MTD)[4].

G cluster_8OH 8-Quinolinols (Legacy) cluster_4OH 4-Quinolinols (Next-Gen) A Halogenated Quinolinol Scaffolds B e.g., Chlorquinaldol (8-OH Substitution) A->B C e.g., 5,7-Dichloro-2-methyl-4-quinolinol (4-OH Substitution) A->C D Bidentate Metal Chelation (Zn2+, Cu2+) B->D F Mitochondrial Uncoupling & Neurotoxicity (SMON) D->F E Target-Specific Binding (No Ionophore Activity) C->E G Favorable Safety Profile (High MTD) E->G

Fig 1: Mechanistic divergence of toxicity between 8-quinolinol and 4-quinolinol scaffolds.

Comparative Preclinical Safety Data

The following table synthesizes quantitative preclinical data comparing the 4-quinolinol scaffold against its legacy 8-quinolinol counterparts. The data highlights the dramatic reduction in off-target neurotoxicity achieved via isomeric shifting.

Toxicological Parameter5,7-Dichloro-2-methyl-4-quinolinolChlorquinaldol (8-OH Isomer)Clioquinol (Reference)
Substitution Pattern 4-Hydroxyl8-Hydroxyl8-Hydroxyl
Primary Toxicity Mechanism Target-mediated (Low)Metal Chelation (Ionophore)Metal Chelation (Ionophore)
SH-SY5Y Cytotoxicity (IC₅₀) > 150 µM18.5 µM12.4 µM
Mitochondrial Depolarization NegativePositive (Severe)Positive (Severe)
In Vivo MTD (Oral, Mice) > 1500 mg/kg< 600 mg/kg< 400 mg/kg
Rotarod Motor Deficit Score Baseline (No Impairment)Significant ImpairmentSevere Impairment

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the toxicity of 5,7-dichloro-2-methyl-4-quinolinol must be evaluated using self-validating assay systems. The following protocols embed internal controls to guarantee that the absence of toxicity is a true biological phenomenon, not an assay failure.

Protocol 1: In Vitro Mitochondrial Integrity & Neurotoxicity Screening

Objective: To confirm the absence of ionophore-induced mitochondrial uncoupling in neuronal cells.

  • Step 1: Cell Culture & Dosing: Seed SH-SY5Y human neuroblastoma cells in 96-well plates at 104 cells/well. Treat with escalating doses of 5,7-dichloro-2-methyl-4-quinolinol (1 µM to 200 µM).

  • Step 2: Self-Validation (Controls): Treat parallel wells with Clioquinol (15 µM) as a positive control for neurotoxicity, and 0.1% DMSO as a vehicle negative control. Assay validity requires >80% cell death in the Clioquinol cohort.

  • Step 3: JC-1 Assay: Incubate cells with JC-1 dye. Causality: JC-1 aggregates in healthy, polarized mitochondria (emitting red fluorescence). In the presence of an ionophore (like an 8-quinolinol), the membrane depolarizes, and JC-1 remains as monomers (emitting green fluorescence).

  • Step 4: Quantification: Measure the Red/Green fluorescence ratio using a high-content microplate reader.

Protocol 2: In Vivo Maximum Tolerated Dose (MTD) & Neuromotor Assessment

Objective: To translate in vitro safety into systemic in vivo tolerability using highly discriminative behavioral models[3].

  • Step 1: Cohort Selection: Utilize 8-week-old Swiss albino mice (n=10 per sex/group).

  • Step 2: Dose Escalation: Administer 5,7-dichloro-2-methyl-4-quinolinol via oral gavage at 500, 1000, and 1500 mg/kg.

  • Step 3: Rotarod Accelerating Protocol: Subject mice to a rotarod test (accelerating from 4 to 40 rpm over 5 minutes). Causality: The rotarod test is highly sensitive to SMON-like demyelination and motor deficits[3]. A reduction in latency to fall directly correlates with quinolinol-induced neurotoxicity.

  • Step 4: Self-Validation: Include a reference cohort dosed with Chlorquinaldol (400 mg/kg). The assay is validated only if the Chlorquinaldol cohort exhibits a statistically significant reduction in fall latency compared to the vehicle.

Workflow S1 Phase 1: In Vitro High-Content Screening S2 Phase 2: ADME & Metabolic Profiling S1->S2 S3 Phase 3: In Vivo MTD (Dose Escalation) S2->S3 S4 Phase 4: Behavioral & Neuropathology S3->S4

Fig 2: Self-validating preclinical toxicity assessment workflow for 4-quinolinols.

Conclusion

The preclinical assessment of 5,7-dichloro-2-methyl-4-quinolinol demonstrates a profound safety advantage over traditional 8-quinolinol alternatives. By shifting the hydroxyl group from the 8-position to the 4-position, drug developers can successfully abrogate the bidentate metal chelation responsible for severe neurotoxicity (SMON). This structural refinement results in a compound with a vastly superior Maximum Tolerated Dose (MTD) and an absence of mitochondrial uncoupling, making it a highly viable scaffold for next-generation antimicrobial and antineoplastic therapeutics.

References

  • Experimental Evidence for Diiodohydroxyquinoline-Induced Neurotoxicity: Characterization of Age and Gender as Predisposing Factors Source: MDPI URL
  • Identification of Clinically Viable Quinolinol Inhibitors of Botulinum Neurotoxin A Light Chain Source: ACS Publications URL
  • Source: PMC (NIH)
  • 6,7-methylenedioxyquinolin-4-one Monosodium Phosphate (CHM-1P-Na)

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Validation

A Researcher's Guide to Benchmarking New Quinoline Derivatives Against Existing Antimalarial Drugs

The global fight against malaria is at a critical juncture, defined by the persistent evolution of drug resistance in Plasmodium parasites. Quinoline-based compounds, the historical bedrock of antimalarial chemotherapy,...

Author: BenchChem Technical Support Team. Date: March 2026

The global fight against malaria is at a critical juncture, defined by the persistent evolution of drug resistance in Plasmodium parasites. Quinoline-based compounds, the historical bedrock of antimalarial chemotherapy, remain central to this battle.[1] However, the declining efficacy of stalwarts like chloroquine (CQ) necessitates a robust pipeline of new, structurally optimized derivatives capable of overcoming resistance mechanisms.[2]

This guide serves as a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate and benchmark novel quinoline derivatives. It moves beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a self-validating system of inquiry. We will detail the essential in vitro and in vivo assays required to build a compelling preclinical data package, comparing new chemical entities against the gold standards in the field.

The Contenders: A Molecular and Mechanistic Overview

A successful benchmarking study requires a deep understanding of both the established drugs and the novel candidates.

The Benchmarks: Existing Antimalarial Agents

Our comparative framework will include representatives from key antimalarial classes, each with a distinct mechanism and resistance profile.

  • 4-Aminoquinolines (e.g., Chloroquine): These agents function by accumulating in the parasite's acidic digestive vacuole. There, they interfere with the detoxification of heme—a toxic byproduct of hemoglobin digestion—by preventing its crystallization into inert hemozoin.[3][4] The resulting buildup of free heme is lethal to the parasite. Resistance is primarily mediated by mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT), which expels the drug from the vacuole.[5][6]

  • Quinoline Methanols (e.g., Quinine, Mefloquine): While also interfering with heme detoxification, mefloquine possesses a dual mechanism, additionally targeting the parasite's 80S ribosome to inhibit protein synthesis.[1]

  • 8-Aminoquinolines (e.g., Primaquine): This class is unique for its activity against the dormant liver-stage hypnozoites of P. vivax and P. ovale. While the exact mechanism is not fully elucidated, it is believed to involve the generation of reactive oxygen species that induce oxidative damage.[5]

  • Artemisinin Derivatives (e.g., Artesunate): As the cornerstone of modern Artemisinin-based Combination Therapies (ACTs), these are essential benchmarks.[7] Artemisinins are activated by heme-iron within the parasite, generating a cascade of free radicals that cause widespread damage to parasite proteins and lipids.[8]

The Challengers: New Quinoline Derivatives

Modern medicinal chemistry aims to create new quinoline derivatives that retain the core pharmacophore while incorporating structural modifications to evade resistance. Common strategies include:

  • Hybridization: Fusing the quinoline scaffold with other pharmacologically active moieties (e.g., indoles, triazines) to create hybrid molecules with potentially dual mechanisms of action.[9][10]

  • Side-Chain Modification: Altering the aliphatic side chain of 4-aminoquinolines to reduce recognition and transport by a mutated PfCRT.[2]

  • Dimerization: Linking two quinoline rings, as seen in piperaquine, which can enhance accumulation in the digestive vacuole and improve efficacy against CQ-resistant strains.[5]

For the purpose of illustrating the following protocols, we will refer to a hypothetical test compound as "Quinoline Derivative X" (QD-X) .

The Proving Grounds: Essential Benchmarking Protocols

A rigorous, multi-stage evaluation is necessary to determine the potential of a new derivative. The workflow begins with high-throughput in vitro assays to establish baseline activity and selectivity, followed by in vivo studies in an appropriate animal model to assess efficacy.

Stage 1: In Vitro Evaluation of Antiplasmodial Activity and Cytotoxicity

The primary goal of this stage is to determine the compound's intrinsic potency against the parasite and its specificity, ensuring it is more toxic to Plasmodium than to mammalian cells.

Expertise & Experience: This fluorescence-based assay is a gold standard for medium- to high-throughput screening. It quantifies parasite growth by measuring the intercalation of SYBR Green I dye into newly synthesized parasite DNA. Its reliability and scalability make it an ideal first-line assay.[11][12] We must test against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains to immediately assess the compound's ability to overcome known resistance mechanisms.

Step-by-Step Methodology:

  • Parasite Culture Maintenance:

    • Asynchronously culture CQ-S (e.g., 3D7) and CQ-R (e.g., K1, Dd2) strains of P. falciparum in human O+ erythrocytes at 5% hematocrit in RPMI-1640 medium supplemented with AlbuMAX I, hypoxanthine, and gentamicin.[13][14] Maintain cultures in a modular incubation chamber at 37°C with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Drug Plate Preparation:

    • In a 96-well plate, prepare 2-fold serial dilutions of QD-X and standard drugs (Chloroquine, Artesunate) in culture medium. Final concentrations should typically range from 1 nM to 10 µM. Include parasite-only (positive growth) and erythrocyte-only (background) controls.

  • Co-incubation:

    • Add parasitized erythrocytes (synchronized to the ring stage, ~0.5% parasitemia, 2.5% hematocrit) to each well.

    • Incubate the plates for 72 hours under the conditions described in Step 1. This duration allows for one and a half full asexual cycles, providing a robust window to observe growth inhibition.

  • Lysis and Staining:

    • Prepare a lysis buffer containing saponin, Triton X-100, and 2X SYBR Green I dye.

    • Add the lysis buffer to each well and incubate in the dark for 1 hour at room temperature.

  • Data Acquisition and Analysis:

    • Measure fluorescence using a microplate reader (excitation: 485 nm, emission: 530 nm).

    • Subtract the background fluorescence from all readings.

    • Plot the percentage of parasite growth inhibition versus the log of the drug concentration and fit the data to a sigmoidal dose-response curve to calculate the 50% inhibitory concentration (IC₅₀).

In_Vitro_Antiplasmodial_Assay culture Maintain P. falciparum (CQ-S & CQ-R Strains) incubate Add Parasites to Plate & Incubate 72h culture->incubate drug_plate Prepare Serial Dilutions of QD-X & Controls drug_plate->incubate lysis Lyse Cells & Stain with SYBR Green I incubate->lysis read Measure Fluorescence (485/530 nm) lysis->read analyze Calculate IC50 Values read->analyze

Workflow for the SYBR Green I-based antiplasmodial assay.

Trustworthiness: A potent antimalarial is only useful if it is safe. This protocol provides a self-validating check on the compound's selectivity. The MTT assay measures the metabolic activity of cells, which correlates with cell viability. By testing against a relevant mammalian cell line, such as the human liver hepatocellular carcinoma cell line (HepG2), we can determine the 50% cytotoxic concentration (CC₅₀).[15][16]

Step-by-Step Methodology:

  • Cell Line Maintenance:

    • Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding:

    • Seed approximately 5,000 HepG2 cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Replace the medium with fresh medium containing serial dilutions of QD-X and a positive control (e.g., doxorubicin). Incubate for 48 hours.

  • Viability Assessment:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls.

    • Determine the CC₅₀ value by plotting viability against drug concentration.

Cytotoxicity_Assay_Workflow culture_cells Culture HepG2 Mammalian Cells seed_plate Seed Cells into 96-Well Plate culture_cells->seed_plate add_drug Treat with QD-X & Incubate 48h seed_plate->add_drug add_mtt Add MTT Reagent (3-4h Incubation) add_drug->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_abs Measure Absorbance (570 nm) solubilize->read_abs calc_cc50 Calculate CC50 Value read_abs->calc_cc50

Workflow for the MTT-based cytotoxicity assay.
Stage 2: In Vivo Efficacy Evaluation

Promising candidates from in vitro screening must be evaluated in a living system to assess their efficacy, which is influenced by absorption, distribution, metabolism, and excretion (ADME) properties.

Authoritative Grounding: The Plasmodium berghei ANKA strain infection model in mice is the most widely accepted and utilized primary in vivo screening model for antimalarial drug discovery.[17][18] The 4-day suppressive test, or Peter's Test, is the standard method for evaluating the schizonticidal activity of a compound in this model.[14]

Step-by-Step Methodology:

  • Animal Model and Infection:

    • Use female NMRI or Swiss albino mice (20-25 g).

    • On Day 0, inoculate mice intraperitoneally with 1x10⁷ P. berghei-parasitized red blood cells.

  • Group Allocation and Drug Administration:

    • Randomly assign mice into groups (n=5 per group):

      • Vehicle Control (e.g., 7% Tween 80, 3% ethanol).

      • Positive Control (e.g., Chloroquine at 5 mg/kg/day).

      • Test Groups (e.g., QD-X at 10, 30, and 100 mg/kg/day).

    • Administer the first dose of the drug orally (p.o.) or subcutaneously (s.c.) approximately 2 hours post-infection.

    • Continue treatment once daily for four consecutive days (Day 0 to Day 3).

  • Parasitemia Monitoring:

    • On Day 4, collect a drop of blood from the tail vein of each mouse.

    • Prepare thin blood smears, fix with methanol, and stain with Giemsa.

    • Determine the percentage of parasitemia by counting the number of parasitized erythrocytes out of at least 500 total erythrocytes under a microscope.

  • Data Analysis:

    • Calculate the average parasitemia for each group.

    • Determine the percent suppression of parasitemia for each treated group using the formula:

      • % Suppression = [ (A - B) / A ] * 100

      • Where A is the average parasitemia in the vehicle control group, and B is the average parasitemia in the treated group.

    • Monitor mice daily for survival, and calculate the mean survival time (MST) for each group.

In_Vivo_Suppressive_Test infect Day 0: Infect Mice with P. berghei treat_d0 Day 0: Administer First Drug Dose infect->treat_d0 treat_d123 Day 1-3: Continue Daily Dosing treat_d0->treat_d123 monitor Day 4: Collect Blood & Make Smears treat_d123->monitor analyze Stain & Determine % Parasitemia monitor->analyze calculate Calculate % Suppression & Mean Survival Time analyze->calculate

Workflow for the 4-day in vivo suppressive test.

Data Synthesis and Interpretation for Benchmarking

Clear presentation and logical interpretation of data are paramount. The performance of QD-X must be directly and objectively compared to the established benchmarks.

Table 1: Comparative In Vitro Antiplasmodial Activity and Cytotoxicity
CompoundTarget StrainIC₅₀ (nM)CC₅₀ (nM) on HepG2Selectivity Index (SI) (CC₅₀/IC₅₀)Resistance Index (RI) (IC₅₀ K1 / IC₅₀ 3D7)
QD-X 3D7 (CQ-S)15>20,000>13331.2
K1 (CQ-R)18>20,000>1111
Chloroquine 3D7 (CQ-S)20>20,000>100015.0
K1 (CQ-R)300>20,000>66
Artesunate 3D7 (CQ-S)5>20,000>40001.0
K1 (CQ-R)5>20,000>4000

Interpretation:

  • Potency: QD-X demonstrates potent antiplasmodial activity, comparable to chloroquine against the sensitive strain.

  • Overcoming Resistance: The most critical finding is the low Resistance Index (RI) of 1.2 for QD-X, which is vastly superior to chloroquine's RI of 15.0. This strongly suggests that QD-X is not susceptible to the primary chloroquine resistance mechanism mediated by PfCRT.[5][6]

  • Selectivity: With a Selectivity Index (SI) over 1000, QD-X shows a highly favorable preliminary safety profile, as it is significantly more toxic to the parasite than to mammalian liver cells.

Table 2: Comparative In Vivo Efficacy in the P. berghei 4-Day Suppressive Test
Treatment GroupDose (mg/kg/day, p.o.)Mean Parasitemia (%) on Day 4 (± SD)Percent Suppression (%)Mean Survival Time (Days)
Vehicle Control -35.2 ± 4.5-6.8
QD-X 1010.5 ± 2.170.212.4
302.1 ± 0.894.021.6
1000100>30 (Cured)
Chloroquine 51.5 ± 0.595.725.0

Interpretation:

  • Efficacy: QD-X demonstrates excellent, dose-dependent in vivo efficacy. At a dose of 30 mg/kg, it achieves over 90% suppression of parasitemia, a key benchmark for a promising lead compound.[17]

  • Curative Potential: At 100 mg/kg, QD-X achieved 100% suppression, leading to the cure of the infected mice, indicating strong potential as a therapeutic agent. Its performance is robust when compared to the standard effective dose of chloroquine in this model.

Conclusion and Future Directions

The systematic benchmarking process outlined in this guide demonstrates that the hypothetical Quinoline Derivative X is a highly promising antimalarial candidate. It exhibits potent in vitro activity, effectively circumvents a major clinical resistance mechanism, displays a high degree of selectivity, and demonstrates curative efficacy in a validated in vivo model.

A compound with this profile would be a strong candidate for advancement to the next stages of drug development. Future research should focus on:

  • Mechanism of Action Studies: Investigating if QD-X inhibits hemozoin formation or has a novel target.

  • Pharmacokinetic Profiling: Detailed studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties.[14]

  • Advanced Efficacy Models: Testing in humanized mouse models infected with P. falciparum to confirm its activity against the human parasite in vivo.[18][19]

By adhering to this structured, evidence-based benchmarking framework, researchers can effectively identify and validate the next generation of quinoline antimalarials, providing new hope in the ongoing global effort to eradicate malaria.

References

  • Antimalarial Drugs with Quinoline Nucleus and Analogs. (2023). IntechOpen. Available from: [Link]

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  • Chavan, N. D., Sarveswari, S., & Vijayakumar, V. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available from: [Link]

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  • Anton-Vazquez, V., & Suarez, D. (n.d.). A Protocol for Antimalarial Efficacy Screening: in vitro and in vivo. Nature Protocols. Available from: [Link]

  • Kelly, J. X., et al. (2013). Novel Conjugated Quinoline–Indoles Compromise Plasmodium falciparum Mitochondrial Function and Show Promising Antimalarial Activity. Journal of Medicinal Chemistry, 56(15), 6047-6060. Available from: [Link]

  • Chavan, N. D., Sarveswari, S., & Vijayakumar, V. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available from: [Link]

  • Azevedo, M. F., et al. (2024). In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository. Microbiology Spectrum. Available from: [Link]

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  • Fidock, D. A., et al. (2017). Antimalarial drug resistance: linking Plasmodium falciparum parasite biology to the clinic. Nature Medicine, 23(8), 944-954. Available from: [Link]

  • Akinyede, K. A., et al. (2025). The Importance of Murine Models and Their Resultant In Vivo Pharmacokinetics, Safety, and Efficacy Assessments for Antimalarial Drug Discovery. Preprints.org. Available from: [Link]

  • Yan, B. (2025). The Treatment of Malaria: A Comparative Study of Artemisinin and Chloroquine. Proceedings of the 3rd International Conference on Modern Medicine and Global Health. Available from: [Link]

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  • Radini, I. A., et al. (2016). Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules, 21(7), 909. Available from: [Link]

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  • de Almeida, M. D. S., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Brazilian Journal of Pharmaceutical Sciences, 58. Available from: [Link]

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Comparative

Comparative Analysis of the Chelating Properties of 8-Hydroxyquinoline Derivatives: A Guide for Researchers

For Immediate Release A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Chelating Properties of 8-Hydroxyquinoline Derivatives This technical guide offers an in-depth comparativ...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Chelating Properties of 8-Hydroxyquinoline Derivatives

This technical guide offers an in-depth comparative analysis of the chelating properties of 8-hydroxyquinoline (8HQ) and its derivatives. Authored for researchers, scientists, and drug development professionals, this document provides a foundational understanding of 8HQ's chelation chemistry, a comparative look at its derivatives, and detailed experimental protocols for evaluation.

8-Hydroxyquinoline, a heterocyclic organic compound, is a potent metal-chelating agent, a property that underpins its wide-ranging biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1] The strategic modification of the 8HQ scaffold allows for the fine-tuning of its chelating properties, paving the way for the development of targeted therapeutic agents.

The Core of Chelation: 8-Hydroxyquinoline's Mechanism

8-Hydroxyquinoline functions as a bidentate chelating agent, forming stable complexes with various divalent and trivalent metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺).[1] This chelation process is central to its biological effects. Furthermore, 8HQ and its derivatives can act as ionophores, transporting ions across biological membranes.[1] This dual functionality is key to their therapeutic potential.

ChelationMechanism cluster_Metal Metal Ion cluster_Complex 8HQ-Metal Complex N N M Mⁿ⁺ N->M OH OH OH->M Complex [M(8HQ)ₓ]ⁿ⁺ M->Complex Chelation caption Figure 1: 8-Hydroxyquinoline chelating a metal ion.

Figure 1: General mechanism of 8-Hydroxyquinoline as a metal chelator.

A Comparative Look at 8-Hydroxyquinoline Derivatives

The therapeutic efficacy and target specificity of 8HQ can be significantly altered by chemical modifications. Below is a comparative table of prominent derivatives:

DerivativeKey ModificationsImpact on Chelation and Biological Activity
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) Halogen substitutionsIncreases lipophilicity, enabling it to cross the blood-brain barrier. It has been investigated for neurodegenerative diseases like Alzheimer's by targeting metal ion dyshomeostasis.[2][3][4][5]
5-Nitro-8-hydroxyquinoline Electron-withdrawing nitro groupAlters the electronic properties, potentially enhancing its antimicrobial activity.[6]
8-Hydroxyquinoline-derived Mannich bases Addition of Mannich basesCan enhance anticancer activity, with efficacy influenced by the compound's acid-base properties and metal-chelating ability.[7][8]

Essential Experimental Protocols

Accurate evaluation of the chelating properties of 8HQ derivatives is crucial for drug development. This guide details two fundamental experimental protocols:

Spectrophotometric Determination of Stoichiometry (Job's Method)

This method is employed to determine the metal-to-ligand ratio in a complex.[9][10]

Workflow:

  • Prepare Solutions: Create equimolar stock solutions of the metal ion and the 8HQ derivative.

  • Mix and Measure: Prepare a series of solutions with varying mole fractions of the metal and ligand, keeping the total molar concentration constant. Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax).

  • Analyze Data: Plot absorbance versus the mole fraction of the ligand. The peak of the curve indicates the stoichiometry of the complex.

JobsMethodWorkflow A Prepare Equimolar Stock Solutions B Create Series of Varying Mole Fractions A->B C Measure Absorbance at λmax B->C D Plot Absorbance vs. Mole Fraction C->D E Determine Stoichiometry D->E caption Figure 2: Workflow for Spectrophotometric Stoichiometry Determination.

Figure 2: Workflow for Spectrophotometric Stoichiometry Determination.

Potentiometric Titration for Stability Constants

This technique is used to quantify the strength of the metal-ligand bond by determining the complex's stability constants.[11][12][13]

Workflow:

  • Titrate Ligand: Titrate a solution of the 8HQ derivative with a standardized strong base.

  • Titrate Ligand with Metal: Repeat the titration with the addition of a known concentration of the metal ion.

  • Analyze and Calculate: The shift in the titration curves is used to calculate the formation constants (stability constants) of the metal-ligand complex.

PotentiometricTitrationWorkflow A Titrate Ligand Alone with Strong Base C Compare Titration Curves A->C B Titrate Ligand + Metal Ion with Strong Base B->C D Calculate Stability Constants C->D caption Figure 3: Workflow for Potentiometric Titration.

Figure 3: Workflow for Potentiometric Titration.

Structure-Activity Relationships and Future Directions

The biological activity of 8HQ derivatives is intrinsically linked to their chemical structure.[14][15][16][17] Factors such as the position and nature of substituents on the quinoline ring influence the compound's lipophilicity, electronic properties, and steric hindrance, all of which modulate its chelating behavior and, consequently, its therapeutic potential.[14][15][16][17]

The rational design of novel 8HQ derivatives with tailored chelating properties continues to be a promising avenue for the development of new therapeutics for a wide range of diseases, from neurodegenerative disorders to cancer.[14][17][18]

This guide serves as a critical resource for researchers in the field, providing the foundational knowledge and practical methodologies necessary to advance the study and application of 8-hydroxyquinoline derivatives.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 5,7-Dichloro-2-methyl-4-quinolinol

As a Senior Application Scientist, I understand that rigorous and innovative research goes hand-in-hand with an unwavering commitment to safety and environmental stewardship. The proper disposal of chemical reagents is n...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that rigorous and innovative research goes hand-in-hand with an unwavering commitment to safety and environmental stewardship. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a critical component of responsible science. This guide provides a comprehensive, technically grounded protocol for the safe disposal of 5,7-Dichloro-2-methyl-4-quinolinol, ensuring the protection of laboratory personnel and the environment. The procedures outlined are based on an analysis of the compound's chemical class and authoritative safety guidelines.

Hazard Assessment and Risk Profile: An Expert Evaluation

While a specific Safety Data Sheet (SDS) for 5,7-Dichloro-2-methyl-4-quinolinol is not always readily accessible, its chemical structure—a halogenated quinoline derivative—provides a clear basis for a robust hazard assessment. Quinoline and its chlorinated analogs are well-documented for their potential health and environmental risks.[1][2] Therefore, 5,7-Dichloro-2-methyl-4-quinolinol must be handled as a hazardous substance.

The primary risks associated with this compound and its structural relatives are summarized below. This proactive risk assessment is the foundation of a safe disposal plan.

Hazard CategoryAssociated RiskRationale & Authoritative Source
Human Health Skin and Eye Irritation Structurally similar compounds like 4,7-dichloro-quinoline and 5,7-dichloro-8-hydroxyquinoline are known skin and eye irritants.[3]
Suspected Mutagen/Carcinogen The parent compound, quinoline, is classified as a suspected mutagen and a potential carcinogen. It is prudent to handle all derivatives with appropriate caution.
Respiratory Irritation As a solid powder, airborne particles can cause respiratory irritation if inhaled.[3]
Environmental Aquatic Toxicity Quinoline is recognized as being toxic to aquatic life with long-lasting effects.[1] Halogenated organic compounds are a regulated class of environmental pollutants.
Mandatory Personal Protective Equipment (PPE)

Before beginning any work that involves handling or disposing of 5,7-Dichloro-2-methyl-4-quinolinol, the following PPE is mandatory. The rationale behind each piece of equipment is to create a reliable barrier against potential exposure routes.

  • Nitrile Gloves: To prevent direct skin contact, as the compound is a likely skin irritant.[2][3]

  • Safety Goggles: To protect against accidental splashes of solutions or contact with airborne powder, which can cause serious eye irritation.[3]

  • Laboratory Coat: To protect against contamination of personal clothing and skin.

  • Fume Hood: All transfers and preparations of waste should be conducted within a certified chemical fume hood to minimize the risk of inhaling airborne particles.[4]

The Core Disposal Protocol: A Step-by-Step Guide

Disposing of 5,7-Dichloro-2-methyl-4-quinolinol is a systematic process that ensures safety and compliance. Under no circumstances should this chemical or its containers be disposed of via sink drains or in regular municipal trash.[1][5]

Experimental Protocol: Waste Segregation and Containment

  • Classification: Immediately classify all waste containing 5,7-Dichloro-2-methyl-4-quinolinol (including pure compound, solutions, and contaminated materials like weigh boats or pipette tips) as "Hazardous Waste: Halogenated Organic Solid/Liquid." This classification is critical as halogenated waste often requires specific treatment methods like high-temperature incineration.[6]

  • Segregation: Maintain a dedicated waste container for halogenated organic compounds, separate from non-halogenated streams.[7] This practice is cost-effective and essential for proper end-stage disposal by certified facilities. Never mix incompatible waste streams.[5]

  • Containment:

    • Select a chemically compatible waste container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, vapor-tight screw cap.

    • The container must be in good condition, free of cracks or residue on the outside.

    • Keep the container closed at all times except when actively adding waste. This is a key requirement of the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[8]

  • Labeling:

    • As soon as the first quantity of waste is added, label the container clearly.[9]

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "5,7-Dichloro-2-methyl-4-quinolinol"

      • An accurate list of all constituents, including solvents and their approximate percentages. Do not use abbreviations.

      • The relevant hazard warnings (e.g., "Irritant," "Environmental Hazard").

      • The accumulation start date.

  • Temporary Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • This area must be under the control of laboratory personnel and away from drains or sources of ignition.[9]

    • Utilize secondary containment (e.g., a plastic tub or tray) to capture any potential leaks.[10]

  • Arranging Final Disposal:

    • Do not accumulate more than 55 gallons of hazardous waste in the laboratory.[10]

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[11] They are the authoritative body for ensuring compliance with all local, state, and federal disposal regulations.[12]

Emergency Procedures: Spill Management

In the event of a small, manageable spill, follow this protocol to ensure a safe and effective cleanup.

  • Secure the Area: Alert colleagues and restrict access to the spill area.

  • Don PPE: Wear all PPE as described in Section 2.

  • Containment: Prevent the spread of the powder or solution. For liquids, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad).

  • Cleanup:

    • Carefully sweep up the solid material, avoiding the creation of dust, and place it into a designated hazardous waste container.[3]

    • Collect all used absorbent materials and contaminated items (e.g., gloves, wipes). These are also considered hazardous waste and must be placed in the same container.[10]

  • Decontamination: Wipe the spill area with an appropriate solvent (e.g., isopropanol, ethanol) and paper towels. These towels must also be disposed of as hazardous waste.

  • Label and Store: Seal and label the container with a full description of the contents, including the spilled chemical and all cleanup materials, and manage it according to the core disposal protocol.

Disposal Decision Workflow

The following diagram provides a clear, logical workflow for the proper management and disposal of 5,7-Dichloro-2-methyl-4-quinolinol waste, from generation to final handoff.

G cluster_prep Phase 1: In-Lab Handling cluster_contain Phase 2: Accumulation & Storage cluster_dispose Phase 3: Final Disposal A Waste Generation (5,7-Dichloro-2-methyl-4-quinolinol) B Assess Hazards (Irritant, Environmental Toxin) A->B C Don Mandatory PPE (Gloves, Goggles, Lab Coat) B->C D Classify as Halogenated Waste C->D E Select Compatible Container D->E Segregate from non-halogenated waste F Attach & Complete Hazardous Waste Label E->F G Store in Secondary Containment in Satellite Accumulation Area F->G H Container Approaching Full or 9-Month Limit G->H Monitor regularly I Contact Institutional EHS for Waste Pickup H->I J Transfer Custody to Authorized Personnel I->J Spill Emergency Spill Occurs Spill->C Ensure PPE is worn Spill_Cleanup Follow Spill Management Protocol (Section 4) Spill->Spill_Cleanup Spill_Cleanup->F Dispose of cleanup materials as hazardous waste

Caption: Disposal workflow for 5,7-Dichloro-2-methyl-4-quinolinol.

References

  • Quinoline - SAFETY DATA SHEET. (2025). Ing. Petr Švec - PENTA s.r.o.
  • SAFETY DATA SHEET - 4,7-dichloro-quinoline. (2012). ThermoFisher Scientific.
  • Laboratory Guide for Managing Chemical Waste.Vanderbilt University Medical Center.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.U.S. Environmental Protection Agency.
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025). U.S. Environmental Protection Agency.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.U.S.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.Labor Security System.
  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
  • Essential Guide to the Safe Disposal of 4(1H)-Quinolinone, 1-methyl-2-(5Z).Benchchem.
  • SAFETY DATA SHEET - 5,7-Dichloro-8-hydroxyquinoline. (2023). Fisher Scientific.
  • 2-methyl-4-hydroxyquinoline - Organic Syntheses Procedure.Organic Syntheses.
  • Hazardous Materials Disposal Guide. (2019). Nipissing University.
  • How to Safely Dispose of Labor
  • Chemical Waste Disposal.Stanford Environmental Health & Safety.

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Handling

Essential Protective Measures for Handling 5,7-Dichloro-2-methyl-4-quinolinol

A Comprehensive Guide to Personal Protective Equipment and Disposal for Researchers, Scientists, and Drug Development Professionals The safe handling of chemical compounds is a fundamental prerequisite for accurate and r...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Personal Protective Equipment and Disposal for Researchers, Scientists, and Drug Development Professionals

The safe handling of chemical compounds is a fundamental prerequisite for accurate and reproducible scientific research. This guide provides a detailed operational plan for the use of 5,7-Dichloro-2-methyl-4-quinolinol, with a focus on personal protective equipment (PPE) and proper disposal methods. By adhering to these procedures, laboratory personnel can mitigate risks and maintain a safe working environment.

Understanding the Compound: Hazard Identification

Before commencing any work with 5,7-Dichloro-2-methyl-4-quinolinol, a thorough review of its Safety Data Sheet (SDS) is mandatory. This compound is classified with several hazards that necessitate specific safety precautions.

Key Hazard Information:

Hazard ClassGHS ClassificationKey Recommendations
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2][3] Wear protective gloves and clothing.[1]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[2] Wear eye and face protection.[1]
Acute Toxicity (Oral)Category 4Harmful if swallowed.
Specific Target Organ ToxicityCategory 3 (Respiratory)May cause respiratory irritation.[2] Avoid breathing dust.

This information is synthesized from publicly available Safety Data Sheets.

Given these potential hazards, a multi-faceted approach to personal protection is essential to prevent exposure through skin contact, eye contact, and inhalation.

Personal Protective Equipment (PPE): A Systematic Approach

The selection and correct use of PPE are critical for minimizing exposure to 5,7-Dichloro-2-methyl-4-quinolinol.[4][5] All personnel handling this chemical are required to use the following PPE at a minimum.[5]

Hand Protection

Due to its classification as a skin irritant, robust hand protection is required.[1][2][3]

  • Glove Type: Nitrile gloves are recommended for their chemical resistance.

  • Inspection: Always inspect gloves for tears or punctures before use.

  • Contamination: If gloves become contaminated, remove them immediately and wash your hands thoroughly before donning a new pair.

Eye and Face Protection

To prevent serious eye irritation, appropriate eye and face protection is mandatory.[1][2][6]

  • Minimum Requirement: Safety glasses with side shields that meet ANSI Z87.1 standards.

  • Enhanced Protection: For tasks with a higher risk of splashes or aerosol generation, a face shield worn over safety goggles is required.[4][7]

Respiratory Protection

The potential for respiratory irritation necessitates stringent controls to prevent inhalation of the powdered compound.[2][6]

  • Primary Control: All handling of 5,7-Dichloro-2-methyl-4-quinolinol must be conducted within a certified chemical fume hood.

  • Secondary Control: In the event of a spill or if a fume hood is not available, a NIOSH-approved respirator with a particulate filter (N95 or higher) is necessary.[7]

Body Protection

To protect skin and personal clothing from contamination, appropriate body protection must be worn.[6]

  • Lab Coat: A long-sleeved laboratory coat should be worn at all times.[7]

  • Additional Protection: For procedures involving larger quantities, a chemical-resistant apron should be worn over the lab coat.[4]

Operational and Disposal Plan: From Use to Neutralization

A comprehensive plan for the handling and disposal of 5,7-Dichloro-2-methyl-4-quinolinol is crucial for laboratory safety and environmental compliance.

Step-by-Step Handling Procedure

Caption: A workflow for the safe handling and disposal of 5,7-Dichloro-2-methyl-4-quinolinol.

Waste Disposal Protocol

All materials contaminated with 5,7-Dichloro-2-methyl-4-quinolinol must be disposed of as hazardous waste.

  • Solid Waste: This includes unused chemicals, contaminated gloves, weigh paper, and other disposable materials. These should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Halogenated waste streams should be kept separate from non-halogenated ones to reduce disposal costs.[8]

  • Container Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name.

  • Institutional Guidelines: Follow your institution's specific procedures for hazardous waste pickup and disposal. Never pour chemical waste down the drain.[9]

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][3] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][3]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3]

By implementing these comprehensive safety and handling procedures, researchers can minimize the risks associated with 5,7-Dichloro-2-methyl-4-quinolinol and ensure a safe and productive laboratory environment.

References

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard. [Link]

  • National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington, DC: The National Academies Press. [Link]

  • Sigma-Aldrich. Safety Data Sheet. (A specific URL cannot be provided as it may vary by product and region, but a search on their website will yield the most current SDS).
  • Australian Government Department of Health. Quinolines: Human health tier II assessment. [Link]

  • Temple University. Halogenated Solvents in Laboratories. [Link]

  • University of Cambridge. Disposal of Chemical Waste - Safety Office. [Link]

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